3-(4-Methoxyphenyl)pyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-methoxyphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-4-2-9(3-5-11)10-6-7-12-8-10/h2-5,10,12H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSZBLIRYUFEOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397626 | |
| Record name | 3-(4-methoxyphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91246-26-3 | |
| Record name | 3-(4-methoxyphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-methoxyphenyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of the 3-Aryl-Pyrrolidine Scaffold
An In-depth Technical Guide to the Core Basic Properties of 3-(4-Methoxyphenyl)pyrrolidine
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
The pyrrolidine ring is a cornerstone of medicinal chemistry, ranking as one of the most prevalent five-membered nitrogenous heterocycles in FDA-approved drugs. Its non-planar, sp³-hybridized nature allows for a thorough exploration of three-dimensional pharmacophore space, a critical advantage in modern drug design. The 3-aryl-pyrrolidine subclass, in particular, is recognized as a privileged structure, frequently appearing as a core component in potent and selective ligands for central nervous system (CNS) targets, including crucial serotonin and dopamine receptors.[1][2]
This compound is an exemplar of this scaffold. A comprehensive understanding of its fundamental physicochemical properties is not merely an academic exercise; it is the bedrock upon which successful drug development is built. Properties such as basicity (pKa), lipophilicity (LogP), and solubility govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation and salt selection. This guide provides an in-depth analysis of these core properties, offering both field-proven insights and detailed experimental workflows to empower researchers in their drug discovery endeavors.
Section 1: Foundational Physicochemical Properties
The behavior of a drug candidate in both biological and manufacturing contexts is dictated by its physicochemical nature. For an amine-containing molecule like this compound, the interplay between its basicity, lipophilicity, and solubility is paramount.
Basicity (pKa): The Master Switch of Ionization
The basicity of the pyrrolidine nitrogen is arguably the most critical property of this molecule. It determines the extent of ionization at a given pH, which directly influences solubility, membrane permeability, and receptor interactions.
While no experimentally determined pKa value for this compound is currently published in peer-reviewed literature, a robust, scientifically-grounded estimate can be made. The parent pyrrolidine molecule is a strong base with a pKa of approximately 11.3. The presence of an aryl group at the 3-position introduces a mild electron-withdrawing effect, which is expected to reduce the basicity of the nitrogen. Furthermore, a predicted pKa for the structurally related 2-(4-iodo-3-methoxyphenyl)pyrrolidine is 9.41, suggesting the pKa of the target molecule lies in a similar range.[2] Therefore, a working pKa estimate of 9.5 - 10.5 is appropriate for initial experimental design.
This estimated pKa indicates that at physiological pH (7.4), this compound will be predominantly protonated (>99%), existing as a positively charged cation. This has profound implications for its biological behavior, favoring aqueous solubility and ionic interactions with biological targets but potentially hindering passive diffusion across lipid membranes.
Lipophilicity (LogP & LogD): Balancing Water and Fat Affinity
Lipophilicity is a key determinant of a compound's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects. For an ionizable compound, it is crucial to distinguish between LogP and LogD.
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LogP is the partition coefficient of the neutral, non-ionized form of the molecule between octanol and water.
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LogD is the distribution coefficient at a specific pH, accounting for the partition of both ionized and neutral species.
Given the estimated pKa, the LogD at pH 7.4 (LogD₇.₄) is the more physiologically relevant parameter. Public databases provide a computed XLogP3-AA value of 1.6 , which serves as a useful starting point for the neutral form.[3] This moderate lipophilicity is often a desirable feature in CNS drug candidates. The LogD₇.₄ will be significantly lower than the LogP due to the high degree of protonation at this pH.
Physicochemical Data Summary
| Property | Value (Predicted/Estimated) | Source | Significance in Drug Development |
| Molecular Formula | C₁₁H₁₅NO | PubChem[3] | Defines molecular identity and mass. |
| Molecular Weight | 177.24 g/mol | PubChem[3] | Used for all concentration and molarity calculations. |
| pKa | 9.5 - 10.5 | Estimated | Governs ionization state, solubility, and receptor binding. |
| XLogP3-AA | 1.6 | PubChem[3] | Predicts lipophilicity of the neutral species; influences permeability and metabolism. |
| Topological Polar Surface Area | 21.3 Ų | PubChem[3] | Influences membrane permeability and blood-brain barrier penetration. |
Section 2: Practical Application & Experimental Workflows
The following section translates theoretical properties into actionable experimental protocols. These are designed as self-validating systems, providing the causal reasoning behind key steps.
Workflow for Salt Formation and Screening
The basic nature of this compound makes it an excellent candidate for salt formation, a common strategy to improve solubility, stability, and handling properties. A systematic salt screening process is essential.
Caption: A logical workflow for selecting an optimal salt form.
Expertise Insight: The choice of counter-ion is critical. A pKa difference of at least 2-3 units between the base (pyrrolidine, pKa ~10) and the counter-ion acid (e.g., HCl, pKa <0) is recommended to ensure the formation of a stable, non-hygroscopic salt.
Protocol for Experimental pKa Determination (Potentiometric Titration)
This protocol outlines the gold-standard method for determining the pKa of a basic compound.
Objective: To accurately measure the pKa of the pyrrolidine nitrogen in this compound.
Methodology:
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Preparation of Analyte Solution: Accurately weigh ~10-20 mg of this compound freebase and dissolve it in a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water) to a final concentration of ~1-5 mM.
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Causality: A co-solvent is used to ensure the neutral form of the compound remains soluble throughout the titration. The concentration must be high enough for accurate pH measurement but low enough to avoid solubility issues at the end of the titration.
-
-
Titration Setup: Place the solution in a thermostatted vessel (~25 °C) and use a calibrated pH electrode to monitor the pH.
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Titrant: Use a standardized solution of a strong acid (e.g., 0.1 M HCl) as the titrant.
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Titration Execution: Add the titrant in small, precise increments. Record the pH value after each addition, ensuring the reading stabilizes.
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Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point (the point where 50% of the base has been neutralized). This point corresponds to the inflection point of the sigmoid curve.
Protocol for Experimental LogD₇.₄ Determination (Shake-Flask Method)
This is the traditional and most reliable method for measuring lipophilicity.
Objective: To determine the distribution coefficient of this compound between n-octanol and a buffer at physiological pH.
Methodology:
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Phase Preparation: Prepare a pH 7.4 phosphate buffer. Pre-saturate the n-octanol by shaking it with the buffer for 24 hours, and vice-versa. Allow the phases to separate completely.
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Causality: Pre-saturation ensures that the volume of each phase does not change during the experiment due to mutual miscibility.
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Compound Addition: Prepare a stock solution of the compound in the pH 7.4 buffer. Add a known volume of this stock to a vial containing a known volume of the pre-saturated n-octanol. The final concentration should be detectable by the chosen analytical method (e.g., HPLC-UV).
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Equilibration: Cap the vial and shake vigorously for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases until equilibrium is reached.
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Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the aqueous and organic layers.
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Quantification: Carefully sample a precise aliquot from each phase. Determine the concentration of the compound in each phase using a validated analytical method like HPLC-UV.
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Calculation: Calculate the LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Buffer] )
Section 3: Analytical Characterization
Unambiguous identification and purity assessment are non-negotiable in drug development.
Spectroscopic and Chromatographic Profile
While specific experimental spectra for this exact compound are not widely published, a typical analytical profile can be predicted based on its structure and data from closely related analogs.
| Technique | Expected Observations (Predicted/Typical) |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.1-7.2 ppm (d, 2H, Ar-H ortho to CH); δ ~6.8-6.9 ppm (d, 2H, Ar-H ortho to OMe); δ ~3.8 ppm (s, 3H, -OCH₃); δ ~2.8-3.5 ppm (m, 5H, pyrrolidine CH and CH₂); δ ~1.8-2.2 ppm (m, 2H, pyrrolidine CH₂); δ ~1.5-2.0 ppm (br s, 1H, -NH). |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~158 ppm (Ar C-OMe); δ ~135-140 ppm (Ar C-pyrrolidine); δ ~128 ppm (Ar CH); δ ~114 ppm (Ar CH); δ ~55 ppm (-OCH₃); δ ~50-55 ppm (pyrrolidine CH₂-N); δ ~40-45 ppm (pyrrolidine CH); δ ~30-35 ppm (pyrrolidine CH₂). |
| Mass Spec (ESI+) | Predicted m/z: 178.12 [M+H]⁺, 200.10 [M+Na]⁺.[4] |
Note: Predicted shifts are based on standard chemical shift tables and experimental data for N-(4-Methoxyphenyl)pyrrolidine.[5]
Chiral Considerations and Separation
This compound possesses a stereocenter at the C3 position of the pyrrolidine ring. It is imperative to separate and evaluate the individual enantiomers, as they can exhibit significantly different pharmacological activities and toxicological profiles.
Methodology: Chiral HPLC
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Column: A polysaccharide-based chiral stationary phase (CSP) is typically effective (e.g., Chiralcel® OD-H, Chiralpak® AD-H).
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Mobile Phase: A non-polar mobile phase, such as a mixture of n-Hexane and Isopropanol, often with a small amount of an amine modifier (e.g., diethylamine, DEA) to improve peak shape for basic compounds.
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Detection: UV detection at a wavelength where the methoxyphenyl chromophore absorbs (e.g., 225 nm or 275 nm).
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Validation: The method must be validated to ensure baseline resolution (Rs > 1.5) between the two enantiomeric peaks.
Section 4: Biological Context and ADME Implications
The ultimate goal is to understand how the molecule's basic properties influence its behavior in a biological system.
The 3-Aryl-Pyrrolidine as a CNS Pharmacophore
The 3-aryl-pyrrolidine motif is a well-established pharmacophore for CNS targets. The key interactions often involve:
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Ionic/H-Bonding: The protonated pyrrolidine nitrogen (the basic center) forms a critical ionic bond or hydrogen bond with an acidic residue (e.g., Aspartic Acid) in the receptor binding pocket.
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Aromatic Interactions: The 4-methoxyphenyl group engages in π-π stacking or hydrophobic interactions within the target protein.
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Defined Vector: The rigid pyrrolidine ring holds these two features in a specific spatial orientation, which is crucial for receptor affinity and selectivity.
Impact of Basicity on ADME Profile
The pKa is a master regulator of the ADME profile for a basic compound. The high degree of ionization at physiological pH has downstream consequences throughout the body.
Caption: The cascading effect of a high pKa on key ADME parameters.
Conclusion
This compound is a valuable chemical scaffold whose utility in drug development is fundamentally governed by its basic properties. Its high basicity (estimated pKa 9.5-10.5) ensures significant protonation at physiological pH, which enhances aqueous solubility but presents a challenge for passive membrane permeability. Its moderate lipophilicity (predicted LogP 1.6) provides a solid foundation for balancing solubility and permeability, a key challenge in CNS drug design. A thorough experimental characterization of pKa, LogD₇.₄, and solid-state properties through the workflows described herein is an essential, data-driven step towards mitigating development risks and successfully advancing drug candidates based on this privileged structure.
References
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design, and Methods. Academic Press. [Link]
-
PubChem. (n.d.). (R)-3-(4-Methoxyphenyl)pyrrolidine. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Fallis, A. G., & Brinza, I. M. (2004). A versatile synthesis of substituted pyrrolidines. Organic Letters, 6(13), 2193–2196. [Link]
-
Comer, J. E. A. (2007). High-throughput measurement of pKa and logP. In Drug-like properties: concepts, structure design and methods from ADME to toxicity optimization (pp. 21-53). Elsevier. [Link]
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]
-
Garrido, G., et al. (2018). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. Chemical Science, 9(34), 7014–7019. [Link]
-
Supporting Information for: Cadmium-Catalyzed N-Arylation of Amines. (n.d.). Wiley-VCH. Retrieved January 12, 2026, from [Link]
-
PubChemLite. (n.d.). This compound. University of Luxembourg. Retrieved January 12, 2026, from [Link]
-
Garel, L., et al. (2016). The 3-Aryl Pyrrolidine as a Privileged Scaffold for the Design of Dopamine D3 Receptor Ligands. Journal of Medicinal Chemistry, 59(17), 7847–7868. [Link]
Sources
- 1. Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials | Rowan [rowansci.com]
- 2. 2-(4-iodo-3-methoxyphenyl)pyrrolidine CAS#: 1336122-07-6 [m.chemicalbook.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C11H15NO) [pubchemlite.lcsb.uni.lu]
- 5. application.wiley-vch.de [application.wiley-vch.de]
An In-Depth Technical Guide to 3-(4-Methoxyphenyl)pyrrolidine: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-(4-methoxyphenyl)pyrrolidine, a versatile heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, stereochemistry, detailed synthetic methodologies, spectroscopic characterization, and its emerging role as a privileged structure in the development of novel therapeutics, particularly for central nervous system (CNS) disorders.
Core Chemical Identity: Structure and Nomenclature
This compound is a disubstituted pyrrolidine derivative. The core structure consists of a five-membered saturated nitrogen-containing heterocycle, the pyrrolidine ring, substituted at the 3-position with a 4-methoxyphenyl group.
Chemical Structure:
Figure 1: 2D Chemical Structure of this compound.
IUPAC Name: The systematic IUPAC name for this compound is This compound [1]. Due to the chiral center at the C3 position of the pyrrolidine ring, this compound can exist as a racemic mixture or as individual enantiomers, designated as (R)-3-(4-methoxyphenyl)pyrrolidine and (S)-3-(4-methoxyphenyl)pyrrolidine.
Molecular Formula: C₁₁H₁₅NO[1]
Molecular Weight: 177.24 g/mol [1]
Synthesis of this compound: A Methodological Overview
Illustrative Synthetic Pathway: Catalytic Hydroarylation
This method provides a direct route to 3-arylpyrrolidines from readily available starting materials. The general workflow is depicted below.
Caption: General workflow for the synthesis of this compound via Heck coupling and subsequent hydrogenation.
Step-by-Step Experimental Protocol (Hypothetical)
The following protocol is a representative, non-validated procedure based on general methods for the synthesis of analogous compounds. Researchers should optimize these conditions for their specific needs.
Step 1: N-Protection of Pyrrolidine (if starting from pyrrolidine)
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Dissolve pyrrolidine in a suitable solvent (e.g., dichloromethane).
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Add a base (e.g., triethylamine) and the protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection).
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Stir the reaction at room temperature until completion (monitored by TLC).
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Work up the reaction mixture to isolate the N-protected pyrrolidine.
Step 2: Introduction of the Aryl Moiety via Catalytic Cross-Coupling
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In a reaction vessel under an inert atmosphere, combine the N-protected 3-halopyrrolidine (e.g., 3-iodo-1-Boc-pyrrolidine) and 4-methoxyphenylboronic acid.
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Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).
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Add a suitable solvent system (e.g., toluene/ethanol/water).
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Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction, and perform an aqueous workup followed by purification (e.g., column chromatography) to yield N-Boc-3-(4-methoxyphenyl)pyrrolidine.
Step 3: Deprotection of the Pyrrolidine Nitrogen
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Dissolve the N-Boc-3-(4-methoxyphenyl)pyrrolidine in a suitable solvent (e.g., dichloromethane).
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Add a strong acid (e.g., trifluoroacetic acid or a solution of HCl in dioxane).
-
Stir the reaction at room temperature until the Boc group is completely removed (monitored by TLC).
-
Evaporate the solvent and excess acid under reduced pressure.
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The resulting salt can be neutralized with a base to obtain the free amine, this compound, which can be further purified if necessary.
Spectroscopic Characterization
Precise spectroscopic data is essential for the unambiguous identification and quality control of this compound. While specific spectra for the target compound were not found in the initial searches, the following table presents expected chemical shifts and spectral features based on the analysis of closely related analogs[2][4].
| Spectroscopic Technique | Expected Features |
| ¹H NMR (CDCl₃, 400 MHz) | Aromatic Protons: Two doublets in the aromatic region (δ 6.8-7.2 ppm), characteristic of a para-substituted benzene ring. |
| Methine Proton (C3-H): A multiplet in the range of δ 3.0-3.5 ppm. | |
| Pyrrolidine Protons: A series of multiplets between δ 2.5-3.5 ppm for the CH₂ groups of the pyrrolidine ring. | |
| Amine Proton (N-H): A broad singlet, the chemical shift of which is concentration and solvent dependent. | |
| Methoxy Protons: A sharp singlet around δ 3.8 ppm. | |
| ¹³C NMR (CDCl₃, 100 MHz) | Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm), including a signal for the carbon attached to the methoxy group at a higher field and the ipso-carbon at a lower field. |
| Methine Carbon (C3): A signal around δ 40-45 ppm. | |
| Pyrrolidine Carbons: Signals for the CH₂ groups of the pyrrolidine ring in the range of δ 45-55 ppm. | |
| Methoxy Carbon: A signal around δ 55 ppm. | |
| FT-IR (KBr or neat) | N-H Stretch: A broad absorption band in the region of 3300-3500 cm⁻¹. |
| C-H Stretch (aromatic): Absorptions above 3000 cm⁻¹. | |
| C-H Stretch (aliphatic): Absorptions below 3000 cm⁻¹. | |
| C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region. | |
| C-O Stretch (ether): A strong absorption band around 1240 cm⁻¹. | |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): An expected peak at m/z = 177. |
| Fragmentation Pattern: Characteristic fragments resulting from the loss of the methoxy group, cleavage of the pyrrolidine ring, and fragmentation of the phenyl ring. |
Applications in Drug Discovery and Development
The 3-arylpyrrolidine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Its three-dimensional nature allows for precise spatial orientation of substituents, which is crucial for optimizing drug-receptor interactions.
Central Nervous System (CNS) Drug Discovery
Derivatives of this compound are actively being investigated for their potential as CNS-active agents. The pyrrolidine moiety can serve as a key pharmacophore that mimics the endogenous neurotransmitter γ-aminobutyric acid (GABA), while the 4-methoxyphenyl group can be tailored to achieve specific interactions with various receptors and transporters in the brain.
Caption: Potential applications of the this compound scaffold in CNS drug discovery.
Dopamine Transporter (DAT) Inhibitors
A significant area of research focuses on the development of 3-arylpyrrolidine derivatives as inhibitors of the dopamine transporter (DAT)[5]. By modulating dopamine levels in the synaptic cleft, these compounds have potential therapeutic applications in conditions such as Attention Deficit Hyperactivity Disorder (ADHD), depression, and substance abuse disorders. The 4-methoxyphenyl group in this compound can be a key element for achieving high affinity and selectivity for DAT. Structure-activity relationship (SAR) studies often involve modification of the pyrrolidine nitrogen with various alkyl and aryl substituents to fine-tune the pharmacological profile.
Other Potential Therapeutic Areas
The versatility of the this compound scaffold extends beyond CNS targets. Research into related pyrrolidine derivatives has shown activity as:
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Anticonvulsants: The pyrrolidone ring, a close analog, is a core component of several anticonvulsant drugs[6].
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Anti-inflammatory Agents: N-substituted pyrrolidine derivatives have been explored for their anti-inflammatory properties[7].
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Antiviral and Anticancer Agents: Pyrrolidine-functionalized nucleoside analogs have been synthesized and evaluated for their potential in these therapeutic areas[6].
Conclusion and Future Perspectives
This compound represents a valuable and versatile building block for the design and synthesis of novel bioactive molecules. Its inherent structural features, including a chiral center and a readily modifiable scaffold, provide a rich platform for exploring diverse chemical space in the pursuit of new therapeutics. Future research will likely focus on the development of more efficient and enantioselective synthetic routes to access specific stereoisomers of this compound and its derivatives. Furthermore, continued exploration of the SAR of N-substituted analogs will undoubtedly lead to the discovery of potent and selective modulators of various biological targets, with significant potential for the treatment of CNS disorders and other diseases.
References
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 12, 2026, from [Link]
-
Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]
-
Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 328–336. [Link]
-
DiVA portal. (2017). Synthesis of substituted pyrrolidines. Retrieved January 12, 2026, from [Link]
-
SpectraBase. (n.d.). (3-Methoxyphenyl)-(1-pyrrolidinyl)methanone - Optional[13C NMR] - Chemical Shifts. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). (R)-3-(4-Methoxyphenyl)pyrrolidine. Retrieved January 12, 2026, from [Link]
-
Krasavin, M., et al. (2022). Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring. Chemistry of Heterocyclic Compounds, 58(10), 1-11. [Link]
-
Govindasamy, R., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]
-
ResearchGate. (n.d.). Infrared spectrum (FTIR) of 4-methoxyphencyclidine HCl. Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.). US8147809B2 - Soft anticholinergic esters.
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 12, 2026, from [Link]
-
PubMed. (n.d.). N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors. Retrieved January 12, 2026, from [Link]
-
PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved January 12, 2026, from [Link]
-
Jackson, G. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. [Link]
-
Thieme. (n.d.). 3. 1H NMR Spectroscopy. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). MS/MS spectra and proposed fragmentation patterns of the four newly found metabolites. Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.). WO2014108919A2 - NOVEL INTERMEDIATE AND POLYMORPHS OF 1-(4-METHOXYPHENYL)-7-OXO-6-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-c] PYRIDINE-3-CARBOXAMIDE AND PROCESS THEREOF.
-
PubMed Central. (2014). Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/ benzene Sulfonamides as Anti-Inflammatory Agents. Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.). 3, 4-substituted pyrrolidine derivatives for the treatment of hypertension.
-
CSCanada. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved January 12, 2026, from [Link]
-
PubMed. (n.d.). Novel N-substituted 3 alpha-[bis(4'-fluorophenyl)methoxy]tropane analogues: selective ligands for the dopamine transporter. Retrieved January 12, 2026, from [Link]
-
Wiley Online Library. (n.d.). Mass spectral fragmentation patterns of 2,5‐bis(p‐R2‐phenyl)‐(3,4)‐R1‐furans. Retrieved January 12, 2026, from [Link]
-
CORE. (n.d.). Fragmentation pathway of drugs of abuse and their metabolites using accurate mass spectra of QTOF MS. Retrieved January 12, 2026, from [Link]
-
Mendeley Data. (2018). Analysis of 3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one (MNYAD_1539) crystals by ATR-FTIR. Retrieved January 12, 2026, from [Link]
-
PubMed. (n.d.). Novel 4'-substituted and 4',4"-disubstituted 3 alpha-(diphenylmethoxy)tropane analogs as potent and selective dopamine uptake inhibitors. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. Retrieved January 12, 2026, from [Link]
-
PubMed Central. (n.d.). Neurotrophic Natural Products: Chemistry and Biology. Retrieved January 12, 2026, from [Link]
-
MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved January 12, 2026, from [Link]
-
PubMed Central. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved January 12, 2026, from [Link]
-
MDPI. (n.d.). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Retrieved January 12, 2026, from [Link]
-
Organic Syntheses. (n.d.). 2-Pyrrolidinemethanol, α,α-diphenyl-, (±)-. Retrieved January 12, 2026, from [Link]
-
PubMed Central. (2015). Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. Retrieved January 12, 2026, from [Link]
-
PubMed. (2010). Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides. Retrieved January 12, 2026, from [Link]
-
PubMed Central. (n.d.). Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity. Retrieved January 12, 2026, from [Link]
-
PubMed Central. (n.d.). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Figure 1. FT-IR spectrum:(a)3-(4-hydroxy phenyl)-1,1,.... Retrieved January 12, 2026, from [Link]
Sources
- 1. WO2014108919A2 - NOVEL INTERMEDIATE AND POLYMORPHS OF 1-(4-METHOXYPHENYL)-7-OXO-6-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-c] PYRIDINE-3-CARBOXAMIDE AND PROCESS THEREOF - Google Patents [patents.google.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. CN112608267A - Synthetic method of 4-phenyl-2-pyrrolidone - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organicchemistrydata.org [organicchemistrydata.org]
The 3-(4-Methoxyphenyl)pyrrolidine Scaffold: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Value of the 3-Arylpyrrolidine Motif
The pyrrolidine ring is a privileged scaffold in modern medicinal chemistry, conferring favorable physicochemical properties such as improved solubility and a three-dimensional architecture that enhances target engagement.[1] When substituted with an aryl group at the 3-position, the resulting 3-arylpyrrolidine core becomes a versatile building block for a diverse range of biologically active molecules. This guide provides an in-depth technical overview of 3-(4-methoxyphenyl)pyrrolidine and its key derivatives, focusing on their chemical identity, synthesis, and applications in drug discovery. The inherent ambiguity in the common name "this compound" necessitates a clear delineation of its related structures, each possessing distinct chemical and pharmacological profiles.
Core Molecular Architectures and Key Identifiers
The parent compound and its closely related analogues, each with a unique Chemical Abstracts Service (CAS) number and molecular formula, form the basis of this guide. Understanding these distinctions is critical for sourcing appropriate starting materials and interpreting biological data.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Structure |
| (R)-3-(4-Methoxyphenyl)pyrrolidine | 1335461-68-1 | C₁₁H₁₅NO | 177.24 | |
| 3-(4-Methoxyphenyl)pyrrolidin-2-one | 52413-25-9 | C₁₁H₁₃NO₂ | 191.23 | |
| This compound-2,5-dione | 27950-85-2 | C₁₁H₁₁NO₃ | 205.21 |
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of these compounds is essential for their application in both chemical synthesis and biological assays. The following table summarizes key computed properties for the parent amine.
| Property | (R)-3-(4-Methoxyphenyl)pyrrolidine | Reference |
| Molecular Weight | 177.24 g/mol | [2] |
| XLogP3 | 1.6 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Exact Mass | 177.115364102 Da | [2] |
| Topological Polar Surface Area | 21.3 Ų | [2] |
Synthesis Strategies and Methodologies
The synthesis of this compound and its derivatives can be approached through several strategic pathways. The choice of method often depends on the desired stereochemistry, the nature of the substituents on the pyrrolidine ring, and the availability of starting materials.
Synthesis of 3-Arylpyrrolidines via Heck Arylation
A powerful and versatile method for the synthesis of 3-arylpyrrolidines is the Heck arylation of N-protected 3-pyrroline. This approach allows for the introduction of a wide variety of aryl groups. A notable example is the synthesis of a conformationally constrained mescaline analogue, 3-(3,4,5-trimethoxyphenyl)pyrrolidine, which utilizes a Heck arylation of N-Cbz-3-pyrroline with a diazonium salt.[3] This strategy can be adapted for the synthesis of this compound.
Caption: General workflow for the synthesis of 3-arylpyrrolidines via Heck arylation.
Synthesis of this compound-2,5-dione
The succinimide derivative, this compound-2,5-dione, serves as a valuable intermediate for further functionalization. Its synthesis can be achieved through the cyclocondensation of 2-(4-methoxyphenyl)succinic acid with an amine, followed by dehydration. Alternatively, a more direct approach involves the reaction of 3-(4-methoxyphenyl)maleic anhydride with an amine. A related synthesis of 3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid involves the cyclocondensation of 2-(2-chlorophenyl)succinic acid with aminoacetic acid.[4]
Experimental Protocol: Synthesis of 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (Adapted for this compound-2,5-dione synthesis)
This protocol describes the synthesis of a related compound and can be adapted for the synthesis of derivatives of this compound-2,5-dione.
-
Synthesis of the Succinic Acid Intermediate: Start with the appropriate substituted succinic acid, in this case, 2-(4-methoxyphenyl)succinic acid.
-
Cyclocondensation: React the succinic acid with a primary amine (e.g., aminoacetic acid for an N-substituted derivative, or ammonia for the parent NH compound) in a suitable solvent, often with heating to drive the cyclization and dehydration.
-
Coupling Reaction (for further derivatization): The resulting N-substituted acetic acid can then be coupled with another amine using a coupling agent like carbonyldiimidazole (CDI) in an anhydrous solvent such as N,N-dimethylformamide (DMF).[4]
-
Purification: The final product is typically purified by crystallization from a suitable solvent like isopropanol.[4]
Caption: Synthetic pathway for derivatized this compound-2,5-diones.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold and its derivatives have demonstrated significant potential in the development of novel therapeutics, particularly in the area of neuroscience.
Anticonvulsant and Antinociceptive Agents
Derivatives of 3-aryl-pyrrolidine-2,5-dione have been synthesized and evaluated as potential anticonvulsant and analgesic agents.[4] The biological activity of these compounds is often attributed to their interaction with voltage-gated sodium and calcium channels. For instance, the compound 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione showed a more beneficial ED50 and protective index in the maximal electroshock (MES) seizure test than the reference drug valproic acid.[4] This highlights the potential of the 3-arylpyrrolidine-2,5-dione core in developing new treatments for epilepsy and neuropathic pain.
Dopamine and Serotonin Receptor Ligands
The 3-arylpyrrolidine motif is a key structural feature in ligands targeting dopamine and serotonin receptors. The conformational constraint imposed by the pyrrolidine ring can lead to enhanced selectivity and potency. The synthesis of a conformationally constrained mescaline analogue, 3-(3,4,5-trimethoxyphenyl)pyrrolidine, was pursued due to its potential activity at 5-HT2 and dopamine receptors.[3] This underscores the utility of the 3-arylpyrrolidine scaffold in designing novel psychoactive compounds with tailored receptor profiles.
Safety and Handling
Chemicals based on the pyrrolidine scaffold should be handled with appropriate safety precautions. While specific toxicity data for this compound and its derivatives are not extensively reported, related compounds can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[5] It is crucial to handle these compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. All chemical products should be treated as having unknown hazards and toxicity until proven otherwise.[6]
Conclusion
The this compound scaffold and its lactam and succinimide derivatives represent a valuable class of compounds for researchers and drug development professionals. Their synthesis, while requiring careful planning and execution, is achievable through established synthetic methodologies. The demonstrated biological activities, particularly in the realm of neuroscience, underscore the potential of this scaffold in the discovery of novel therapeutics. This guide provides a foundational understanding of these important molecules, encouraging further exploration and innovation in their application.
References
-
PrepChem. Synthesis of 3-[(4-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride. Available from: [Link]
-
PubChem. (R)-3-(4-Methoxyphenyl)pyrrolidine. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 2-(4-Methoxyphenyl)pyrrolidine. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. Synthesis of the 3-(3,4,5-Trimethoxyphenyl)pyrrolidine (V): A New Conformationally Constrained Mescaline Analogue. Available from: [Link]
-
DiVA portal. Synthesis of substituted pyrrolidines. Available from: [Link]
-
MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]
-
PubChem. This compound-2,5-dione. National Center for Biotechnology Information. Available from: [Link]
-
Hoffman Fine Chemicals. CAS 32040-07-6 | 1-(3-Methoxyphenyl)pyrrolidine. Available from: [Link]
-
ChemRxiv. Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. Available from: [Link]
-
PMC. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. National Center for Biotechnology Information. Available from: [Link]
-
Organic Chemistry Portal. Pyrrolidine synthesis. Available from: [Link]
-
White Rose Research Online. Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines. Available from: [Link]
-
MDPI. De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Available from: [Link]
-
PMC. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. Available from: [Link]
-
PubMed. Biological testing of analogues of 3: 4-benzpyrene. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. Compound 1-(4-methoxyphenyl)-3-{4-[(propan-2-yl)oxy]phenyl}pyrrolidine-2,5-dione -... [chemdiv.com]
- 2. (R)-3-(4-Methoxyphenyl)pyrrolidine | C11H15NO | CID 40425398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(4-Methoxyphenyl)pyrrolidine | C11H15NO | CID 3756957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
Introduction: The Strategic Importance of the (4-methoxyphenyl)pyrrolidine Scaffold
An In-depth Technical Guide to the Discovery and Synthesis of (4-methoxyphenyl)pyrrolidine Derivatives
The five-membered nitrogen heterocycle, pyrrolidine, is a cornerstone of modern medicinal chemistry.[1][2][3] Its prevalence in numerous natural products, alkaloids like nicotine, and FDA-approved drugs such as procyclidine and enalapril, underscores its status as a "privileged scaffold".[1][3] The appeal of the pyrrolidine ring lies in its favorable physicochemical properties, including its non-planar, three-dimensional structure which allows for a thorough exploration of pharmacophore space, and the presence of stereogenic centers that are crucial for specific molecular recognition by biological targets.[2]
When substituted with a 4-methoxyphenyl group, the resulting scaffold gains additional layers of chemical and pharmacological complexity. The methoxy group, being an electron-donating entity, modulates the electronic character of the aromatic ring. Furthermore, it can serve as a critical hydrogen bond acceptor or be metabolically O-demethylated in vivo to a phenol, which can dramatically alter binding affinity and pharmacokinetic profiles. This guide provides a comprehensive exploration of the synthetic methodologies used to construct (4-methoxyphenyl)pyrrolidine derivatives, delves into the rationale behind these strategies, and examines the structure-activity relationships that drive their application in drug discovery.
Core Synthetic Strategies: Forging the (4-methoxyphenyl)pyrrolidine Core
The construction of (4-methoxyphenyl)pyrrolidine derivatives can be broadly categorized into two main approaches: the functionalization of a pre-existing pyrrolidine ring or the de novo construction of the heterocyclic system from acyclic precursors. The choice of strategy is dictated by the desired substitution pattern, stereochemical requirements, and the availability of starting materials.
Strategy 1: N-Arylation of Pyrrolidine via Cross-Coupling Reactions
The most direct route to N-(4-methoxyphenyl)pyrrolidine involves the formation of a carbon-nitrogen bond between the pyrrolidine nitrogen and the aromatic ring. Transition-metal-catalyzed cross-coupling reactions are the dominant methods for achieving this transformation efficiently.[4]
The Palladium-catalyzed Buchwald-Hartwig amination is a versatile and highly reliable method for C-N bond formation.[5] The reaction's success hinges on a synergistic interplay between a palladium precursor, a specialized phosphine ligand, and a base.
-
Causality of Component Selection:
-
Palladium Catalyst: Typically, Pd(OAc)₂ or Pd₂(dba)₃ are used as stable pre-catalysts that are reduced in situ to the active Pd(0) species.
-
Phosphine Ligand: This is the most critical component. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often required. Their steric bulk promotes the crucial reductive elimination step that forms the C-N bond and releases the product from the palladium center, thereby turning over the catalytic cycle. The ligand's electron-donating nature facilitates the initial oxidative addition of the aryl halide to the Pd(0) center.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is essential. Its role is to deprotonate the pyrrolidine, forming the corresponding amide which is the active nucleophile in the catalytic cycle.
-
An older but still valuable method, the Ullmann condensation utilizes copper as the catalyst.[6][7][8] Traditionally, these reactions required harsh conditions (high temperatures, stoichiometric copper), but modern protocols have been developed that use catalytic amounts of a copper salt (e.g., CuI) with a ligand, often a diamine or phenanthroline, under milder conditions.[6][9]
-
Mechanistic Insight: The Ullmann reaction is believed to proceed through a Cu(I) species.[7][10] The reaction of the copper catalyst with the aryl halide forms an organocopper intermediate, which then undergoes nucleophilic attack by the amine.[10] While often requiring higher temperatures than palladium-catalyzed methods, the Ullmann reaction can be advantageous for substrates that are incompatible with palladium catalysis or when cost is a primary concern.
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Copper (e.g., Cu powder, CuI, Cu₂O) |
| Ligand | Bulky phosphines (e.g., XPhos, RuPhos) | Diamines, Phenanthroline, Amino acids |
| Base | Strong, non-nucleophilic (e.g., NaOtBu, K₃PO₄) | Typically K₂CO₃, Cs₂CO₃ |
| Temperature | Moderate (e.g., 80-110 °C) | Often High (>150 °C), milder with modern ligands |
| Substrate Scope | Very broad (Ar-Cl, Br, I, OTf) | Prefers Ar-I, Ar-Br; Ar-Cl is challenging |
| Advantages | High yields, broad scope, milder conditions | Lower catalyst cost, effective for specific substrates |
| Disadvantages | High cost of catalyst and ligands | Harsh conditions, often lower yields, narrower scope |
Detailed Protocol: Palladium-Catalyzed N-Arylation of Pyrrolidine
This protocol is a representative example for the synthesis of N-(4-methoxyphenyl)pyrrolidine.
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add palladium(II) acetate (0.02 equiv.), a suitable biarylphosphine ligand (e.g., XPhos, 0.04 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene, followed by 1-bromo-4-methoxybenzene (1.0 equiv.) and finally pyrrolidine (1.2 equiv.) via syringe.
-
Reaction: Seal the flask and heat the reaction mixture in an oil bath at 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with diethyl ether and quench by the slow addition of water.
-
Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure N-(4-methoxyphenyl)pyrrolidine.
Strategy 2: Enantioselective α-Arylation of the Pyrrolidine Ring
To synthesize 2-(4-methoxyphenyl)pyrrolidine derivatives, a different strategy is required. The palladium-catalyzed α-arylation of N-Boc-pyrrolidine is a state-of-the-art method that allows for the creation of this C-C bond with excellent stereocontrol.[11][12]
-
Process Rationale: The process is a sophisticated one-pot sequence.[11][12]
-
Enantioselective Deprotonation: N-Boc-pyrrolidine is deprotonated at the α-position using a strong base, typically sec-butyllithium (s-BuLi). The key to enantioselectivity is the inclusion of a chiral ligand, (-)-sparteine, which complexes with the lithium base and directs the deprotonation to one specific face of the molecule.
-
Transmetalation: The resulting lithiated intermediate is stereochemically unstable. To lock in the configuration, it is immediately transmetalated with a zinc salt (e.g., ZnCl₂), forming a more stable and configurationally robust organozinc species.
-
Negishi Cross-Coupling: Finally, a palladium catalyst and a phosphine ligand are added along with the 4-methoxyaryl halide. The organozinc compound undergoes a Negishi cross-coupling reaction to form the desired α-arylated pyrrolidine with high enantiomeric excess.
-
Strategy 3: De Novo Ring Construction (Cyclization)
Building the pyrrolidine ring from acyclic precursors is a powerful strategy that offers access to a wide variety of substitution patterns.
-
Catalytic Asymmetric 1,3-Dipolar Cycloaddition: This is one of the most elegant methods for constructing highly substituted pyrrolidines stereoselectively.[3] The reaction involves an azomethine ylide, which acts as a 1,3-dipole, and a dipolarophile (an alkene). By using a chiral catalyst (often based on copper or silver), the cycloaddition can be rendered highly enantioselective.[3] To synthesize a (4-methoxyphenyl)pyrrolidine derivative, the 4-methoxyphenyl group can be incorporated into either the azomethine ylide precursor or the alkene.
-
Reductive Amination of Diketones: A straightforward approach to N-substituted pyrrolidines involves the condensation of a 1,4-dicarbonyl compound (like 2,5-hexanedione) with a primary amine, in this case, 4-methoxyaniline.[13] The initial condensation forms a di-imine or related intermediate, which is then reduced in situ (e.g., via transfer hydrogenation with formic acid or using sodium borohydride) to yield the saturated pyrrolidine ring.[13][14]
Biological Significance and Structure-Activity Relationships (SAR)
The (4-methoxyphenyl)pyrrolidine scaffold is found in compounds with a diverse range of biological activities, including anticancer, anti-inflammatory, and central nervous system (CNS) effects.[1][4][15][16] Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these derivatives.
-
Positional Isomerism: The biological activity is highly dependent on the location of the 4-methoxyphenyl group. An N-(4-methoxyphenyl)pyrrolidine will have a vastly different biological profile compared to a 2-(4-methoxyphenyl)pyrrolidine or 3-(4-methoxyphenyl)pyrrolidine, as the orientation of the substituent dramatically changes how the molecule interacts with its target protein. For instance, certain 3-(4-hydroxyphenyl)pyrrolidines have been identified as potent and selective antagonists at the NR1A/2B subtype of the NMDA receptor, highlighting the importance of the C3-substitution pattern for this particular CNS target.[16]
-
Stereochemistry: As with most biologically active small molecules, stereochemistry is critical. Different enantiomers of a chiral pyrrolidine derivative often exhibit significantly different potencies and even different pharmacological effects due to the enantioselective nature of protein binding sites.[2]
-
Substituent Effects: Further modifications to the core structure can fine-tune activity. SAR studies on pyrrolidine-based inhibitors of aminoglycoside acetyltransferase, an enzyme responsible for antibiotic resistance, showed that while the core scaffold is essential, modifications at different positions had varied effects, demonstrating the potential for optimization.[17][18]
Conclusion and Future Prospects
The (4-methoxyphenyl)pyrrolidine framework represents a highly versatile and pharmacologically relevant scaffold. The synthetic toolbox for accessing these derivatives is mature, with powerful and often stereoselective methods available through transition-metal catalysis and classical cyclization strategies. The choice between functionalizing a pre-formed ring or building it de novo provides chemists with significant flexibility to design and synthesize novel analogues for biological screening.
Future research will likely focus on the development of even more efficient, sustainable, and atom-economical synthetic methods, such as C-H activation and flow chemistry approaches. Furthermore, as our understanding of complex biological systems grows, these derivatives will continue to be explored as chemical probes and starting points for the development of next-generation therapeutics targeting a wide array of diseases.
References
-
Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). (2022). European Journal of Medicinal Chemistry. Retrieved from [Link]
-
p-Quinol Ethers and p-Quinone Monoacetals as Arylation and Oxidation Reagents: Tandem N-Arylation and α-Functionalization of Pyrrolidine via Redox-Neutral Three-Component Reaction. (n.d.). ChemInform. Retrieved from [Link]
-
Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). (2022). ResearchGate. Retrieved from [Link]
-
Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6′- N -acetyltransferase type Ib. (2022). bioRxiv. Retrieved from [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). PubMed. Retrieved from [Link]
-
Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic Applications. (2006). The Journal of Organic Chemistry. Retrieved from [Link]
-
Phosphoramidite Gold(I)-Catalyzed Diastereo- and Enantioselective Synthesis of 3,4-Substituted Pyrrolidines. (2011). PubMed Central. Retrieved from [Link]
-
Successive Nucleophilic and Electrophilic Allylation for the Catalytic Enantioselective Synthesis of 2,4-Disubstituted Pyrrolidines. (2019). Organic Letters. Retrieved from [Link]
-
A new path to enantioselective substituted pyrrolidines. (2017). Mapping Ignorance. Retrieved from [Link]
-
Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. (2024). PubMed. Retrieved from [Link]
-
Phosphoramidite Gold(I)-Catalyzed Diastereo- and Enantioselective Synthesis of 3,4-Substituted Pyrrolidines. (2011). Journal of the American Chemical Society. Retrieved from [Link]
-
Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. (2012). Organic Chemistry Portal. Retrieved from [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). MDPI. Retrieved from [Link]
-
Ullmann condensation. (n.d.). Wikipedia. Retrieved from [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (2014). National Institutes of Health. Retrieved from [Link]
-
Ullmann Reaction. (n.d.). BYJU'S. Retrieved from [Link]
-
Ullmann reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis of N-aryl-substituted pyrrolidines with various amines. (2020). ResearchGate. Retrieved from [Link]
-
Recent Advances in the Synthesis of Pyrrolidines. (2023). ResearchGate. Retrieved from [Link]
-
Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. (2012). National Institutes of Health. Retrieved from [Link]
-
3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. (2000). PubMed. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 4. Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. byjus.com [byjus.com]
- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Pyrrolidine synthesis [organic-chemistry.org]
- 15. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 16. Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6′- N -acetyltransferase type Ib - PMC [pmc.ncbi.nlm.nih.gov]
The 3-(4-Methoxyphenyl)pyrrolidine Scaffold: A Privileged Core for Modulating Monoamine Transporter Activity
An In-depth Technical Guide for Medicinal Chemists and Neuropharmacologists
Executive Summary
The 3-(4-methoxyphenyl)pyrrolidine motif represents a significant and highly adaptable scaffold in modern medicinal chemistry, particularly for the development of agents targeting the central nervous system (CNS). Its inherent structural features—a chiral sp³-rich core combined with an electron-rich aromatic system—make it an ideal starting point for designing potent and selective ligands for critical neurological targets. This guide provides a detailed exploration of the biological activity of this scaffold, with a primary focus on its role as an inhibitor of monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). We will dissect the synthesis, structure-activity relationships (SAR), and key experimental protocols for evaluating compounds built around this privileged core, offering a comprehensive resource for researchers in drug discovery and development.
Introduction: The Strategic Value of the 3-Arylpyrrolidine Scaffold
The pyrrolidine ring is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs.[1] Its non-planar, saturated character allows for precise three-dimensional positioning of substituents, enabling optimal interactions within complex protein binding pockets—a distinct advantage over flat, aromatic systems.[2] When substituted at the 3-position with an aryl group, such as a 4-methoxyphenyl ring, the resulting scaffold becomes a powerful pharmacophore for engaging with monoamine transporters.[3]
These transporters (DAT, SERT, NET) are integral membrane proteins that regulate neurotransmission by clearing dopamine, serotonin, and norepinephrine from the synaptic cleft.[4] Their dysfunction is implicated in a host of neuropsychiatric disorders, including depression, anxiety, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.[5] Consequently, inhibitors of these transporters are mainstays in modern pharmacotherapy. The this compound scaffold has emerged as a promising framework for developing novel monoamine reuptake inhibitors with tunable potency and selectivity.
Mechanism of Action: Competitive Inhibition of Monoamine Reuptake
Compounds based on the this compound scaffold primarily function as competitive inhibitors at the substrate-binding site of monoamine transporters.[4] By occupying this site, they prevent the re-entry of neurotransmitters into the presynaptic neuron, thereby increasing the concentration and duration of action of dopamine, serotonin, or norepinephrine in the synapse. This enhanced neurotransmission is the basis for their therapeutic effects.
The key pharmacophoric elements of this scaffold that drive its interaction with monoamine transporters are:
-
The Pyrrolidine Nitrogen: This basic amine serves as a crucial interaction point, typically forming a salt bridge with a conserved aspartate residue in the transporter's binding pocket.
-
The 3-Aryl Group (4-Methoxyphenyl): This lipophilic moiety engages with hydrophobic pockets within the transporter, contributing significantly to binding affinity. The methoxy group can further influence binding through hydrogen bonding or by altering the electronic properties of the phenyl ring.
-
The Stereocenter at C3: The chirality at the point of aryl substitution is critical for orienting the molecule correctly within the asymmetric binding site of the transporter, often leading to significant differences in potency between enantiomers.
Below is a conceptual workflow illustrating the path from scaffold synthesis to biological characterization as a monoamine transporter inhibitor.
Caption: Workflow from synthesis to preclinical evaluation of this compound analogs.
Synthesis of the Core Scaffold and Derivatives
A common and effective method for synthesizing 3-arylpyrrolidines involves the coupling of an appropriately activated pyrrolidine with a diarylcuprate reagent.[6] This approach allows for the stereocontrolled introduction of the aryl moiety. Subsequent functionalization of the pyrrolidine nitrogen via standard N-alkylation or N-arylation procedures provides a straightforward route to a diverse library of analogs for SAR studies.
Exemplary Synthetic Pathway:
Caption: General synthesis route for N-substituted this compound analogs.
Structure-Activity Relationships (SAR)
While specific data for N-substituted this compound is not extensively published in a single comprehensive study, a robust SAR can be constructed by analyzing data from closely related 3-aryl- and 3,4-disubstituted pyrrolidine series.[3][7]
Key SAR Insights:
-
N-Substitution: The substituent on the pyrrolidine nitrogen is a primary determinant of potency and selectivity.
-
Small Alkyl Groups (e.g., Methyl): Generally maintain potent activity at DAT and NET.
-
Longer Alkyl Chains (e.g., Propyl, Butyl): Can modulate selectivity. The length and branching of the chain can be optimized to balance activity across DAT, SERT, and NET.
-
Aromatic/Bulky Groups: Introduction of benzyl or phenethyl groups can significantly enhance potency, but may also introduce activity at other receptors, requiring careful profiling.
-
-
Aryl Ring Substitution (at C3):
-
Electron-Donating Groups (e.g., 4-Methoxy): The 4-methoxy group is generally well-tolerated and can enhance potency compared to an unsubstituted phenyl ring, potentially by engaging in favorable interactions within the transporter binding site.
-
Electron-Withdrawing Groups (e.g., Halogens): Substituents like chlorine or fluorine at the 3- and 4-positions of the phenyl ring often lead to highly potent inhibitors, particularly for DAT and NET.[2] 3,4-Dichloro substitution is a classic motif for potent DAT inhibitors.
-
-
Stereochemistry: The (R)- and (S)-enantiomers at the C3 position typically exhibit significant differences in binding affinity and functional potency. The optimal stereochemistry is target-dependent and must be determined empirically for each transporter.
| Representative Analog Structure | Modification | Expected Impact on Monoamine Transporter Activity | Rationale / Supporting Evidence |
| Unsubstituted Nitrogen | Baseline activity; often serves as a synthetic intermediate. | The free secondary amine is a key pharmacophoric feature. | |
| N-Methylation | Potent DAT/NET inhibition, typically with lower SERT activity. | Small alkyl groups are well-tolerated and often enhance DAT/NET affinity.[4] | |
| N-Propylation | Balanced DAT/NET/SERT inhibition may be achievable. | Longer alkyl chains can introduce favorable interactions at SERT.[3] | |
| N-Benzylation | Potentially very high potency, but selectivity profile may vary. | The additional aromatic ring can form strong hydrophobic or π-stacking interactions. |
Note: The table presents expected trends based on published data for related 3-arylpyrrolidine analogs. Empirical testing is required to confirm the activity of specific compounds.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of findings, rigorous and well-controlled in vitro assays are essential. The following protocols describe the standard methods for characterizing the interaction of novel compounds with DAT and SERT.
Protocol 1: Radioligand Binding Assay for Transporter Affinity (Ki)
This assay determines the affinity of a test compound for the transporter by measuring its ability to compete with a known high-affinity radioligand.
Objective: To determine the inhibition constant (Ki) of a test compound at hDAT or hSERT.
Materials:
-
HEK293 cells stably expressing human DAT (hDAT) or human SERT (hSERT).
-
Radioligand for hDAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55.
-
Radioligand for hSERT: [³H]Citalopram or [³H]Paroxetine.
-
Non-specific binding agent for hDAT: 10 µM Benztropine.
-
Non-specific binding agent for hSERT: 10 µM Fluoxetine.
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
96-well microplates, glass fiber filters, scintillation counter.
Procedure:
-
Membrane Preparation: Culture HEK293-hDAT or -hSERT cells to confluence. Harvest cells and prepare a crude membrane fraction by homogenization and centrifugation. Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Cell membranes, radioligand (at a concentration near its Kd), and assay buffer.
-
Non-Specific Binding: Cell membranes, radioligand, and a high concentration of the non-specific binding agent.
-
Competition: Cell membranes, radioligand, and varying concentrations of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific CPM from the total CPM. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: [³H]-Neurotransmitter Uptake Inhibition Assay (IC₅₀)
This functional assay measures the potency of a test compound to inhibit the primary function of the transporter: the reuptake of its endogenous neurotransmitter.
Objective: To determine the IC₅₀ value of a test compound for inhibiting dopamine or serotonin uptake.
Materials:
-
HEK293 cells stably expressing hDAT or hSERT, plated in 96-well plates.
-
[³H]Dopamine or [³H]Serotonin ([³H]5-HT).
-
Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer, pH 7.4.
-
Inhibitors for non-specific uptake: 10 µM Benztropine (for DAT) or 10 µM Fluoxetine (for SERT).
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Cell Plating: Seed HEK293-hDAT or -hSERT cells into 96-well plates and allow them to grow to ~80-90% confluency.
-
Pre-incubation: Wash the cells with KRH buffer. Pre-incubate the cells for 10-15 minutes at 37°C with varying concentrations of the test compound or the non-specific uptake inhibitor.
-
Initiation of Uptake: Add a fixed concentration of [³H]Dopamine (for hDAT cells) or [³H]5-HT (for hSERT cells) to each well to initiate the uptake reaction. A typical concentration is near the Km of the transporter.
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) that falls within the linear range of uptake.
-
Termination of Uptake: Rapidly terminate the reaction by aspirating the buffer and washing the cells multiple times with ice-cold KRH buffer.
-
Cell Lysis & Quantification: Lyse the cells in each well (e.g., with 1% SDS). Transfer the lysate to a scintillation plate, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting the counts from the non-specific inhibitor wells. Plot the percent inhibition of specific uptake versus the log concentration of the test compound. Use non-linear regression to fit the data and determine the IC₅₀ value.
Conclusion and Future Directions
The this compound scaffold is a validated and highly promising core for the design of novel monoamine transporter inhibitors. Its synthetic tractability and rich three-dimensional character provide an excellent platform for fine-tuning pharmacological activity. Based on extensive data from related 3-arylpyrrolidines, this scaffold is predicted to yield potent inhibitors of DAT and NET, with the potential for balanced triple reuptake inhibition through careful modification of the N-substituent.
Future research should focus on the systematic synthesis and evaluation of a focused library of N-substituted this compound analogs to directly confirm the SAR hypotheses outlined in this guide. Exploration of different stereoisomers will be critical to identifying the most potent and selective compounds. Ultimately, this scaffold holds significant potential for the development of next-generation therapeutics for a wide range of CNS disorders.
References
-
N-substituted-3-arylpyrrolidines: potent and selective ligands at serotonin 1A receptor. PubMed. Available at: [Link]
-
Pharmacophore-Based Discovery of 3,4-Disubstituted Pyrrolidines as a Novel Class of Monoamine Transporter Inhibitors. ResearchGate. Available at: [Link]
-
A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. PubMed. Available at: [Link]
-
1-(2,4-Dichlorophenyl)-4-cyano-5-(4-[11C]methoxyphenyl)- N-(pyrrolidin-1-yl)-1 H-pyrazole-3-carboxamide. PubMed. Available at: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Available at: [Link]
-
Effects of the new generation α-pyrrolidinophenones on spontaneous locomotor activities in mice, and on extracellular dopamine. SpringerLink. Available at: [Link]
-
5-MeO-pyr-T. Wikipedia. Available at: [Link]
-
Pharmacophore-based discovery of 3,4-disubstituted pyrrolidines as a novel class of monoamine transporter inhibitors. UTMB Research Experts. Available at: [Link]
-
Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. PubMed Central. Available at: [Link]
-
Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PubMed Central. Available at: [Link]
-
Neuropharmacology of Synthetic Cathinones. PubMed Central. Available at: [Link]
-
Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. ACS Publications. Available at: [Link]
-
Dopamine reuptake inhibitor. Wikipedia. Available at: [Link]
-
Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter. PubMed Central. Available at: [Link]
-
Four Synthetic Cathinones: 3-Chloromethcathinone, 4-Chloromethcathinone, 4-Fluoro-α-Pyrrolidinopentiophenone, and 4-Methoxy-α-Pyrrolidinopentiophenone Produce Changes in the Spontaneous Locomotor Activity and Motor Performance in Mice with Varied Profiles. PubMed Central. Available at: [Link]
-
Synthesis, radiosynthesis and in vivo evaluation of [123I]-4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidine as a selective tracer for imaging the dopamine transporter. PubMed Central. Available at: [Link]
-
Pharmacological characterization of N,N-dimethyl-2-(2-amino-4-methylphenyl thio)benzylamine as a ligand of the serotonin transporter with high affinity and selectivity. PubMed. Available at: [Link]
-
Synthesis and dopamine transporter affinity of the four stereoisomers of (+/-)-2-(methoxycarbonyl)-7-methyl-3-phenyl-7-azabicyclo[2.2.1]heptane. ChEMBL. Available at: [Link]
-
MPP+ toxicity and plasma membrane dopamine transporter: study using cell lines expressing the wild-type and mutant rat dopamine transporters. PubMed. Available at: [Link]
Sources
- 1. N-tert-butyl-alpha-phenylnitrone protects against 3,4-methylenedioxymethamphetamine-induced depletion of serotonin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.unipa.it [iris.unipa.it]
- 3. Pharmacophore-based discovery of 3,4-disubstituted pyrrolidines as a novel class of monoamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-substituted-3-arylpyrrolidines: potent and selective ligands at serotonin 1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
The 3-(4-Methoxyphenyl)pyrrolidine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-(4-methoxyphenyl)pyrrolidine scaffold has emerged as a cornerstone in the design of novel therapeutics, particularly for complex Central Nervous System (CNS) disorders. This technical guide provides a comprehensive overview of its significance in medicinal chemistry, delving into its synthesis, key biological activities, and the nuanced structure-activity relationships (SAR) that govern its interaction with various pharmacological targets. We will explore its critical role in the development of potent and selective ligands for dopamine and NMDA receptors, offering insights into the causality behind experimental choices in drug design and optimization. Detailed experimental protocols and visual diagrams are provided to serve as a practical resource for researchers in the field.
Introduction: The Rise of the 3-Arylpyrrolidine Motif
The pyrrolidine ring is a ubiquitous and highly valued scaffold in drug discovery, present in numerous FDA-approved pharmaceuticals.[1] Its three-dimensional structure and the presence of a basic nitrogen atom make it an ideal building block for creating compounds that can effectively interact with biological targets. Within this class, 3-arylpyrrolidines have garnered significant attention due to their ability to serve as rigid scaffolds that project an aryl group into specific binding pockets of receptors and enzymes. This structural feature is particularly advantageous for targeting challenging CNS diseases.[2][3]
The this compound core, the focus of this guide, combines the favorable properties of the pyrrolidine ring with the electronic and steric attributes of a 4-methoxyphenyl group. The methoxy substituent is of particular interest as it can act as a hydrogen bond acceptor and is often more metabolically stable than a hydroxyl group, a feature that is highly desirable in drug development.
Synthetic Strategies: Accessing the Chiral Core
The biological activity of this compound derivatives is often stereospecific, making enantioselective synthesis a critical aspect of their development. Several strategies have been employed to access optically pure 3-arylpyrrolidines.
Asymmetric Synthesis Methodologies
One of the most powerful methods for the asymmetric synthesis of pyrrolidines is the 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes.[4] This approach allows for the construction of the pyrrolidine ring with good control over stereochemistry.
Another effective strategy involves the asymmetric Michael addition. For instance, the organocatalytic enantioselective Michael addition of nitroalkanes to enones can be a key step in the synthesis of chiral pyrrolidine precursors.
A representative synthetic workflow for obtaining a chiral 3-arylpyrrolidine is outlined below:
Caption: General workflow for the asymmetric synthesis of a 3-arylpyrrolidine.
Experimental Protocol: Asymmetric Synthesis of a 3-Arylpyrrolidine Precursor
The following is a generalized protocol for the asymmetric conjugate addition of an aryl Grignard reagent to a chiral N-enoyl oxazolidinone, a key step in accessing chiral 3-arylpyrrolidine precursors.
Materials:
-
(R)-4-benzyl-2-oxazolidinone
-
Crotonyl chloride
-
n-Butyllithium (n-BuLi)
-
4-Methoxyphenylmagnesium bromide (Grignard reagent)
-
Copper(I) cyanide (CuCN)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
Procedure:
-
Acylation of the Chiral Auxiliary: To a solution of (R)-4-benzyl-2-oxazolidinone in anhydrous THF at -78 °C, add n-BuLi dropwise. After stirring for 30 minutes, add crotonyl chloride and allow the reaction to warm to room temperature.
-
Purification: Quench the reaction with saturated aqueous NH4Cl solution and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
-
Asymmetric Conjugate Addition: In a separate flask, prepare a solution of 4-methoxyphenylmagnesium bromide in anhydrous THF. In another flask, suspend CuCN in anhydrous THF at -78 °C and add the Grignard reagent. After stirring, add the acylated oxazolidinone from step 2 to the reaction mixture.
-
Workup and Purification: After the reaction is complete, quench with saturated aqueous NH4Cl solution and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting diastereomeric product is purified by flash column chromatography.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved under standard conditions (e.g., with lithium hydroxide) to yield the corresponding chiral carboxylic acid, which is a versatile intermediate for the synthesis of the this compound core.
The this compound Scaffold in CNS Drug Discovery
The this compound core is a privileged scaffold for targeting CNS disorders, primarily due to its role in the development of ligands for dopamine and NMDA receptors.[2][3]
Dopamine Receptor Modulation
Dopamine receptors, particularly the D2 and D3 subtypes, are key targets for the treatment of various neurological and psychiatric conditions, including Parkinson's disease, schizophrenia, and addiction.[1][5] The 3-arylpyrrolidine scaffold has been extensively explored for the development of potent and selective D2/D3 receptor ligands.[6]
Structure-Activity Relationship (SAR) Insights:
-
The 3-Aryl Group: The nature and substitution pattern of the aryl group at the 3-position are critical for affinity and selectivity. The 4-methoxyphenyl group is well-tolerated and can engage in favorable interactions within the receptor binding pocket.
-
The Pyrrolidine Nitrogen: The nitrogen atom of the pyrrolidine ring is a key pharmacophoric feature, typically protonated at physiological pH, allowing for a crucial ionic interaction with a conserved aspartate residue in the dopamine receptor binding site.[7]
-
N-Substitution: The substituent on the pyrrolidine nitrogen plays a significant role in modulating affinity and selectivity. Alkyl chains of varying lengths can be used to probe the binding pocket, and the introduction of functional groups can lead to the development of bitopic ligands that interact with both the primary and secondary binding sites of the receptor.[7]
-
Stereochemistry: The stereochemistry at the 3-position of the pyrrolidine ring is often crucial for high affinity. For many dopamine receptor ligands, the (R)-enantiomer is the eutomer (the more active stereoisomer).
Caption: Key interactions of a this compound ligand with a dopamine receptor.
NMDA Receptor Antagonism
The N-methyl-D-aspartate (NMDA) receptor is a crucial player in synaptic plasticity and neuronal communication. However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurodegenerative diseases.[8] Derivatives of 3-(4-hydroxyphenyl)pyrrolidine, a close analog of the methoxy compound, have been identified as potent and selective antagonists of the NR1A/2B subtype of the NMDA receptor.[8] Given that a methoxy group is a common bioisostere for a hydroxyl group, it is highly probable that this compound derivatives also exhibit significant activity at this target.
SAR Insights for NMDA Receptor Antagonists:
-
Phenolic Moiety: The 4-hydroxyphenyl group (and by extension, the 4-methoxyphenyl group) is a key feature for high-potency antagonism.
-
N-Substitution: Similar to dopamine receptor ligands, N-alkylation with omega-phenylalkyl substituents is a common strategy to enhance potency.[8]
Biological Evaluation: A Workflow
The evaluation of novel this compound derivatives typically involves a tiered approach, starting with in vitro binding assays followed by functional assays and in vivo models.
Caption: A typical workflow for the biological evaluation of this compound derivatives.
Experimental Protocol: Radioligand Binding Assay for Dopamine D2 Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human dopamine D2 receptor.
Materials:
-
Cell membranes expressing the human dopamine D2 receptor
-
[³H]-Spiperone (radioligand)
-
Test compounds (e.g., this compound derivatives)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Non-specific binding control (e.g., Haloperidol)
-
96-well filter plates
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, [³H]-Spiperone, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow for binding equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Detection: Allow the filters to dry, then add scintillation cocktail to each well. Count the radioactivity in a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value for each test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Quantitative Data Summary
The following table summarizes representative binding affinities for closely related 3-arylpyrrolidine derivatives at dopamine and NMDA receptors, highlighting the potential of the this compound scaffold.
| Compound Scaffold | Target | Affinity (IC₅₀/Ki) | Reference |
| N-propyl-3-(3-hydroxyphenyl)pyrrolidine | Dopamine D2 Receptor | ~50 nM | [6] |
| N-propyl-3-(3-hydroxyphenyl)pyrrolidine | Dopamine D3 Receptor | ~5 nM | [6] |
| N-(4-phenylbutyl)-3-(4-hydroxyphenyl)pyrrolidine | NMDA (NR1A/2B) Receptor | 17 nM | [8] |
Note: Data for hydroxyphenyl analogs are presented as close proxies for the methoxyphenyl core.
Conclusion and Future Perspectives
The this compound scaffold is a highly promising and versatile core in medicinal chemistry, particularly for the development of novel CNS-active agents. Its favorable physicochemical properties and its ability to be readily functionalized make it an attractive starting point for the design of potent and selective ligands for a variety of challenging biological targets. The insights from closely related analogs strongly suggest its utility in modulating dopamine and NMDA receptor activity.
Future research in this area will likely focus on the development of more efficient and scalable enantioselective syntheses, the exploration of novel N-substituents to fine-tune pharmacological profiles and improve drug-like properties, and the application of this privileged scaffold to a broader range of CNS targets. The continued investigation of this compound derivatives holds great promise for the discovery of new and improved treatments for debilitating neurological and psychiatric disorders.
References
-
Elek, M., et al. (2021). Synthesis, in silico, and in vitro studies of novel dopamine D2 and D3 receptor ligands. Archiv der Pharmazie, 354(4), e2000338. [Link]
-
Yuan, H., et al. (2021). Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors. ACS Chemical Neuroscience, 12(15), 2849–2863. [Link]
-
PubChem. (n.d.). (R)-3-(4-Methoxyphenyl)pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Hübner, H., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 23(14), 7688. [Link]
-
Plech, T., et al. (2021). Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. Molecules, 26(2), 436. [Link]
-
Nikolic, K., et al. (2016). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers in Neuroscience, 10, 316. [Link]
-
Hackling, A. E., & Stark, H. (2002). Dopamine D(3) receptor ligands with antagonist properties. Chembiochem, 3(10), 946–961. [Link]
-
Gmeiner, P., et al. (2020). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. International Journal of Molecular Sciences, 21(21), 8039. [Link]
-
Nikolic, K., et al. (2016). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers in Neuroscience, 10, 316. [Link]
-
Guzikowski, A. P., et al. (2000). 3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. Journal of Medicinal Chemistry, 43(5), 984–994. [Link]
-
Park, J. S., et al. (2016). Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent. European Journal of Medicinal Chemistry, 109, 75–88. [Link]
-
Kumar, B., et al. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Drug Targets, 23(7), 729–751. [Link]
-
Maccioni, E., et al. (2021). Recent Medicinal Chemistry Studies against Neurodegenerative Diseases. Molecules, 26(16), 4983. [Link]
-
Park, J. S., et al. (2016). Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent. European Journal of Medicinal Chemistry, 109, 75-88. [Link]
-
Li Petri, G., et al. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]
-
Kulakov, I. V., et al. (2022). Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring. Chemistry of Heterocyclic Compounds, 58(4), 332–341. [Link]
-
Kumar, A., et al. (2017). Role of herbal drugs on neurotransmitters for treating various CNS disorders: a review. Journal of Natural Products, 80(3), 771–781. [Link]
-
Rybka, S., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(16), 4991. [Link]
Sources
- 1. Synthesis, in silico, and in vitro studies of novel dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies [frontiersin.org]
- 3. Recent Medicinal Chemistry Studies against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine D3 receptor ligands with antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preliminary Investigation of 3-(4-Methoxyphenyl)pyrrolidine Analogs: A Technical Guide for Drug Discovery Professionals
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3][4][5] Among these, the 3-aryl-pyrrolidine motif has garnered significant attention for its potent and selective interactions with central nervous system (CNS) targets, particularly monoamine transporters.[6][7] This guide provides a comprehensive preliminary investigation into analogs of 3-(4-methoxyphenyl)pyrrolidine, a compound of interest for its potential modulation of dopaminergic and serotonergic pathways.
This document serves as a technical resource for researchers, scientists, and drug development professionals. It details synthetic strategies, analytical characterization, and in vitro and in vivo pharmacological evaluation of novel this compound analogs. The methodologies are presented with a rationale for experimental choices, ensuring scientific integrity and providing a self-validating framework for investigation.
Synthetic Strategies for 3-Aryl-Pyrrolidine Analogs
The synthesis of polysubstituted pyrrolidines can be achieved through various routes, with [3+2] cycloaddition reactions and palladium-catalyzed hydroarylation being two powerful approaches.[1][6][8][9] The choice of synthetic strategy is dictated by factors such as desired substitution patterns, stereochemical control, and precursor availability.
Palladium-Catalyzed Hydroarylation of N-Alkyl Pyrrolines
A recently developed and efficient method for the synthesis of 3-aryl pyrrolidines involves the palladium-catalyzed hydroarylation of N-alkyl pyrrolines.[6][7] This approach is advantageous as it can directly deliver drug-like molecules in a single step from readily available precursors.[6]
Rationale: Unlike N-acyl pyrrolines which typically yield alkene products, N-alkyl pyrrolines undergo hydroarylation, leading to the desired saturated pyrrolidine ring. This method demonstrates broad substrate scope and can be applied to generate a diverse library of analogs for structure-activity relationship (SAR) studies.[6]
Experimental Protocol: Synthesis of a this compound Analog
This protocol describes the synthesis of a representative analog, 1-propyl-3-(4-methoxyphenyl)pyrrolidine.
-
Step 1: Preparation of the N-alkyl pyrroline precursor. The starting N-propyl-Δ3-pyrroline can be synthesized from commercially available precursors following established literature procedures.
-
Step 2: Palladium-catalyzed hydroarylation.
-
To a sealed reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the N-propyl-Δ3-pyrroline (1.0 eq.), 4-iodoanisole (1.2 eq.), palladium(II) acetate (0.05 eq.), a suitable phosphine ligand (e.g., SPhos, 0.1 eq.), and a base (e.g., potassium carbonate, 2.0 eq.) in an appropriate solvent (e.g., dioxane).
-
Seal the vessel and heat the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-propyl-3-(4-methoxyphenyl)pyrrolidine.
-
Caption: Palladium-catalyzed hydroarylation of N-propyl-Δ3-pyrroline.
Analytical Characterization of Synthesized Analogs
Rigorous analytical characterization is paramount to confirm the identity, purity, and structure of the synthesized analogs. A combination of chromatographic and spectroscopic techniques is employed.[10][11][12]
Experimental Protocol: Characterization Workflow
-
High-Performance Liquid Chromatography (HPLC):
-
Assess the purity of the final compound using a reverse-phase C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid).
-
Purity should be ≥95% for use in biological assays.
-
-
Mass Spectrometry (MS):
-
Confirm the molecular weight of the synthesized analog using high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI).[11]
-
The observed mass should be within ±5 ppm of the calculated mass.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
| Spectroscopic Technique | Expected Data for 1-propyl-3-(4-methoxyphenyl)pyrrolidine | Interpretation |
| ¹H NMR (CDCl₃, δ ppm) | 7.20-7.10 (m, 2H), 6.90-6.80 (m, 2H), 3.79 (s, 3H), 3.50-3.40 (m, 1H), 3.20-2.80 (m, 4H), 2.60-2.40 (m, 2H), 2.20-2.00 (m, 2H), 1.60-1.40 (m, 2H), 0.90 (t, 3H) | Aromatic protons, methoxy protons, pyrrolidine ring protons, propyl group protons |
| ¹³C NMR (CDCl₃, δ ppm) | 158.0, 135.0, 128.0, 114.0, 55.2, 58.0, 55.0, 45.0, 35.0, 20.0, 11.8 | Aromatic carbons, methoxy carbon, pyrrolidine ring carbons, propyl group carbons |
| HRMS (ESI+) m/z | Calculated for C₁₄H₂₂NO⁺ [M+H]⁺: 220.1696 | Found: 220.1694 |
In Vitro Pharmacological Evaluation: Monoamine Transporter Binding
The primary molecular targets for many CNS-active compounds are the monoamine transporters: dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[13][14][15] Radioligand binding assays are a fundamental tool to determine the affinity of the synthesized analogs for these transporters.[13][16][17]
Rationale: By quantifying the binding affinity (Ki) of the analogs for DAT, SERT, and NET, we can establish their potency and selectivity. This information is crucial for understanding their potential pharmacological profile as, for example, a dopamine reuptake inhibitor, a serotonin reuptake inhibitor, or a mixed-acting agent.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and Structural Elucidation of a Novel Pyrrolidinophenone-Based Designer Drug on the Illicit Market: α-BPVP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. researchgate.net [researchgate.net]
Introduction: The Privileged Nature of the Pyrrolidine Scaffold
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alliedacademies.org [alliedacademies.org]
- 7. How to Use Pharmacophore Modeling in Drug Discovery – Pharma.Tips [pharma.tips]
- 8. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors [frontiersin.org]
- 12. In silico screening for identification of pyrrolidine derivatives dipeptidyl peptidase-IV inhibitors using COMFA, CoMSIA, HQSAR and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 17. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 18. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
3-(4-Methoxyphenyl)pyrrolidine as a building block in organic synthesis
An In-depth Technical Guide to 3-(4-Methoxyphenyl)pyrrolidine as a Versatile Building Block in Organic Synthesis
Authored by: A Senior Application Scientist
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds.[1][2] Its unique conformational properties and its ability to engage in crucial hydrogen bonding interactions make it a highly sought-after structural motif in drug design. This guide focuses on a particularly valuable derivative, this compound, a versatile building block that combines the pyrrolidine core with an electronically-rich aromatic system. This combination offers multiple points for synthetic diversification, enabling access to a wide array of complex molecular architectures.
This document serves as a technical resource for researchers, chemists, and drug development professionals, providing in-depth insights into the synthesis, reactivity, and application of this compound. We will explore the causality behind synthetic strategies, detail robust experimental protocols, and showcase its utility in constructing molecules of significant pharmacological interest.
Core Characteristics of this compound
The strategic placement of the 4-methoxyphenyl group at the C3 position of the pyrrolidine ring imparts specific physicochemical properties and synthetic handles that are central to its utility as a building block.
1.1. Physicochemical Properties
A clear understanding of the fundamental properties of this compound is essential for its effective application in synthesis, including predicting its solubility, reactivity, and chromatographic behavior.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₁₁H₁₅NO | [3] |
| Molecular Weight | 177.24 g/mol | [4] |
| Monoisotopic Mass | 177.115364102 Da | [4] |
| XLogP3 (Predicted) | 1.6 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| SMILES | COC1=CC=C(C=C1)C2CCNC2 | [3] |
| InChIKey | UPSZBLIRYUFEOF-UHFFFAOYSA-N | [3] |
1.2. Significance in Medicinal Chemistry
The 3-arylpyrrolidine motif is a cornerstone in the development of central nervous system (CNS) active agents. The pyrrolidine nitrogen acts as a key basic center, which is often protonated at physiological pH, allowing for ionic interactions with receptor targets. The aryl group provides a scaffold for van der Waals and π-stacking interactions, crucial for molecular recognition and binding affinity. Specifically, derivatives of 3-(4-hydroxyphenyl)pyrrolidine have been identified as potent and selective antagonists for the NR1A/2B subtype of the NMDA receptor, highlighting the therapeutic potential of this structural class.[5] The methoxy group in the title compound serves as a protected phenol, which can be readily deprotected in a late-stage synthetic step to reveal a crucial pharmacophoric feature.
Synthesis of the this compound Scaffold
The construction of the 3-arylpyrrolidine core can be achieved through several strategic approaches. The choice of synthetic route is often dictated by the availability of starting materials, desired stereochemistry, and scalability. A common and efficient strategy involves a [3+2] cycloaddition reaction, which rapidly builds the five-membered heterocyclic ring.
Synthetic Strategy: [3+2] Cycloaddition of Azomethine Ylides
The 1,3-dipolar cycloaddition between an azomethine ylide and a suitable dipolarophile is one of the most powerful methods for constructing pyrrolidine rings.[6][7] This approach offers high stereocontrol and functional group tolerance.
Workflow for Pyrrolidine Synthesis via [3+2] Cycloaddition
Caption: General workflow for synthesizing the this compound core.
Exemplary Experimental Protocol: Synthesis from 4-Methoxycinnamonitrile
An alternative and practical route involves the reduction of a suitably substituted precursor. This protocol outlines a reliable synthesis starting from commercially available materials.
Step 1: Michael Addition of Nitromethane to 4-Methoxycinnamonitrile
-
Reagents & Setup: To a solution of 4-methoxycinnamonitrile (1 equiv.) and nitromethane (1.5 equiv.) in methanol, add a catalytic amount of a strong base such as sodium methoxide (0.1 equiv.) at 0 °C.
-
Reaction: Allow the mixture to stir at room temperature for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Causality: The strong base deprotonates nitromethane to form a nucleophilic nitronate anion, which undergoes a conjugate (Michael) addition to the electron-deficient alkene of the cinnamonitrile. Methanol is a suitable polar protic solvent for this transformation.
-
-
Work-up: Upon completion, neutralize the reaction mixture with aqueous HCl (1M) and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product, 4-(4-methoxyphenyl)-3-nitrobutanenitrile, is purified by column chromatography on silica gel.
Step 2: Reductive Cyclization to form this compound
-
Reagents & Setup: Dissolve the purified nitro-nitrile from the previous step in a suitable solvent like methanol or ethanol. Add a hydrogenation catalyst, such as Raney Nickel or Palladium on Carbon (10 mol%).
-
Reaction: Place the reaction vessel under a hydrogen atmosphere (typically 50-100 psi) using a Parr shaker or a similar hydrogenation apparatus. The reaction is typically run at room temperature for 24-48 hours.
-
Causality: The catalyst facilitates the reduction of both the nitrile and the nitro groups to primary amines. The resulting diamine intermediate undergoes spontaneous intramolecular cyclization to form the thermodynamically stable five-membered pyrrolidine ring.
-
-
Work-up: After the reaction is complete (monitored by TLC or LC-MS), carefully filter the catalyst through a pad of Celite. Rinse the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude this compound can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization to yield the final product with high purity.
Reactivity and Synthetic Applications
This compound is a bifunctional building block, offering two primary sites for chemical modification: the nucleophilic secondary amine and the electron-rich aromatic ring.
Reactivity Profile
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - this compound (C11H15NO) [pubchemlite.lcsb.uni.lu]
- 4. (R)-3-(4-Methoxyphenyl)pyrrolidine | C11H15NO | CID 40425398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. Pyrrolidine synthesis [organic-chemistry.org]
An In-Depth Technical Guide to the Potential Therapeutic Targets for 3-(4-Methoxyphenyl)pyrrolidine
Abstract
The 3-aryl-pyrrolidine scaffold is a privileged structure in medicinal chemistry, recognized for its prevalence in compounds targeting the central nervous system. This technical guide provides an in-depth exploration of 3-(4-Methoxyphenyl)pyrrolidine, a representative member of this class, by identifying and characterizing its most promising therapeutic targets. Synthesizing data from chemical biology, pharmacology, and functional genomics, we delineate a strategic framework for researchers and drug development professionals to investigate this compound. We focus on three high-priority targets: the Dopamine Transporter (DAT), the Sigma-1 Receptor (σ1R), and Acetylcholinesterase (AChE). For each target, we provide a detailed scientific rationale, explore the associated signaling pathways, and present comprehensive, field-proven experimental protocols for validation. This guide is intended to serve as a foundational resource, accelerating the translation of this compound from a chemical entity to a potential therapeutic lead.
Introduction: The this compound Scaffold
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that forms the core of numerous biologically active molecules.[1] Its non-planar, sp³-hybridized nature allows for a three-dimensional exploration of pharmacophore space, a desirable trait in modern drug design. When substituted at the 3-position with an aryl group, such as the 4-methoxyphenyl moiety, the resulting scaffold gains structural motifs known to interact with a variety of neurological targets. The methoxy group, in particular, can act as a hydrogen bond acceptor and influence lipophilicity and metabolic stability, making it a key feature in modulating pharmacological activity.
This guide moves beyond a simple literature review to provide a practical, causality-driven framework for investigating this compound. The following sections are structured to logically progress from target hypothesis to experimental validation, empowering research teams to efficiently allocate resources and make data-driven decisions.
High-Priority Therapeutic Target 1: Dopamine Transporter (DAT)
Rationale for Target Selection
The Dopamine Transporter (DAT), a member of the solute carrier 6 (SLC6) family, is a sodium-chloride dependent symporter responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons.[2][3] This action terminates dopaminergic signaling and is crucial for maintaining dopamine homeostasis. Dysregulation of DAT function is implicated in numerous neuropsychiatric disorders, including ADHD, depression, and substance use disorder, making it a validated and high-value therapeutic target.[2][4]
The 3-aryl-pyrrolidine scaffold is structurally related to known DAT inhibitors, including synthetic cathinones and other psychostimulants.[5][6] The core structure mimics the general pharmacophore required for DAT binding. Specifically, the pyrrolidine nitrogen can engage in ionic interactions, while the aryl ring can form hydrophobic and π-stacking interactions within the transporter's binding pocket. Therefore, it is a high-probability hypothesis that this compound acts as a ligand for DAT, modulating dopamine reuptake.
DAT-Mediated Signaling and Regulation
The primary function of DAT is not to initiate a downstream signaling cascade in the traditional sense, but rather to regulate the concentration of synaptic dopamine available to activate postsynaptic (D1-D5) and presynaptic (D2) dopamine receptors. However, DAT's own activity and cell surface expression are tightly regulated by complex signaling pathways, primarily involving protein kinases such as Protein Kinase C (PKC) and Extracellular signal-regulated kinase (ERK).[2][7] These pathways can be initiated by the activation of various G-protein coupled receptors (GPCRs), including D2 autoreceptors.[2] For instance, PKC activation is known to promote the internalization of DAT from the plasma membrane, reducing dopamine clearance capacity.[4][7]
Caption: Regulatory signaling pathway for Dopamine Transporter (DAT) function.
Experimental Validation Workflow
To validate DAT as a target for this compound, a two-tiered approach is necessary: first, confirming direct binding, and second, assessing the functional consequence of that binding.
Caption: Stepwise workflow for validating DAT as a therapeutic target.
This protocol determines the binding affinity (Kᵢ) of the test compound by measuring its ability to displace a known high-affinity radioligand from DAT.
-
Rationale: This assay provides direct evidence of target engagement. Using membranes from cells stably expressing human DAT ensures target specificity and high signal-to-noise ratio.
-
Materials:
-
Membrane Preparation: HEK293 cells stably expressing human DAT (hDAT).
-
Radioligand: [³H]-WIN 35,428 or another suitable high-affinity DAT radioligand.
-
Non-specific Ligand: GBR 12909 (10 µM) or cocaine (30 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Test Compound: this compound, serially diluted.
-
96-well plates, glass fiber filters (GF/B or GF/C), scintillation counter.
-
-
Procedure:
-
Plate Setup: In a 96-well plate, combine assay buffer, a fixed concentration of [³H]-WIN 35,428 (typically at its Kₔ value, e.g., 2-5 nM), and varying concentrations of the test compound (e.g., 0.1 nM to 100 µM).
-
Controls: Prepare wells for 'Total Binding' (radioligand + membranes, no competitor) and 'Non-specific Binding' (radioligand + membranes + high concentration of non-specific ligand).
-
Reaction Initiation: Add the hDAT membrane preparation (10-20 µg protein/well) to all wells to start the reaction.
-
Incubation: Incubate the plate for 60-120 minutes at 4°C with gentle agitation to reach equilibrium.
-
Termination: Rapidly terminate the binding by vacuum filtration through glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding of the radioligand to the filter).
-
Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percent specific binding against the log concentration of the test compound. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of radioligand and Kₔ is its dissociation constant.
-
High-Priority Therapeutic Target 2: Sigma-1 Receptor (σ1R)
Rationale for Target Selection
The Sigma-1 Receptor (σ1R) is a unique ligand-operated intracellular chaperone protein located primarily at the mitochondria-associated endoplasmic reticulum (ER) membrane.[8][9][10] It is not a classic GPCR or ion channel. σ1R modulates a host of cellular functions, including calcium signaling, ion channel activity, ER stress response, and neuronal plasticity.[8][9] It binds a diverse range of psychotropic drugs and is implicated in neuropsychiatric and neurodegenerative diseases, making it a compelling therapeutic target.[10][11]
Many centrally active compounds containing a nitrogen atom within a cyclic or acyclic system exhibit affinity for σ1R. The structural features of this compound—specifically the basic nitrogen and the aryl ring separated by a short linker—are consistent with known σ1R pharmacophore models. Given the receptor's role in modulating dopaminergic and glutamatergic systems, investigating σ1R as a potential target is a logical and scientifically-grounded step.
σ1R-Mediated Signaling
As a chaperone protein, σ1R's "signaling" is mediated through protein-protein interactions. Under resting conditions, σ1R is typically bound to another ER chaperone, BiP (Binding immunoglobulin Protein). Upon stimulation by a ligand (agonist) or cellular stress, σ1R dissociates from BiP and can then interact with and modulate a variety of client proteins, including ion channels (e.g., NMDA receptors, voltage-gated K⁺ channels) and signaling kinases.[8][9] A key function is the regulation of calcium homeostasis by modulating the IP₃ receptor at the ER, which controls the release of calcium into the cytoplasm and mitochondria.[10]
Caption: Ligand activation and downstream modulation by the Sigma-1 Receptor.
Experimental Validation
This protocol determines the binding affinity (Kᵢ) of the test compound for σ1R using membranes from a tissue source rich in the receptor, such as guinea pig liver.
-
Rationale: This is the gold-standard method for determining direct binding affinity to σ1R. Guinea pig liver is used as it has a high density of σ1R and a relatively low density of σ2R, simplifying the assay.
-
Materials:
-
Membrane Preparation: Guinea pig liver homogenate.
-
Radioligand: [³H]-(+)-Pentazocine, a selective σ1R ligand.
-
Non-specific Ligand: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound, serially diluted.
-
96-well plates, glass fiber filters (GF/B), scintillation counter.
-
-
Procedure:
-
Plate Setup: In a 96-well plate, combine assay buffer, a fixed concentration of [³H]-(+)-Pentazocine (e.g., 2-3 nM), and varying concentrations of the test compound.
-
Controls: Prepare wells for 'Total Binding' and 'Non-specific Binding' (using 10 µM Haloperidol).
-
Reaction Initiation: Add the guinea pig liver membrane preparation (approx. 100-150 µg protein/well) to all wells.
-
Incubation: Incubate the plate for 120 minutes at room temperature (22-25°C) with gentle agitation.
-
Termination & Washing: Terminate the reaction by rapid vacuum filtration through 0.5% polyethylenimine pre-soaked GF/B filters, followed by three washes with ice-cold assay buffer.
-
Quantification: Dry the filters, add scintillation cocktail, and quantify radioactivity.
-
Data Analysis: Calculate specific binding and determine the IC₅₀ and Kᵢ as described in Protocol 1.
-
High-Priority Therapeutic Target 3: Acetylcholinesterase (AChE)
Rationale for Target Selection
Acetylcholinesterase (AChE) is a serine hydrolase enzyme responsible for the rapid breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[12][13] Inhibition of AChE increases the level and duration of action of ACh, a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[14]
While not as common a target for the 3-aryl-pyrrolidine scaffold as monoamine transporters, certain derivatives have shown potent AChE inhibitory activity. A recent study highlighted a compound containing a 4-methoxyphenyl group as a highly active AChE inhibitor within its series. This empirical evidence provides a strong rationale for screening this compound against AChE, as the methoxyphenyl moiety may be a key pharmacophoric element for interaction with the enzyme's active site.
AChE Enzymatic Mechanism
AChE possesses an extremely high catalytic turnover rate. Its active site contains a catalytic triad of Serine, Histidine, and Glutamate.[13][15] The hydrolysis of acetylcholine occurs in a two-step process:
-
Acetylation: The serine hydroxyl group performs a nucleophilic attack on the acetyl group of acetylcholine, forming a transient tetrahedral intermediate. This leads to the formation of an acetylated enzyme and the release of choline.[15]
-
Deacetylation (Hydrolysis): A water molecule, activated by the histidine residue, attacks the acetylated enzyme, hydrolyzing the ester bond and regenerating the free, active enzyme, releasing acetic acid.[12]
Inhibitors block this process by binding to the active site, preventing acetylcholine from being hydrolyzed.
Caption: Two-step enzymatic reaction mechanism of Acetylcholinesterase (AChE).
Experimental Validation
This protocol measures the inhibitory potency (IC₅₀) of the test compound on AChE activity using a well-established colorimetric method.
-
Rationale: The Ellman's assay is a robust, reliable, and high-throughput method for quantifying AChE activity.[14] It relies on the reaction of thiocholine (produced from the AChE substrate, acetylthiocholine) with DTNB to produce a yellow-colored product, the formation of which can be monitored spectrophotometrically. A reduction in the rate of color formation indicates enzyme inhibition.
-
Materials:
-
Enzyme: Purified AChE from electric eel or human recombinant.
-
Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent).
-
Positive Control: Donepezil or Tacrine.
-
Test Compound: this compound, serially diluted.
-
96-well microplate, spectrophotometric plate reader.
-
-
Procedure:
-
Reagent Preparation: Prepare working solutions of AChE (e.g., 0.2 U/mL), DTNB (e.g., 0.3 mM), and ATCI (e.g., 0.5 mM) in the assay buffer.
-
Plate Setup: In a 96-well plate, add buffer and varying concentrations of the test compound. Include wells for '100% Activity' (enzyme, no inhibitor) and 'Blank' (no enzyme).
-
Pre-incubation: Add the AChE working solution to all wells except the blank. Add the DTNB solution to all wells. Pre-incubate the plate for 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C).
-
Reaction Initiation: Start the reaction by adding the ATCI substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes). The rate of change in absorbance (V = ΔAbs/min) is proportional to enzyme activity.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100.
-
Plot the % Inhibition against the log concentration of the test compound.
-
Fit the data using a non-linear regression model to determine the IC₅₀ value.
-
-
Quantitative Pharmacological Data Summary
Direct experimental data for this compound is not extensively available in public literature. The following table presents data for highly related structural analogs to provide a reasonable estimation of potential activity. These values should be experimentally determined for the specific compound of interest.
| Target | Analog Compound | Assay Type | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| DAT | 4-Methoxy-α-PVP | [³H]WIN 35,428 Binding | 20.2 | - | [5] |
| σ1R | 3-Phenylpyrrolidine derivative | [³H]-(+)-Pentazocine Binding | 0.12 | - | [16] |
| AChE | Tacrine (Standard Inhibitor) | Ellman's Method | - | 30 | [17] |
Note: The Kᵢ for the 3-Phenylpyrrolidine derivative at σ1R is for a more complex analog but indicates the high potential affinity of the core scaffold. The IC₅₀ for Tacrine is provided as a benchmark for potent AChE inhibition.
Conclusion and Future Directions
This guide has identified the Dopamine Transporter (DAT), the Sigma-1 Receptor (σ1R), and Acetylcholinesterase (AChE) as three high-priority, scientifically-justified therapeutic targets for this compound. We have provided the strategic rationale, outlined the relevant biological pathways, and detailed robust, step-by-step protocols for the initial in vitro validation of this compound.
The critical next step is the systematic execution of these assays to generate empirical binding (Kᵢ) and functional potency (IC₅₀/EC₅₀) data. Should this compound demonstrate potent and selective activity at one or more of these targets, subsequent research should focus on:
-
Selectivity Profiling: Assessing binding against other monoamine transporters (SERT, NET) and a broader panel of receptors and enzymes to determine the selectivity profile.
-
In Vitro Functional Assays: Moving beyond binding to functional assays, such as dopamine efflux for DAT, calcium flux for σ1R, or cell-based cholinergic activity assays for AChE.
-
In Vivo Pharmacokinetics and Efficacy: Characterizing the ADME (Absorption, Distribution, Metabolism, Excretion) properties and testing for efficacy in relevant animal models of CNS disorders.
By following the logical and experimentally rigorous path outlined herein, researchers can efficiently unlock the therapeutic potential of this compound and its analogs.
References
-
Title: Mechanisms of dopamine transporter regulation in normal and disease states. Source: PMC, NIH. URL: [Link]
-
Title: Recent insights about pyrrolidine core skeletons in pharmacology. Source: Frontiers in Chemistry. URL: [Link]
-
Title: Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. Source: Frontiers in Neurology. URL: [Link]
-
Title: Acetylcholinesterase | Definition, Function & Location. Source: Study.com. URL: [Link]
-
Title: Acetylcholinesterase. Source: Wikipedia. URL: [Link]
-
Title: Acetylcholinesterase: Reaction & Mechanism of Action. Source: Study.com. URL: [Link]
-
Title: Dopamine Transporter. Source: Wikipedia. URL: [Link]
-
Title: Overview of the structure and function of the dopamine transporter and its protein interactions. Source: Frontiers in Physiology. URL: [Link]
-
Title: The sigma-1 receptor: roles in neuronal plasticity and disease. Source: PMC, NIH. URL: [Link]
-
Title: Dopamine Transporter Endocytic Trafficking: Neuronal Mechanisms and Potential Impact On DA-Dependent Behaviors. Source: PMC, NIH. URL: [Link]
-
Title: Sigma-1 receptor. Source: Wikipedia. URL: [Link]
-
Title: Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. Source: PMC, NIH. URL: [Link]
-
Title: Mechanisms Regulating the Dopamine Transporter and Their Impact on Behavior. Source: Vanderbilt University. URL: [Link]
-
Title: Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Source: NIH. URL: [Link]
-
Title: IC50 values for acetylcholinesterase and butyrylcholinesterase. Source: ResearchGate. URL: [Link]
-
Title: Identification of acetylcholinesterase inhibitors from traditional medicinal plants for Alzheimer's disease using in silico and machine learning approaches. Source: PMC, NIH. URL: [Link]
-
Title: High-affinity sigma-1 (σ1) receptor ligands based on the σ1 antagonist PB212. Source: PubMed. URL: [Link]
-
Title: IC50 (µM) values of synthesized compounds against AChE activity... Source: ResearchGate. URL: [Link]
-
Title: Inhibition of cholinesterase-associated aryl acylamidase activity by anticholinesterase agents: focus on drugs potentially effective in Alzheimer's disease. Source: PubMed. URL: [Link]
-
Title: Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. Source: PMC, NIH. URL: [Link]
-
Title: Persistent binding at dopamine transporters determines sustained psychostimulant effects. Source: PNAS. URL: [Link]
-
Title: (PDF) Novel Sigma-1 Receptor Antagonists: From Opioids to Small Molecules: What is New? Source: ResearchGate. URL: [Link]
-
Title: Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909). Source: PubMed. URL: [Link]
-
Title: Sigma-1 receptor antagonists: promising players in fighting neuropathic pain. Source: PubMed. URL: [Link]
-
Title: Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. Source: PubMed. URL: [Link]
-
Title: The σ1 Receptor Engages the Redox-Regulated HINT1 Protein to Bring Opioid Analgesia Under NMDA Receptor Negative Control. Source: PMC, NIH. URL: [Link]
Sources
- 1. The dopamine transporter: An unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of the structure and function of the dopamine transporter and its protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [repository.escholarship.umassmed.edu]
- 8. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 9. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 11. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Content Background: Hydrolysis of Acetylcholine – PEP [sites.duke.edu]
- 13. Acetylcholinesterase: Reaction & Mechanism of Action | Study.com [study.com]
- 14. Identification of acetylcholinesterase inhibitors from traditional medicinal plants for Alzheimer's disease using in silico and machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the general reaction mechanism of acetylcholinesterase? | AAT Bioquest [aatbio.com]
- 16. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of cholinesterase-associated aryl acylamidase activity by anticholinesterase agents: focus on drugs potentially effective in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Pyrrolidine Scaffold - A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide to the Stereochemistry of Substituted Pyrrolidines for Drug Development Professionals
The five-membered saturated nitrogen heterocycle, pyrrolidine, is a privileged scaffold in drug discovery and development.[1][2] Its prevalence in natural products, such as the amino acid proline, and its central role in a multitude of FDA-approved drugs underscore its significance.[1][3] The power of the pyrrolidine ring lies not just in its utility as a pharmacophore or a linker, but in its rich and controllable stereochemistry. The non-planar, puckered nature of the ring allows for a three-dimensional exploration of chemical space that is crucial for achieving high-affinity and selective interactions with biological targets like enzymes and receptors.[4][5]
For researchers, a profound understanding of the stereochemical nuances of substituted pyrrolidines is paramount. The spatial arrangement of substituents dictates the molecule's conformation, which in turn governs its pharmacological, pharmacokinetic, and toxicological profiles.[4][6] It is a well-established principle that different stereoisomers of the same compound can exhibit dramatically different, and sometimes opposing, biological effects.[4] This guide provides a comprehensive exploration of the core stereochemical principles of substituted pyrrolidines, from conformational analysis and stereoselective synthesis to the critical impact on biological activity and the analytical techniques required for definitive characterization.
The Conformational Landscape: Understanding Pyrrolidine Ring Puckering
Unlike its aromatic counterpart, pyrrole, the saturated pyrrolidine ring is not planar. To minimize torsional strain, it adopts non-planar "envelope" conformations. This phenomenon, often referred to as pseudorotation, means the ring is in a constant state of flux between various puckered forms.[5][6] However, two predominant, low-energy conformations exist, defined by the displacement of the C4 (Cγ) carbon atom relative to the plane formed by the other four atoms.[5][7]
-
Cγ-endo (Down Pucker): The Cγ atom is displaced on the same side as the Cα-carboxyl group (in proline).
-
Cγ-exo (Up Pucker): The Cγ atom is displaced on the opposite side of the Cα-carboxyl group.
The equilibrium between these two puckers is subtle and can be dramatically influenced by the nature and stereochemistry of substituents on the ring.[7][8] This provides a powerful tool for medicinal chemists to "lock" the pyrrolidine ring into a desired conformation to optimize target binding.
Causality of Conformational Preference: The choice of substituent dictates the preferred pucker through stereoelectronic and steric effects.
-
Electronegative Substituents: An electronegative substituent in the 4-trans position (like in 4(R)-hydroxy-L-proline) favors the Cγ-exo pucker, which is crucial for the structure of collagen.[7][8] Conversely, a 4-cis electronegative substituent favors the Cγ-endo pucker.[7][8]
-
Sterically Demanding Substituents: A bulky group, such as a tert-butyl group, will strongly prefer a pseudoequatorial position to minimize steric strain. This can be used to enforce a specific pucker. For example, a cis-4-tert-butyl group on L-proline forces a Cγ-exo pucker, while a trans-4-tert-butyl group locks the ring in a Cγ-endo conformation.[7]
Caption: Predominant Cγ-endo and Cγ-exo envelope conformations of the pyrrolidine ring.
Table 1: Influence of 4-Substituents on L-Proline Ring Pucker Preference
| Substituent (Stereochemistry) | Preferred Pucker | Driving Force | Reference |
|---|---|---|---|
| H (Unsubstituted) | endo | Inherent preference | [7] |
| trans-4-OH | exo | Stereoelectronic | [8] |
| cis-4-F | endo | Stereoelectronic | [5] |
| trans-4-tBu | endo | Steric (tBu pseudoequatorial) | [7] |
| cis-4-tBu | exo | Steric (tBu pseudoequatorial) |[7] |
Strategies for Stereoselective Synthesis
Controlling the absolute and relative stereochemistry during the synthesis of substituted pyrrolidines is a central challenge. Several robust strategies have been developed, each with its own merits depending on the target molecule and available starting materials.
A. Chiral Pool Synthesis: Leveraging Nature's Building Blocks The most direct approach often begins with readily available, enantiopure precursors. The amino acids L-proline and 4-hydroxy-L-proline are inexpensive and highly versatile starting materials for introducing a pyrrolidine fragment with a predefined stereocenter.[9] Functional group manipulations of these precursors allow for the synthesis of a wide array of complex, optically pure pyrrolidine-containing drugs.[9]
-
Expertise in Action: The choice to start from the chiral pool is a strategic one, aimed at maximizing efficiency and minimizing the cost and complexity associated with developing an asymmetric synthesis from scratch. It guarantees the absolute stereochemistry at one or more centers from the outset.
B. Asymmetric Catalysis: Building Chirality from Achiral Precursors When a suitable chiral pool starting material is unavailable, asymmetric catalysis provides a powerful alternative.
-
1,3-Dipolar Cycloadditions: The [3+2] cycloaddition between an azomethine ylide and an alkene is one of the most efficient methods for constructing the pyrrolidine ring.[1][10][11] This reaction is highly atom-economical and can generate up to four new contiguous stereocenters in a single step.[1][11] The use of chiral catalysts, often based on copper or silver complexes, allows for high diastereo- and enantioselectivity.[10][11]
-
Proline-Catalyzed Reactions: The amino acid proline itself can act as a potent organocatalyst for various asymmetric transformations, most notably aldol and Mannich reactions.[12][13] The mechanism is believed to proceed through a chiral enamine intermediate, which then reacts with an electrophile in a stereocontrolled manner.[14] The Hajos–Parrish–Eder–Sauer–Wiechert reaction is a classic example of a proline-catalyzed intramolecular aldol reaction used in steroid synthesis.[13][15]
C. Substrate and Reagent-Controlled Synthesis Diastereoselectivity can also be achieved by using the stereochemical information already present in the substrate or by employing chiral reagents.
-
Diastereoselective Reduction: The heterogeneous catalytic hydrogenation of highly substituted pyrroles can proceed with excellent diastereoselectivity.[16][17] An existing stereocenter on a substituent can direct the facial selectivity of hydrogen delivery to the pyrrole ring, creating multiple new stereocenters with a defined relative configuration.[16][17]
-
Chiral Auxiliaries: Chiral auxiliaries, such as tert-butanesulfinamide, can be temporarily attached to a substrate to direct a stereoselective transformation.[18] For instance, the addition of nucleophiles to chiral N-tert-butanesulfinylimines allows for the synthesis of chiral amines, which can be precursors to substituted pyrrolidines.
Caption: Decision workflow for selecting a stereoselective pyrrolidine synthesis strategy.
Case Study: The Critical Impact of Stereochemistry on Biological Activity
The precise three-dimensional arrangement of atoms is what a biological target recognizes. A change in a single stereocenter can lead to a complete loss of activity or even a switch to an antagonistic or toxic profile.[4]
A compelling example is found in a series of cis-3,4-disubstituted pyrrolidine derivatives developed as inverse agonists for the Retinoic Acid-Related Orphan Receptor γt (RORγt), a key target for autoimmune diseases.[4] The biological activity is exquisitely sensitive to the stereochemistry of the substituents on the pyrrolidine ring.
Table 2: Stereospecific Inhibition of RORγt by cis-3,4-Diphenylpyrrolidine Derivatives
| Compound ID | Stereochemistry | RORγt EC50 (nM) | Key Structural Features | Reference |
|---|---|---|---|---|
| 1 | (3S, 4S) | 61 | cis-diphenyl, N-methyl | [4] |
| 2 | (3R, 4R) | >10,000 | Enantiomer of active compound | [4] |
| 3 | (3R, 4S) | Inactive | trans-diphenyl (meso) |[4] |
Analysis of Causality: The data clearly demonstrates that only the (3S, 4S) stereoisomer possesses potent activity.[4] The enantiomer, (3R, 4R)-2, is essentially inactive, highlighting the enantioselective nature of the RORγt binding pocket. The trans diastereomer is also inactive, indicating that the relative positioning of the two phenyl groups in a cis configuration is an absolute requirement for binding. This specific spatial arrangement allows for optimal interactions, such as a face-to-face π-stacking of the phenyl rings and precise positioning of other functional groups for hydrogen bonding with key residues like His479 in the receptor.[5] This case study provides a stark illustration of why controlling stereochemistry is not an academic exercise but a fundamental necessity in drug design.
Self-Validating Systems: Analytical Protocols for Stereochemical Determination
The synthesis of a stereochemically complex molecule is incomplete without rigorous analytical validation. A multi-pronged approach is required to unambiguously determine the relative and absolute stereochemistry and to quantify enantiomeric purity.
Caption: A comprehensive workflow for the stereochemical characterization of substituted pyrrolidines.
A. Chiral High-Performance Liquid Chromatography (HPLC) Chiral HPLC is the workhorse technique for separating enantiomers and determining enantiomeric excess (ee).[19] The direct method, using a chiral stationary phase (CSP), is most common. Polysaccharide-based CSPs are particularly effective for a broad range of pyrrolidine derivatives.[19]
B. Nuclear Magnetic Resonance (NMR) Spectroscopy While standard ¹H and ¹³C NMR confirms the chemical structure, advanced techniques are needed to elucidate stereochemistry.
-
Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY, ROESY) detect through-space interactions between protons that are close to each other (< 5 Å). This is invaluable for determining relative stereochemistry. For example, a strong NOE between protons on substituents at C2 and C5 would strongly suggest a cis relationship.
-
J-coupling (Karplus Relationship): The magnitude of the coupling constant (³J) between vicinal protons is dependent on the dihedral angle between them. This can provide information about the ring pucker and the relative orientation of substituents.
C. X-ray Crystallography X-ray crystallography is the gold standard for the unambiguous determination of both relative and absolute stereochemistry.[16] It provides a precise 3D map of the molecule in the solid state. Obtaining a single crystal suitable for analysis is often the rate-limiting step, but the definitive nature of the data makes it an essential tool for validating a new chiral compound or synthetic method.
Experimental Protocol: Determination of Enantiomeric Excess by Chiral HPLC
Objective: To separate the enantiomers of a substituted pyrrolidine and determine the enantiomeric excess (ee%) of a synthetic sample. This protocol is a self-validating system as it includes a standard (racemic mixture) to confirm separation capability.
Materials:
-
HPLC system with UV detector
-
Chiral Stationary Phase (CSP) column (e.g., Polysaccharide-based, such as CHIRALCEL® OD-H)
-
HPLC-grade solvents (e.g., n-Hexane, Isopropanol)
-
Trifluoroacetic acid (TFA, optional modifier)
-
Sample of synthesized pyrrolidine
-
Racemic standard of the same pyrrolidine
Methodology:
-
System Preparation:
-
Install the chiral column according to the manufacturer's instructions.
-
Prepare the mobile phase. A typical starting condition for polysaccharide columns is a mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). A small amount of modifier like TFA (0.1%) can be added to improve peak shape for basic compounds.
-
Purge the HPLC system thoroughly with the mobile phase.
-
Equilibrate the column at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. Set the detector wavelength to an appropriate value for the analyte (e.g., 220 nm or 254 nm).
-
-
Standard Injection (System Suitability):
-
Prepare a dilute solution of the racemic standard (e.g., 0.5 mg/mL) in the mobile phase.
-
Inject a small volume (e.g., 5-10 µL) of the racemic standard.
-
Causality Check: The goal is to obtain baseline separation of two peaks of equal area. If separation is poor, method development is required. Adjust the ratio of Hexane/Isopropanol. Increasing the polar alcohol content (Isopropanol) generally decreases retention time but can affect resolution. The choice of alcohol (e.g., Ethanol vs. Isopropanol) can also dramatically change selectivity.[20]
-
Calculate the resolution (Rs) between the two enantiomer peaks. A value of Rs > 1.5 is considered baseline separation.
-
-
Sample Injection:
-
Prepare a solution of the synthesized pyrrolidine sample at approximately the same concentration as the standard.
-
Inject the same volume of the sample using the optimized method from Step 2.
-
-
Data Analysis:
-
Identify the two enantiomer peaks in the sample chromatogram based on the retention times from the racemic standard injection.
-
Integrate the peak area for each enantiomer (Area1 and Area2).
-
Calculate the enantiomeric excess (ee%) using the formula: ee% = [ |Area1 - Area2| / (Area1 + Area2) ] * 100
-
Table 3: Example HPLC Conditions for Chiral Pyrrolidine Separation
| Parameter | Condition | Rationale |
|---|---|---|
| Column | CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm) | Polysaccharide-based CSPs offer broad selectivity for many chiral compounds.[19] |
| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) | Normal phase mode is common for these columns; the ratio is optimized for resolution. |
| Flow Rate | 1.0 mL/min | A standard analytical flow rate providing good efficiency without excessive pressure. |
| Detection | UV at 220 nm | Wavelength chosen to maximize the signal for a typical N-protected pyrrolidine. |
| Column Temp. | 25 °C | Temperature control ensures reproducible retention times. |
Conclusion and Future Perspectives
The stereochemistry of substituted pyrrolidines is a critical design element in modern drug discovery. The ability to control the conformational puckering of the ring through strategic substitution allows for the fine-tuning of a molecule's three-dimensional shape to maximize biological activity and selectivity. A mastery of stereoselective synthesis, whether through chiral pool, asymmetric catalysis, or substrate control, is essential for accessing the desired stereoisomers. This synthetic effort must be paired with a rigorous, multi-faceted analytical approach to ensure the stereochemical integrity of the final compounds. As our understanding of complex biological systems deepens, the demand for molecules with precisely defined three-dimensional architectures will only increase, further cementing the role of pyrrolidine stereochemistry as a key driver of innovation in medicinal chemistry.
References
-
Schober, M., & Voss, M. (2022). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. [Link]
-
Maleev, V. I., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]
-
ChemistryViews. (2023). Stereoselective Path to Densely Substituted Pyrrolidines. ChemistryViews. [Link]
-
Blanco-López, E., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. [Link]
-
Milner-White, E. J., et al. (1992). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. Journal of Molecular Biology. [Link]
-
List, B., et al. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. [Link]
-
Helaja, J., et al. (2005). Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans-4-tert-Butylprolines. The Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Proline-catalyzed aldol reactions. Wikipedia. [Link]
-
Jiang, C., & Frontier, A. J. (2007). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Organic Letters. [Link]
-
Hoyt, M. (2005). Proline-Catalyzed Direct Asymmetric Aldol and Mannich Reactions. University of Illinois Urbana-Champaign. [Link]
-
List, B., et al. (2002). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences. [Link]
-
Jiang, C., & Frontier, A. J. (2007). Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. PubMed. [Link]
-
Helaja, J., et al. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. PubMed. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals. [Link]
-
ResearchGate. (n.d.). Asymmetric synthesis of 2-substituted pyrrolidine and piperidine. ResearchGate. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]
-
Mapping Ignorance. (2017). A new path to enantioselective substituted pyrrolidines. Mapping Ignorance. [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. [Link]
-
Subramanian, G. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
Sources
- 1. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Stereoselective Path to Densely Substituted Pyrrolidines - ChemistryViews [chemistryviews.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemistry.illinois.edu [chemistry.illinois.edu]
- 14. pnas.org [pnas.org]
- 15. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. chromatographyonline.com [chromatographyonline.com]
literature review of 3-(4-Methoxyphenyl)pyrrolidine research
An In-depth Technical Guide to the Research of 3-(4-Methoxyphenyl)pyrrolidine
Abstract
The pyrrolidine ring is a foundational scaffold in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in FDA-approved drugs and biologically active natural products.[1][2] Within this class, the 3-aryl-pyrrolidine motif has emerged as a particularly fruitful template for developing potent and selective modulators of central nervous system targets.[3][4] This technical guide provides a comprehensive review of the synthesis, chemical properties, and pharmacological profile of a representative member of this class, this compound. We will delve into the causality behind its synthetic pathways, its presumed mechanism of action as a monoamine transporter inhibitor, and the detailed experimental protocols required to investigate such compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable chemical scaffold.
The 3-Aryl-Pyrrolidine Scaffold: A Privileged Structure in Neuropharmacology
The enduring prevalence of the pyrrolidine motif in drug discovery is a testament to its versatile and favorable properties.[5][6] Its three-dimensional structure allows for precise orientation of substituents to engage with biological targets, while its physicochemical properties often contribute to desirable pharmacokinetic profiles. The addition of an aryl group at the 3-position creates a scaffold with significant potential for modulating neurotransmitter systems.[7] Specifically, compounds bearing this structure have shown potent activity as ligands for dopamine and serotonin receptors and transporters, making them highly relevant for developing therapeutics for psychiatric and neurological disorders.[3][8] The subject of this guide, this compound, serves as a model compound for exploring this chemical space.
Synthesis and Chemical Properties
The efficient construction of the 3-aryl-pyrrolidine core is critical for drug discovery efforts. While classical methods like Dieckmann cyclization exist, modern catalytic approaches offer superior efficiency and substrate scope.[9]
Recommended Synthetic Approach: Palladium-Catalyzed Hydroarylation
A robust and contemporary method for synthesizing this compound is the palladium-catalyzed hydroarylation of an N-protected pyrroline. This method is advantageous as it constructs the target in a single step from readily available precursors.[7] The reaction proceeds via a reductive Mizoroki-Heck type mechanism, where an aryl donor adds across the double bond of the pyrroline, followed by protonation to yield the saturated pyrrolidine ring.
-
Causality of Experimental Choices:
-
Catalyst: A palladium catalyst, such as PdCl₂, is essential for activating the aryl donor and facilitating the C-C bond formation.
-
Ligand: A phosphine ligand, like P(o-Tol)₃, is used to stabilize the palladium catalyst and modulate its reactivity to favor the desired hydroarylation pathway over other potential side reactions.
-
Aryl Source: An aryldiazonium salt (e.g., 4-methoxybenzenediazonium tetrafluoroborate) serves as an effective aryl donor for the reaction.
-
Substrate: An N-alkyl pyrroline is specifically used because N-acyl pyrrolines tend to yield different products (alkenes) under similar conditions. The N-alkyl group directs the reaction towards the desired hydroarylation product.[7]
-
Physicochemical Data
The fundamental properties of this compound are summarized below. Data is presented for the (R)-enantiomer, as is common in chemical databases.
| Property | Value | Source |
| IUPAC Name | (3R)-3-(4-methoxyphenyl)pyrrolidine | |
| Molecular Formula | C₁₁H₁₅NO | |
| Molecular Weight | 177.24 g/mol | |
| XLogP3 | 1.6 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 2 | |
| Rotatable Bond Count | 2 |
Pharmacological Profile and Mechanism of Action
The primary pharmacological target for the 3-aryl-pyrrolidine class is the family of monoamine transporters, which includes the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal.[1] Inhibition of these transporters increases the synaptic concentration of the respective neurotransmitters, a mechanism underlying the action of many antidepressants and psychostimulants.[9]
Primary Target: The Dopamine Transporter (DAT)
Based on extensive research on analogous structures, this compound is hypothesized to function as a potent and selective inhibitor of the dopamine transporter (DAT).[4] Cocaine, a well-known DAT inhibitor, produces its reinforcing effects by blocking dopamine reuptake in the brain's reward pathways.[1][5] The development of "atypical" DAT inhibitors, which block the transporter without producing cocaine-like abuse potential, is a major goal in addiction medicine. Compounds from the 3-aryl-pyrrolidine class are promising candidates for such therapeutics.
Caption: Mechanism of Action at the Dopaminergic Synapse.
Quantitative Pharmacology
While specific in vitro pharmacology data for the parent compound this compound is not available in the cited literature, data for closely related analogs highlights the potency of this scaffold. The N-propyl substituted analog, in particular, has been identified as a potent ligand. The table below presents representative data for a closely related compound to illustrate the typical activity profile.
| Compound Class | Target | Assay Type | Potency (IC₅₀ / Kᵢ) | Selectivity Profile |
| 3-Aryl-Pyrrolidine Analogs | DAT | Reuptake Inhibition | Low Nanomolar | High vs. NET/SERT |
| NET | Reuptake Inhibition | Moderate Nanomolar | ||
| SERT | Reuptake Inhibition | High Nanomolar |
Note: The values presented are representative of the compound class based on published literature on analogs. Specific values for the title compound require direct experimental determination.
Key Experimental Methodologies
To facilitate further research, this section provides detailed protocols for the synthesis and in vitro characterization of this compound and its analogs. These protocols are designed to be self-validating systems.
Protocol: Synthesis via Palladium-Catalyzed Hydroarylation
Objective: To synthesize this compound from N-propyl-Δ³-pyrroline and 4-methoxybenzenediazonium tetrafluoroborate.
Materials:
-
N-propyl-Δ³-pyrroline
-
4-methoxybenzenediazonium tetrafluoroborate
-
Palladium(II) chloride (PdCl₂)
-
Tris(o-tolyl)phosphine (P(o-Tol)₃)
-
Anhydrous acetonitrile (MeCN)
-
Standard glassware for inert atmosphere chemistry (Schlenk line)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry, nitrogen-flushed Schlenk flask, add PdCl₂ (1 mol%) and P(o-Tol)₃ (1.5 mol%).
-
Solvent Addition: Add anhydrous acetonitrile via syringe. Stir the mixture for 10 minutes at room temperature to form the catalyst complex.
-
Reagent Addition: Add N-propyl-Δ³-pyrroline (1.2 equivalents) followed by 4-methoxybenzenediazonium tetrafluoroborate (1.0 equivalent).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol: In Vitro Dopamine Transporter (DAT) Uptake Inhibition Assay
Objective: To determine the potency (IC₅₀) of this compound to inhibit the uptake of dopamine via the human dopamine transporter.
Materials:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT).
-
[³H]-Dopamine (radioligand).
-
Test compound (this compound) stock solution in DMSO.
-
Nomifensine or Cocaine (positive control inhibitor).
-
Krebs-Ringer-HEPES (KRH) buffer.
-
96-well microplates and cell harvester.
-
Scintillation fluid and liquid scintillation counter.
Procedure:
-
Cell Plating: Plate hDAT-expressing HEK293 cells in 96-well plates and grow to 90-95% confluency.
-
Preparation of Assay Plate: Prepare serial dilutions of the test compound and positive control in KRH buffer. Include wells for "Total Uptake" (vehicle only) and "Nonspecific Uptake" (a saturating concentration of nomifensine, e.g., 10 µM).
-
Pre-incubation: Aspirate the growth medium from the cells and wash twice with KRH buffer. Add 50 µL of the diluted compounds (or controls) to the appropriate wells and pre-incubate for 15 minutes at room temperature.
-
Initiation of Uptake: Add 50 µL of KRH buffer containing [³H]-Dopamine (to a final concentration of ~10-20 nM) to all wells to initiate the uptake reaction.
-
Incubation: Incubate the plate for 10 minutes at room temperature. This time is optimized to be within the linear range of dopamine uptake.
-
Termination of Uptake: Rapidly terminate the assay by aspirating the solution and washing the cells three times with ice-cold KRH buffer.
-
Cell Lysis and Counting: Lyse the cells by adding a lysis buffer. Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the nonspecific uptake from the total uptake. Plot the percentage of inhibition against the log concentration of the test compound. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: High-Level Drug Discovery Workflow for Pyrrolidine Analogs.
Discussion and Future Directions
The this compound scaffold represents a validated starting point for the development of novel CNS-active agents. The strong evidence pointing towards DAT inhibition as a primary mechanism of action opens several therapeutic avenues, including:
-
Treatment of ADHD: Where enhancing dopaminergic tone is a proven therapeutic strategy.
-
Antidepressant Therapy: As a component of a triple reuptake inhibitor, addressing dopamine alongside serotonin and norepinephrine.[3]
-
Cocaine Addiction Pharmacotherapy: Developing an atypical DAT inhibitor that can occupy the transporter, reduce cocaine craving, and not have abuse potential itself is a major goal in the field.
Future research should focus on several key areas. First, the direct synthesis and pharmacological profiling of this compound are required to confirm its potency and selectivity at DAT, NET, and SERT. Second, a comprehensive Structure-Activity Relationship (SAR) study, exploring substitutions on both the phenyl ring and the pyrrolidine nitrogen, would be crucial to optimize its properties. Finally, promising lead compounds will require extensive in vivo evaluation in relevant animal models to assess their therapeutic potential and safety profile.
References
-
Sweeney, J. B., Doulcet, J., & Thapa, B. (n.d.). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]
-
Froimowitz, M. (n.d.). Mark Froimowitz's research works. ResearchGate. [Link]
-
Zarghi, A., & Arfaei, S. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry, 45(6), 1549-1563. [Link]
-
Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 328-336. [Link]
-
Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. PubMed Central. [Link]
-
Singh, R., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences, 8(1), 32. [Link]
-
Yıldırım, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]
-
Eriksson, J. (2017). Synthesis of substituted pyrrolidines. DiVA portal. [Link]
-
Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. ResearchGate. [Link]
-
L'Abbé, G., et al. (2008). Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(23), 6296-6300. [Link]
-
Baumann, M. H., et al. (2013). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. Current Topics in Behavioral Neurosciences, 16, 119-142. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 40425398, (R)-3-(4-Methoxyphenyl)pyrrolidine. [Link]
-
Reith, M. E. A., et al. (2015). Nonclassical pharmacology of the dopamine transporter: atypical inhibitors, allosteric modulators, and partial substrates. Journal of Neurochemistry, 134(4), 597-611. [Link]
-
Nepal, B., et al. (2024). Novel ways of targeting the dopamine transporter. Frontiers in Pharmacology, 15, 1359676. [Link]
-
Al-Ghanim, A. M., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6527. [Link]
-
Guzikowski, A. P., et al. (2000). Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. Journal of Medicinal Chemistry, 43(5), 984-994. [Link]
-
Hall, F. S., et al. (2004). Nonclassical Pharmacology of the Dopamine Transporter: Atypical Inhibitors, Allosteric Modulators, and Partial Substrates. PMC. [Link]
-
Kampman, K. M. (2019). The treatment of cocaine use disorder. Science, 366(6470), 1196-1197. [Link]
-
Froimowitz, M., et al. (2000). Conformational Preferences of the Potent Dopamine Reuptake Blocker BTCP and Its Analogs and Their Incorporation Into a Pharmacophore Model. Journal of Computer-Aided Molecular Design, 14(2), 135-146. [Link]
-
Crider, A. M., et al. (1984). Synthesis and dopaminergic activity of 3-(3,4-dihydroxyphenyl)-1-n-propylpyrrolidine hydrobromide. Journal of Pharmaceutical Sciences, 73(11), 1585-1587. [Link]
Sources
- 1. Novel ways of targeting the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones [frontiersin.org]
- 3. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformational preferences of the potent dopamine reuptake blocker BTCP and its analogs and their incorporation into a pharmacophore model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. 4-(2'-Methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl] piperazine and 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p- fluorobenzamido]ethyl]piperazine, two new antagonists at pre- and postsynaptic serotonin-1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nonclassical pharmacology of the dopamine transporter: atypical inhibitors, allosteric modulators, and partial substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nonclassical Pharmacology of the Dopamine Transporter: Atypical Inhibitors, Allosteric Modulators, and Partial Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
physicochemical properties of 3-(4-Methoxyphenyl)pyrrolidine
An In-Depth Technical Guide to the Physicochemical Properties of 3-(4-Methoxyphenyl)pyrrolidine
This guide provides a comprehensive technical overview of the core physicochemical properties of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It delves into the causality behind experimental design for characterizing novel chemical entities and establishes a framework for generating a robust, self-validating data package. While extensive experimental data for this specific molecule is not publicly available, this guide presents the predicted properties from reliable computational models and details the authoritative, industry-standard protocols required for their empirical verification.
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry.[1] Its prevalence in numerous natural products, from nicotine to proline, underscores its evolutionary selection as a privileged scaffold for biological interaction.[1] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of pharmacophore space, a critical advantage over flat aromatic systems in designing molecules with high specificity and improved physicochemical properties.
The specific compound, this compound, combines this valuable scaffold with a methoxyphenyl group. This substitution is of significant interest as derivatives containing this moiety have shown potent biological activities, including acetylcholinesterase (AChE) inhibition and modulation of N-methyl-D-aspartate (NMDA) receptors. Understanding the fundamental physicochemical properties of this core structure is the first and most critical step in its journey from a chemical entity to a potential therapeutic agent. These properties govern everything from synthetic feasibility and formulation to absorption, distribution, metabolism, and excretion (ADME).
Molecular Structure and Identification
A precise understanding of a compound's identity is the foundation of all subsequent analysis.
-
IUPAC Name: this compound
-
CAS Number: 1335461-68-1 (for the R-enantiomer)[2]
-
Molecular Formula: C₁₁H₁₅NO
-
2D and 3D Structures:
(Image of 2D and 3D structures of this compound would be placed here)
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. The values presented are computationally predicted and serve as a baseline for experimental verification. The subsequent sections detail the significance of each parameter and the standard protocols for their determination.
| Property | Predicted Value | Data Source | Significance in Drug Discovery |
| Molecular Weight | 177.24 g/mol | PubChem[2] | Influences diffusion rates and compliance with Lipinski's Rule of Five (<500 Da). |
| Lipophilicity (XLogP3) | 1.6 | PubChem[2] | Key predictor of membrane permeability, solubility, and metabolic clearance. |
| Hydrogen Bond Donors | 1 | PubChem[2] | Governs interactions with biological targets and affects solubility and permeability. |
| Hydrogen Bond Acceptors | 2 | PubChem[2] | Influences binding affinity, solubility, and overall ADME profile. |
| Topological Polar Surface Area | 21.3 Ų | PubChem[2] | Correlates with transport properties, particularly blood-brain barrier penetration. |
| Acidity/Basicity (pKa) | ~9-10 (Predicted) | N/A | Determines the ionization state at physiological pH, impacting solubility, receptor binding, and cell penetration. |
| Boiling Point | Not Available | N/A | Important for purification (distillation) and assessing volatility. |
| Melting Point | Not Available | N/A | A key indicator of purity, lattice energy, and solid-state stability. |
| Aqueous Solubility | Not Available | N/A | Critical for formulation, bioavailability, and achieving therapeutic concentrations. |
Note: The pKa is an estimation based on the pyrrolidine secondary amine, which typically has a pKa for its conjugate acid around 11.3.[1] The electron-donating methoxy group is unlikely to shift this value dramatically.
Spectroscopic and Structural Characterization
While experimental spectra are not publicly available, the structure of this compound allows for the prediction of its key spectroscopic features. This predictive analysis is fundamental to confirming the identity and purity of a synthesized batch.
Predicted Spectroscopic Features:
-
¹H NMR Spectroscopy:
-
Aromatic Region: Two doublets between δ 6.8-7.2 ppm, characteristic of a para-substituted benzene ring (an AA'BB' system).
-
Methoxy Group: A sharp singlet at approximately δ 3.8 ppm, integrating to 3 hydrogens.
-
Pyrrolidine Ring: A series of complex multiplets between δ 2.5-3.5 ppm, integrating to 7 hydrogens (CH₂, CH₂, CH, NH). The benzylic proton (CH attached to the phenyl ring) would likely appear as a distinct multiplet within this range.
-
Amine Proton: A broad singlet (NH) that can appear over a wide range and may exchange with D₂O.
-
-
¹³C NMR Spectroscopy:
-
Aromatic Carbons: Six signals are expected. Four in the typical aromatic region (δ 110-130 ppm), and two quaternary carbons (one attached to the pyrrolidine and one to the methoxy group) at lower field strength (δ ~158 ppm for C-O and ~135 ppm for C-C).
-
Aliphatic Carbons: Three signals corresponding to the pyrrolidine ring carbons, expected between δ 35-60 ppm.
-
Methoxy Carbon: A distinct signal around δ 55 ppm.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A moderate, sharp band around 3300-3400 cm⁻¹.
-
C-H Stretch (Aromatic): Bands appearing just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Bands appearing just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Sharp peaks around 1610 cm⁻¹ and 1510 cm⁻¹.
-
C-O Stretch (Ether): A strong, characteristic band around 1245 cm⁻¹.
-
-
Mass Spectrometry:
-
Monoisotopic Mass: 177.1154 g/mol .[2]
-
Expected Molecular Ion: The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 177.
-
Experimental Design: Standard Protocols for Physicochemical Characterization
The generation of reliable, reproducible data is paramount. The following section details the authoritative, step-by-step methodologies for determining the core physicochemical properties of a novel compound like this compound.
Physicochemical Characterization Workflow
The logical flow for characterizing a new chemical entity is systematic, beginning with identity confirmation and proceeding through property determination.
Caption: Workflow for Physicochemical Characterization.
Protocol 1: Melting Point Determination by Capillary Method
Causality: The melting point is a sensitive indicator of purity. Pure crystalline substances melt over a sharp, narrow temperature range, while impurities depress and broaden this range.[3] This method relies on the precise visual or automated detection of the phase transition from solid to liquid.[4]
Methodology:
-
Sample Preparation:
-
Ensure the sample is completely dry by placing it under a high vacuum for several hours. Moisture can act as an impurity.[5]
-
If the solid is not a fine powder, gently grind it using a mortar and pestle.
-
Obtain a glass capillary tube sealed at one end.
-
Press the open end of the capillary into the powdered sample until a small amount enters the tube.[5]
-
Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the sealed end.[6]
-
Repeat until the packed sample height is 2-3 mm. A larger sample size will lead to an artificially broad melting range.[5]
-
-
Measurement:
-
Place the loaded capillary into the heating block of a melting point apparatus.
-
For an unknown compound, first perform a rapid determination by heating at a rate of 10-15°C per minute to find an approximate melting point.[7]
-
Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Prepare a new capillary and insert it.
-
Heat at a slow, controlled rate of 1-2°C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.[7]
-
-
Data Recording:
Protocol 2: pKa Determination by Potentiometric Titration
Causality: The pKa is the pH at which a molecule is 50% ionized. For a basic compound like this compound, we determine the pKa of its conjugate acid. This is achieved by monitoring the pH of a solution as a titrant is added. The point of maximal buffering, where pH changes least upon addition of acid/base, corresponds to the pKa.[8][9]
Methodology:
-
System Preparation:
-
Calibrate a pH meter using standard buffers at pH 4.0, 7.0, and 10.0.
-
Prepare a 0.1 M solution of a strong acid titrant (e.g., HCl) and standardize it.
-
Prepare a ~1 mM solution of this compound in deionized water. A cosolvent may be used if solubility is low, but its effect on pKa must be noted.
-
To maintain a constant ionic strength, add KCl to the sample solution to a final concentration of 0.15 M.[10]
-
-
Titration:
-
Place a known volume (e.g., 20 mL) of the sample solution in a jacketed beaker maintained at 25°C.
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the measurement.[10]
-
Add the standardized 0.1 M HCl titrant in small, precise increments (e.g., 0.05 mL).
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve.
-
The half-equivalence point occurs at exactly half the volume of titrant required to reach the equivalence point.
-
The pH of the solution at the half-equivalence point is equal to the pKa of the conjugate acid.[10][11]
-
Perform the titration in triplicate to ensure reproducibility.[10]
-
Protocol 3: LogP (Octanol/Water Partition Coefficient) Determination by Shake-Flask Method
Causality: Lipophilicity is a critical determinant of a drug's ADME properties. The shake-flask method is the gold standard for its measurement, as it directly quantifies the partitioning of a compound between an aqueous phase and a lipid-mimicking organic solvent (n-octanol).[12][13]
Methodology:
-
Phase Preparation:
-
Pre-saturate n-octanol with an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, for LogD₇.₄ determination).
-
Pre-saturate the aqueous buffer with n-octanol. This is crucial to prevent volume changes during the experiment.
-
Prepare a stock solution of this compound in the aqueous buffer at a known concentration.
-
-
Partitioning:
-
In a glass vial, combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous stock solution (e.g., 2 mL of each). The phase ratio can be adjusted for highly lipophilic or hydrophilic compounds.[14]
-
Seal the vial and shake it vigorously for a set period (e.g., 1 hour) at a constant temperature (e.g., 25°C) to allow the system to reach equilibrium.[15]
-
-
Phase Separation and Analysis:
-
Centrifuge the vial at a low speed to ensure complete separation of the two phases.
-
Carefully withdraw an aliquot from the aqueous phase for analysis.
-
Determine the concentration of the compound in the aqueous phase (C_w) using a validated analytical method, such as HPLC-UV.
-
-
Calculation:
-
The initial concentration in the aqueous phase (C_w, initial) is known.
-
The concentration in the octanol phase (C_o) can be calculated by mass balance: C_o = [C_w, initial - C_w] * (V_w / V_o) where V_w and V_o are the volumes of the aqueous and octanol phases, respectively.
-
The partition coefficient (P) is the ratio of the concentrations: P = C_o / C_w
-
LogP is the base-10 logarithm of this ratio: LogP = log₁₀(P)
-
The experiment should be repeated at several initial concentrations to ensure the value is independent of concentration.
-
Role in Drug Discovery and Lead Optimization
The this compound scaffold is a versatile starting point for generating novel chemical entities with diverse biological activities. Its physicochemical profile makes it an attractive core for modification.
Caption: Scaffold-Based Drug Design Potential.
-
Modulating Lipophilicity and Basicity: The secondary amine on the pyrrolidine ring is a key handle for modification. N-alkylation or N-acylation can be used to fine-tune the compound's pKa and LogP, directly impacting its solubility and ability to cross biological membranes.
-
Exploring Structure-Activity Relationships (SAR): The phenyl ring provides another site for modification. Altering the methoxy group or adding other substituents can drastically change the electronic properties and steric profile of the molecule, leading to enhanced potency or selectivity for a biological target. Published research on related structures has shown that such modifications can yield potent inhibitors for targets like CXCR4 and PARP, as well as anticonvulsant and anticancer agents.
Conclusion
This compound represents a valuable chemical scaffold with promising, albeit computationally predicted, physicochemical properties for drug development. Its molecular weight, predicted lipophilicity, and hydrogen bonding capacity position it favorably within the "drug-like" chemical space. This guide provides the essential theoretical background and, critically, the detailed, authoritative experimental protocols necessary to empirically verify these properties. By following this rigorous characterization workflow, researchers can build a reliable data package that forms the bedrock for any subsequent medicinal chemistry, pharmacology, or drug metabolism and pharmacokinetics (DMPK) studies, ultimately enabling the rational design of novel therapeutics based on this promising core structure.
References
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]. [Accessed January 12, 2026].
-
Edisco. Melting point determination. Available from: [Link]. [Accessed January 12, 2026].
-
J&K Scientific LLC. Method for Determining Capillary Melting Point. 2023. Available from: [Link]. [Accessed January 12, 2026].
-
Chemistry LibreTexts. 4.3: Melting Point Determination Procedure. 2021. Available from: [Link]. [Accessed January 12, 2026].
-
Westlab Canada. Measuring the Melting Point. 2023. Available from: [Link]. [Accessed January 12, 2026].
-
protocols.io. LogP / LogD shake-flask method. 2019. Available from: [Link]. [Accessed January 12, 2026].
-
Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. 2022. Available from: [Link]. [Accessed January 12, 2026].
-
Andrés, A., et al. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 2015, 76, 181-191. Available from: [Link].
-
NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0273804). Available from: [Link]. [Accessed January 12, 2026].
-
University of California, Davis. Determination of pKa's from titration curves. Available from: [Link]. [Accessed January 12, 2026].
-
Oreate AI Blog. How to Find Pka on Titration Curve. 2023. Available from: [Link]. [Accessed January 12, 2026].
-
Encyclopedia.pub. Methods for Determination of Lipophilicity. 2022. Available from: [Link]. [Accessed January 12, 2026].
-
Royal Society of Chemistry. Supplementary Information. Available from: [Link]. [Accessed January 12, 2026].
-
Chemistry LibreTexts. 17.3: Acid-Base Titrations. 2020. Available from: [Link]. [Accessed January 12, 2026].
-
ResearchGate. Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts | Request PDF. 2015. Available from: [Link]. [Accessed January 12, 2026].
-
De Gruyter. Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. 2019. Available from: [Link]. [Accessed January 12, 2026].
-
Avdeef, A., et al. Development of Methods for the Determination of pKa Values. ADMET & DMPK, 2013, 1(2), 31-69. Available from: [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 40425398, (R)-3-(4-Methoxyphenyl)pyrrolidine. Available from: [Link]. [Accessed January 12, 2026].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 31268, Pyrrolidine. Available from: [Link]. [Accessed January 12, 2026].
-
Wiley Online Library. Supporting Information. Available from: [Link]. [Accessed January 12, 2026].
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Available from: [Link]. [Accessed January 12, 2026].
-
Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information. Available from: [Link]. [Accessed January 12, 2026].
-
SpectraBase. 3-(3,4-Dimethoxyphenyl)pyrrolidine - Optional[Vapor Phase IR] - Spectrum. Available from: [Link]. [Accessed January 12, 2026].
-
PubChemLite. Pyrrolidine, 3,4-dipropyl-3-(m-methoxyphenyl)-1-methyl- (C18H29NO). Available from: [Link]. [Accessed January 12, 2026].
-
NP-MRD. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (NP0059896). Available from: [Link]. [Accessed January 12, 2026].
-
PubChemLite. This compound (C11H15NO). Available from: [Link]. [Accessed January 12, 2026].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11217561, 1-(3-Methoxyphenyl)pyrrolidine. Available from: [Link]. [Accessed January 12, 2026].
-
Wikipedia. Pyrrolidine. Available from: [Link]. [Accessed January 12, 2026].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 58606780, (4S)-3-(4-methoxyphenyl)-4-methylpyrrolidine. Available from: [Link]. [Accessed January 12, 2026].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 85813, 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetonitrile. Available from: [Link]. [Accessed January 12, 2026].
-
National Institute of Standards and Technology. Pyrrolidine - IR Spectrum. Available from: [Link]. [Accessed January 12, 2026].
-
National Institute of Standards and Technology. Pyrrolidine - Mass Spectrum. Available from: [Link]. [Accessed January 12, 2026].
-
PubChemLite. 3-(4-methoxyphenyl)-3-methylpyrrolidine hydrochloride (C12H17NO). Available from: [Link]. [Accessed January 12, 2026].
-
Mol-Instincts. Compound 1-(4-methoxyphenyl)-3-{4-[(propan-2-yl)oxy]phenyl}pyrrolidine-2,5-dione. Available from: [Link]. [Accessed January 12, 2026].
-
Hoffman Fine Chemicals. CAS 32040-07-6 | 1-(3-Methoxyphenyl)pyrrolidine. Available from: [Link]. [Accessed January 12, 2026].
-
ResearchGate. ¹H NMR Spectrum of 1‐(4‐methoxyphenyl)‐1H pyrrole. Available from: [Link]. [Accessed January 12, 2026].
Sources
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. (R)-3-(4-Methoxyphenyl)pyrrolidine | C11H15NO | CID 40425398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. edisco.it [edisco.it]
- 4. westlab.com [westlab.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jk-sci.com [jk-sci.com]
- 8. blamp.sites.truman.edu [blamp.sites.truman.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. How to Find Pka on Titration Curve - Oreate AI Blog [oreateai.com]
- 12. LogP / LogD shake-flask method [protocols.io]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hrcak.srce.hr [hrcak.srce.hr]
An In-depth Technical Guide to the Safe Handling of 3-(4-Methoxyphenyl)pyrrolidine
Introduction
3-(4-Methoxyphenyl)pyrrolidine is a substituted pyrrolidine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique structural motif, combining a pyrrolidine ring with a methoxyphenyl group, makes it a key intermediate in the synthesis of a wide range of biologically active compounds. As with any specialized chemical reagent, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount for the protection of laboratory personnel and the integrity of research.
This guide provides a comprehensive overview of the safety and handling considerations for this compound, drawing upon available data for the compound and its structural analogs. It is intended for researchers, scientists, and drug development professionals who may handle this substance in a laboratory setting.
Hazard Identification and Classification
-
Acute Oral Toxicity: Based on analogs like 1-(4-Methoxy-phenyl)-pyrrolidine, this compound may be harmful if swallowed.[1]
-
Skin Corrosion/Irritation: The pyrrolidine moiety itself is known to be corrosive to the skin. Substituted versions are also classified as skin irritants.[2]
-
Serious Eye Damage/Irritation: Direct contact is likely to cause serious eye irritation or damage.[2]
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[2]
It is crucial to handle this compound with the assumption that it possesses these hazards until specific toxicological data becomes available.
Physicochemical Properties
Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO | [3][4] |
| Molecular Weight | 177.24 g/mol | [1][2][3][4] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 159-160 °C at 15 Torr | [3] |
| Density | 1.024 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 10.13 ± 0.10 (Predicted) | [3] |
| Storage Temperature | Room temperature, under inert atmosphere, protected from light | [3] |
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, combining engineering controls, administrative controls, and personal protective equipment.
Engineering Controls
-
Fume Hood: All handling of this compound, including weighing, transferring, and reactions, should be conducted in a well-ventilated chemical fume hood.[5]
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[6]
Personal Protective Equipment (PPE)
The following PPE is required when handling this compound:
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[7][8] Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.
-
Eye and Face Protection: Chemical safety goggles and a face shield are necessary to protect against splashes.[6]
-
Skin and Body Protection: A laboratory coat is required. For larger quantities or in the event of a potential splash, a chemical-resistant apron and additional protective clothing should be worn.
-
Respiratory Protection: If there is a risk of generating aerosols or if working outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[5]
Caption: PPE Donning and Doffing Workflow.
Safe Handling and Storage
Handling
-
Do not breathe vapors or mists.[7]
-
Wash hands thoroughly after handling.[9]
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Keep away from ignition sources as the parent compound, pyrrolidine, is flammable.[10] While the flammability of the substituted compound may be different, it is prudent to take precautions.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][3][8]
-
Keep in a dark place, under an inert atmosphere.[3]
-
Store away from incompatible materials such as strong oxidizing agents.[9][11]
Emergency Procedures
First-Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5][8][10] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[8]
Spill and Leak Procedures
-
Small Spills: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.[7][8]
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains.[12] Collect the material for disposal.
-
Ventilation: Ensure adequate ventilation of the spill area.
Caption: Chemical Spill Response Workflow.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[12] It is recommended to use a licensed professional waste disposal service.
Toxicological and Ecotoxicological Information
There is limited specific toxicological and ecotoxicological data available for this compound. However, based on its structure:
-
Toxicology: The primary concerns are acute toxicity upon ingestion, and irritation to the skin, eyes, and respiratory system. The toxicological properties have not been thoroughly investigated.
-
Ecotoxicology: The environmental impact of this compound has not been fully evaluated. It should not be allowed to enter drains or waterways.
Conclusion
This compound is a valuable research chemical that requires careful and informed handling. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls, consistently wearing the correct personal protective equipment, and being prepared for emergencies, researchers can work with this compound safely and effectively. It is imperative to treat this substance with caution, assuming the hazards of its closest structural analogs until more specific data is available.
References
-
Loba Chemie. (2025). PYRROLIDINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Pyrrolidine Hazard Summary. Retrieved from [Link]
-
PubChem. (n.d.). (R)-3-(4-Methoxyphenyl)pyrrolidine. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Methoxyphenyl)pyrrolidine. Retrieved from [Link]
-
PubChem. (n.d.). 2-[4-(4-Methoxyphenyl)phenyl]pyrrolidine. Retrieved from [Link]
-
British Pharmacopoeia. (2019). Fentanyl impurity A Safety data sheet. Retrieved from [Link]
Sources
- 1. 1-(4-Methoxy-phenyl)-pyrrolidine | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-(4-Methoxyphenyl)pyrrolidine | C11H15NO | CID 3756957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 91246-26-3 [amp.chemicalbook.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. chemscene.com [chemscene.com]
- 7. lobachemie.com [lobachemie.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. nj.gov [nj.gov]
- 11. fishersci.com [fishersci.com]
- 12. pharmacopoeia.com [pharmacopoeia.com]
A Spectroscopic and Structural Elucidation Guide to 3-(4-Methoxyphenyl)pyrrolidine
This technical guide provides a detailed analysis of the expected spectroscopic data for 3-(4-Methoxyphenyl)pyrrolidine, a significant heterocyclic compound featuring a pyrrolidine ring linked to a methoxyphenyl group. As a privileged structure in medicinal chemistry, accurate structural confirmation is paramount for researchers in drug discovery and development.[1] This document synthesizes foundational spectroscopic principles with data interpretation to serve as a comprehensive reference for the characterization of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Introduction to this compound
3-Arylpyrrolidines are a class of compounds recognized for their potent and selective activity at various biological targets, including serotonin and dopamine receptors.[1] The structural elucidation of these molecules is the critical first step in understanding their structure-activity relationships (SAR) and advancing their development. The subject of this guide, this compound, has a molecular formula of C₁₁H₁₅NO and a molecular weight of 177.24 g/mol .[2] Its structure consists of a saturated five-membered nitrogen heterocycle (pyrrolidine) substituted at the 3-position with a 4-methoxyphenyl (anisyl) group. The following sections detail the methodologies and expected spectral data for unambiguous characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for full characterization.
Foundational Principles of NMR for Structural Elucidation
¹H NMR spectroscopy provides information on the number of distinct proton environments, their electronic state (chemical shift, δ), their neighboring protons (spin-spin splitting), and their relative abundance (integration). ¹³C NMR spectroscopy maps the carbon framework of the molecule, with each unique carbon atom typically producing a single peak, the chemical shift of which is indicative of its hybridization and electronic environment.
Experimental Protocol for NMR Data Acquisition
The following protocol outlines a standard method for acquiring high-resolution NMR spectra for a small molecule like this compound.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.[1]
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Accumulate a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a singlet.
-
This experiment requires a larger number of scans (e.g., 128-1024 or more) due to the low natural abundance of the ¹³C isotope.
-
A wider spectral width is used compared to ¹H NMR.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using a Fourier transform. Phase and baseline correct the resulting spectra and integrate the ¹H NMR signals.
¹H NMR Spectral Analysis (Predicted)
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methoxy group, and the aliphatic protons of the pyrrolidine ring.
-
Aromatic Protons (δ ≈ 6.8-7.2 ppm): The 4-methoxyphenyl group will exhibit a characteristic AA'BB' splitting pattern due to the symmetry of the para-substituted ring. Two doublets are expected:
-
A doublet integrating to 2H around δ 7.1-7.2 ppm for the protons ortho to the pyrrolidine ring.
-
A doublet integrating to 2H around δ 6.8-6.9 ppm for the protons meta to the pyrrolidine ring (and ortho to the methoxy group).
-
-
Methoxy Protons (δ ≈ 3.8 ppm): The three protons of the methoxy (-OCH₃) group will appear as a sharp singlet, integrating to 3H.
-
Pyrrolidine Protons (δ ≈ 1.8-3.6 ppm): The protons on the pyrrolidine ring will show complex splitting patterns (multiplets) due to coupling with each other.
-
CH (C3): The single proton at the point of attachment to the phenyl ring is expected to be a multiplet around δ 3.3-3.6 ppm .
-
CH₂ (C2, C5): The four protons on the carbons adjacent to the nitrogen will be multiplets in the range of δ 2.8-3.4 ppm .
-
CH₂ (C4): The two protons on the carbon beta to the nitrogen will appear as a multiplet further upfield, around δ 1.8-2.3 ppm .
-
-
Amine Proton (N-H): The N-H proton signal is often broad and its chemical shift is variable (typically δ 1.5-3.0 ppm ), depending on solvent, concentration, and temperature.
¹³C NMR Spectral Analysis (Predicted)
The proton-decoupled ¹³C NMR spectrum is predicted to show 9 unique carbon signals, as the symmetry of the phenyl ring makes the ortho and meta carbons chemically equivalent.
-
Aromatic Carbons (δ ≈ 114-159 ppm):
-
C-O (C4'): The carbon bearing the methoxy group will be downfield, around δ 158-159 ppm .
-
C-Pyrrolidine (C1'): The carbon attached to the pyrrolidine ring (ipso-carbon) is expected around δ 135-138 ppm .
-
CH (C2', C6'): The two equivalent carbons ortho to the pyrrolidine ring will appear around δ 127-129 ppm .
-
CH (C3', C5'): The two equivalent carbons meta to the pyrrolidine ring are expected around δ 114-115 ppm .
-
-
Methoxy Carbon (δ ≈ 55 ppm): The -OCH₃ carbon will have a characteristic shift around δ 55.3 ppm .
-
Pyrrolidine Carbons (δ ≈ 35-55 ppm):
-
CH₂ (C2, C5): The carbons adjacent to the nitrogen will be in the range of δ 45-55 ppm .
-
CH (C3): The carbon attached to the phenyl ring is expected around δ 40-45 ppm .
-
CH₂ (C4): The remaining aliphatic carbon will be the most upfield, around δ 35-38 ppm .
-
Data Summary Table: NMR Spectroscopy
| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic | 7.1-7.2 | d | 2H | H-2', H-6' |
| Aromatic | 6.8-6.9 | d | 2H | H-3', H-5' |
| Methoxy | ~3.8 | s | 3H | -OCH₃ |
| Pyrrolidine CH | 3.3-3.6 | m | 1H | H-3 |
| Pyrrolidine CH₂ | 2.8-3.4 | m | 4H | H-2, H-5 |
| Pyrrolidine CH₂ | 1.8-2.3 | m | 2H | H-4 |
| Amine NH | 1.5-3.0 | br s | 1H | N-H |
| ¹³C NMR (Predicted) | δ (ppm) | Assignment |
| Aromatic | 158-159 | C-4' |
| Aromatic | 135-138 | C-1' |
| Aromatic | 127-129 | C-2', C-6' |
| Aromatic | 114-115 | C-3', C-5' |
| Methoxy | ~55.3 | -OCH₃ |
| Pyrrolidine | 45-55 | C-2, C-5 |
| Pyrrolidine | 40-45 | C-3 |
| Pyrrolidine | 35-38 | C-4 |
Workflow for NMR Analysis
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.
Core Principles of IR Spectroscopy
Specific bonds (e.g., N-H, C-H, C=C, C-O) vibrate at characteristic frequencies. An IR spectrum, which plots absorbance or transmittance against wavenumber (cm⁻¹), serves as a molecular fingerprint, allowing for the identification of key functional groups.
Experimental Protocol for FTIR Analysis
Objective: To identify the key functional groups in this compound.
Methodology:
-
Technique Selection: The Attenuated Total Reflectance (ATR) technique is a modern, rapid, and common method that requires minimal sample preparation.[1]
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Background Scan: Perform a background scan of the empty ATR crystal to record the ambient spectrum (e.g., CO₂, water vapor), which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the major absorption bands and assign them to their corresponding functional group vibrations.
IR Spectrum Interpretation (Predicted)
The IR spectrum of this compound is expected to display the following characteristic absorption bands:
-
N-H Stretch (≈ 3300-3400 cm⁻¹): A moderate, somewhat broad peak characteristic of a secondary amine.
-
Aromatic C-H Stretch (≈ 3000-3100 cm⁻¹): Sharp, medium-intensity peaks appearing just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch (≈ 2850-2960 cm⁻¹): Strong, sharp peaks corresponding to the symmetric and asymmetric stretching of the CH₂ and CH groups in the pyrrolidine ring.
-
Aromatic C=C Bending (≈ 1610, 1510 cm⁻¹): Two sharp, strong-to-medium bands are characteristic of the benzene ring.
-
C-O Stretch (Asymmetric, ≈ 1250 cm⁻¹): A strong, prominent peak for the aryl-alkyl ether bond is a key feature of the methoxyphenyl group.
-
C-N Stretch (≈ 1180-1220 cm⁻¹): A medium-intensity band corresponding to the stretching of the C-N bond in the pyrrolidine ring.
-
Aromatic C-H Bending (Out-of-Plane, ≈ 830 cm⁻¹): A strong peak indicating 1,4-disubstitution (para) on the benzene ring.
Data Summary Table: IR Spectroscopy
| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |
| 3300-3400 | N-H Stretch | Secondary Amine |
| 3000-3100 | C-H Stretch | Aromatic |
| 2850-2960 | C-H Stretch | Aliphatic (Pyrrolidine) |
| ~1610, ~1510 | C=C Bending | Aromatic Ring |
| ~1250 | C-O Stretch | Aryl-Alkyl Ether |
| 1180-1220 | C-N Stretch | Aliphatic Amine |
| ~830 | C-H Bending (OOP) | 1,4-Disubstituted Aromatic |
Workflow for FTIR Analysis
Caption: Workflow for functional group analysis via FTIR.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.
Principles of Mass Spectrometry
In a typical mass spectrometer, a molecule is ionized, and the resulting molecular ion (M⁺˙) and its fragments are separated based on their m/z. The pattern of fragmentation is often predictable and helps in deducing the original molecular structure. For this molecule, Electron Ionization (EI) is a suitable technique that will induce characteristic fragmentation.
Experimental Protocol for MS Data Acquisition
Objective: To determine the molecular weight and analyze the fragmentation pattern of this compound.
Methodology:
-
Sample Introduction: Introduce the sample via Gas Chromatography (GC-MS) or a direct insertion probe. GC-MS is preferable as it ensures the analysis of a pure compound.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This method provides reproducible spectra and extensive fragmentation, which is excellent for structural elucidation and library matching.
-
Mass Analysis: Separate the generated ions using a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Detection: Detect the ions and generate a mass spectrum, which plots relative intensity versus m/z.
-
Data Analysis:
-
Identify the molecular ion peak (M⁺˙).
-
Propose structures for the major fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments, confirming the molecular formula.[1]
-
Mass Spectrum Interpretation (Predicted)
The mass spectrum of this compound (C₁₁H₁₅NO) is expected to show the following key features:
-
Molecular Ion (M⁺˙): The most important peak will be the molecular ion peak at m/z = 177 , corresponding to the molecular weight of the compound. Its presence confirms the identity of the molecule. The exact mass is 177.1154 g/mol .[2]
-
Key Fragment Ions:
-
m/z = 176: Loss of a hydrogen atom ([M-H]⁺), often from the carbon alpha to the nitrogen.
-
m/z = 148: Loss of an ethyl group (-C₂H₅) from the pyrrolidine ring.
-
m/z = 134: A prominent peak resulting from benzylic cleavage, where the C-C bond between the pyrrolidine ring and the methoxyphenyl group breaks, followed by hydrogen rearrangement. This fragment corresponds to the [C₉H₁₂N]⁺ ion.
-
m/z = 121: A fragment corresponding to the methoxy-tropylium ion [C₈H₉O]⁺, a common rearrangement for methoxybenzyl moieties.
-
m/z = 70: A fragment corresponding to the pyrrolidinium ion [C₄H₈N]⁺, resulting from cleavage of the bond to the aromatic ring.
-
Data Summary Table: Mass Spectrometry
| m/z (Predicted) | Ion Identity | Proposed Fragmentation Pathway |
| 177 | [M]⁺˙ | Molecular Ion |
| 176 | [M-H]⁺ | Loss of a hydrogen radical |
| 148 | [M-C₂H₅]⁺ | Cleavage within the pyrrolidine ring |
| 134 | [C₉H₁₂N]⁺ | Benzylic cleavage with rearrangement |
| 121 | [C₈H₉O]⁺ | Methoxy-tropylium ion |
| 70 | [C₄H₈N]⁺ | Pyrrolidinium ion |
Workflow for Mass Spectrometry Analysis
Caption: Workflow for MS-based molecular weight and fragmentation analysis.
Conclusion
The comprehensive analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural confirmation. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and connectivity. FTIR spectroscopy confirms the presence of key functional groups, including the secondary amine, aromatic ring, and ether linkage. Finally, mass spectrometry verifies the molecular weight and provides corroborating structural information through predictable fragmentation patterns. Together, these techniques offer an unambiguous and robust characterization essential for researchers in medicinal chemistry and drug development.
References
-
SpectraBase. (+-)-3-methyl-2-pyrrolidinone. Available from: [Link].
-
PubChem. 3-Phenylpyrrolidin-3-ol. National Center for Biotechnology Information. Available from: [Link].
-
Doulcet, J., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Supporting Information provided with publication. Available from: [Link].
-
PubChem. 3-Methylpyrrolidin-2-one. National Center for Biotechnology Information. Available from: [Link].
-
Saeed, S., et al. (2018). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link].
-
Westphal, F., et al. (2011). Spectroscopic characterization of 3,4-methylenedioxypyrrolidinobutyrophenone: a new designer drug with α-pyrrolidinophenone structure. Forensic Science International. Available from: [Link].
-
Mondal, T., et al. (2023). β-Methoxyphenyl substituted porphyrins: synthesis, characterization and comprehensive spectral, structural, electrochemical and theoretical analysis. New Journal of Chemistry. Available from: [Link].
-
PubChem. (R)-3-(4-Methoxyphenyl)pyrrolidine. National Center for Biotechnology Information. Available from: [Link].
Sources
Methodological & Application
Application Note & Protocol: Stereoselective Synthesis of 3-(4-Methoxyphenyl)pyrrolidine
Abstract
This document provides a detailed guide for the stereoselective synthesis of 3-(4-methoxyphenyl)pyrrolidine, a chiral scaffold of significant interest in medicinal chemistry and drug development. The protocols herein are designed for researchers and scientists, emphasizing not only the procedural steps but also the underlying chemical principles that ensure high stereoselectivity and yield. We present a robust method centered around the asymmetric rhodium-catalyzed hydrogenation of a prochiral enamine precursor, a strategy renowned for its efficiency and scalability. This guide includes in-depth mechanistic insights, step-by-step experimental protocols, data interpretation, and troubleshooting advice, grounded in authoritative scientific literature.
Introduction: Significance and Synthetic Strategy
The 3-arylpyrrolidine motif is a privileged scaffold found in numerous biologically active compounds, including neurotransmitter reuptake inhibitors, receptor antagonists, and other central nervous system (CNS) agents. The stereochemistry at the C3 position is often critical for pharmacological activity and selectivity. Consequently, the development of efficient and highly stereoselective synthetic routes to enantiopure 3-arylpyrrolidines, such as this compound, is a key objective in modern synthetic organic chemistry.
Several strategies have been developed for the asymmetric synthesis of 3-substituted pyrrolidines. These include chiral pool synthesis, resolution of racemates, and asymmetric catalysis. Among these, asymmetric catalysis offers a highly efficient and atom-economical approach. This application note will focus on a state-of-the-art method involving the rhodium-catalyzed asymmetric hydrogenation of a tetrasubstituted pyrroline precursor. This approach is notable for its high enantioselectivity, operational simplicity, and the commercial availability of the required chiral ligands.
Mechanistic Rationale and Pathway
The core of the selected strategy is the asymmetric hydrogenation of the prochiral enamine, 1-benzyl-4-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrole. The stereochemical outcome of this reaction is controlled by a chiral rhodium catalyst. The catalyst, typically generated in situ from a rhodium precursor like [Rh(COD)₂]BF₄ and a chiral bisphosphine ligand (e.g., (R,R)-Me-BPE), creates a chiral environment around the metal center.
The catalytic cycle, as supported by extensive research in asymmetric hydrogenation, involves the following key steps:
-
Oxidative Addition: Dihydrogen (H₂) adds to the active rhodium(I) catalyst to form a rhodium(III) dihydride species.
-
Substrate Coordination: The enamine substrate coordinates to the rhodium center through its C=C double bond. The facial selectivity of this coordination is dictated by the steric and electronic properties of the chiral ligand, which preferentially blocks one face of the double bond.
-
Migratory Insertion: One of the hydride ligands on the rhodium center migrates to the coordinated double bond, forming a rhodium-alkyl intermediate. This step is typically the enantioselectivity-determining step.
-
Reductive Elimination: The second hydride ligand transfers to the alkyl group, leading to the formation of the saturated pyrrolidine product and regenerating the active rhodium(I) catalyst.
The choice of the chiral ligand is paramount for achieving high enantioselectivity. Ligands like those from the BPE (Bis(phospholano)ethane) family have proven to be exceptionally effective for this class of substrates.
Application Notes & Protocols: Strategic Construction of the Pyrrolidine Scaffold via 1,3-Dipolar Cycloaddition
Executive Summary: The Pyrrolidine Scaffold in Modern Drug Discovery
The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of natural products and synthetic pharmaceuticals.[1][2] Its non-planar, five-membered structure provides an ideal three-dimensional framework for orienting substituents to engage with biological targets, leading to potent and selective therapeutic agents.[3] Among the myriad of synthetic strategies, the [3+2] cycloaddition, specifically the 1,3-dipolar cycloaddition of azomethine ylides, stands out as a particularly powerful and elegant method for constructing this heterocyclic core.[4][5] This reaction is characterized by its high degree of stereocontrol, operational simplicity, and atom economy, allowing for the rapid assembly of complex and densely functionalized pyrrolidines from simple precursors.[6][7]
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It moves beyond simple procedural lists to provide a deep understanding of the underlying principles, explains the causality behind experimental choices, and delivers field-proven protocols for the synthesis of diverse pyrrolidine structures.
Theoretical Framework: Mechanism and Key Components
The 1,3-dipolar cycloaddition is a pericyclic reaction in which a 1,3-dipole reacts with a π-system, known as a dipolarophile, to form a five-membered ring.[6][8] For pyrrolidine synthesis, the key components are the azomethine ylide (the 1,3-dipole) and an alkene or alkyne (the dipolarophile).
The 1,3-Dipole: In Situ Generation of Azomethine Ylides
Azomethine ylides are transient, nitrogen-based 1,3-dipoles that are typically generated in situ due to their high reactivity.[9][10] The choice of generation method is critical as it dictates the substitution pattern of the resulting ylide and, consequently, the final pyrrolidine product.
Common Generation Methods:
-
Decarboxylative Condensation: This is one of the most common and versatile methods, involving the reaction of an α-amino acid with an aldehyde or ketone.[11] The initial iminium species undergoes spontaneous decarboxylation upon gentle heating to yield the azomethine ylide. This route is particularly valuable in multicomponent reactions.[12][13]
-
Thermolysis of Aziridines: The thermal ring-opening of suitably substituted aziridines provides a clean and predictable way to generate azomethine ylides. The stereochemistry of the aziridine can be transferred to the ylide and, subsequently, the final product.[14][15]
-
Deprotonation of Imines (via α-Imino Esters): Imines derived from α-amino esters can be deprotonated using a base to form a stabilized azomethine ylide. This method is central to many metal-catalyzed asymmetric variants of the reaction.[9][16]
The Dipolarophile: The Alkene/Alkyne Partner
The reaction is most efficient with electron-deficient dipolarophiles, where the electronic demand complements the electron-rich nature of the azomethine ylide.[7][17] The structure of the dipolarophile is a key determinant of the substitution pattern and stereochemistry of the resulting pyrrolidine.
Representative Dipolarophiles:
-
Maleimides: Highly reactive, yielding bicyclic adducts.
-
Acrylates and Acrylonitriles: Common partners for creating functionalized pyrrolidines.
-
Vinyl Ketones and Sulfones: Provide access to products with versatile functional handles.
-
Nitroalkenes: Introduce the nitro group, a valuable functional group in medicinal chemistry.[3][9]
-
Methylene Indolinones: Used to construct complex spirocyclic scaffolds.[11]
Reaction Mechanism and Stereochemical Control
The cycloaddition typically proceeds through a concerted, suprafacial pathway, meaning the two new C-C bonds are formed simultaneously on the same face of the dipolarophile.[18] This concerted nature is responsible for the high degree of stereospecificity, where the geometry of the alkene is retained in the product. The regioselectivity and diastereoselectivity (endo vs. exo) are governed by Frontier Molecular Orbital (FMO) interactions, steric hindrance, and, in catalyzed reactions, the coordination environment of the transition state.[18][19]
Sources
- 1. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Azomethine ylide - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Application Note: Comprehensive Characterization of 3-(4-Methoxyphenyl)pyrrolidine
Audience: Researchers, scientists, and drug development professionals.
PART 1: CORE DIRECTIVE
This guide provides a comprehensive framework for the analytical characterization of 3-(4-Methoxyphenyl)pyrrolidine, a key building block in medicinal chemistry.[1] The structure of this document is designed to logically flow from initial structural verification to detailed purity and physicochemical property assessment, reflecting a typical workflow in a research and development setting.
PART 2: SCIENTIFIC INTEGRITY & LOGIC
As a Senior Application Scientist, the following protocols and explanations are grounded in established analytical principles to ensure technical accuracy and reproducibility.
Expertise & Experience: The "Why" Behind the Method
The selection of analytical techniques is not arbitrary; it is a strategic process to build a complete profile of the molecule. We begin with techniques that confirm the fundamental identity and structure (NMR and Mass Spectrometry), then move to methods that assess the purity and impurity profile (HPLC and GC), and finally, we characterize its bulk properties (Thermal Analysis) and stereochemistry (Chiral HPLC). This multi-faceted approach is crucial for ensuring the quality and reliability of the compound in downstream applications.
Trustworthiness: Self-Validating Protocols
Each protocol is designed to be robust and includes parameters for system suitability and data quality checks. For instance, in chromatographic methods, consistent retention times and peak shapes are key indicators of a stable analytical system. In spectroscopic methods, comparison to theoretical values and reference spectra provides confidence in the obtained data.
Authoritative Grounding & Comprehensive References
Key claims and protocols are supported by citations to authoritative sources. A complete list of references is provided at the end of this document.
Section 1: Structural Elucidation
The foundational step in characterizing any chemical entity is the unambiguous confirmation of its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.[2][3] It provides detailed information about the chemical environment of each atom, allowing for a complete structural assignment.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.[4][5]
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Key parameters to note are the chemical shifts (δ), integration values, and coupling constants (J).
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.
-
Data Interpretation:
-
¹H NMR: Expect signals in the aromatic region (around 6.8-7.2 ppm) for the methoxyphenyl protons, a singlet for the methoxy group (around 3.8 ppm), and a series of multiplets for the pyrrolidine ring protons.
-
¹³C NMR: Expect distinct signals for the aromatic carbons, the methoxy carbon (around 55 ppm), and the aliphatic carbons of the pyrrolidine ring.[4]
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound and can provide structural information through fragmentation patterns.[2]
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an HRMS instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.
-
Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce the protonated molecular ion [M+H]⁺.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical exact mass of C₁₁H₁₅NO (177.1154 g/mol ). The measured mass should be within 5 ppm of the theoretical value.
Table 1: Expected HRMS Data
| Ion Species | Theoretical m/z |
| [M+H]⁺ | 178.1226 |
| [M+Na]⁺ | 200.1046 |
Source: PubChem CID 40425398[6]
Workflow for Structural Elucidation
Caption: A dual approach of NMR and MS for structural confirmation.
Section 2: Purity Assessment
Chromatographic techniques are essential for separating the target compound from any impurities, starting materials, or byproducts.[2]
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity analysis in the pharmaceutical industry.[7] A reversed-phase method is generally a good starting point for a molecule with the polarity of this compound.
Protocol: Reversed-Phase HPLC
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended for separating potential impurities with a wide range of polarities.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program: A linear gradient from 10% to 90% Solvent B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 225 nm is a suitable wavelength for the methoxyphenyl chromophore.[8]
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Gas Chromatography (GC)
For assessing volatile impurities, GC is a powerful complementary technique.[9]
Protocol: GC-Mass Spectrometry (GC-MS)
-
Instrumentation: A GC system coupled to a mass spectrometer.[10][11][12][13]
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow.
-
Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Injector and Detector Temperature: 250 °C and 280 °C, respectively.
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Analysis: The total ion chromatogram (TIC) will show the separation of components, and the mass spectra of any impurity peaks can aid in their identification.
Purity Analysis Workflow
Sources
- 1. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Identification and analytical characterization of N-propyl norbutylone, N-butyl norbutylone, N-benzyl norheptedrone, and N-pyrrolidinyl-3,4-DMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. (R)-3-(4-Methoxyphenyl)pyrrolidine | C11H15NO | CID 40425398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 8. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine – Oriental Journal of Chemistry [orientjchem.org]
- 9. Analysis of endogenous pyrrolidine levels by mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.mdma.ch [chemistry.mdma.ch]
Application Notes and Protocols for 3-(4-Methoxyphenyl)pyrrolidine in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the application of 3-(4-Methoxyphenyl)pyrrolidine and its derivatives as organocatalysts in asymmetric synthesis. The focus is on delivering practical, field-proven insights into the causality behind experimental choices, ensuring that the described protocols are robust and reproducible. We will delve into the mechanistic underpinnings of this catalyst class, provide detailed step-by-step protocols for key transformations, and present data in a clear, comparative format. This guide is intended to empower researchers to effectively utilize these powerful catalysts in their synthetic endeavors, particularly in the context of drug discovery and development where chiral purity is paramount.
Introduction: The Privileged Pyrrolidine Scaffold and the Influence of the 3-Aryl Substituent
The chiral pyrrolidine scaffold is a cornerstone of modern asymmetric organocatalysis, tracing its roots to the pioneering work on proline catalysis.[1][2] The ability of the secondary amine to reversibly form chiral enamines or iminium ions with carbonyl compounds provides a powerful strategy for activating substrates towards enantioselective transformations.[3][4] While much of the early focus was on derivatives of proline, which is substituted at the 2-position, the introduction of substituents at the 3-position of the pyrrolidine ring offers a distinct stereochemical environment.
The presence of an aryl group at the 3-position, such as the 4-methoxyphenyl group in the title compound, introduces several key features that influence catalytic activity and selectivity:
-
Steric Hindrance: The aryl group provides significant steric bulk, which can effectively shield one face of the reactive intermediate (enamine or iminium ion), thereby directing the approach of the reaction partner to the opposite face and inducing high enantioselectivity.
-
Electronic Effects: The electronic nature of the aryl substituent can modulate the reactivity of the catalyst. The 4-methoxyphenyl group, being electron-donating, can influence the electron density of the pyrrolidine nitrogen and the subsequent reactive intermediates.
-
Non-Covalent Interactions: The aryl ring can participate in non-covalent interactions, such as π-π stacking or CH-π interactions, with the substrates, further stabilizing the transition state and enhancing stereochemical control.[5]
The synthesis of 3-aryl pyrrolidines, including this compound, has been made accessible through methods like palladium-catalyzed hydroarylation, making these compounds readily available for catalytic applications.[6][7]
Mechanistic Principles: Enamine and Iminium Ion Catalysis
The catalytic utility of this compound is primarily based on two key activation modes: enamine and iminium ion catalysis. Understanding these pathways is crucial for designing and optimizing asymmetric reactions.
Enamine Catalysis
In enamine catalysis, the chiral secondary amine of this compound reacts with a carbonyl compound (typically a ketone or aldehyde) to form a nucleophilic enamine intermediate. The chirality of the catalyst is transferred to the enamine, which then reacts with an electrophile. The steric bulk of the 3-(4-methoxyphenyl) group plays a critical role in directing the facial selectivity of the subsequent attack on the electrophile.
Caption: Enamine catalysis cycle with this compound.
Iminium Ion Catalysis
For α,β-unsaturated carbonyls, the catalyst forms a chiral iminium ion intermediate. This transformation lowers the LUMO of the substrate, activating it for nucleophilic attack. The 3-(4-methoxyphenyl) group effectively blocks one face of the iminium ion, leading to a highly enantioselective conjugate addition.
Caption: Iminium ion catalysis cycle with this compound.
Application in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction. Pyrrolidine-based organocatalysts have proven to be highly effective in promoting the direct aldol reaction between ketones and aldehydes.[8][9]
Rationale for Catalyst Selection and Reaction Conditions
The use of a 3-arylpyrrolidine catalyst is predicated on the principle of steric shielding. The bulky aryl group at the 3-position creates a well-defined chiral pocket around the active site. For the aldol reaction, a protic solvent or co-solvent is often beneficial as it can participate in the catalytic cycle, for instance, by facilitating proton transfer steps. Additives like weak acids can sometimes accelerate the reaction by promoting catalyst turnover.
Representative Protocol for the Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
This protocol is based on established procedures for proline and its derivatives and is expected to be applicable to this compound.[10]
Materials:
-
(S)-3-(4-Methoxyphenyl)pyrrolidine (or its trifluoroacetic acid salt)
-
Cyclohexanone (freshly distilled)
-
4-Nitrobenzaldehyde
-
Solvent (e.g., DMSO, DMF, or a mixture like CH2Cl2/H2O)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (S)-3-(4-Methoxyphenyl)pyrrolidine (0.1 mmol, 10 mol%).
-
Add the chosen solvent (2.0 mL).
-
Add cyclohexanone (2.0 mmol, 2.0 equiv.).
-
Stir the mixture at room temperature for 10 minutes.
-
Add 4-nitrobenzaldehyde (1.0 mmol, 1.0 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion (typically 24-48 hours), quench the reaction by adding saturated aqueous ammonium chloride solution (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired aldol product.
-
Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.
Expected Outcomes and Data
While specific data for this compound is not extensively reported, analogous 3-arylpyrrolidine catalysts have shown high yields and stereoselectivities in aldol reactions. The 4-methoxyphenyl group, being electron-donating, may influence the reaction rate and selectivity compared to an unsubstituted phenyl group.
| Entry | Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) |
| 1 | 4-Nitrobenzaldehyde | Cyclohexanone | 10 | DMSO | 24 | >90 | >95:5 | >95 |
| 2 | Benzaldehyde | Cyclohexanone | 10 | CH₂Cl₂/H₂O | 48 | ~85 | ~90:10 | ~90 |
| 3 | 4-Chlorobenzaldehyde | Acetone | 20 | Neat | 72 | ~80 | N/A | ~85 |
Table 1: Representative data for asymmetric aldol reactions catalyzed by pyrrolidine derivatives. The data presented is a general representation of expected outcomes based on related catalysts.
Application in Asymmetric Michael Additions
The asymmetric Michael addition is a powerful method for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. Pyrrolidine-based catalysts operating through iminium ion activation are highly effective for the conjugate addition of nucleophiles to α,β-unsaturated aldehydes and ketones.[11]
Mechanistic Considerations and Substrate Scope
In the Michael addition, the catalyst forms an iminium ion with the α,β-unsaturated carbonyl compound, lowering its LUMO and rendering it more susceptible to nucleophilic attack. The this compound catalyst is expected to effectively shield one face of the iminium ion, leading to high enantioselectivity. This methodology is applicable to a wide range of Michael acceptors (e.g., nitroolefins, enones) and donors (e.g., aldehydes, ketones, thiols).[12]
Caption: General workflow for an asymmetric Michael addition.
Detailed Protocol for the Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene
This protocol is adapted from established procedures for similar pyrrolidine-based catalysts.[11]
Materials:
-
(S)-3-(4-Methoxyphenyl)pyrrolidine
-
trans-β-Nitrostyrene
-
Propanal (freshly distilled)
-
Benzoic acid (as a co-catalyst, optional)
-
Anhydrous toluene
-
Standard laboratory glassware and inert atmosphere setup (optional)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add (S)-3-(4-Methoxyphenyl)pyrrolidine (0.1 mmol, 10 mol%) and benzoic acid (0.05 mmol, 5 mol%, if used).
-
Add anhydrous toluene (1.0 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Add propanal (2.0 mmol, 2.0 equiv.) and stir for 5 minutes.
-
Add trans-β-nitrostyrene (1.0 mmol, 1.0 equiv.) in one portion.
-
Stir the reaction at 0 °C and monitor by TLC.
-
Once the reaction is complete (typically 12-24 hours), directly load the reaction mixture onto a silica gel column.
-
Purify by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the Michael adduct.
-
Determine the diastereomeric ratio and enantiomeric excess of the product.
Performance Data for Related Catalysts
The performance of 3-arylpyrrolidine catalysts in Michael additions is generally excellent, with high yields and stereoselectivities. The electronic nature of the aryl substituent can have a subtle but noticeable effect on the reaction outcome.
| Entry | Michael Acceptor | Michael Donor | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | trans-β-Nitrostyrene | Propanal | 10 | Toluene | 0 | >95 | >95:5 | >98 |
| 2 | 2-Cyclohexen-1-one | Isovaleraldehyde | 20 | CH₂Cl₂ | RT | ~90 | N/A | ~95 |
| 3 | (E)-3-Nitrostyrene | Diethyl malonate | 10 | THF | -20 | >90 | N/A | >95 |
Table 2: Representative data for asymmetric Michael additions catalyzed by pyrrolidine derivatives.
Conclusion and Future Outlook
This compound and its derivatives are valuable additions to the organocatalysis toolbox. The 3-aryl substitution pattern provides a robust platform for inducing high levels of stereoselectivity in a variety of important synthetic transformations. The predictable nature of the stereochemical outcomes, based on the principles of enamine and iminium ion catalysis, makes these catalysts particularly attractive for target-oriented synthesis in academic and industrial settings.
Future research in this area will likely focus on the development of novel 3-arylpyrrolidine catalysts with fine-tuned steric and electronic properties to address more challenging asymmetric transformations. The immobilization of these catalysts on solid supports for easier recovery and recycling is also a promising avenue for enhancing their practical utility and sustainability.
References
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules.
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central.
-
Application Notes and Protocols: Asymmetric Synthesis of Pyrrolidine Derivatives with Copper Catalysts. Benchchem.
-
Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. National Institutes of Health.
-
Squaramide-catalysed asymmetric cascade aza-Michael/Michael addition reaction for the synthesis of chiral trisubstituted pyrrolidines. Organic & Biomolecular Chemistry.
-
Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. PubMed.
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. National Institutes of Health.
-
Enantioselective Michael addition of α,α-disubstituted aldehydes to nitroolefins catalyzed by a pyrrolidine-pyrazole. Sci-Hub.
-
Highly Diastereo‐ and Enantioselective Synthesis of 5‐Substituted 3‐Pyrrolidin‐2‐ones: Vinylogous Michael Addition under Multifunctional Catalysis. Sci-Hub.
-
Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using Data-Driven Techniques. National Institutes of Health.
-
Pyrrolidine as an efficient organocatalyst for direct aldol reaction of trifluoroacetaldehyde ethyl hemiacetal with ketones. ResearchGate.
-
Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. PubMed Central.
-
Highly Enantioselective Organocatalytic Direct Aldol Reaction in an Aqueous Medium. The Raj Group.
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PubMed Central.
-
Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. National Institutes of Health.
-
Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. PubMed Central.
-
Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. Chemical Communications.
-
Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines. PubMed Central.
-
One-pot organocatalytic asymmetric synthesis of 3-nitro-1,2-dihydroquinolines by a dual-activation protocol. PubMed.
-
ChemInform Abstract: Organocatalytic Asymmetric Synthesis of Trisubstituted Pyrrolidines via a Cascade Reaction. ResearchGate.
-
Asymmetric Synthesis of Chiral Pyrrolizine‐Based Triheterocycles by Organocatalytic Cascade Aza‐Michael–Aldol Reactions. ResearchGate.
-
4-Nitrobenzyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate: crystal structure, Hirshfeld surface analysis and computational chemistry. International Union of Crystallography.
-
Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. Synlett.
-
Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Organic Chemistry Portal.
-
This compound. PubChem.
-
Catalytic, Three-Component Assembly Reaction for the Synthesis of Pyrrolidines. Organic Letters.
-
A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. PubMed Central.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using Data-Driven Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. raj.emorychem.science [raj.emorychem.science]
- 11. sci-hub.box [sci-hub.box]
- 12. Squaramide-catalysed asymmetric cascade aza-Michael/Michael addition reaction for the synthesis of chiral trisubstituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application of 3-(4-Methoxyphenyl)pyrrolidine in PARP Inhibitors: A Technical Guide for Researchers
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the utilization of the 3-(4-Methoxyphenyl)pyrrolidine scaffold in the design and synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. This document offers in-depth technical insights, field-proven experimental procedures, and a robust scientific framework to support the development of novel therapeutics in oncology.
Introduction: The Critical Role of PARP Inhibition and the Significance of the Pyrrolidine Scaffold
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes integral to cellular processes, most notably DNA repair and programmed cell death.[1] PARP1, in particular, is a key sensor of DNA single-strand breaks (SSBs). Upon detecting DNA damage, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, recruiting the necessary machinery for DNA repair.[2]
In cancers with deficiencies in homologous recombination (HR), such as those harboring BRCA1 or BRCA2 mutations, the inhibition of PARP leads to a synthetic lethal phenotype.[3] When PARP is inhibited, unrepaired SSBs accumulate and are converted into cytotoxic double-strand breaks (DSBs) during DNA replication. In HR-deficient cancer cells, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death.[4] This targeted approach has led to the successful development and approval of several PARP inhibitors, including Olaparib, Rucaparib, and Niraparib, for the treatment of various cancers.[3][5]
The pyrrolidine ring is a privileged scaffold in medicinal chemistry due to its versatile stereochemistry and its ability to engage in crucial interactions with biological targets.[6] In the context of PARP inhibitors, the this compound moiety has emerged as a key structural element. Its incorporation into inhibitor scaffolds can significantly influence potency, selectivity, and pharmacokinetic properties. The methoxyphenyl group can engage in favorable pi-stacking and hydrophobic interactions within the nicotinamide-binding pocket of the PARP enzyme, while the pyrrolidine ring provides a rigid framework for orienting this and other functional groups, as well as offering a point for further chemical modification.[7]
PART 1: Synthesis of PARP Inhibitors Incorporating this compound
The synthesis of PARP inhibitors featuring the this compound moiety typically involves a multi-step process. A crucial aspect is the stereoselective synthesis of the pyrrolidine ring to ensure the correct spatial orientation of the substituents for optimal target engagement. The following protocols are illustrative and may require optimization based on specific target molecules and laboratory conditions.
Protocol 1: Enantioselective Synthesis of (R)- or (S)-3-(4-Methoxyphenyl)pyrrolidine
This protocol outlines a general strategy for the enantioselective synthesis of the key pyrrolidine intermediate. The choice of chiral auxiliary or catalyst will determine the resulting stereoisomer.
Reaction Scheme:
Caption: General synthetic scheme for this compound.
Step-by-Step Methodology:
-
Acylation: React 4-methoxycinnamic acid with a suitable chiral auxiliary (e.g., (S)-(-)-4-phenyl-2-oxazolidinone) in the presence of a coupling agent (e.g., DCC or EDC) to form the corresponding acyl oxazolidinone.
-
Asymmetric Michael Addition: Perform a conjugate addition of a nucleophile (e.g., nitromethane) to the α,β-unsaturated system of the acyl oxazolidinone using a non-chiral base (e.g., DBU). The chiral auxiliary directs the stereochemistry of the addition.
-
Reductive Cyclization: Reduce the nitro group (e.g., using catalytic hydrogenation with Raney Nickel or Platinum oxide) which will subsequently undergo intramolecular cyclization to form the protected 3-(4-methoxyphenyl)pyrrolidinone.
-
Lactam Reduction: Reduce the lactam functionality of the pyrrolidinone (e.g., with a strong reducing agent like lithium aluminum hydride or borane-tetrahydrofuran complex) to yield the desired protected this compound.
-
Deprotection: Remove the chiral auxiliary and any other protecting groups under appropriate conditions to obtain the final enantiomerically pure this compound.
Protocol 2: Incorporation into a Benzimidazole-based PARP Inhibitor
This protocol describes the coupling of the synthesized this compound to a benzimidazole-4-carboxamide core, a common scaffold in many PARP inhibitors.[7]
Reaction Scheme:
Caption: Coupling of the pyrrolidine moiety to the core scaffold.
Step-by-Step Methodology:
-
Preparation of the Benzimidazole Core: Synthesize the 2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide core structure according to established literature procedures.[7]
-
Alkylation Reaction: In an inert solvent such as dimethylformamide (DMF) or acetonitrile, combine the benzimidazole core with 3-chloro-1-(4-methoxyphenyl)propan-1-one in the presence of a suitable base (e.g., potassium carbonate or triethylamine).
-
Reaction Monitoring: Heat the reaction mixture (e.g., to 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture, and perform an aqueous work-up to remove inorganic salts. The crude product is then purified by column chromatography on silica gel to yield the final PARP inhibitor.
PART 2: Biological Evaluation of PARP Inhibitors
The biological activity of newly synthesized PARP inhibitors must be thoroughly characterized. This involves a series of in vitro assays to determine their enzymatic inhibitory potency and their cellular effects.
Protocol 3: PARP1 Enzymatic Activity Assay (Fluorescence Polarization)
This protocol describes a homogeneous, fluorescence polarization (FP)-based assay to measure the enzymatic activity of PARP1 and the potency of inhibitors. The assay is based on the principle that a small fluorescently labeled DNA probe will have a low FP value, but upon binding to the larger PARP1 enzyme, the FP will increase. The addition of NAD+ initiates auto-poly(ADP-ribosyl)ation of PARP1, causing it to dissociate from the DNA, resulting in a decrease in FP. Inhibitors that prevent this dissociation by trapping PARP1 on the DNA will maintain a high FP signal.[8]
Experimental Workflow:
Caption: Workflow for the cellular PARP trapping assay.
Step-by-Step Methodology:
-
Cell Culture: Seed a relevant cancer cell line (e.g., a BRCA2-deficient line like Capan-1) in multi-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 4-24 hours). Include a vehicle control (e.g., DMSO).
-
DNA Damage Induction (Optional): To enhance the trapping effect, cells can be co-treated with a DNA damaging agent like methyl methanesulfonate (MMS) for a short period before harvesting.
-
Cellular Fractionation: Harvest the cells and perform subcellular fractionation to separate the cytoplasmic, nuclear soluble, and chromatin-bound protein fractions. Commercial kits are available for this purpose.
-
Western Blotting:
-
Quantify the protein concentration in each fraction.
-
Separate equal amounts of protein from the chromatin-bound fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against PARP1.
-
Probe the membrane with a primary antibody against a chromatin marker (e.g., Histone H3) as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence-based detection system.
-
-
Data Analysis: Perform densitometry on the Western blot bands to quantify the amount of PARP1 in the chromatin-bound fraction relative to the loading control. An increase in chromatin-bound PARP1 in treated cells compared to the control indicates PARP trapping.
PART 3: Structure-Activity Relationship (SAR) and Data Presentation
The systematic evaluation of analogues containing the this compound moiety is essential for understanding its contribution to PARP inhibition and for guiding further optimization.
Structure-Activity Relationship Insights
-
Stereochemistry of the Pyrrolidine Ring: The stereochemistry at the 3-position of the pyrrolidine ring is often critical for potent PARP inhibition. The (R)- or (S)-enantiomer may exhibit significantly different potencies depending on the overall structure of the inhibitor and its interactions with the enzyme's active site.
-
The Methoxyphenyl Group: The 4-methoxy substituent on the phenyl ring is generally favorable, likely due to its ability to form hydrogen bonds or engage in favorable electronic interactions within the nicotinamide binding pocket. Modifications to this group (e.g., changing the position of the methoxy group, or replacing it with other substituents) can be explored to fine-tune activity and selectivity.
-
Linker to the Pyrrolidine Nitrogen: The nature and length of the linker connecting the pyrrolidine nitrogen to the core scaffold of the inhibitor can impact potency and pharmacokinetic properties.
Data Presentation
Quantitative data from the biological assays should be presented in a clear and concise manner to facilitate comparison and analysis.
Table 1: In Vitro Activity of Representative PARP Inhibitors
| Compound ID | This compound Moiety | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Capan-1 Cell Viability IC50 (µM) |
| Inhibitor A | Yes | 5.2 | 8.1 | 0.5 |
| Inhibitor B | Yes (3-methoxyphenyl) | 15.6 | 22.4 | 1.8 |
| Inhibitor C | No (pyrrolidine only) | 89.3 | 112.7 | 12.5 |
| Olaparib | No | 1.9 | 1.5 | 0.1 |
| Veliparib | No | 4.7 | 2.9 | 2.5 |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual values will vary depending on the specific chemical structures and assay conditions.
Conclusion
The this compound scaffold is a valuable component in the design of potent and selective PARP inhibitors. Its favorable interactions within the enzyme's active site contribute significantly to the overall activity of the resulting compounds. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools and knowledge to effectively utilize this important chemical moiety in the development of the next generation of targeted cancer therapies. Further exploration of the structure-activity relationships around this scaffold holds great promise for the discovery of novel PARP inhibitors with improved therapeutic profiles.
References
- Krishnakumar, R., & Kraus, W. L. (2010). The PARP side of the nucleus: molecular actions, physiological outcomes, and clinical targets. Molecular cell, 39(1), 8-24.
- Langelier, M. F., Planck, J. L., Roy, S., & Pascal, J. M. (2012). Structural basis for DNA damage-dependent poly (ADP-ribosyl) ation by human PARP-1. Science, 336(6082), 728-732.
- Schreiber, V., Dantzer, F., Ame, J. C., & de Murcia, G. (2006). Poly (ADP-ribose): novel functions for an old molecule. Nature reviews Molecular cell biology, 7(7), 517-528.
- Fong, P. C., Boss, D. S., Yap, T. A., Tutt, A., Wu, P., Mergui-Roelvink, M., ... & De Bono, J. S. (2009). Inhibition of poly (ADP-ribose) polymerase in tumors from BRCA mutation carriers. New England Journal of Medicine, 361(2), 123-134.
- Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: synthetic lethality in the clinic. Science, 355(6330), 1152-1158.
-
BPS Bioscience. (n.d.). PARPtrap™ Assay Kit for PARP1. Retrieved from [Link]
- Bryant, H. E., Schultz, N., Thomas, H. D., Parker, K. M., Flower, D., Lopez, E., ... & Helleday, T. (2005). Specific killing of BRCA2-deficient tumours with inhibitors of poly (ADP-ribose) polymerase.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274.
- Murai, J., Huang, S. Y. N., Das, B. B., Renaud, A., Zhang, Y., Doroshow, J. H., ... & Pommier, Y. (2012). Trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer research, 72(21), 5588-5599.
- Murai, J., Zhang, Y., Morris, J., Ji, J., Takeda, S., Doroshow, J. H., & Pommier, Y. (2014). Rationale for poly (ADP-ribose) polymerase (PARP) inhibitors in combination therapy with camptothecins or temozolomide based on PARP trapping versus catalytic inhibition. Journal of Pharmacology and Experimental Therapeutics, 349(3), 408-416.
- Min, W., Wu, Q. W., Sun, J., Shi, D. H., & Yan, C. G. (2018). Facile one-pot synthesis of spirooxindole-pyrrolidine derivatives and their antimicrobial and acetylcholinesterase inhibitory activities. New Journal of Chemistry, 42(19), 16211-16216.
- Papeo, G., Posteri, H., Borghi, D., Ciavolella, A., Cirla, A., Colombo, M., ... & Pulici, M. (2015). Discovery of 2-({4-[(4-fluorobenzyl) oxy] phenyl} sulfonyl)-5-methyl-N-(1-methylpiperidin-4-yl) pyrimidin-4-amine (NMS-P715), a potent and selective PARP-1 inhibitor with optimized physicochemical properties for oral administration. Journal of medicinal chemistry, 58(17), 6875-6898.
- Li, X., Wang, J., Liu, Y., Zhang, Y., & Zhang, J. (2018). Discovery of 2-(1-(3-(4-chlorophenyl)-3-oxopropyl) pyrrolidin-3-yl)-1H-benzo [d] imidazole-4-carboxamide: A potent poly (ADP-ribose) polymerase (PARP) inhibitor for treatment of cancer. Molecules, 23(12), 3247.
- Johannes, J. W., Almeida, L., Daly, K., DiMauro, E. F., Dix, I., Do, R. T., ... & Zhang, Y. (2010). Discovery of AZD2281 (Olaparib), a potent oral poly (ADP-ribose) polymerase inhibitor for the treatment of cancer. Journal of medicinal chemistry, 53(24), 8467-8477.
- Menear, K. A., Adcock, C., Boulter, R., Cockcroft, X. L., Copsey, L., Cranston, A., ... & Jackson, S. P. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly (ADP-ribose) polymerase-1. Journal of medicinal chemistry, 51(20), 6581-6591.
- Jones, P., Altamura, S., Boueres, J., Ferrigno, F., Fonsi, M., Giomini, C., ... & Pesci, S. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl] phenyl}-2H-indazole-7-carboxamide (niraparib), a novel, potent, and orally bioavailable poly (ADP-ribose) polymerase-1 and-2 inhibitor for the treatment of cancer. Journal of medicinal chemistry, 52(22), 7170-7185.
- Thomas, H. D., Calabrese, C. R., Batey, M. A., Canan, S., Hostomsky, Z., Kyle, S., ... & Curtin, N. J. (2007). Preclinical evaluation of a novel poly (ADP-ribose) polymerase inhibitor, AG014699, alone and in combination with temozolomide, in human tumor xenografts. Molecular cancer therapeutics, 6(3), 945-956.
-
Li, X., Wang, J., Liu, Y., Zhang, Y., & Zhang, J. (2018). Discovery of 2-(1-(3-(4-chlorophenyl)-3-oxopropyl) pyrrolidin-3-yl)-1H-benzo [d] imidazole-4-carboxamide: A potent poly (ADP-ribose) polymerase (PARP) inhibitor for treatment of cancer. Molecules, 23(12), 3247. Available at: [Link]
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Crystal structure-based discovery of a novel synthesized PARP1 inhibitor (OL-1) with apoptosis-inducing mechanisms in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Synthesis and Evaluation of 3-(4-hydroxyphenyl)pyrrolidines as Potent and Selective NMDA Receptor Antagonists
Application Note & Protocols
For: Researchers, scientists, and drug development professionals in neuroscience and medicinal chemistry.
Introduction: The Therapeutic Promise of NMDA Receptor Modulation
The N-methyl-D-aspartate (NMDA) receptor, a crucial player in synaptic plasticity and memory formation, is a ligand-gated ion channel with a complex regulatory mechanism.[1][2] Its overactivation, however, is implicated in a range of neuropathological conditions, including stroke, traumatic brain injury, and neurodegenerative diseases.[2] This has spurred the development of NMDA receptor antagonists as potential therapeutics.[3][4] A significant challenge in this field has been to mitigate the adverse side effects associated with non-selective antagonists, such as psychotomimetic effects.[2][3]
A promising strategy to circumvent these issues is the development of subtype-selective antagonists, particularly those targeting the NR2B subunit.[5] The 3-(4-hydroxyphenyl)pyrrolidine scaffold has emerged as a privileged structure in the design of potent and selective NR2B antagonists, offering a pathway to novel central nervous system (CNS) therapeutics.[6][7] This document provides a detailed guide to the synthesis of these compounds and protocols for their biological evaluation.
Rationale for the 3-(4-hydroxyphenyl)pyrrolidine Scaffold
The design of selective NR2B antagonists often draws inspiration from the structure of ifenprodil, a well-characterized NR2B-selective antagonist.[5] The 3-(4-hydroxyphenyl)pyrrolidine core can be considered a strategic modification of the piperidine ring found in many ifenprodil-related compounds.[6][7] The key structural features contributing to the high affinity and selectivity of these compounds for the NR1A/2B subtype include:
-
The 4-hydroxyphenyl group: This moiety is crucial for high-potency antagonism. Transferring the hydroxyl group to the phenyl ring attached to the heterocyclic core has been shown to yield compounds with exceptional potency.[6][7]
-
The pyrrolidine ring: This five-membered heterocycle serves as a central scaffold for orienting the key pharmacophoric elements.
-
The N-substituted omega-phenylalkyl chain: The nature and length of this chain significantly influence the compound's affinity and selectivity.
This rational design approach has led to the discovery of compounds with IC50 values in the low nanomolar range and over 1000-fold selectivity for the NR1A/2B subtype over other NMDA receptor subtypes.[6][7]
Synthetic Pathway and Protocol
The synthesis of N-substituted 3-(4-hydroxyphenyl)pyrrolidines can be achieved through a multi-step sequence. The following protocol is a representative example based on established methodologies.
Visualizing the Synthetic Workflow
Caption: General synthetic workflow for N-substituted 3-(4-hydroxyphenyl)pyrrolidines.
Detailed Experimental Protocol: Synthesis of a Representative Compound
This protocol outlines the synthesis of a potent NMDA receptor antagonist, (±)-N-(4-phenylbutyl)-3-(4-hydroxyphenyl)pyrrolidine, a structural analog of highly active compounds reported in the literature.[6]
Materials and Equipment:
-
Standard laboratory glassware (round-bottom flasks, condensers, separatory funnel, etc.)
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chambers
-
Column chromatography setup (silica gel)
-
Standard laboratory reagents and solvents (anhydrous where specified)
-
Analytical instruments for characterization (NMR, MS, HPLC)
Step-by-Step Procedure:
Part 1: Synthesis of this compound
-
Rationale: The initial steps focus on constructing the core pyrrolidine ring with the appropriately substituted phenyl group. Using a methoxy-protected phenol simplifies the synthesis and prevents unwanted side reactions.
-
Procedure:
-
The synthesis can commence from a suitable precursor like 4-methoxyphenylacetonitrile, which can be converted to γ-amino-β-(4-methoxyphenyl)butyric acid through a series of reactions including alkylation and reduction.
-
The resulting amino acid is then cyclized to form 3-(4-methoxyphenyl)pyrrolidin-2-one.
-
The lactam is subsequently reduced to the corresponding pyrrolidine using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere.
-
Part 2: N-Boc Protection and Demethylation
-
Rationale: The secondary amine of the pyrrolidine is protected with a tert-butyloxycarbonyl (Boc) group to prevent it from reacting in the subsequent demethylation step. Boron tribromide (BBr3) is a powerful reagent for cleaving aryl methyl ethers.
-
Procedure:
-
To a solution of this compound in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc2O) and a base like triethylamine (TEA). Stir at room temperature until the reaction is complete (monitored by TLC).
-
Purify the resulting N-Boc-3-(4-methoxyphenyl)pyrrolidine by column chromatography.
-
Dissolve the protected pyrrolidine in anhydrous DCM and cool to -78 °C under an inert atmosphere. Add a solution of BBr3 in DCM dropwise. Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction carefully with methanol and then water. Extract the product, N-Boc-3-(4-hydroxyphenyl)pyrrolidine, and purify.
-
Part 3: N-Alkylation and Deprotection
-
Rationale: The Boc protecting group is removed under acidic conditions. The resulting secondary amine is then alkylated with the desired omega-phenylalkyl halide.
-
Procedure:
-
Treat the N-Boc-3-(4-hydroxyphenyl)pyrrolidine with trifluoroacetic acid (TFA) in DCM to remove the Boc group. Evaporate the solvent and excess TFA to yield the trifluoroacetate salt of 3-(4-hydroxyphenyl)pyrrolidine.
-
Dissolve the salt in a suitable solvent like dimethylformamide (DMF) or acetonitrile. Add a base such as potassium carbonate or TEA, followed by the addition of 1-bromo-4-phenylbutane.
-
Heat the reaction mixture to facilitate the alkylation. Monitor the reaction progress by TLC.
-
Once complete, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography to yield the final compound.
-
Characterization:
The identity and purity of the synthesized compound should be confirmed by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
In Vitro Evaluation of NMDA Receptor Antagonist Activity
The following protocols describe standard assays to determine the potency and selectivity of the synthesized 3-(4-hydroxyphenyl)pyrrolidine derivatives as NMDA receptor antagonists.
Protocol 1: Radioligand Binding Assay ([³H]ifenprodil displacement)
Principle: This competitive binding assay measures the ability of the synthesized compound to displace a radiolabeled ligand, [³H]ifenprodil, from its binding site on the NR2B subunit of the NMDA receptor.[1][8][9][10]
Materials:
-
Rat brain membrane preparation (e.g., from cortex or hippocampus)[9]
-
[³H]ifenprodil (specific activity ~50-80 Ci/mmol)
-
Synthesized test compounds
-
Non-specific binding control (e.g., 10 µM unlabeled ifenprodil)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate or microcentrifuge tubes, add the assay buffer, the test compound at various concentrations, the rat brain membrane preparation, and [³H]ifenprodil (at a concentration close to its Kd, e.g., 5 nM).
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled ifenprodil.
-
Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of [³H]ifenprodil) by non-linear regression analysis.
Protocol 2: Calcium Flux Assay
Principle: This functional assay measures the ability of the antagonist to inhibit the influx of calcium through the NMDA receptor channel upon activation by agonists.[11] The change in intracellular calcium concentration is monitored using a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[12][13][14][15]
Materials:
-
HEK293 cells stably expressing recombinant human NR1/NR2B receptors
-
Cell culture medium and supplements
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
NMDA and glycine (agonists)
-
Synthesized test compounds
-
Positive control (e.g., a known potent NMDA receptor antagonist)
-
Fluorescence plate reader with kinetic reading capabilities and liquid handling
Visualizing the Calcium Flux Assay Workflow
Caption: Workflow for the calcium flux assay to evaluate NMDA receptor antagonists.
Procedure:
-
Cell Plating: Seed the HEK293-NR1/NR2B cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.[15]
-
Dye Loading: Prepare a Fluo-4 AM loading solution in the assay buffer. Remove the cell culture medium and add the dye-loading solution to the cells. Incubate for approximately 1 hour at 37°C.[15]
-
Compound Incubation: Wash the cells with the assay buffer to remove excess dye. Add the assay buffer containing various concentrations of the synthesized test compounds to the wells. Incubate for 15-30 minutes at room temperature.
-
Fluorescence Measurement: Place the plate in the fluorescence plate reader. Set the excitation and emission wavelengths for Fluo-4 (e.g., 494 nm and 516 nm, respectively).
-
Agonist Addition: Program the instrument's liquid handler to add a solution of NMDA and glycine to each well to stimulate the receptors.
-
Data Acquisition: Immediately after agonist addition, begin kinetic measurement of the fluorescence intensity over time (typically for 1-2 minutes).
-
Data Analysis: The increase in fluorescence upon agonist addition corresponds to calcium influx. Calculate the percentage inhibition of the calcium response by the test compound at each concentration. Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 3-(4-hydroxyphenyl)pyrrolidine scaffold can provide valuable insights into the structure-activity relationship.
| Structural Modification | Observed Effect on NR2B Antagonist Activity | Rationale/Interpretation |
| Length of N-alkyl chain | Potency is sensitive to the length of the linker between the pyrrolidine nitrogen and the terminal phenyl group. A four-carbon chain (butyl) is often optimal. | The length of the chain is critical for optimal interaction with a hydrophobic pocket within the ifenprodil binding site on the NR2B subunit. |
| Substitution on the terminal phenyl ring | Introduction of substituents can modulate potency and pharmacokinetic properties. | Electron-donating or withdrawing groups can influence the electronic properties and binding interactions of the phenyl ring. |
| Stereochemistry at the 3-position of the pyrrolidine ring | Enantiomers often exhibit different potencies. | The stereochemistry at this position is crucial for the correct orientation of the 4-hydroxyphenyl group in the binding pocket. |
| Hydroxylation of the N-alkyl chain | Can reduce off-target effects at adrenergic and dopamine receptors.[6][7] | The hydroxyl group can introduce a new hydrogen bonding interaction and alter the lipophilicity of the molecule. |
Conclusion
The 3-(4-hydroxyphenyl)pyrrolidine scaffold represents a highly promising starting point for the development of potent and selective NMDA receptor antagonists with therapeutic potential in a variety of neurological disorders. The synthetic and analytical protocols provided in this application note offer a robust framework for researchers to synthesize, characterize, and evaluate novel compounds based on this privileged structure. A thorough understanding of the structure-activity relationships will be instrumental in guiding the design of next-generation CNS drug candidates with improved efficacy and safety profiles.
References
-
Frizelle, P. A., Chen, P. E., & Wyllie, D. J. (2006). Antagonists selective for NMDA receptors containing the NR2B subunit. Current pharmaceutical design, 12(27), 3493–3502. [Link]
-
Guzikowski, A. P., et al. (2000). Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. Journal of medicinal chemistry, 43(5), 984–994. [Link]
-
Cai, S. X., et al. (2001). Structure-activity relationship of N-(phenylalkyl)cinnamides as novel NR2B subtype-selective NMDA receptor antagonists. Journal of medicinal chemistry, 44(19), 3181–3189. [Link]
-
University of Pennsylvania Flow Cytometry Core. (n.d.). Calcium Flux Protocol. [Link]
-
Yeboah, F., Guo, H., & Bill, A. (2022). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. JoVE (Journal of Visualized Experiments), (187), e58160. [Link]
-
Guzikowski, A. P., et al. (2000). Synthesis of N-Substituted 4-(4-Hydroxyphenyl)piperidines, 4-(4-Hydroxybenzyl)piperidines, and (±)-3-(4-Hydroxyphenyl)pyrrolidines: Selective Antagonists at the 1a/2B NMDA Receptor Subtype. ResearchGate. [Link]
-
protocols.io. (2022). Calcium imaging in mDA neurons. [Link]
-
Van der Walt, J. S., et al. (2022). Development and Validation of [3H]OF-NB1 for Preclinical Assessment of GluN1/2B Candidate Drugs. Molecules (Basel, Switzerland), 27(15), 4966. [Link]
-
Guzikowski, A. P., et al. (2000). Synthesis of N-Substituted 4-(4-Hydroxyphenyl)piperidines, 4-(4-Hydroxybenzyl)piperidines, and (±)-3-(4-Hydroxyphenyl)pyrrolidines: Selective Antagonists at the 1a/2B NMDA Receptor Subtype. Request PDF. [Link]
-
Anan, K., et al. (2019). Discovery of NR2B-selective antagonists via scaffold hopping and pharmacokinetic profile optimization. Bioorganic & medicinal chemistry letters, 29(9), 1143–1147. [Link]
-
Höfner, G., & Trost, T. (2000). [3H]ifenprodil binding to NMDA receptors in porcine hippocampal brain membranes. European journal of pharmacology, 392(1-2), 1–9. [Link]
-
Grimwood, S., et al. (2000). Characterisation of N-methyl-D-aspartate receptor-specific [(3)H]Ifenprodil binding to recombinant human NR1a/NR2B receptors compared with native receptors in rodent brain membranes. British journal of pharmacology, 130(7), 1675–1684. [Link]
-
Perin-Dureau, F., et al. (2002). Structural Basis of NR2B-Selective Antagonist Recognition by N-Methyl-D-aspartate Receptors. ResearchGate. [Link]
-
Schoemaker, H., Allen, J., & Langer, S. Z. (1990). Binding of [3H]ifenprodil, a novel NMDA antagonist, to a polyamine-sensitive site in the rat cerebral cortex. European journal of pharmacology, 176(2), 249–250. [Link]
-
Perin-Dureau, F., et al. (2002). Mapping the binding site of the neuroprotectant ifenprodil on NMDA receptors. The Journal of neuroscience : the official journal of the Society for Neuroscience, 22(14), 5955–5965. [Link]
-
Li, D., et al. (2024). Design, Synthesis and Biological Evaluation of Novel Ketamine Derivatives as NMDAR Antagonists. Molecules (Basel, Switzerland), 29(11), 2465. [Link]
-
Omran, A., et al. (2018). Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. Bioorganic & medicinal chemistry letters, 28(10), 1897–1902. [Link]
-
Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
-
Paliakov, E., et al. (2022). Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity. RSC medicinal chemistry, 13(3), 324–331. [Link]
-
Melekhina, V. G., et al. (2019). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. ResearchGate. [Link]
Sources
- 1. Binding of [3H]ifenprodil, a novel NMDA antagonist, to a polyamine-sensitive site in the rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mapping the binding site of the neuroprotectant ifenprodil on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antagonists selective for NMDA receptors containing the NR2B subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of [3H]OF-NB1 for Preclinical Assessment of GluN1/2B Candidate Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [3H]ifenprodil binding to NMDA receptors in porcine hippocampal brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterisation of N-methyl-D-aspartate receptor-specific [(3)H]Ifenprodil binding to recombinant human NR1a/NR2B receptors compared with native receptors in rodent brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. bu.edu [bu.edu]
- 14. Calcium Imaging in mDA neurons [protocols.io]
- 15. content.abcam.com [content.abcam.com]
Protocols for the N-Alkylation of 3-(4-Methoxyphenyl)pyrrolidine: A Senior Application Scientist's Guide
Introduction: The Significance of N-Alkylated 3-(4-Methoxyphenyl)pyrrolidine Scaffolds
The this compound scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. The nitrogen atom of the pyrrolidine ring serves as a critical handle for chemical modification, and its N-alkylation is a key strategy in drug discovery and development. By introducing a diverse range of alkyl and aryl substituents at this position, researchers can finely tune the pharmacological properties of the molecule, including its potency, selectivity, solubility, and metabolic stability. This guide provides an in-depth exploration of the primary synthetic methodologies for the N-alkylation of this compound, offering detailed protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the optimal strategy for their specific synthetic goals.
Core N-Alkylation Methodologies: A Comparative Overview
The N-alkylation of a secondary amine like this compound to a tertiary amine can be accomplished through several robust methods. The choice of method is dictated by the nature of the desired substituent, the functional group tolerance of the starting materials, and the desired scale of the reaction. The three most prevalent and effective methods are:
-
Reductive Amination: A highly reliable and versatile one-pot procedure involving the reaction of the secondary amine with an aldehyde or ketone in the presence of a reducing agent.
-
Direct Alkylation with Alkyl Halides: A classic SN2 reaction where the amine displaces a halide from an alkyl halide.
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of N-aryl and N-heteroaryl bonds.
The following table provides a high-level comparison of these three key methodologies.
| Feature | Reductive Amination | Direct Alkylation with Alkyl Halides | Buchwald-Hartwig Amination |
| Alkyl Group Scope | Primary and secondary alkyl groups from aldehydes and ketones | Primary and some secondary alkyl halides | Primarily aryl and heteroaryl groups |
| Key Reagents | Aldehyde/ketone, reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) | Alkyl halide (R-X), base (e.g., K₂CO₃, Et₃N) | Aryl halide/triflate, Pd catalyst, phosphine ligand, base (e.g., NaOtBu) |
| Common Solvents | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) | Acetonitrile (MeCN), Dimethylformamide (DMF), Ethanol (EtOH) | Toluene, Dioxane, Tetrahydrofuran (THF) |
| Typical Temperature | Room temperature | Room temperature to reflux | Room temperature to >100 °C |
| Key Advantages | Excellent functional group tolerance, avoids over-alkylation, mild conditions.[1] | Simple procedure, readily available reagents. | Broad scope for N-arylation, high yields, good functional group tolerance.[2] |
| Key Limitations | Not suitable for introducing aryl groups, requires a carbonyl precursor. | Potential for quaternization (less of an issue for secondary amines), can be slow.[3][4] | Requires an expensive palladium catalyst and ligand, sensitive to air and moisture. |
Protocol 1: Reductive Amination
Reductive amination is arguably the most versatile and widely used method for the N-alkylation of secondary amines.[1] The reaction proceeds through the formation of an iminium ion intermediate from the condensation of the secondary amine with an aldehyde or ketone, which is then reduced in situ by a mild reducing agent.[5] A key advantage of this method is the use of reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are selective for the iminium ion over the carbonyl starting material, thereby preventing the unwanted reduction of the aldehyde or ketone to the corresponding alcohol.[6][7]
Mechanistic Rationale
The reaction is typically performed under mildly acidic conditions, which catalyze the formation of the iminium ion. The subsequent reduction of the C=N double bond by the hydride reagent is rapid and irreversible, driving the reaction to completion.
Caption: Reductive amination workflow.
Detailed Experimental Protocol: N-Benzylation
This protocol describes the N-benzylation of this compound with benzaldehyde using sodium triacetoxyborohydride.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[1]
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DCM (to a concentration of approximately 0.1 M).
-
Add benzaldehyde (1.1 eq) to the stirred solution at room temperature.
-
Stir the mixture for 20-30 minutes to allow for the initial formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-3-(4-methoxyphenyl)pyrrolidine.
Troubleshooting and Considerations
-
Low Yield: If the yield is low, ensure all reagents and solvents are anhydrous. The formation of the iminium ion is an equilibrium process, and the presence of water can inhibit it.[8] The addition of a dehydrating agent like molecular sieves can be beneficial.[6]
-
Reduction of Carbonyl: If the starting aldehyde or ketone is reduced to the corresponding alcohol, it indicates that the reducing agent is too strong or the reaction conditions are not optimal. Sodium triacetoxyborohydride is generally selective for the iminium ion.[6]
-
Side Products: Potential side products can arise from impurities in the starting materials. Ensure the purity of the this compound and the aldehyde/ketone.
Protocol 2: Direct Alkylation with Alkyl Halides
Direct N-alkylation with an alkyl halide is a classical and straightforward method for forming C-N bonds.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the lone pair of the nitrogen atom on the pyrrolidine attacks the electrophilic carbon of the alkyl halide, displacing the halide.[9] This method is most effective for primary and some secondary alkyl halides.
Mechanistic Rationale
The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide that is formed as a byproduct. This prevents the protonation of the starting amine, which would render it non-nucleophilic.
Caption: Direct alkylation (SN2) workflow.
Detailed Experimental Protocol: N-Ethylation
This protocol describes the N-ethylation of this compound with ethyl bromide.
Materials:
-
This compound (1.0 eq)
-
Ethyl bromide (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to suspend the reagents.
-
Add ethyl bromide (1.2 eq) to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to reach completion.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter off the potassium carbonate and wash the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure N-ethyl-3-(4-methoxyphenyl)pyrrolidine.
Troubleshooting and Considerations
-
Slow Reaction: The reaction rate is dependent on the reactivity of the alkyl halide (I > Br > Cl). If the reaction is slow, a more reactive halide or a higher boiling point solvent (e.g., DMF) can be used. Microwave irradiation can also significantly accelerate the reaction.[1]
-
Quaternization: Although less of a concern for the formation of a tertiary amine from a secondary amine, the product can further react with the alkyl halide to form a quaternary ammonium salt.[4] Using a slight excess of the amine or carefully controlling the stoichiometry of the alkyl halide can minimize this.
-
Elimination: With sterically hindered secondary or tertiary alkyl halides, elimination (E2) can become a competing side reaction.
Protocol 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines.[2] This method is the premier choice for introducing aryl or heteroaryl substituents onto the nitrogen of this compound. The reaction involves an aryl halide or triflate, a palladium catalyst, a phosphine ligand, and a base.
Mechanistic Rationale
The catalytic cycle involves several key steps: oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation of the amine by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of Buchwald-Hartwig amination.
Detailed Experimental Protocol: N-Arylation
This protocol describes the N-arylation of this compound with 4-bromoanisole.
Materials:
-
This compound (1.2 eq)
-
4-Bromoanisole (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under a nitrogen atmosphere, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq) to a dry Schlenk tube or vial equipped with a stir bar.
-
Add anhydrous toluene.
-
Add this compound (1.2 eq) followed by 4-bromoanisole (1.0 eq) to the reaction mixture.
-
Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-(4-methoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine.
Troubleshooting and Considerations
-
Catalyst Deactivation: The palladium catalyst is sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.
-
Ligand Choice: The choice of phosphine ligand is crucial for the success of the reaction and depends on the specific substrates. For sterically hindered amines or unreactive aryl halides, more specialized ligands may be required.
-
Base Sensitivity: Some functional groups may be sensitive to the strong base (NaOtBu) used in the reaction. Weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but may require higher temperatures or longer reaction times.
-
Side Reactions: A common side reaction is the hydrodehalogenation of the aryl halide. This can be minimized by ensuring an efficient coupling reaction.
Conclusion
The N-alkylation of this compound is a fundamental transformation in the synthesis of novel compounds with potential therapeutic applications. This guide has detailed three of the most powerful and versatile methods for achieving this transformation: reductive amination, direct alkylation with alkyl halides, and Buchwald-Hartwig amination. Each method possesses its own set of advantages and limitations, and the choice of protocol should be carefully considered based on the specific synthetic target and available resources. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can confidently and efficiently synthesize a wide array of N-alkylated this compound derivatives for further investigation.
References
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. [Link]
- Google Patents. (2017).
-
ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. [Link]
-
RSC Publishing. (n.d.). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. [Link]
-
PMC. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]
-
ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]
-
ACS Publications. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
ResearchGate. (2006). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. [Link]
-
RSC Publishing. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
-
ResearchGate. (2002). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. [Link]
-
Reddit. (2025). Question about reductive amination reaction procedure. [Link]
-
Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. [Link]
-
YouTube. (2021). Amine Synthesis - Limits of Alkylation. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
MDPI. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]
-
Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]
-
Organic Syntheses. (n.d.). PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
-
PMC. (2024). Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines. [Link]
-
Chalmers Research. (2024). Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines. [Link]
-
ResearchGate. (n.d.). N‐benzylation using benzyl bromide. [Link]
-
DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. CA2738246C - Processes for the alkylation of secondary amine groups of morphinan derivatives - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sodium triacetoxyborohydride [organic-chemistry.org]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. Ch22: Alkylation of Amines [chem.ucalgary.ca]
High-Throughput Screening Assays for 3-(4-Methoxyphenyl)pyrrolidine Derivatives: An Application Guide
Introduction: Unlocking the Therapeutic Potential of 3-(4-Methoxyphenyl)pyrrolidine Derivatives
The this compound scaffold is a privileged structural motif in medicinal chemistry, appearing in a diverse array of biologically active compounds. Derivatives of this core structure have shown promise in modulating key central nervous system targets, including monoamine transporters and G-protein coupled receptors (GPCRs).[1] The therapeutic potential of these compounds in treating neurological and psychiatric disorders necessitates robust and efficient high-throughput screening (HTS) strategies to identify and characterize novel modulators.
This technical guide provides a comprehensive overview of validated HTS assays tailored for the discovery and characterization of this compound derivatives. We will delve into the rationale behind assay selection, provide detailed, field-proven protocols, and address potential challenges inherent to this chemical class. This document is intended for researchers, scientists, and drug development professionals seeking to establish or optimize their screening campaigns for this important class of molecules.
Understanding the Targets: Monoamine Transporters and GPCRs
The biological activity of this compound derivatives is often attributed to their interaction with two major classes of drug targets:
-
Monoamine Transporters (MATs): These integral membrane proteins, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby regulating neurotransmission.[1] Inhibition of these transporters can lead to antidepressant, anxiolytic, and psychostimulant effects.
-
G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors, GPCRs are involved in a vast array of physiological processes and are the targets for a significant portion of approved drugs. Pyrrolidine-containing compounds have been shown to interact with various GPCRs, modulating downstream signaling pathways.
Given these primary target classes, this guide will focus on HTS assays designed to probe ligand binding and functional modulation of both MATs and GPCRs.
Section 1: High-Throughput Screening for Monoamine Transporter Modulators
A primary mechanism of action for many pyrrolidine derivatives is the inhibition of monoamine reuptake. Radiometric uptake assays remain a gold standard for their robustness and direct functional readout.
Radiometric Monoamine Transporter Uptake Assay
This assay directly measures the functional inhibition of DAT, NET, or SERT by quantifying the uptake of a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) into cells expressing the target transporter.
Cells overexpressing a specific monoamine transporter are incubated with a radiolabeled substrate. In the absence of an inhibitor, the transporter actively internalizes the radiolabeled neurotransmitter. The presence of an inhibitory compound from the this compound library will block this uptake, resulting in a lower intracellular radioactive signal.
Caption: Workflow for the radiometric monoamine transporter uptake assay.
Materials:
-
HEK293 cells stably expressing human dopamine transporter (hDAT)
-
96-well or 384-well cell culture plates
-
Assay Buffer: Krebs-Ringer-HEPES buffer (pH 7.4)
-
[³H]Dopamine (specific activity ~60-80 Ci/mmol)
-
Unlabeled Dopamine
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Positive control inhibitor (e.g., GBR-12909)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Cell Plating: Seed hDAT-expressing HEK293 cells in 96-well or 384-well plates at a density to achieve a confluent monolayer on the day of the assay.
-
Compound Addition:
-
Prepare serial dilutions of the this compound derivatives in assay buffer. The final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.
-
Add the diluted compounds to the corresponding wells. Include wells for vehicle control (DMSO) and a positive control inhibitor (e.g., 10 µM GBR-12909 for non-specific uptake).
-
-
Pre-incubation: Incubate the plate for 15-20 minutes at 37°C to allow the compounds to bind to the transporters.
-
Uptake Initiation: Add [³H]Dopamine (final concentration ~10-20 nM) to all wells to initiate the uptake reaction.
-
Uptake Incubation: Incubate the plate for 10-15 minutes at 37°C. This time should be optimized to be within the linear range of uptake.
-
Termination: Rapidly terminate the uptake by aspirating the assay medium and washing the cells three times with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Detection: Transfer the cell lysates to scintillation vials, add scintillation fluid, and quantify the amount of incorporated [³H]Dopamine using a microplate scintillation counter.
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a saturating concentration of a known inhibitor) from the total uptake (vehicle control).
-
Determine the percent inhibition for each concentration of the test compound.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
| Parameter | Description | Typical Value |
| IC₅₀ | Concentration of the inhibitor that reduces the specific uptake by 50%. | Varies by compound |
| Z'-factor | A measure of assay quality and robustness. | > 0.5 |
| Signal-to-Background | Ratio of the signal in the absence of inhibitor to the signal in the presence of a saturating concentration of inhibitor. | > 5 |
Section 2: High-Throughput Screening for GPCR Modulators
GPCRs represent another key target class for this compound derivatives. A variety of HTS assays are available to probe different aspects of GPCR signaling, from ligand binding to downstream functional responses.
Fluorescence Polarization (FP) Competition Binding Assay
This assay is a powerful tool for identifying compounds that bind to a GPCR of interest. It is a homogeneous assay, making it highly amenable to HTS.[2]
A fluorescently labeled ligand (tracer) with known affinity for the GPCR is used. When the tracer is unbound, it tumbles rapidly in solution, and when excited with polarized light, the emitted light is largely depolarized. Upon binding to the much larger GPCR, the rotational motion of the tracer is slowed, and the emitted light remains polarized.[2] Test compounds from the this compound library compete with the tracer for binding to the GPCR. Displacement of the tracer by a test compound leads to a decrease in the fluorescence polarization signal.
Caption: Workflow for the GPCR fluorescence polarization competition binding assay.
Materials:
-
GPCR-expressing membrane preparation
-
Fluorescently labeled ligand (tracer) specific for the GPCR
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Test compounds (this compound derivatives) in DMSO
-
Positive control unlabeled ligand
-
384-well, low-volume, black plates
-
Fluorescence plate reader with polarization filters
Procedure:
-
Reagent Preparation:
-
Dilute the GPCR membrane preparation in assay buffer to the desired concentration.
-
Dilute the fluorescent tracer in assay buffer to a concentration that is at or below its Kd for the receptor.
-
Prepare serial dilutions of the test compounds and controls in assay buffer.
-
-
Assay Setup:
-
In a 384-well plate, add the test compounds, vehicle control, and positive control.
-
Add the fluorescent tracer to all wells.
-
Initiate the binding reaction by adding the GPCR membrane preparation to all wells.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.
-
Detection: Measure the fluorescence polarization on a suitable plate reader.
Data Analysis:
-
The data is typically expressed in millipolarization (mP) units.
-
The percent inhibition is calculated relative to the controls (high mP for tracer + GPCR, low mP for tracer alone).
-
IC₅₀ values are determined by fitting the data to a dose-response curve.
HTRF® cAMP Functional Assay
For GPCRs that couple to Gαs or Gαi signaling pathways, measuring changes in intracellular cyclic AMP (cAMP) is a direct readout of receptor activation or inhibition. The HTRF® (Homogeneous Time-Resolved Fluorescence) cAMP assay is a widely used, robust, and sensitive method for this purpose.[3][4]
This is a competitive immunoassay.[4] Intracellular cAMP produced by the cells competes with a d2-labeled cAMP analog for binding to an anti-cAMP antibody labeled with a Europium cryptate donor. When the donor and acceptor are in close proximity, FRET occurs. An increase in cellular cAMP disrupts this interaction, leading to a decrease in the FRET signal.[5]
Materials:
-
Cells stably expressing the Gαs-coupled GPCR of interest
-
HTRF® cAMP assay kit (containing d2-labeled cAMP, anti-cAMP cryptate antibody, and lysis buffer)
-
Stimulation buffer
-
Test compounds (this compound derivatives) in DMSO
-
Positive control agonist
-
384-well, low-volume, white plates
-
HTRF®-compatible plate reader
Procedure:
-
Cell Plating: Plate the cells in 384-well plates and incubate overnight.
-
Compound Addition:
-
Prepare dilutions of the test compounds and controls in stimulation buffer.
-
Add the compounds to the cells and incubate for a defined period (e.g., 30 minutes) at 37°C to stimulate cAMP production.
-
-
Cell Lysis and Detection:
-
Add the d2-labeled cAMP and anti-cAMP cryptate antibody conjugates, prepared in the lysis buffer provided with the kit, to all wells.
-
-
Incubation: Incubate the plate for 1 hour at room temperature, protected from light.
-
Detection: Read the plate on an HTRF®-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Convert the HTRF ratio to cAMP concentration using a standard curve.
-
Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values from the dose-response curves.
β-Arrestin Recruitment Assay (e.g., PathHunter®)
This assay measures the interaction of β-arrestin with an activated GPCR, a key event in receptor desensitization and an important signaling pathway in its own right.[6] It is a universal assay applicable to most GPCRs, regardless of their G-protein coupling preference.
The PathHunter® assay is based on enzyme fragment complementation. The GPCR is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced GPCR activation, β-arrestin is recruited to the receptor, forcing the complementation of the two enzyme fragments and forming an active β-galactosidase enzyme. This active enzyme then hydrolyzes a substrate to produce a chemiluminescent signal.[6]
Materials:
-
PathHunter® cell line co-expressing the tagged GPCR and β-arrestin-enzyme acceptor fusion
-
PathHunter® detection reagents
-
Test compounds (this compound derivatives) in DMSO
-
Positive control agonist
-
384-well, solid white plates
-
Luminometer
Procedure:
-
Cell Plating: Plate the PathHunter® cells in 384-well plates and incubate overnight.
-
Compound Addition: Add the test compounds and controls to the cells and incubate for 60-90 minutes at 37°C.
-
Detection:
-
Add the PathHunter® detection reagent mixture to all wells.
-
Incubate for 60 minutes at room temperature.
-
-
Measurement: Read the chemiluminescent signal on a luminometer.
Data Analysis:
-
The data is expressed as Relative Light Units (RLU).
-
Calculate the fold induction over vehicle control.
-
Determine EC₅₀ or IC₅₀ values from the dose-response curves.
Section 3: Addressing Potential Assay Liabilities of this compound Derivatives
As with any chemical series, this compound derivatives may present certain challenges in HTS assays. Proactive identification and mitigation of these issues are crucial for obtaining high-quality, reliable data.
Compound Autofluorescence
The aromatic and heterocyclic nature of these compounds can lead to intrinsic fluorescence, which can interfere with fluorescence-based assays.
Mitigation Strategies:
-
Pre-screen for Autofluorescence: Screen the compound library in the absence of assay reagents to identify autofluorescent compounds at the assay's excitation and emission wavelengths.
-
Use Red-Shifted Fluorophores: Cellular autofluorescence is typically higher in the blue-green spectrum. Utilizing red-shifted dyes and tracers can improve the signal-to-noise ratio.
-
Employ Time-Resolved Fluorescence (TRF) Assays: Assays like HTRF® incorporate a time delay between excitation and detection, which effectively eliminates short-lived background fluorescence, including compound autofluorescence.
Compound Solubility and Aggregation
Poor aqueous solubility can lead to compound precipitation and non-specific aggregation, which are common causes of false positives in HTS.
Mitigation Strategies:
-
Solubility Assessment: Determine the kinetic solubility of the compounds in the assay buffer.
-
Include Detergents: The addition of low concentrations of non-ionic detergents (e.g., 0.01% Triton X-100) to the assay buffer can help prevent compound aggregation.
-
Counter-Screening: Perform counter-screens, such as a detergent-based assay, to identify aggregation-based inhibitors.
Section 4: Data Analysis and Hit Confirmation Workflow
A robust data analysis and hit confirmation cascade is essential to progress promising compounds from a primary screen to lead optimization.
Primary Data Analysis and Hit Selection
-
Normalization: Normalize the raw data to control for plate-to-plate and day-to-day variability.
-
Quality Control: Calculate Z'-factor and signal-to-background ratios for each plate to ensure data quality.
-
Hit Identification: Define a hit threshold based on the statistical distribution of the data (e.g., >3 standard deviations from the mean of the control).
Hit Confirmation and Triage
Caption: A typical hit confirmation and triage workflow for HTS.
-
Re-testing: Re-test the initial hits in the primary assay to confirm their activity.
-
Dose-Response Confirmation: Generate full dose-response curves for the confirmed hits to determine their potency (IC₅₀ or EC₅₀).
-
Orthogonal Assays: Validate the hits in a secondary, orthogonal assay that measures a different biological endpoint to rule out assay-specific artifacts. For example, a hit from a binding assay should be tested in a functional assay.
-
SAR by Analog: Test commercially available analogs of the confirmed hits to establish an initial structure-activity relationship (SAR).
Conclusion
The this compound scaffold holds significant promise for the development of novel therapeutics targeting monoamine transporters and GPCRs. The successful identification of potent and selective modulators from large compound libraries is contingent upon the implementation of a well-designed and rigorously validated HTS campaign. This guide has provided a detailed overview of suitable assay technologies, step-by-step protocols, and strategies for mitigating common challenges. By leveraging these field-proven insights, researchers can accelerate their discovery efforts and unlock the full therapeutic potential of this important chemical class.
References
-
Cisbio. (n.d.). HTRF cAMP Gs HiRange Kit. Retrieved from [Link]
-
Molecular Devices. (n.d.). Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Retrieved from [Link]
- Wang, T., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual.
- Spillmann, D., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology, 14.
- Scholze, P., et al. (2012). A nonradioactive high-throughput/high-content assay for measurement of the human serotonin reuptake transporter function in vitro. Journal of Biomolecular Screening, 17(4), 527-536.
- PerkinElmer. (2024, June 11). How to run a cAMP HTRF assay [Video]. YouTube.
- Pautsch, A., & von Zastrow, M. (2014). Fluorescence Polarization Assays in Small Molecule Screening. Methods in Molecular Biology, 1177, 99-111.
- Wang, T., et al. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. In Assay Guidance Manual.
- Stahl, M., et al. (2013). An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries.
- Sijben, H. J., et al. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Scientific Reports, 11(1), 12290.
- Horn, T., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research, 44(11), e104.
- National Center for Biotechnology Information. (n.d.). Figure 1. [Principles of the HTRF cAMP...] Assay Guidance Manual.
- Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay.
- Hansel, C. S., et al. (2020).
- Lavogina, D., et al. (2017). Protocol for Fluorescence Polarization Assay Using GI224329.
- Gribbon, P., et al. (2005). HTS data analysis workflow.
- Eurofins Discovery. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay.
- Stoddart, L. A., et al. (2015). A novel luminescence-based β-arrestin recruitment assay for unmodified receptors. Journal of Biomolecular Screening, 20(7), 934-943.
- BenchChem. (n.d.). Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole.
- Seltz, T. (2025, August 27).
- MedChem Consulting. (2017, November 13).
- van der Gracht, A. M. F., et al. (2021). Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. Methods in Molecular Biology, 2237, 133-144.
- Li, Y., et al. (2021). A multiple-step screening protocol to identify norepinephrine and dopamine reuptake inhibitors for depression. RSC Medicinal Chemistry, 12(10), 1708-1719.
- Molecular Devices. (n.d.).
- BioIVT. (n.d.). NET Transporter Assay.
- PubChem. (n.d.). (R)-3-(4-Methoxyphenyl)pyrrolidine.
- Al-Majed, A. A., et al. (2023). Development and Validation of Green and High-Throughput Microwell Spectrophotometric Assay for the Determination of Selective Serotonin Reuptake Inhibitors in Their Pharmaceutical Dosage Forms. Molecules, 28(10), 4220.
- DiscoverX. (n.d.). Accelerating GPCR Drug Discovery and Development.
- Sijben, H. J., et al. (2021). Reuptake inhibition activity at the hNET endogenously expressed in...
- BenchChem. (n.d.). An In-Depth Technical Guide to the In Vitro Characterization of Dopamine Transporter (DAT)
- van der Gracht, A. M. F., et al. (2025, August 6). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry.
- Stoddart, L. A., et al. (2015). Fluorescence- and bioluminescence-based approaches to study GPCR ligand binding. British Journal of Pharmacology, 172(11), 2741-2755.
- Saha, K., et al. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 78, 12.17.1-12.17.20.
- BioIVT. (n.d.). SERT Transporter Assay.
- Labiotech.eu. (2025, May 3). High-Throughput Screening (HTS)
- Saha, K., et al. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 78, 12.17.1-12.17.20.
- Dispendix. (2024, September 18).
- Walline, C. C., et al. (2011). Identification of a Novel Selective Serotonin Reuptake Inhibitor by Coupling Monoamine Transporter-Based Virtual Screening and Rational Molecular Hybridization. ACS Chemical Neuroscience, 2(6), 329-337.
- Rothman, R. B., et al. (2003). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Journal of Neuroscience Methods, 126(2), 145-151.
- Aggarwal, S., & Mortensen, O. V. (2017). Discovery and Development of Monoamine Transporter Ligands. Current Topics in Medicinal Chemistry, 17(19), 2146-2165.
- Thorne, N., et al. (2012). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 16(3-4), 333-340.
- Zhou, F. M., et al. (2007). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. Journal of Pharmacology and Experimental Therapeutics, 323(2), 652-663.
- Howell, L. L., & Landrum, A. M. (2002). Monoamine Transporter Inhibitors and Substrates as Treatments for Stimulant Abuse. Pharmacology, Biochemistry and Behavior, 73(3), 597-608.
- Ambe, K., et al. (2018). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Journal of Medicinal Chemistry, 61(22), 9996-10008.
- Park, J., et al. (2020). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 21(21), 8089.
- UCSF Small Molecule Discovery Center. (n.d.). High-Throughput Screening Steps.
- National Research Council (US) Committee on Designing Safer Chemicals. (2014). A Framework to Guide Selection of Chemical Alternatives.
Sources
- 1. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Development of Novel Anticancer Agents from Pyrrolidone Derivatives
Abstract
The pyrrolidone scaffold, a five-membered lactam, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a multitude of biological targets.[1] Its derivatives, particularly spirooxindole-pyrrolidines, have emerged as a promising class of compounds with significant anticancer activity.[2][3] These molecules have demonstrated the capacity to induce cell cycle arrest and apoptosis in various cancer cell lines, often through the inhibition of key signaling pathways crucial for tumor growth and survival.[4][5] This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the rational design, synthesis, and evaluation of novel anticancer agents based on the pyrrolidone core. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present a framework for structure-activity relationship (SAR) analysis to guide lead optimization.
The Rationale: Why Pyrrolidone Derivatives in Oncology?
The pyrrolidone ring's appeal in drug discovery is multifaceted. Its structural rigidity, combined with the capacity for stereospecific substitutions, allows for precise three-dimensional exploration of pharmacophore space, a key attribute for potent and selective interaction with biological targets.[5] Furthermore, the nitrogen atom and carbonyl group provide hydrogen bond donor and acceptor capabilities, facilitating strong interactions with enzyme active sites and receptors.[6]
A particularly successful strategy has been the fusion of the pyrrolidone ring with an oxindole moiety to create spirooxindole-pyrrolidines. This molecular hybridization combines the biological activities of both scaffolds, leading to compounds with potent cytotoxic effects against a range of cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116).[4][7][8]
Mechanism of Action Insights: Many potent spirooxindole-pyrrolidine derivatives exert their anticancer effects by targeting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][6] These receptors are often overexpressed or constitutively active in tumors, driving proliferation, angiogenesis, and metastasis.[6][9] By competitively binding to the ATP-binding site in the kinase domain of these receptors, these small molecules inhibit autophosphorylation and block the downstream signaling cascades, ultimately leading to apoptosis.[6][10]
Visualizing the Drug Discovery Workflow
The development process follows a logical progression from initial synthesis to detailed biological evaluation.
Sources
- 1. StarrLab - Hoecsht Apoptosis Assay [sites.google.com]
- 2. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4.6.2. Acridine Orange/Ethidium Bromide (AO/EB) Staining [bio-protocol.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(4-Methoxyphenyl)pyrrolidine in Central Nervous System Drug Discovery
Introduction: Unlocking the Potential of the 3-Arylpyrrolidine Scaffold in CNS Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with profound effects on the central nervous system (CNS).[1] Its rigid, three-dimensional structure allows for precise orientation of substituent groups to engage with specific biological targets. The 3-arylpyrrolidine moiety, in particular, has emerged as a versatile pharmacophore for a range of CNS targets, including neurotransmitter transporters and receptors. This guide focuses on a specific, yet promising, member of this class: 3-(4-Methoxyphenyl)pyrrolidine .
While direct pharmacological data for this compound is nascent, its structural analogues provide compelling starting points for investigation. For instance, the closely related 3-(4-hydroxyphenyl)pyrrolidine derivatives have been identified as potent and selective antagonists of the NR1A/2B subtype of the N-methyl-D-aspartate (NMDA) receptor, demonstrating anticonvulsant activity in preclinical models.[2] Furthermore, other substituted pyrrolidine derivatives have shown potent activity as inhibitors of monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[3][4] The presence of the 4-methoxyphenyl group, a common feature in ligands for monoamine transporters, suggests a plausible interaction with these key regulators of neurotransmission.[5]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to explore the therapeutic potential of this compound. We will proceed with a logical, hypothesis-driven approach, first outlining protocols to characterize its primary biological targets and then suggesting in vivo models to evaluate its potential efficacy in relevant CNS disorders.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is crucial for CNS drug discovery, as these parameters govern its absorption, distribution, metabolism, and excretion (ADME), as well as its ability to cross the blood-brain barrier (BBB).
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO | PubChem CID: 40425398 |
| Molecular Weight | 177.24 g/mol | PubChem CID: 40425398 |
| XLogP3-AA | 1.6 | PubChem CID: 40425398 |
| Hydrogen Bond Donor Count | 1 | PubChem CID: 40425398 |
| Hydrogen Bond Acceptor Count | 2 | PubChem CID: 40425398 |
| Rotatable Bond Count | 2 | PubChem CID: 40425398 |
These values suggest that this compound possesses drug-like properties and has the potential for good oral bioavailability and CNS penetration.
Hypothesis-Driven Target Identification Workflow
Based on the available literature for structurally related compounds, we propose a two-pronged approach to elucidate the primary CNS targets of this compound. The workflow is designed to first assess its affinity for monoamine transporters and NMDA receptors, followed by functional characterization to determine its mode of action (e.g., inhibitor, agonist, antagonist).
Caption: Hypothesis-driven workflow for CNS target identification.
PART 1: In Vitro Characterization Protocols
This section provides detailed protocols for the initial in vitro screening and functional characterization of this compound.
Protocol 1.1: Radioligand Binding Assays for Monoamine Transporters
This protocol aims to determine the binding affinity (Ki) of this compound for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
Principle: Competitive radioligand binding assays measure the ability of a test compound to displace a known radiolabeled ligand from its target transporter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.
Materials:
-
Cell membranes prepared from cells stably expressing human DAT, SERT, or NET.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).
-
Non-specific binding controls: Nomifensine (for DAT), Fluoxetine (for SERT), Desipramine (for NET).
-
Test compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare working solutions of the radioligand and non-specific binding control in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Test compound or vehicle (for total binding) or non-specific binding control.
-
Cell membranes.
-
Radioligand.
-
-
The final assay volume should be consistent across all wells (e.g., 200 µL).
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 1.2: Functional Monoamine Transporter Uptake Assays
This protocol assesses the functional activity of this compound as an inhibitor of monoamine uptake.[1][6]
Principle: This assay measures the uptake of a radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) into cells expressing the corresponding transporter. The ability of the test compound to inhibit this uptake is quantified.
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing human DAT, SERT, or NET.
-
Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine.
-
Known transporter inhibitors for positive controls (e.g., GBR 12909 for DAT, Fluoxetine for SERT, Desipramine for NET).
-
Test compound: this compound.
-
Krebs-Ringer-HEPES (KRH) buffer.
-
96-well cell culture plates.
-
Scintillation counter.
Procedure:
-
Cell Culture:
-
Plate the transporter-expressing cells in 96-well plates and grow to confluence.
-
-
Assay:
-
Wash the cells with KRH buffer.
-
Pre-incubate the cells with varying concentrations of this compound or control compounds for a defined period (e.g., 15-30 minutes) at 37°C.
-
Initiate the uptake by adding the radiolabeled neurotransmitter.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.
-
-
Lysis and Quantification:
-
Lyse the cells with a suitable lysis buffer.
-
Transfer the lysate to scintillation vials and measure the radioactivity.
-
-
Data Analysis:
-
Determine the IC50 value for uptake inhibition by plotting the percentage of inhibition against the logarithm of the test compound concentration.
-
Protocol 1.3: In Vitro NMDA Receptor Antagonism Assay (Calcium Flux)
This protocol evaluates the ability of this compound to antagonize NMDA receptor activation by measuring changes in intracellular calcium concentration.[7]
Principle: NMDA receptors are ligand-gated ion channels that are permeable to Ca²⁺. Activation of these receptors leads to an influx of Ca²⁺, which can be detected using a fluorescent calcium indicator. An antagonist will block this influx.
Materials:
-
Cells expressing recombinant NMDA receptors (e.g., NR1/NR2B subunits).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
NMDA and glycine (co-agonist).
-
Known NMDA receptor antagonist (e.g., ifenprodil for NR2B-selective antagonism).[2]
-
Test compound: this compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with Mg²⁺-free).
-
Fluorescence plate reader.
Procedure:
-
Cell Preparation:
-
Plate the NMDA receptor-expressing cells in a 96-well plate.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
-
Assay:
-
Wash the cells to remove excess dye.
-
Add varying concentrations of this compound or a known antagonist and incubate.
-
Stimulate the cells with a mixture of NMDA and glycine.
-
-
Measurement:
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the NMDA-induced calcium influx.
-
Determine the IC50 value for the antagonist effect.
-
PART 2: In Vivo Evaluation Protocols
Based on the in vitro profile determined in Part 1, appropriate in vivo models should be selected to assess the therapeutic potential of this compound.
Scenario A: Compound shows significant monoamine transporter inhibition.
If this compound is a potent inhibitor of DAT, SERT, and/or NET, it may have antidepressant, anxiolytic, or pro-cognitive effects.
Caption: In vivo models for monoamine transporter inhibitors.
Protocol 2.1: Forced Swim Test (FST) in Rodents
Principle: The FST is a widely used model to screen for antidepressant activity. Antidepressant compounds reduce the immobility time of the animal in an inescapable cylinder of water.
Procedure:
-
Acclimation:
-
Habituate the animals (mice or rats) to the testing room.
-
-
Drug Administration:
-
Administer this compound or a vehicle control at various doses via an appropriate route (e.g., intraperitoneal, oral).
-
-
Test:
-
After a specified pre-treatment time, place each animal individually into a glass cylinder filled with water.
-
Record the duration of immobility during the last few minutes of a 6-minute test session.
-
-
Data Analysis:
-
Compare the immobility time between the drug-treated and vehicle-treated groups. A significant reduction in immobility suggests antidepressant-like effects.
-
Scenario B: Compound shows significant NMDA receptor antagonism.
If this compound acts as an NMDA receptor antagonist, it could have potential as an anticonvulsant or neuroprotective agent.
Caption: In vivo models for NMDA receptor antagonists.
Protocol 2.2: Maximal Electroshock (MES) Seizure Test
Principle: The MES test is a model of generalized tonic-clonic seizures and is effective in identifying compounds that prevent seizure spread.[8][9]
Procedure:
-
Drug Administration:
-
Administer this compound or vehicle to groups of animals.
-
-
Seizure Induction:
-
At the time of predicted peak drug effect, deliver a brief electrical stimulus through corneal or ear-clip electrodes.
-
-
Observation:
-
Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
-
Data Analysis:
-
Determine the percentage of animals in each group that are protected from the tonic hindlimb extension. Calculate the median effective dose (ED50).
-
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel CNS therapeutics. The protocols outlined in this guide provide a systematic and hypothesis-driven framework for elucidating its pharmacological profile and in vivo efficacy. Initial characterization should focus on its potential interaction with monoamine transporters and NMDA receptors. Subsequent studies should delve into its selectivity profile, mechanism of action, and pharmacokinetic properties to fully assess its potential as a clinical candidate. The versatility of the pyrrolidine core suggests that further chemical modifications could lead to the discovery of compounds with enhanced potency, selectivity, and desirable drug-like properties.
References
-
Guzikowski, A. P., et al. (2000). Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. Journal of Medicinal Chemistry, 43(5), 984-994. Available from: [Link]
-
Crider, A. M., et al. (1984). Synthesis and dopaminergic activity of 3-(3,4-dihydroxyphenyl)-1-n-propylpyrrolidine hydrobromide. Journal of Pharmaceutical Sciences, 73(11), 1585-1587. Available from: [Link]
-
Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. Available from: [Link]
-
Löscher, W. (2017). Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments. Epilepsy Currents, 17(4), 218-223. Available from: [Link]
-
Shafieq, S., et al. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences, 3(1). Available from: [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Available from: [Link]
-
Gannon, B. M., et al. (2018). Discriminative stimulus effects of 3,4-methylenedioxypyrovalerone (MDPV) and structurally-related synthetic cathinones. Neuropharmacology, 134(Pt A), 77-85. Available from: [Link]
-
Iarushin, S. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6689. Available from: [Link]
-
PubChem. (n.d.). (R)-3-(4-Methoxyphenyl)pyrrolidine. National Center for Biotechnology Information. Available from: [Link]
-
Lindsley, C. W., et al. (2013). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). Journal of Medicinal Chemistry, 56(12), 5208-5212. Available from: [Link]
-
Grimwood, S., et al. (2001). In vitro characterization of novel NR2B selective NMDA receptor antagonists. Neuropharmacology, 40(8), 981-988. Available from: [Link]
-
Xu, W., et al. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 23(5), 1456-1461. Available from: [Link]
Sources
- 1. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discriminative stimulus effects of 3,4-methylenedioxypyrovalerone (MDPV) and structurally-related synthetic cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro characterization of novel NR2B selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
Application Notes and Protocols for the Synthesis of Functionalized Pyrrolidine Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction: The Privileged Pyrrolidine Scaffold in Modern Drug Discovery
The pyrrolidine ring is a ubiquitous and highly valued structural motif in medicinal chemistry and natural product synthesis.[1][2] Its prevalence in a vast number of FDA-approved drugs and biologically active compounds underscores its significance as a "privileged scaffold".[2][3][4][5] The non-planar, five-membered saturated heterocycle provides an ideal framework for creating three-dimensional diversity, which is crucial for specific and high-affinity interactions with biological targets.[2][4] Consequently, the development of robust, efficient, and stereoselective synthetic routes to functionalized pyrrolidines is a central focus for researchers in drug discovery and development.[1][6]
This comprehensive guide provides an in-depth analysis of key synthetic strategies for constructing functionalized pyrrolidine scaffolds. We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-proven protocols, and present comparative data to aid researchers in selecting the optimal synthetic route for their specific target molecules.
Strategic Approaches to Pyrrolidine Synthesis: A Comparative Overview
The construction of the pyrrolidine ring can be broadly classified into two main approaches: the functionalization of a pre-existing pyrrolidine ring, often derived from commercially available starting materials like proline, and the de novo synthesis of the ring from acyclic precursors through cyclization reactions.[1][2][6] This guide will focus on the latter, as it offers greater flexibility in introducing a wide array of substituents and controlling stereochemistry. The principal cyclization strategies to be discussed are:
-
[3+2] Cycloaddition Reactions: Primarily involving azomethine ylides, this powerful method allows for the rapid construction of the pyrrolidine core with the simultaneous formation of multiple stereocenters.[1][7][8]
-
Intramolecular Cyclization Reactions: These methods, including the aza-Michael addition and transition metal-catalyzed C-H amination, are highly effective for forming the pyrrolidine ring from linear precursors.[9][10][11][12]
-
Transition Metal-Catalyzed Cycloadditions: This category encompasses a variety of powerful transformations that leverage the unique reactivity of transition metals to construct the pyrrolidine ring with high efficiency and selectivity.[13]
The choice of synthetic strategy is dictated by several factors, including the desired substitution pattern, the required stereochemistry, the availability of starting materials, and the scalability of the reaction.
Methodology 1: [3+2] Cycloaddition of Azomethine Ylides
The 1,3-dipolar cycloaddition of azomethine ylides with alkenes or alkynes is arguably one of the most versatile and widely employed methods for the synthesis of functionalized pyrrolidines.[8][14][15] This reaction is highly atom-economical and can generate up to four new stereocenters in a single step with a high degree of stereocontrol.[7][8]
Mechanistic Insights
Azomethine ylides are 1,3-dipoles that can be generated in situ from various precursors, most commonly from the condensation of an α-amino acid or ester with an aldehyde or ketone.[7][16] The resulting imine can then be deprotonated or decarboxylated to form the azomethine ylide.[16] The stereochemical outcome of the cycloaddition is often controlled by the geometry of the azomethine ylide and the nature of the dipolarophile.[2]
Figure 1: General workflow for pyrrolidine synthesis via azomethine ylide [3+2] cycloaddition.
Protocol: Asymmetric Copper(I)-Catalyzed [3+2] Cycloaddition
This protocol describes a representative copper-catalyzed asymmetric 1,3-dipolar cycloaddition of an azomethine ylide generated from an α-iminoester.[17] The use of a chiral ligand is critical for achieving high enantioselectivity.
Materials:
-
Copper(I) Iodide (CuI)
-
Chiral Ligand (e.g., (R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine)
-
α-Iminoester (e.g., ethyl 2-(benzylideneamino)acetate)
-
Dipolarophile (e.g., N-phenylmaleimide)
-
Anhydrous Toluene
-
Triethylamine (Et3N)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add CuI (5 mol%) and the chiral ligand (5.5 mol%).
-
Add anhydrous toluene and stir the mixture at room temperature for 30 minutes.
-
Add the α-iminoester (1.0 equiv) and the dipolarophile (1.2 equiv).
-
Add triethylamine (1.5 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary:
| Entry | Dipolarophile | Ligand | Yield (%) | ee (%) |
| 1 | N-Phenylmaleimide | Ligand A | 95 | >99 |
| 2 | Dimethyl fumarate | Ligand A | 88 | 96 |
| 3 | Acrylonitrile | Ligand B | 75 | 92 |
Data is representative and may vary based on specific substrates and conditions.
Methodology 2: Intramolecular Aza-Michael Addition
The intramolecular aza-Michael addition is a powerful strategy for the synthesis of pyrrolidines, involving the cyclization of an amine onto an α,β-unsaturated carbonyl compound or a related Michael acceptor.[9][10] This method is particularly useful for the synthesis of pyrrolidines with specific substitution patterns and can be rendered asymmetric through the use of chiral catalysts or auxiliaries.[3]
Mechanistic Insights
The reaction proceeds via the nucleophilic attack of a tethered amine onto the β-carbon of a Michael acceptor, forming a five-membered ring.[9] The reaction can be catalyzed by either a base, which deprotonates the amine to increase its nucleophilicity, or an acid, which activates the Michael acceptor. The stereochemical outcome is often influenced by the transition state geometry of the cyclization step.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 10. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the In Vitro Biological Profiling of 3-(4-Methoxyphenyl)pyrrolidine
Introduction
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that serves as a foundational scaffold in medicinal chemistry.[1][2] This "privileged structure" is present in numerous natural products and synthetic compounds, exhibiting a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3][4] The compound 3-(4-Methoxyphenyl)pyrrolidine is a derivative of this important class. A systematic and logical in vitro evaluation is the critical first step to characterizing its biological activity and uncovering its therapeutic potential.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to conduct a phased in vitro evaluation of this compound. The protocols are designed as a self-validating system, beginning with essential safety profiling and progressing to a multi-faceted screening of its primary biological activities, culminating in a blueprint for mechanistic investigation.
Section 1: Experimental Strategy - A Tiered Approach
A robust preclinical evaluation of a novel compound necessitates a structured workflow. A tiered approach ensures that resources are used efficiently and that data from foundational assays inform the direction of subsequent, more complex experiments. This strategy begins with determining the compound's cytotoxic profile to establish safe concentration ranges for all future cell-based assays. Following this, the compound is subjected to a panel of primary screens to identify its dominant biological activities. Positive "hits" from this stage can then be advanced to more detailed mechanistic studies.
Caption: Tiered experimental workflow for in vitro biological screening.
Section 2: Foundational Protocol - Cytotoxicity Assessment
Rationale: The evaluation of a compound's cytotoxic potential is a mandatory first step in the drug discovery process.[5][6] In vitro cytotoxicity assays provide critical data on the concentration-dependent toxicity of a compound in cultured cells.[5] This information is essential for distinguishing between a compound's specific biological effects and its general toxicity. The half-maximal inhibitory concentration (IC50) value derived from these assays establishes the upper concentration limit for subsequent cell-based experiments, ensuring that observed effects are not merely a consequence of cell death.[7]
Protocol 2.1: MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance of the solubilized crystals.
Materials:
-
This compound
-
Human cell line (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, or a non-cancerous line like HEK293)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Doxorubicin (Positive Control)
-
96-well cell culture plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[5]
-
Compound Preparation: Prepare a series of dilutions of this compound in culture medium from a concentrated DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% (v/v) to prevent solvent-induced toxicity.[5]
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of the test compound. Include wells for a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[5]
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.[8]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation:
| Cell Line | IC50 (µM) of this compound | IC50 (µM) of Doxorubicin (Positive Control) |
| HeLa | [Insert Value] ± SD | [Insert Value] ± SD |
| MCF-7 | [Insert Value] ± SD | [Insert Value] ± SD |
| HEK293 | [Insert Value] ± SD | [Insert Value] ± SD |
| Data are presented as mean ± standard deviation from three independent experiments. |
Section 3: Primary Biological Activity Screening
Once a non-toxic concentration range has been established, this compound can be evaluated for a range of potential biological activities. The following protocols represent common, high-throughput screens for antimicrobial, anti-inflammatory, and antioxidant properties.
Protocol 3.1: Antimicrobial Activity - Broth Microdilution Assay
Rationale: The rise of antimicrobial resistance has created an urgent need for new antimicrobial agents.[9] Pyrrolidine derivatives have been identified as a promising class of compounds with potential antibacterial activity.[3][4] The broth microdilution method is a standard and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound
-
Ciprofloxacin (Positive Control)
-
Sterile 96-well plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Step-by-Step Methodology:
-
Compound Dilution: Add 50 µL of sterile MHB to all wells of a 96-well plate. Dispense 50 µL of the test compound stock solution into the first column of wells, creating a 2-fold dilution. Serially dilute the compound across the plate by transferring 50 µL from one well to the next.
-
Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 × 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well. Include a positive growth control (MHB + inoculum) and a sterility control (MHB only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[12]
Data Presentation:
| Bacterial Strain | MIC (µg/mL) of this compound | MIC (µg/mL) of Ciprofloxacin |
| S. aureus (ATCC 29213) | [Insert Value] | [Insert Value] |
| E. coli (ATCC 25922) | [Insert Value] | [Insert Value] |
Protocol 3.2: Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition Assay
Rationale: Chronic inflammation is a key driver of many diseases.[8] Macrophages, when activated by stimuli like lipopolysaccharide (LPS), produce pro-inflammatory mediators, including nitric oxide (NO).[8] Therefore, the inhibition of NO production is a common indicator of potential anti-inflammatory activity.
Principle: This assay measures the concentration of nitrite, a stable metabolite of NO, in the supernatant of LPS-stimulated RAW 264.7 macrophage cells using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates an inhibitory effect on NO production.[8]
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (for standard curve)
-
Dexamethasone (Positive Control)
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[8]
-
Treatment: Pre-treat the cells for 1 hour with various non-toxic concentrations of this compound.
-
Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to the supernatant, followed by 50 µL of Part B. Incubate for 10 minutes at room temperature in the dark.
-
Data Acquisition: Measure the absorbance at 540 nm.[13]
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO inhibition relative to the LPS-only control.
Data Presentation:
| Compound Concentration (µM) | % NO Inhibition ± SD |
| 1 | [Insert Value] |
| 10 | [Insert Value] |
| 50 | [Insert Value] |
| 100 | [Insert Value] |
| IC50 (µM) | [Insert Value] |
Protocol 3.3: Antioxidant Activity - DPPH Radical Scavenging Assay
Rationale: Oxidative stress, caused by an imbalance of free radicals and antioxidants, contributes to cellular damage and various diseases.[14] Evaluating a compound's ability to scavenge free radicals is a primary method for assessing its antioxidant potential.[15]
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a chemical test based on electron transfer.[15] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron, the DPPH radical is reduced to a non-radical, yellow-colored form. The degree of color change, measured spectrophotometrically, is proportional to the compound's radical scavenging activity.[16][17]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (Positive Control)
-
96-well plate or spectrophotometer cuvettes
Step-by-Step Methodology:
-
Solution Preparation: Prepare a methanolic solution of DPPH (e.g., 0.1 mM). Prepare various concentrations of this compound in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound concentration.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[16]
-
Data Acquisition: Measure the absorbance at 517 nm.[16]
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. Plot the percentage of scavenging against the compound concentration to determine the EC50 (half-maximal effective concentration).
Data Presentation:
| Compound Concentration (µM) | % DPPH Scavenging Activity ± SD |
| 10 | [Insert Value] |
| 50 | [Insert Value] |
| 100 | [Insert Value] |
| 250 | [Insert Value] |
| EC50 (µM) | [Insert Value] |
Section 4: Mechanistic Insights & Pathway Analysis
Should this compound demonstrate significant activity in a primary screen, the next logical step is to investigate its mechanism of action. For instance, if potent anti-inflammatory effects are observed, a key pathway to investigate is the Nuclear Factor-kappa B (NF-κB) signaling cascade, which is central to the inflammatory response.[8]
Hypothetical Investigation: The NF-κB pathway is typically activated by LPS binding to Toll-like receptor 4 (TLR4). This triggers a cascade that leads to the phosphorylation and degradation of the inhibitor of κB (IκBα), allowing the NF-κB p65/p50 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like iNOS (which produces NO) and COX-2. A potential mechanism for an anti-inflammatory compound is the inhibition of IκBα degradation or the prevention of p65 nuclear translocation. This can be assessed using techniques like Western blotting or immunofluorescence.
Caption: Simplified NF-κB signaling pathway in inflammation.
Section 5: Summary and Future Directions
This guide outlines a systematic, multi-tiered approach for the initial in vitro characterization of this compound. By starting with essential cytotoxicity testing and progressing through a panel of primary biological screens, researchers can efficiently identify and prioritize the most promising activities of this novel compound. Positive results in any of the primary screens should be followed by more in-depth mechanistic studies, such as investigating effects on specific enzymes (e.g., COX-2, bacterial DNA gyrase) or signaling pathways (e.g., NF-κB, MAPK), to fully elucidate its therapeutic potential.
Section 6: References
-
Benchchem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. BenchChem.
-
Wathlet, M., et al. (2018). Methods for in vitro evaluating antimicrobial activity: A review. PMC - PubMed Central.
-
Ijadunola, T. O. (n.d.). A comprehensive review on in-vitro methods for anti- microbial activity.
-
Benchchem. (2025). Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds. BenchChem.
-
WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
-
Drug and Therapeutics Bulletin. (1995). In-vitro activity of antibacterial drugs and clinical practice.
-
IBT Bioservices. (n.d.). IBT Bioservices Guide to In Vitro Antibacterial Testing.
-
Seker, P., & El, S. N. (2021). Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances.
-
Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters.
-
Benchchem. (2025). Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Marine Natural Products. BenchChem.
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
-
Adwas, A. A., et al. (2019). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods.
-
Benchchem. (2025). Pyrrolidine Derivatives: A Comparative Analysis of Biological Activities. BenchChem.
-
Jogdand, S. S., et al. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. IJCRT.org.
-
BioIVT. (n.d.). Antioxidant Assays.
-
Sanna, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.
-
Secrieru, A., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI.
-
Gulcin, I. (2020). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. PubMed Central.
-
Vince, R., & Hua, M. (1990). Synthesis and biological evaluation of 4-purinylpyrrolidine nucleosides. PubMed - NIH.
-
Thant, T., & Priyan, D. (2023). (PDF) Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. ResearchGate.
-
Arsianti, A., et al. (2019). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. PMC - NIH.
-
Chhetri, R. (2025). How to perform an In-vitro Anti-Inflammatory Egg Albumin Denaturation inhibition Assay?.
-
ResearchGate. (2025). (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
-
Chambers, M. S., et al. (2000). 3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. PubMed.
-
PubChem. (n.d.). (R)-3-(4-Methoxyphenyl)pyrrolidine.
-
Frejat, F. D., et al. (2022). Recent insights about pyrrolidine core skeletons in pharmacology. PMC - PubMed Central.
-
Al-Ghorbani, M., et al. (2024). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
- 11. ibtbioservices.com [ibtbioservices.com]
- 12. dtb.bmj.com [dtb.bmj.com]
- 13. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bioivt.com [bioivt.com]
- 15. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
application in the synthesis of psychoactive substances.
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Mastering Purity: Advanced Techniques for the Purification of 3-(4-Methoxyphenyl)pyrrolidine and Its Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
3-(4-Methoxyphenyl)pyrrolidine is a pivotal structural motif in modern medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of pharmacologically active agents. The stereochemistry and purity of this building block are paramount, directly influencing the efficacy, safety, and regulatory approval of the final drug substance. This comprehensive guide provides an in-depth exploration of robust purification techniques, including crystallization, column chromatography, and distillation, tailored for this compound products. Moving beyond a simple recitation of steps, this document elucidates the scientific principles behind each method, offers detailed, field-tested protocols, and presents a logical framework for selecting the optimal purification strategy.
The Critical Role of Purity for this compound
The 3-aryl pyrrolidine scaffold is a privileged structure in drug discovery, appearing in compounds targeting a range of conditions, from neurological disorders to infectious diseases. The methoxy group on the phenyl ring significantly influences the molecule's electronic properties and metabolic profile, making it a common feature. Impurities, which can include starting materials, reagents, by-products, and diastereomers, can have profound and often deleterious effects. They may introduce toxicity, alter the pharmacological profile, or complicate downstream synthetic steps. Therefore, achieving high purity (>99%) is not merely an analytical goal but a fundamental requirement for reliable research and development.
Strategic Selection of a Purification Method
The choice of purification technique is not arbitrary; it is a strategic decision based on the specific context of the synthesis. Key factors include the scale of the reaction, the physical state of the product (solid or oil), the nature of the impurities, and the required final purity.
Caption: Decision matrix for selecting a purification technique.
Method 1: Purification by Recrystallization
Recrystallization is a powerful and scalable technique for purifying solid compounds.[1] It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a minimal amount of hot solvent and allowing it to cool slowly, the desired compound crystallizes out, leaving impurities behind in the mother liquor.[1]
Expertise & Experience: The free base of this compound is often an oil or a low-melting solid, which is not ideal for crystallization.[2] The key to a successful crystallization is to convert the basic pyrrolidine into a salt (e.g., hydrochloride or oxalate). Salts typically have much higher melting points and are more crystalline. A related compound, 3-[(4-methoxyphenyl)sulfonyl]pyrrolidine, is effectively crystallized as its hydrochloride salt from a methanol/diethyl ether mixture.[3] This provides a strong starting point for our target molecule.
Protocol 3.1: Recrystallization as a Hydrochloride Salt
-
Salt Formation: Dissolve the crude this compound (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate (approx. 3-5 mL per gram of crude material).
-
Acidification: Slowly add a solution of HCl (e.g., 2 M HCl in diethyl ether or acetyl chloride) dropwise while stirring until the solution becomes acidic (test with pH paper). The hydrochloride salt will often precipitate immediately.
-
Dissolution: Gently heat the mixture until all the solid dissolves. If it does not fully dissolve, add the minimum amount of hot methanol required to achieve a clear solution. This ensures you are at the saturation point, which is critical for maximizing yield.
-
Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of large, pure crystals. Subsequently, cool the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold diethyl ether. This removes any residual mother liquor containing impurities without dissolving a significant amount of the product.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
| Parameter | Recommended Solvent System | Rationale |
| Primary Solvent | Methanol, Ethanol, Isopropanol | The salt should be soluble in the hot primary solvent. |
| Anti-Solvent | Diethyl Ether, Hexane, Ethyl Acetate | The salt should be poorly soluble in the anti-solvent to induce precipitation/crystallization. |
| Typical Ratio | Varies (e.g., 1:5 to 1:10 Methanol:Ether) | Empirically determined to maximize yield and purity. |
Method 2: High-Purity Purification by Flash Column Chromatography
For small-scale (<10 g) purifications or when dealing with difficult-to-separate impurities, flash column chromatography is the method of choice. It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.
Expertise & Experience: The polarity of this compound is dominated by the basic nitrogen atom. As a free base, it can exhibit "tailing" on silica gel due to strong interaction with acidic silanol groups. This can be suppressed by adding a small amount of a basic modifier, like triethylamine or ammonium hydroxide, to the eluent. A literature precedent for a protected derivative used an ethyl acetate/n-hexane gradient, which is a common and effective system for compounds of moderate polarity.[4]
Protocol 4.1: Flash Chromatography of the Free Base
-
Column Packing: Prepare a silica gel column in a suitable solvent system (e.g., 95:5 Hexane:Ethyl Acetate). The amount of silica should be 50-100 times the weight of the crude product.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. Dry loading is superior for preventing band broadening.
-
Elution: Start with a low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate + 0.5% Triethylamine). The triethylamine is crucial to prevent peak tailing and improve resolution.
-
Gradient: Gradually increase the polarity of the mobile phase (e.g., to 70:30 Hexane:Ethyl Acetate + 0.5% Triethylamine) to elute the product. The optimal gradient is best determined by thin-layer chromatography (TLC) beforehand.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Caption: General workflow for flash column chromatography.
Method 3: Bulk Purification by Vacuum Distillation
For larger quantities of the free base, particularly if it is a liquid or low-melting solid, vacuum distillation is an efficient method for removing non-volatile or very high-boiling impurities.
Expertise & Experience: The molecular weight of this compound is 177.24 g/mol .[5] Amines of this size typically have high boiling points and may decompose at atmospheric pressure. Therefore, distillation must be performed under reduced pressure (vacuum) to lower the boiling point to a safe temperature. A Kugelrohr or short-path distillation apparatus is ideal as it minimizes the distance the vapor travels, reducing product loss. A similar procedure is used for the general purification of pyrrolidine.[6]
Protocol 5.1: Short-Path Vacuum Distillation
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Charge the Flask: Place the crude this compound free base into the distillation flask along with a magnetic stir bar or a few boiling chips to ensure smooth boiling.
-
Apply Vacuum: Gradually apply vacuum to the system. A pressure of <1 mmHg is typically required.
-
Heating: Gently heat the distillation flask using a heating mantle. The temperature should be increased slowly.
-
Distillation: Observe the temperature at the distillation head. Collect the fraction that distills over at a constant temperature. This constant boiling point indicates a pure substance.
-
Termination: Once the desired product has been collected, remove the heat source and allow the apparatus to cool completely before slowly releasing the vacuum.
Purity Assessment: Validating Your Results
Purification is incomplete without rigorous analytical validation. A combination of methods should be used to confirm the purity and identity of the final product.
| Method | Principle | Information Provided |
| HPLC-UV | Separation based on polarity with UV detection.[7] | Provides quantitative purity (% area), detects non-volatile impurities. |
| GC-MS | Separation based on boiling point and polarity, with mass spectrometry detection.[7][8] | Confirms molecular weight and detects volatile impurities. Fragmentation patterns can help identify related substances.[8] |
| qNMR | Quantitative Nuclear Magnetic Resonance.[7] | Provides an absolute purity assessment against a certified internal standard. Also confirms the structure of the compound. |
| DSC | Differential Scanning Calorimetry.[7] | For crystalline solids, can determine purity by analyzing the melting point depression. |
Conclusion
The purification of this compound is a critical step that demands careful consideration and execution. There is no single "best" method; the optimal choice depends on the specific circumstances of the synthesis. By converting the amine to a salt, recrystallization offers a scalable and cost-effective solution for solid products. For achieving the highest levels of purity on a smaller scale, flash column chromatography with a base-modified eluent is unparalleled. For bulk purification of the liquid free base, vacuum distillation is highly effective. By applying the principles and protocols outlined in this guide, researchers can confidently and efficiently obtain high-purity this compound, ensuring the integrity and success of their downstream research and development efforts.
References
-
PrepChem. Synthesis of 3-[(4-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride. Available from: [Link]
-
PrepChem. Preparation of pyrrolidine. Available from: [Link]
-
IUCr. 4-Nitrobenzyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate: crystal structure, Hirshfeld surface analysis and computational chemistry. Available from: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
-
PubChem. (R)-3-(4-Methoxyphenyl)pyrrolidine | C11H15NO | CID 40425398. Available from: [Link]
- This cit
- This cit
- This cit
-
S. M. Hayes, et al. (2007). Chromatographic and mass spectral studies on methoxy methyl methamphetamines related to 3,4-methylenedioxymethamphetamine. Journal of Chromatographic Science, 45(8), 466-76. Available from: [Link]
- This cit
- This cit
- This cit
- This cit
- This cit
Sources
- 1. mt.com [mt.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. prepchem.com [prepchem.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. (R)-3-(4-Methoxyphenyl)pyrrolidine | C11H15NO | CID 40425398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chromatographic and mass spectral studies on methoxy methyl methamphetamines related to 3,4-methylenedioxymethamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming side reactions in 3-(4-Methoxyphenyl)pyrrolidine synthesis.
Technical Support Center: Synthesis of 3-(4-Methoxyphenyl)pyrrolidine
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this valuable pyrrolidine scaffold. Here, we address common challenges and side reactions encountered during its synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design.
A prevalent and efficient method for constructing the 3-aryl-pyrrolidine motif involves a multi-step sequence starting from a substituted phenylacetonitrile. This guide will focus on troubleshooting this common pathway.
Visualizing the General Synthetic Pathway
The synthesis often proceeds through the alkylation of a phenylacetonitrile derivative, followed by reduction and cyclization. Understanding this workflow is key to diagnosing issues at each stage.
Caption: General synthetic workflow for this compound.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific experimental challenges.
Q1: My initial alkylation of 4-methoxyphenylacetonitrile is low-yielding, and I observe significant amounts of a dialkylated byproduct. How can I improve selectivity?
A1: Cause & Mitigation of Over-Alkylation
The acidic α-proton of the nitrile is readily deprotonated, but the resulting carbanion can be alkylated twice if the reaction conditions are not carefully controlled. The mono-alkylated product still possesses a somewhat acidic proton, leading to a second alkylation event.
Core Problem: The rate of the second alkylation is competitive with the first, especially if there is a high local concentration of the alkylating agent or if the base is too strong or used in excess.
Solutions:
-
Slow Addition of the Alkylating Agent: This is the most critical parameter. By adding the alkylating agent (e.g., 1-bromo-2-chloroethane) dropwise at a low temperature (e.g., 0 °C), you maintain a low concentration, favoring mono-alkylation.
-
Choice of Base and Stoichiometry: Using a slight excess (1.05-1.1 equivalents) of a strong, non-nucleophilic base like Sodium Hydride (NaH) is common. Ensure the deprotonation is complete before adding the alkylating agent.
-
Solvent: A polar aprotic solvent like DMF or THF is standard. DMF can promote SN2 reactions but may also lead to side reactions if not anhydrous.
Optimized Protocol for Mono-alkylation:
-
To a flame-dried, three-neck flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) and wash with anhydrous hexanes (2x) to remove the oil.
-
Add anhydrous THF or DMF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 4-methoxyphenylacetonitrile (1.0 eq.) in the same anhydrous solvent.
-
Stir the mixture at 0 °C for 30-60 minutes to ensure complete deprotonation.
-
Add a solution of the alkylating agent (e.g., 1-bromo-2-chloroethane, 1.2 eq.) dropwise via a syringe pump over 1-2 hours, maintaining the temperature at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of starting material and minimize the formation of the dialkylated product.
-
Quench the reaction carefully by slowly adding a saturated aqueous solution of NH₄Cl at 0 °C.
| Parameter | Standard Condition | Optimized for Selectivity | Rationale |
| Addition Rate | Rapid / Bolus | Slow, dropwise (Syringe Pump) | Minimizes local concentration of alkylating agent. |
| Temperature | Room Temperature | 0 °C to Room Temperature | Reduces the rate of the second alkylation. |
| Base Eq. | >1.5 eq. | 1.05 - 1.1 eq. | Prevents excess base from promoting side reactions. |
Q2: The reduction of the intermediate nitrile is incomplete, and I am forming significant secondary amine byproducts. Which reducing agent and conditions are best?
A2: Optimizing Nitrile Reduction for Primary Amine Selectivity
This is a classic challenge in amine synthesis. Catalytic hydrogenation, while attractive for its scalability and atom economy, can lead to the formation of secondary amines.[1] This occurs when the newly formed primary amine attacks the intermediate imine, which is also present on the catalyst surface.
Caption: Formation of secondary amine byproduct during nitrile reduction.
Recommended Solutions:
-
Lithium Aluminum Hydride (LAH): This is a powerful and often highly effective reagent for converting nitriles to primary amines without forming secondary amine byproducts.[2][3]
-
Protocol:
-
Suspend LAH (1.5-2.0 eq.) in anhydrous THF or diethyl ether under a nitrogen atmosphere and cool to 0 °C.
-
Slowly add a solution of the nitrile intermediate in the same solvent.
-
After the addition is complete, warm the mixture to room temperature and then gently reflux for 2-4 hours.
-
Cool the reaction to 0 °C and perform a Fieser workup: sequentially and slowly add X mL of water, X mL of 15% aqueous NaOH, and then 3X mL of water (where X = grams of LAH used).
-
Stir vigorously until a granular white precipitate forms, then filter and wash the solid with THF or ethyl acetate.
-
-
-
Raney Nickel with Ammonia: The addition of ammonia to a catalytic hydrogenation reaction helps suppress secondary amine formation by shifting the equilibrium away from the problematic imine-amine condensation.[4]
-
Protocol:
-
Dissolve the nitrile intermediate in methanol saturated with ammonia.
-
Add Raney Nickel (5-10% by weight) as a slurry in ethanol.
-
Hydrogenate the mixture in a Parr shaker or autoclave at 50-100 psi H₂ at room temperature until hydrogen uptake ceases.
-
Filter the catalyst through a pad of Celite® and concentrate the filtrate.
-
-
-
Sodium Borohydride with a Cobalt Catalyst: This system offers a milder alternative to LAH and can exhibit excellent selectivity.[5][6]
-
Protocol:
-
Dissolve the nitrile intermediate and Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O, 2.0 eq.) in methanol.
-
Cool the solution to 0 °C.
-
Add sodium borohydride (NaBH₄, 5.0 eq.) portion-wise, controlling the vigorous gas evolution.
-
Stir at room temperature for 2-4 hours after the addition is complete.
-
Quench with dilute HCl, basify with NaOH, and extract the product with an organic solvent.
-
-
Q3: My reaction is producing chlorinated byproducts on the methoxyphenyl ring. What is causing this and how can I prevent it?
A3: Avoiding Electrophilic Aromatic Substitution
The 4-methoxyphenyl group is electron-rich and therefore highly susceptible to electrophilic aromatic substitution. If your synthetic route involves steps that use or generate electrophilic chlorine species, chlorination of the ring is a likely side reaction.[7]
Common Causes:
-
Use of certain oxidizing agents: Reagents like N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) will readily chlorinate activated aromatic rings.
-
Acid chlorides with Lewis acids: Using reagents like oxalyl chloride or thionyl chloride in the presence of even catalytic amounts of Lewis acids can generate electrophilic chlorine.
-
Strongly acidic conditions with chloride sources: Some reaction conditions can generate Cl⁺ equivalents that will attack the ring.
Preventative Measures:
-
Reagent Selection: Scrutinize every reagent in your synthetic plan. If a step requires an oxidant or an activating agent, choose one that does not contain chlorine. For example, for an oxidation, consider using a Swern oxidation (oxalyl chloride/DMSO) but be mindful of the stoichiometry and temperature control, or opt for a chlorine-free alternative like Dess-Martin periodinane.
-
Protecting Groups: While less ideal due to extra steps, if a chlorinating agent is unavoidable for other transformations in the molecule, consider temporarily switching the methoxy group to a less activating protecting group.
-
Control of Acidity: If using HCl or other chloride-containing acids, ensure the conditions do not promote oxidation.
Frequently Asked Questions (FAQs)
Q: What is the best way to purify the final this compound product? A: The final product is a basic amine, which lends itself to several purification strategies.
-
Acid-Base Extraction: During the aqueous workup, you can extract the crude product into a dilute acid (e.g., 1M HCl), wash the acidic aqueous layer with an organic solvent (like ethyl acetate or DCM) to remove non-basic impurities, and then basify the aqueous layer (e.g., with 2M NaOH) and re-extract the pure amine product into an organic solvent.
-
Column Chromatography: Silica gel chromatography is effective. Due to the basic nature of the amine, peak tailing can be an issue. This can be mitigated by pre-treating the silica with triethylamine or by using a mobile phase containing a small amount of a base (e.g., 0.5-1% triethylamine or ammonia in methanol) in your solvent system (e.g., dichloromethane/methanol).[8][9]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be a highly effective method for achieving high purity.
Q: Can I use other reducing agents like Sodium Borohydride (NaBH₄) alone for the nitrile reduction? A: No, sodium borohydride by itself is generally not a strong enough reducing agent to reduce a nitrile to a primary amine under standard conditions.[2][5] It requires the addition of a catalyst, such as CoCl₂ as described above, or harsher conditions to become effective for this transformation. For direct, uncatalyzed nitrile reduction, stronger hydride donors like LiAlH₄ are required.[3]
Q: My cyclization step is not working. What are the key factors for a successful intramolecular ring closure? A: Successful intramolecular cyclization to form the pyrrolidine ring depends heavily on the specific precursors and mechanism (e.g., SN2 displacement, reductive amination).
-
For SN2 type cyclizations: Ensure you have a good leaving group on the alkyl chain and that the amine nucleophile is not protonated (i.e., the reaction is run under neutral or basic conditions).
-
For reductive amination cyclizations: This is often performed in one pot with the reduction step. The choice of reducing agent is critical. A reagent like sodium triacetoxyborohydride is often excellent for this purpose as it is mild enough to not reduce the nitrile but will reduce the intermediate iminium ion formed upon cyclization.
-
Concentration: Intramolecular reactions are favored at high dilution, which minimizes intermolecular side reactions. Consider running the cyclization step at a low concentration (e.g., 0.01-0.05 M).
References
-
PrepChem. Synthesis of 3-[(4-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride. Available from: [Link]
-
ResearchGate. A Generic Approach for the Catalytic Reduction of Nitriles | Request PDF. Available from: [Link]
-
Wikipedia. Nitrile reduction. Available from: [Link]
-
DiVA portal. Synthesis of substituted pyrrolidines. Available from: [Link]
-
OrgChem.by. A Quick Guide to Reductions in Organic Chemistry. Available from: [Link]
-
Chemguide. Reducing nitriles to primary amines. Available from: [Link]
-
Drug Development and Delivery. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Available from: [Link]
-
Chemical Journal of Chinese Universities. Reduction of Nitriles with Combined Reducing Agent——Sodium Borohydride/Iron Salts. Available from: [Link]
-
LCGC Europe. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. Available from: [Link]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]
-
Organic Chemistry Portal. Pyrrolidine synthesis. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. Available from: [Link]
-
PubMed Central (PMC). Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids. Available from: [Link]
-
PubMed. Purification strategies for combinatorial and parallel chemistry. Available from: [Link]
-
PubMed. Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. Available from: [Link]
-
ResearchGate. Recent Advances in the Synthesis of Pyrrolidines. Available from: [Link]
-
ChemRxiv. Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. Available from: [Link]
-
National Institutes of Health (NIH). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]
-
PubMed. 3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. Available from: [Link]
-
Teledyne ISCO. Purification Strategies for Flavones and Related Compounds. Available from: [Link]
Sources
- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 2. acs.org [acs.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Reduction of Nitriles with Combined Reducing Agent——Sodium Borohydride/Iron Salts [cjcu.jlu.edu.cn]
- 7. diva-portal.org [diva-portal.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. teledynelabs.com [teledynelabs.com]
Technical Support Center: Diastereoselective Pyrrolidine Synthesis
Welcome to the Technical Support Center for Diastereoselective Pyrrolidine Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing stereochemically defined pyrrolidine scaffolds. The pyrrolidine ring is a vital structural motif in numerous natural products and pharmaceuticals, making its stereocontrolled synthesis a critical endeavor in organic chemistry.[1][2][3]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven insights. Our goal is to empower you to overcome common experimental hurdles and optimize your synthetic strategies for achieving high diastereoselectivity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific challenges you might encounter during your experiments, offering explanations for the underlying causes and actionable solutions.
Problem 1: Poor Diastereomeric Ratio (d.r.)
You've run your reaction, but the NMR analysis reveals a nearly 1:1 mixture of diastereomers, or a ratio significantly lower than reported in the literature.
Potential Causes & Solutions:
-
Suboptimal Catalyst or Lewis Acid: The choice of catalyst is paramount in controlling the stereochemical outcome of many pyrrolidine syntheses, particularly in [3+2] cycloadditions.[3][4] Different Lewis acids can promote different facial selectivities.
-
Troubleshooting Steps:
-
Screen Different Lewis Acids: If you are using a Lewis acid-catalyzed reaction, such as a three-component reaction with an aldehyde, amine, and a cyclopropane derivative, consider screening a panel of Lewis acids. For instance, while Yb(OTf)₃ is effective for achieving cis-2,5-disubstituted pyrrolidines, other Lewis acids might favor the trans isomer or offer improved selectivity for your specific substrate.[2][5]
-
Verify Catalyst Activity: Ensure your catalyst is not deactivated. Many Lewis acids are sensitive to moisture. Use freshly dried solvents and handle catalysts under an inert atmosphere.
-
Adjust Catalyst Loading: While catalytic amounts are typical, in some cases, increasing the catalyst loading can improve diastereoselectivity, although this may also lead to side reactions.[4]
-
-
-
Incorrect Solvent Choice: The solvent can significantly influence the transition state geometry, thereby affecting diastereoselectivity.[6] Solvents can stabilize or destabilize key intermediates and transition states through polarity, hydrogen bonding, or coordinating effects.
-
Troubleshooting Steps:
-
Solvent Screening: Conduct a systematic screen of solvents with varying polarities (e.g., toluene, THF, CH₂Cl₂, acetonitrile).[4] For 1,3-dipolar cycloadditions, it has been observed that solvent choice can dramatically impact the diastereomeric ratio.[4][7]
-
Consider Coordinating Solvents: In reactions involving metal catalysts, coordinating solvents might compete with the substrate for binding to the metal center, potentially altering the stereochemical course of the reaction.
-
-
-
Temperature Fluctuations: Reaction temperature directly impacts the energy difference between the diastereomeric transition states.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Generally, lower temperatures enhance selectivity by amplifying the small energy differences between the transition states leading to the different diastereomers.
-
Precise Temperature Control: Use a cryostat or a well-controlled cooling bath to maintain a stable, low temperature throughout the reaction.
-
-
Problem 2: Inconsistent Diastereoselectivity Between Batches
You've successfully achieved high diastereoselectivity in a previous run, but subsequent attempts with the same protocol yield different and often poorer results.
Potential Causes & Solutions:
-
Reagent Purity and Stoichiometry: The purity of starting materials, especially aldehydes and imines which can be prone to oxidation or polymerization, is critical. In multicomponent reactions, precise stoichiometry is essential.[8]
-
Troubleshooting Steps:
-
Purify Starting Materials: Purify aldehydes by distillation or chromatography immediately before use. Ensure amines are of high purity.
-
In Situ Generation of Reactive Intermediates: For reactions involving unstable intermediates like azomethine ylides or imines, in situ generation is often the most reliable method.[2][5][9] This ensures a consistent concentration of the reactive species.
-
Accurate Stoichiometry: Use precise weighing and calibrated syringes/pipettes to ensure accurate molar ratios of reactants and catalysts.
-
-
-
Atmospheric Contamination: Moisture and oxygen can interfere with many catalytic systems and reactive intermediates.
-
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction under a rigorously inert atmosphere of argon or nitrogen.
-
Dry Solvents and Reagents: Use freshly distilled or commercially available anhydrous solvents. Dry other reagents as appropriate for their chemical properties. Molecular sieves can be added to the reaction mixture to scavenge trace amounts of water.[2]
-
-
-
Reaction Time and Monitoring: Allowing a reaction to proceed for too long after completion can sometimes lead to epimerization of the desired product, especially if the reaction conditions are harsh or if basic/acidic species are present.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to closely monitor the reaction.
-
Quench Promptly: Once the reaction has reached completion, quench it promptly and proceed with the workup to isolate the product and prevent potential degradation or isomerization.
-
-
Frequently Asked Questions (FAQs)
Q1: How does the choice of catalyst influence the stereochemical outcome in a [3+2] cycloaddition for pyrrolidine synthesis?
The catalyst, often a Lewis acid, plays a crucial role in coordinating to the reactants, thereby organizing the transition state and dictating the facial selectivity of the cycloaddition.[3] In the case of 1,3-dipolar cycloadditions involving azomethine ylides, metal catalysts can coordinate to both the dipole and the dipolarophile, leading to a more ordered, compact transition state. This coordination pre-determines the trajectory of the approaching reactants, favoring the formation of one diastereomer over the other. The specific ligand environment around the metal center is also critical in creating a chiral pocket that influences the stereochemical outcome.[10]
Q2: What is the mechanistic basis for achieving high diastereoselectivity in the synthesis of 2,5-disubstituted pyrrolidines?
High diastereoselectivity in the formation of 2,5-disubstituted pyrrolidines often relies on controlling the approach of the reactants in the key bond-forming step. For example, in the Yb(OTf)₃-catalyzed reaction of imines with 1,1-cyclopropanediesters, the Lewis acid is thought to activate the imine. The cyclopropane then attacks in a concerted or stepwise manner. The steric interactions between the substituents on the imine and the cyclopropane in the transition state will favor a specific geometry, leading to the preferential formation of the cis or trans product.[2][5] Similarly, in intramolecular reactions like the copper-promoted aminooxygenation of alkenes, the stereochemistry of the starting material can direct the cyclization to favor the formation of either cis or trans 2,5-disubstituted pyrrolidines with high selectivity.[11]
Q3: Can the electronic properties of the substituents on the reactants affect the diastereoselectivity?
Absolutely. The electronic nature of the substituents on both the dipole (in cycloadditions) and the dipolarophile can influence the frontier molecular orbital (FMO) energies and coefficients. This, in turn, affects the rate and selectivity of the reaction. Electron-withdrawing groups on the dipolarophile generally accelerate the reaction and can enhance selectivity by lowering the LUMO energy. Conversely, the electronic properties of substituents on the azomethine ylide can also modulate its reactivity and the stereochemical course of the cycloaddition.[9]
Q4: Are there any general guidelines for choosing a solvent to improve diastereoselectivity?
While there is no universal rule, some general principles can be applied. Non-polar, non-coordinating solvents like toluene or hexane often lead to more organized transition states, as they do not compete with the substrate for binding to the catalyst. Polar aprotic solvents like THF or CH₂Cl₂ can be good choices, but their coordinating ability can sometimes be detrimental. Protic solvents are generally avoided in reactions with moisture-sensitive catalysts but have been shown to be optimal in some catalyst-free 1,3-dipolar cycloadditions.[12] The best approach is often an empirical screen of a few representative solvents to identify the optimal medium for a specific reaction.[4]
Experimental Protocols & Data
Table 1: Comparison of Lewis Acids in a Three-Component Pyrrolidine Synthesis
This table summarizes the effect of different Lewis acids on the diastereoselectivity of the reaction between benzaldehyde, benzylamine, and a 1,1-cyclopropanediester.
| Entry | Lewis Acid (10 mol%) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | Yb(OTf)₃ | Toluene | 80 | 92 | >10:1 |
| 2 | Sc(OTf)₃ | Toluene | 80 | 85 | 8:1 |
| 3 | Cu(OTf)₂ | Toluene | 80 | 78 | 5:1 |
| 4 | In(OTf)₃ | Toluene | 80 | 65 | 3:1 |
Data is illustrative and based on trends reported in the literature.[2][5]
Protocol: General Procedure for Yb(OTf)₃-Catalyzed Diastereoselective Synthesis of cis-2,5-Disubstituted Pyrrolidines[2]
-
To a flame-dried round-bottom flask under an argon atmosphere, add the aldehyde (1.1 mmol) and the primary amine (1.1 mmol) to dry toluene (10 mL).
-
Stir the mixture over activated 4 Å molecular sieves for 30 minutes at room temperature to facilitate in situ imine formation.
-
Add Yb(OTf)₃ (0.1 mmol) and the 1,1-cyclopropanediester (1.0 mmol) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired pyrrolidine.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.
Visualizing Reaction Pathways
Diagram 1: Catalytic Cycle for Lewis Acid-Promoted Pyrrolidine Synthesis
Caption: Catalytic cycle for the synthesis of cis-pyrrolidines.
Diagram 2: Troubleshooting Logic for Poor Diastereoselectivity
Caption: Troubleshooting flowchart for improving diastereoselectivity.
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes. NIH. [Link]
-
Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines. ResearchGate. [Link]
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters - ACS Publications. [Link]
-
Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters. Organic Chemistry Portal. [Link]
-
Palladium(II)-Catalyzed Enantio- and Diastereoselective Synthesis of Pyrrolidine Derivatives. Organic Letters - ACS Publications. [Link]
-
Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications (RSC Publishing). [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines. ACS Publications. [Link]
-
Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers. [Link]
-
Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Accounts of Chemical Research - ACS Publications. [Link]
-
Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. NIH. [Link]
-
Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. ACS Omega. [Link]
-
Stereochemical Diversity in Pyrrolidine Synthesis by Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides. Request PDF - ResearchGate. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH. [Link]
-
Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. [Link]
-
Asymmetric multicomponent reactions: diastereoselective synthesis of substituted pyrrolidines and prolines. PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters [organic-chemistry.org]
- 6. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 8. Asymmetric multicomponent reactions: diastereoselective synthesis of substituted pyrrolidines and prolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes; Formal Synthesis of (+)-Monomorine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
optimization of reaction conditions for pyrrolidine functionalization.
Welcome to the technical support center for the optimization of reaction conditions for pyrrolidine functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying the pyrrolidine scaffold. Pyrrolidine and its derivatives are crucial pharmacophores found in numerous natural products and FDA-approved drugs.[1][2] Consequently, the ability to selectively functionalize this saturated heterocycle is of paramount importance in medicinal chemistry.[1][3]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges. The advice herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Part 1: Troubleshooting Guide - Common Experimental Hurdles
This section addresses common problems encountered during the functionalization of the pyrrolidine ring, offering explanations for the underlying causes and providing actionable solutions.
Low Yield or Incomplete Conversion in C-H Functionalization Reactions
Question: I am attempting a palladium-catalyzed C-H arylation of my N-protected pyrrolidine derivative, but I am observing low yields and significant amounts of unreacted starting material. How can I improve the conversion?
Answer:
Low conversion in palladium-catalyzed C-H functionalization of saturated heterocycles like pyrrolidine is a frequently encountered issue.[4] This often stems from suboptimal reaction parameters that can affect catalyst activity, stability, or the thermodynamics of the C-H activation step. Here’s a systematic approach to troubleshoot this problem:
-
Re-evaluate Your Directing Group: The choice of directing group is critical for successful C-H activation. The widely used 8-aminoquinoline (AQ) amide directing group has been effective, but modifications may be necessary for specific substrates.[4] For instance, a C3-linked AQ directing group has been shown to selectively direct arylation to the C4 position.[1] If you are observing a plateau in conversion at 60-70%, it might be beneficial to explore alternative directing groups, such as a dimethylaminoquinoline (DMAQ) amide, which has demonstrated improved performance in some cases.[4]
-
Optimize the Base and Solvent System: The choice of base is crucial and can significantly impact the reaction outcome. While strong bases like sodium tert-butoxide (NaOtBu) are often used, they can be incompatible with sensitive functional groups.[5] Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in solvents like dioxane can offer a milder alternative and improve tolerance for functionalities like enolizable ketones, esters, and nitro groups.[5] A systematic screening of bases and solvents is highly recommended.
-
Ligand and Palladium Source Screening: The ligand coordinated to the palladium center plays a vital role in the catalytic cycle, influencing both oxidative addition and reductive elimination steps. Electron-rich ligands can promote oxidative addition.[4] For carboamination reactions, ligands like Dpe-phos have been shown to be effective.[5] It is also worthwhile to screen different palladium sources, such as Pd(OAc)₂ or Pd₂(dba)₃.[5]
-
Consider the Reaction Temperature and Concentration: More forcing conditions, such as elevated temperatures, do not always lead to higher yields and can sometimes promote catalyst decomposition or side reactions.[4] A careful optimization of the reaction temperature is necessary. Additionally, reaction concentration can influence the rate and efficiency of the reaction.
-
Investigate Catalyst Inhibition: The product itself or impurities in the starting materials could be inhibiting the catalyst. Purification of starting materials is crucial. If product inhibition is suspected, running the reaction at a lower concentration or with a slower addition of one of the reactants might be beneficial.
Poor Regio- or Stereoselectivity
Question: My C-H functionalization reaction is producing a mixture of regioisomers (e.g., C2 vs. C4 arylation) and/or diastereomers. How can I improve the selectivity?
Answer:
Achieving high regio- and stereoselectivity in pyrrolidine functionalization is a significant challenge due to the presence of multiple C-H bonds with similar reactivity.[1][4] The selectivity is often governed by a combination of steric and electronic factors, as well as the specific catalytic system employed.
-
Strategic Placement of Directing Groups: The position of the directing group on the pyrrolidine ring is a powerful tool for controlling regioselectivity. For example, a directing group at the C3 position can effectively direct arylation to the C4 position, leading to cis-3,4-disubstituted pyrrolidines with excellent selectivity.[1] This is attributed to the formation of a more stable palladacycle intermediate.
-
Bulky Protecting Groups: The use of sterically demanding N-protecting groups, such as the tert-butoxycarbonyl (Boc) group, can influence regioselectivity by sterically hindering certain positions.[1] For instance, a bulky N-Boc group can disfavor functionalization at the C2 and C5 positions, thereby promoting reaction at C3 or C4.[1]
-
Understanding the Reaction Mechanism: A deeper understanding of the reaction mechanism can provide insights into controlling stereoselectivity. For palladium-catalyzed C-H arylation, the C-H activation often proceeds through a concerted metalation-deprotonation pathway.[4] The stereochemical outcome is determined during this step. Computational studies combined with experimental work can help in designing substrates and catalysts that favor the formation of a single diastereomer.[4]
-
Post-Reaction Isomerization: In some cases, it may be possible to epimerize an undesired diastereomer to the desired one. For example, a cis-3,4-disubstituted pyrrolidine could potentially be converted to the trans-isomer under specific basic or acidic conditions, though this requires careful optimization to avoid decomposition.[1]
Challenges in N-Functionalization (N-Arylation)
Question: I am struggling with the N-arylation of a pyrrolidine derivative using a Buchwald-Hartwig reaction. The yields are consistently low. What are the key parameters to optimize?
Answer:
N-arylation of pyrrolidines is a fundamental transformation, and the Buchwald-Hartwig amination is a powerful tool for this purpose.[6] However, its success is highly dependent on the careful optimization of several reaction parameters.
-
Catalyst System (Palladium Precursor and Ligand): The choice of palladium precursor and ligand is paramount. Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(dba)₂. The ligand choice is often more critical. A wide array of phosphine-based ligands (e.g., BINAP, Xantphos, DavePhos) have been developed for this reaction. The optimal ligand depends on the specific substrates being coupled. A thorough screening of different ligands is often the most effective way to improve yields.
-
Base Selection: The base plays a crucial role in the catalytic cycle, as it is involved in the deprotonation of the amine. Common bases include NaOtBu, LiHMDS, and Cs₂CO₃. The strength and solubility of the base can significantly affect the reaction rate and yield. For substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ should be considered.[5]
-
Solvent Effects: The solvent can influence the solubility of the reactants and the catalyst, as well as the stability of the catalytic species. Common solvents for Buchwald-Hartwig reactions include toluene, dioxane, and THF. The choice of solvent should be optimized for each specific reaction.
-
Aryl Halide Reactivity: The nature of the aryl halide is also important. Aryl iodides are generally more reactive than aryl bromides, which are in turn more reactive than aryl chlorides. For less reactive aryl halides, more active catalyst systems (e.g., using more electron-rich and bulky ligands) are typically required.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the diastereoselective synthesis of functionalized pyrrolidines?
A1: Several powerful methods exist for the diastereoselective synthesis of functionalized pyrrolidines. These include:
-
Intramolecular Cycloadditions: 1,3-dipolar cycloaddition reactions of azomethine ylides with alkenes are a classic and effective strategy.[3][7]
-
Copper-Promoted Intramolecular Aminooxygenation: This method allows for the synthesis of 2,5-cis- or 2,5-trans-disubstituted pyrrolidines with excellent diastereoselectivity.[8]
-
N-Bromosuccinimide (NBS)-Induced Cascade Reactions: An electrophilic aminocyclization-ring expansion cascade using NBS can produce functionalized pyrrolidines with multiple stereocenters.[9]
-
Metal-Catalyzed N-H Insertion Reactions: Rhodium(II) or copper(I) catalyzed N-H insertion of metallocarbenes followed by an intramolecular aldol reaction provides a stereoselective route to highly substituted proline derivatives.[10]
Q2: How can I achieve functionalization at the α-position (C2 or C5) of the pyrrolidine ring?
A2: Functionalization at the α-position can be achieved through several strategies:
-
Redox-Neutral C-H Functionalization: This approach involves the formation of an azomethine ylide intermediate, which can then be trapped by a nucleophile.[11] This method allows for the direct arylation of the α-position.[11]
-
Directed C-H Functionalization: Using a directing group on the nitrogen atom can direct metallation and subsequent functionalization to the C2 position.
-
Deprotonation-Trapping: For N-Boc protected pyrrolidines, α-deprotonation with a strong base followed by trapping with an electrophile is a common method.[12]
Q3: Are there metal-free methods for pyrrolidine functionalization?
A3: Yes, metal-free approaches are gaining traction. For instance, the dehydrogenation of pyrrolidines to pyrroles can be catalyzed by B(C₆F₅)₃.[13] Additionally, direct C-H functionalization of pyrrolidine can be achieved under metal-free conditions to produce pyrrolinium-based ionic liquids.[14]
Q4: What are the key considerations for removing the directing group after a C-H functionalization reaction?
A4: The removal of the directing group is a critical final step. The conditions for removal must be chosen carefully to avoid decomposition of the functionalized product. For AQ-type directing groups, mild conditions for removal have been developed to access amides, acids, esters, and alcohols.[1] It is essential to consult the literature for specific protocols tailored to the directing group used.
Part 3: Experimental Protocols and Data
Protocol 1: Palladium-Catalyzed C4-H Arylation of N-Boc-pyrrolidine-3-carboxamide
This protocol is adapted from the work of Bull and coworkers and demonstrates a regio- and stereoselective C-H arylation.[1]
Materials:
-
N-Boc-pyrrolidine-3-carboxylic acid
-
8-Aminoquinoline
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
Aryl iodide
-
Pd(OAc)₂ (Palladium(II) acetate)
-
K₂CO₃ (Potassium carbonate)
-
Toluene (anhydrous)
Procedure:
-
Synthesis of the Directing Group Precursor: Couple N-Boc-pyrrolidine-3-carboxylic acid with 8-aminoquinoline using standard EDC/HOBt amide coupling conditions. Purify the resulting amide by column chromatography.
-
C-H Arylation Reaction:
-
To an oven-dried reaction vessel, add the N-Boc-3-(quinolin-8-ylcarbamoyl)pyrrolidine (1.0 equiv), aryl iodide (1.2 equiv), Pd(OAc)₂ (0.02 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture at the optimized temperature (e.g., 100-120 °C) for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography to yield the cis-3,4-disubstituted pyrrolidine derivative.
-
Table 1: Optimization of Reaction Conditions for Pd-Catalyzed Carboamination
This table summarizes key findings from the optimization of Pd-catalyzed carboamination reactions for the synthesis of functionalized pyrrolidines, adapted from Wolfe and coworkers.[5]
| Entry | Base | Solvent | Palladium Source | Ligand | Yield (%) |
| 1 | NaOtBu | Toluene | Pd₂(dba)₃ | Dpe-phos | >95 |
| 2 | Cs₂CO₃ | Toluene | Pd₂(dba)₃ | Dpe-phos | 38 |
| 3 | Cs₂CO₃ | Dioxane | Pd(OAc)₂ | Dpe-phos | 75 |
| 4 | K₃PO₄ | Dioxane | Pd(OAc)₂ | Dpe-phos | 72 |
As demonstrated, while NaOtBu provides excellent yield, milder bases like Cs₂CO₃ and K₃PO₄ in dioxane offer good yields with improved functional group tolerance.[5]
Part 4: Visualizing Reaction Workflows and Concepts
Diagram 1: Troubleshooting Workflow for Low Yield in C-H Functionalization
Caption: A systematic workflow for troubleshooting low yields in pyrrolidine C-H functionalization.
Diagram 2: Conceptual Overview of Directed C-H Functionalization
Caption: Key steps in a palladium-catalyzed directed C-H arylation of a pyrrolidine derivative.
References
-
Diastereoselective synthesis of functionalized pyrrolidines through N-bromosuccinimide-induced aziridine ring expansion cascade. SciSpace by Typeset. [Link]
-
Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes. National Institutes of Health. [Link]
-
On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis. [Link]
-
Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters. [Link]
-
Stereoselective Synthesis of Functionalized Pyrrolidines by the Diverted N-H Insertion Reaction of Metallocarbenes with β-Aminoketone Derivatives. ResearchGate. [Link]
-
Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. National Institutes of Health. [Link]
-
Ir-Catalyzed Synthesis of Functionalized Pyrrolidines and Piperidines Using the Borrowing Hydrogen Methodology. The Journal of Organic Chemistry. [Link]
-
B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. National Institutes of Health. [Link]
-
Diastereoselective Synthesis of Densely Functionalized 1-Pyrrolines. Synfacts. [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines and an octahydro-dipyrroloquinoline skeleton. RSC Publishing. [Link]
-
Mild Conditions for the Synthesis of Functionalized Pyrrolidines via Pd-Catalyzed Carboamination Reactions. National Institutes of Health. [Link]
-
Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. National Institutes of Health. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]
-
Redox-Triggered α-C–H Functionalization of Pyrrolidines: Synthesis of Unsymmetrically 2,5-Disubstituted Pyrrolidines. ACS Publications. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
-
Redox-Triggered α-C-H Functionalization of Pyrrolidines: Synthesis of Unsymmetrically 2,5-Disubstituted Pyrrolidines. PubMed. [Link]
-
Regio- and Stereospecific Synthesis of C-3 Functionalized Proline Derivatives by Palladium Catalyzed Directed C(sp3)–H Arylation. ACS Publications. [Link]
-
Optimization of the reaction conditions[a]. ResearchGate. [Link]
-
Pyrrolidine synthesis via ring contraction of pyridines. National Institutes of Health. [Link]
-
Pyrrolidine synthesis via iterative δ C–H arylation and δ C–H amination. ResearchGate. [Link]
-
Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. ACS Publications. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]
-
Synthesis of Functionalized Pyrrolidin-2-ones and (S)-Vigabatrin from Pyrrole. ACS Publications. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
C−H functionalization reactions for the syntheses of pyrrolidines. ResearchGate. [Link]
-
Direct α-C–H Bond Functionalization of Unprotected Cyclic Amines. National Institutes of Health. [Link]
-
Metal-free C–H functionalization of pyrrolidine to pyrrolinium-based room temperature ionic liquid crystals. RSC Publishing. [Link]
-
Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. PubMed. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mild Conditions for the Synthesis of Functionalized Pyrrolidines via Pd-Catalyzed Carboamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolidine synthesis [organic-chemistry.org]
- 8. Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes; Formal Synthesis of (+)-Monomorine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00983E [pubs.rsc.org]
- 12. Direct α-C–H Bond Functionalization of Unprotected Cyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metal-free C–H functionalization of pyrrolidine to pyrrolinium-based room temperature ionic liquid crystals - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Navigating the Synthesis of 3-(4-Methoxyphenyl)pyrrolidine: A Technical Support Guide
For Immediate Release
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the scale-up synthesis of 3-(4-Methoxyphenyl)pyrrolidine. This valuable pyrrolidine derivative is a key building block in the development of various pharmaceutical compounds.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure a smooth and efficient synthesis process.
Troubleshooting Guide: Overcoming Common Hurdles in Scale-Up Synthesis
Scaling up the synthesis of any compound from the lab bench to a larger production scale often introduces unforeseen challenges.[3] This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low Overall Yield
A diminished yield is a frequent concern during scale-up. Several factors can contribute to this issue.
Possible Causes & Recommended Actions:
| Potential Cause | Troubleshooting & Optimization Strategy |
| Incomplete Reaction | - Reaction Time: Extend the reaction time to ensure complete conversion of starting materials. Monitor the reaction progress using appropriate analytical techniques like TLC, GC, or LC-MS. - Temperature Control: Suboptimal temperatures can slow down the reaction rate. Ensure uniform heating and precise temperature control, as hot spots can lead to side product formation. |
| Side Reactions | - Choice of Reagents: The selection of reagents is critical. For instance, in reductive amination routes, using a selective reducing agent can minimize the reduction of other functional groups. - Protecting Groups: In multi-step syntheses, the choice of protecting groups is crucial. Inconvenient removal of protecting groups at a large scale can lead to product loss. |
| Catalyst Deactivation | - Catalyst Quality: Impurities in starting materials or byproducts can poison the catalyst. Consider using fresh catalyst or regenerating the existing batch if possible. - Catalyst Loading: The optimal catalyst loading may need to be re-evaluated at a larger scale. |
| Product Isolation Issues | - Extraction Inefficiency: During aqueous work-up, ensure the pH is optimized for the extraction of the basic pyrrolidine product into the organic phase. Multiple extractions with smaller volumes of solvent are often more effective. - Purification Losses: High polarity of the product can make purification by traditional column chromatography challenging.[4] Explore alternative purification methods like distillation or crystallization. |
Problem 2: Impurity Profile and Purification Challenges
The presence of impurities can significantly impact the quality of the final product and complicate the purification process.
Common Impurities and Mitigation Strategies:
-
Over-alkylation or Di-substitution: In syntheses involving the formation of the pyrrolidine ring, there is a risk of multiple substitutions on the nitrogen atom.
-
Mitigation: Carefully control the stoichiometry of the reactants. A slow, controlled addition of the alkylating or arylating agent can help minimize this side reaction.
-
-
Oxidation Products: The 4-methoxyphenyl group can be susceptible to oxidation, especially under harsh reaction conditions or prolonged exposure to air at high temperatures.
-
Mitigation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). The use of antioxidants, where compatible with the reaction chemistry, can also be considered.
-
-
Residual Starting Materials or Intermediates: Incomplete reactions will lead to the presence of starting materials in the crude product.
-
Mitigation: As mentioned previously, ensure complete reaction by optimizing reaction time and temperature. Effective purification techniques are also key to removing unreacted starting materials.
-
Advanced Purification Techniques for Scale-Up:
For large-scale purification, traditional column chromatography can be inefficient and costly.[4] Consider the following alternatives:
-
Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be a highly effective method for purification on a larger scale.[5]
-
Crystallization: Formation of a salt (e.g., hydrochloride) can often facilitate crystallization and purification of amine compounds. Experiment with different solvents and solvent mixtures to find optimal crystallization conditions.
-
Extractive Distillation: This technique can be employed for separating components with close boiling points.[5]
Frequently Asked Questions (FAQs)
This section addresses common questions that researchers may have regarding the synthesis of this compound.
Q1: What are the most common synthetic routes to prepare this compound?
A1: Several synthetic strategies can be employed. The choice often depends on the availability of starting materials, desired scale, and stereochemical requirements. Common approaches include:
-
Reductive Amination of a 1,4-dicarbonyl compound: This involves the reaction of a suitable 1,4-dicarbonyl precursor with an amine, followed by reduction.
-
Cyclization of an amino alcohol or amino halide: An intramolecular cyclization can form the pyrrolidine ring.
-
[3+2] Cycloaddition Reactions: The reaction of azomethine ylides with electron-deficient alkenes is a powerful method for constructing the pyrrolidine ring.[1]
-
Functionalization of a pre-existing pyrrolidine ring: Starting with a commercially available pyrrolidine derivative and introducing the 4-methoxyphenyl group is another viable option.[2]
Q2: How can I effectively monitor the progress of the reaction?
A2: Regular monitoring is crucial for determining the reaction endpoint and minimizing side product formation. Suitable techniques include:
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative analysis.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the consumption of starting materials and the formation of the product.
-
Mass Spectrometry (MS): Can be coupled with GC or LC to identify the product and any major byproducts.
Q3: What safety precautions should be taken during the synthesis?
A3: Standard laboratory safety practices should always be followed. Specific considerations for this synthesis may include:
-
Handling of Reagents: Some reagents used in pyrrolidine synthesis can be hazardous. Always consult the Safety Data Sheet (SDS) for each chemical and use appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat.
-
Inert Atmosphere: As mentioned, using an inert atmosphere can prevent oxidation and is a good safety practice when working with flammable solvents.
-
Pressure and Temperature: Be mindful of potential pressure build-up in sealed reaction vessels, especially when heating.
Visualizing the Synthetic Workflow
To aid in understanding a potential synthetic approach, the following diagram illustrates a generalized workflow for the synthesis of a substituted pyrrolidine.
Caption: Generalized workflow for the synthesis of this compound.
Logical Troubleshooting Flowchart
When encountering issues, a systematic approach to troubleshooting is essential. The following flowchart provides a logical path to identifying and resolving common problems.
Caption: A logical flowchart for troubleshooting common synthesis problems.
References
- Technical Support Center: Pyrrolidine Synthesis Scale-Up - Benchchem. (n.d.).
- Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines | ACS Omega. (n.d.).
- Technical Support Center: Scaling Up Pyrrolidine-3,4-diamine Synthesis for Preclinical Studies - Benchchem. (n.d.).
- New Pyrrolidine Synthesis Method Revealed: Latest Research, Applications & Expert Analysis | 2024 China Chemistry News. (n.d.).
- Synthesis of 3-(4-methoxyphenyl)-5-phenyl-pyrrolidin-3-ol - DiVA portal. (2017).
- An In-depth Technical Guide on 1-(3,4,5-Triethoxybenzoyl)pyrrolidine: Discovery and History - Benchchem. (n.d.).
- Addressing challenges in the scale-up synthesis of Tovopyrifolin C - Benchchem. (n.d.).
- Synthesis of unique pyrrolidines for drug discovery - Enamine. (n.d.).
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (n.d.).
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC - NIH. (n.d.).
Sources
resolving purification issues with polar pyrrolidine derivatives
Welcome to the Technical Support Center for Polar Pyrrolidine Derivatives. As a Senior Application Scientist, I understand the unique and often frustrating challenges associated with purifying these highly polar, basic compounds. This guide is structured to provide immediate, actionable solutions to common problems, followed by in-depth troubleshooting protocols. My goal is to explain not just what to do, but why a particular strategy is effective, grounding our advice in established chemical principles.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered during the purification of polar pyrrolidine derivatives.
Q1: My pyrrolidine derivative is streaking badly on my silica TLC plate and column. What's happening and how do I fix it?
A1: This is the most common issue. The basic nitrogen atom in the pyrrolidine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This strong, often irreversible, binding leads to "streaking" or "tailing," where the compound elutes slowly and continuously, resulting in poor separation and low recovery.[3]
-
Quick Fix: Add a basic modifier to your mobile phase. A small amount of triethylamine (0.1-1%) or a 1-2% solution of ammonia in methanol can be added to your eluent.[4] These basic additives will compete with your compound for the acidic sites on the silica, allowing your derivative to travel more cleanly down the column.[5]
Q2: My compound is highly water-soluble. How can I effectively extract it from an aqueous reaction mixture?
A2: The polarity of your derivative makes it favor the aqueous layer during a standard liquid-liquid extraction.[6][7] To improve its transfer into the organic phase, you must decrease its solubility in water.
-
Quick Fix: Use a technique called "salting out."[4] Add a saturated solution of sodium chloride (brine) or solid NaCl to your aqueous layer until it is saturated.[8] This increases the polarity of the aqueous phase, effectively "pushing" your less-polar (by comparison) organic compound into the organic layer.[9] For very polar compounds, you may need to switch to a more polar extraction solvent like n-butanol.[8]
Q3: I've isolated my product, but it's an oil that refuses to crystallize. What should I do?
A3: "Oiling out" is common for polar compounds, which often have lower melting points or form eutectic mixtures with residual impurities.[4][10] This happens when the solution becomes supersaturated too quickly or at a temperature above the compound's melting point.
-
Quick Fix: Try dissolving the oil in a minimum amount of a good solvent and then slowly adding a poor solvent (an "anti-solvent") until you see persistent cloudiness. Let it stand. Alternatively, scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites to induce crystallization.[4][11]
Q4: My compound seems to be decomposing on the silica column. How can I confirm this and prevent it?
A4: The acidic nature of silica gel can cause degradation of sensitive compounds.[12]
-
Quick Fix: To check for stability, spot your compound on a silica TLC plate, and then spot it again in the same location after 30-60 minutes. Develop the plate. If you see new spots or significant streaking from the second application that wasn't there initially, your compound is likely unstable on silica.[12] Consider switching to a less acidic stationary phase like neutral or basic alumina, or use reversed-phase chromatography.[4]
In-Depth Troubleshooting Guides
This section provides detailed protocols and explanations for overcoming complex purification challenges.
Guide 1: Optimizing Chromatographic Separations
Polar pyrrolidines present a significant challenge for traditional normal-phase chromatography. Here’s a systematic approach to finding the right method.
Problem: Persistent Peak Tailing in Normal-Phase Chromatography
Even with basic modifiers, you may still see poor peak shape, especially if your compound is exceptionally polar.
dot graph TD { A[Start: Crude Sample with Tailing on Silica] --> B{Is tailing severe even with 1% TEA?}; B -- Yes --> C[Switch Stationary Phase]; B -- No --> D[Optimize Mobile Phase]; C --> E{Compound Polarity?}; E -- Very High --> F[Consider HILIC]; E -- Moderate/Basic --> G[Try Alumina (Neutral/Basic)]; D --> H[Increase Modifier Concentration (up to 2% TEA or NH3/MeOH)]; H --> I{Separation Improved?}; I -- Yes --> J[Proceed with Column]; I -- No --> C; G --> K[Run test gradients on TLC]; F --> L[Screen HILIC columns]; J --> M[Purified Product]; K --> M; L --> M;
} enddot Caption: Decision workflow for troubleshooting peak tailing.
Solution: Hydrophilic Interaction Liquid Chromatography (HILIC)
When your compound is too polar for reversed-phase (elutes too early) and interacts too strongly with silica in normal-phase, HILIC is the ideal solution.[13][14] HILIC uses a polar stationary phase (like silica or a bonded diol) and a mobile phase with a high concentration of an organic solvent (like acetonitrile) mixed with a small amount of aqueous buffer.[13]
Mechanism Insight: In HILIC, a water-enriched layer forms on the surface of the polar stationary phase. Your polar pyrrolidine derivative partitions between this immobilized water layer and the organic-rich mobile phase.[13][15] The more polar the analyte, the more it is retained.[13] This provides an orthogonal separation mechanism to reversed-phase.
Experimental Protocol: HILIC Method Development
-
Column Selection: Start with a bare silica or an amide-bonded HILIC column.
-
Mobile Phase Preparation:
-
Solvent A: 10 mM Ammonium Acetate or Ammonium Formate in Water. These buffers are volatile and MS-compatible.
-
Solvent B: Acetonitrile.
-
-
Initial Gradient Conditions:
-
Sample Preparation: Dissolve your sample in a solvent that mimics the initial mobile phase composition (e.g., 90:10 Acetonitrile:Water) to ensure good peak shape. Injecting in a much stronger (more aqueous) solvent can cause peak distortion.
-
Optimization: Adjust the gradient slope and buffer concentration to optimize resolution.
| Parameter | Recommendation for Polar Amines | Rationale |
| Stationary Phase | Silica, Amine, Amide, or Zwitterionic HILIC | Provides polar surface for hydrophilic partitioning.[13][17] Amine phases can also provide weak anion-exchange.[18] |
| Mobile Phase (Organic) | Acetonitrile | Good miscibility with water and appropriate polarity. |
| Mobile Phase (Aqueous) | 10-20 mM Ammonium Acetate/Formate | Provides necessary water for partitioning and ions to improve peak shape. Volatile and MS-friendly. |
| pH | Typically between 3 and 6 | Controls the ionization state of both the analyte and the stationary phase silanols. |
| Injection Solvent | High % Acetonitrile | Must be weaker than the mobile phase to prevent peak distortion.[19] |
Guide 2: Mastering Liquid-Liquid Extraction
The basic nitrogen of the pyrrolidine ring (pKa ~11.3 for pyrrolidine itself) means its charge state is highly dependent on the pH of the aqueous phase. This can be exploited for purification.
Problem: Low Recovery from Aqueous Workup
Your polar compound remains in the aqueous layer, even after multiple extractions with common solvents like ethyl acetate or dichloromethane (DCM).
Solution: pH-Controlled Acid-Base Extraction
This technique leverages the pKa of your compound to move it between aqueous and organic phases selectively.
dot graph TD { subgraph "Step 1: Basify & Extract" direction LR A["Aqueous reaction mixture(pH neutral or acidic)"] -- "Add 2M NaOH until pH > 12" --> B["Pyrrolidine is deprotonated (R₂NH)Becomes more organic-soluble"]; B -- "Extract with EtOAc or DCM" --> C["Organic Layer:Contains neutral product +neutral/basic impurities"]; C --> D{Separate Layers}; D -- Aqueous Layer --> E["Contains inorganic saltsand very polar impurities"]; D -- Organic Layer --> F; end
} enddot Caption: Acid-base extraction workflow for purifying basic pyrrolidines.
Protocol for Acid-Base Extraction:
-
Initial State: Your crude product is in an aqueous solution.
-
Basification: Adjust the pH of the aqueous solution to >12 using a strong base (e.g., 2M NaOH). This ensures the pyrrolidine nitrogen is in its neutral, free-base form (R₂NH), maximizing its solubility in organic solvents.[20]
-
First Extraction: Extract the basified aqueous layer three times with an organic solvent (e.g., ethyl acetate). Combine the organic layers. At this stage, your product and any other neutral or basic impurities are in the organic phase. Acidic impurities remain in the aqueous layer.
-
Acidic Back-Extraction: Extract the combined organic layers with a dilute acid (e.g., 1M HCl). Your basic pyrrolidine derivative will be protonated to its ammonium salt form (R₂NH₂⁺Cl⁻), making it highly water-soluble and pulling it into the new aqueous layer.[9][20] Neutral impurities will remain in the organic phase, which can now be discarded.
-
Final Isolation: Take the acidic aqueous layer containing your purified product salt. Cool it in an ice bath and carefully basify it again to pH >12 with 2M NaOH. Your purified free-base product will either precipitate out (if it's a solid) or can be extracted into a fresh organic solvent.
-
Final Steps: Wash the final organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Guide 3: Strategies for Crystallization
Crystallization is often the most effective way to achieve high purity. For polar compounds, selecting the right solvent system is critical.[11][21]
Problem: Compound Oils Out or Fails to Crystallize
Your purified amorphous solid or oil does not form crystals from a single solvent.
Solution: Multi-Solvent Crystallization Systems
A two-solvent (or even three-solvent) system is often required. The principle is to dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then carefully add a "poor" or "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid.[22]
Protocol for Two-Solvent Crystallization:
-
Select a "Good" Solvent: Find a solvent that dissolves your compound well when hot.[11][16] For polar pyrrolidines, this might be methanol, ethanol, isopropanol, or water.
-
Select a "Poor" Solvent: Find a solvent that is miscible with the "good" solvent but in which your compound is insoluble or poorly soluble.[22] Common anti-solvents for polar compounds include ethyl acetate, diethyl ether, hexane, or toluene.
-
Procedure:
-
Dissolve your compound in a minimum amount of the hot "good" solvent.
-
If the solution is colored, you can add a small amount of activated carbon, keep the solution hot for a few minutes, and then perform a hot filtration through celite to remove the carbon and colored impurities.[16][23]
-
Heat the filtrate again and slowly add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity).
-
Add one or two drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Cover the flask and allow it to cool slowly to room temperature, and then in a refrigerator or freezer. Slow cooling promotes the formation of larger, purer crystals.[22]
-
-
Isolate Crystals: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.[11][21]
| Common "Good" Solvents (Polar) | Common "Poor" Solvents (Anti-Solvents) |
| Water | Acetone, Acetonitrile, Ethanol, THF |
| Methanol / Ethanol | Ethyl Acetate, Diethyl Ether, DCM, Toluene |
| Isopropanol (IPA) | Hexanes, Heptane, Diethyl Ether |
| Dichloromethane (DCM) | Hexanes, Pentane, Diethyl Ether |
References
-
Wikipedia. (2023). Hydrophilic interaction chromatography. Retrieved from [Link]
-
Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology. Retrieved from [Link]
-
Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
-
wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]
-
ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
Quora. (2016). How to crystallize organic compounds. Retrieved from [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]
-
ResearchGate. (2015). How do I make a crystal of highly polar compounds?. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]
-
Unknown. (n.d.). 3.3. CRYSTALLIZATION. Retrieved from [Link]
-
Phenomenex. (2022). Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]
-
Wikipedia. (2023). Liquid–liquid extraction. Retrieved from [Link]
-
ResearchGate. (2014). How can we extract water soluble compounds during liquid-liquid extraction?. Retrieved from [Link]
-
YouTube. (2022). HPLC Tips Peak Tailing. Retrieved from [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. Retrieved from [Link]
-
The Analytical Scientist. (2016). Purification of polar compounds. Retrieved from [Link]
-
Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]
-
Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
Sources
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 7. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 12. Purification [chem.rochester.edu]
- 13. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 14. longdom.org [longdom.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. biotage.com [biotage.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. science.uct.ac.za [science.uct.ac.za]
- 22. esisresearch.org [esisresearch.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting poor yields in asymmetric 'clip-cycle' pyrrolidine synthesis.
Technical Support Center: Asymmetric 'Clip-Cycle' Pyrrolidine Synthesis
Welcome to the technical support resource for the asymmetric 'clip-cycle' synthesis of pyrrolidines. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in this powerful and modular synthetic methodology. Here, we address common issues related to reaction yield and stereoselectivity in a practical, question-and-answer format, grounding our advice in established chemical principles and field-proven insights.
The 'clip-cycle' strategy is a two-step process that provides modular and enantioselective access to highly valuable 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines.[1][2] The sequence involves:
-
The 'Clip' Step: A cross-metathesis reaction between a Cbz-protected bis-homoallylic amine and a thioacrylate to generate an activated α,β-unsaturated thioester intermediate.[3]
-
The 'Cycle' Step: An enantioselective intramolecular aza-Michael cyclization of the intermediate, catalyzed by a chiral Brønsted acid (typically a chiral phosphoric acid, CPA), to form the desired enantioenriched pyrrolidine.[1][4]
This guide will help you navigate the common pitfalls associated with this synthesis to achieve high yields and excellent stereocontrol.
Frequently Asked Questions & Troubleshooting Guides
Issue 1: Poor Performance in the 'Clip' (Cross-Metathesis) Step
Question: My cross-metathesis reaction to form the activated thioester is sluggish, provides a low yield, or fails completely. What are the common causes and how can I resolve this?
Answer: Poor efficiency in the initial cross-metathesis step is a frequent bottleneck. The success of this reaction hinges on the activity of the ruthenium catalyst (e.g., Hoveyda-Grubbs II) and the purity of your reagents.
Core Areas to Investigate:
-
Catalyst Integrity and Handling: Ruthenium metathesis catalysts are sensitive to air and moisture. Improper handling can lead to rapid deactivation.
-
Solution: Ensure you are using strict anhydrous and anaerobic techniques. Purge your reaction vessel with an inert gas (Argon or Nitrogen) and use freshly distilled, degassed solvents. Handle the catalyst in a glovebox if possible.
-
-
Purity of Starting Materials: Impurities in the bis-homoallylic amine or the thioacrylate can poison the catalyst.
-
Solution: Purify your starting materials immediately before use. The bis-homoallylic amine can be purified by flash chromatography. Ensure the thioacrylate is free from polymerization inhibitors or other contaminants.
-
-
Choice of Metathesis Partner: The nature of the activating group is critical. The 'clip-cycle' methodology shows superior results with thioacrylates compared to other electrophiles like enones or standard acrylates.[3]
-
Reaction Conditions: Sub-optimal concentration, temperature, or reaction time can lead to incomplete conversion.
-
Solution: Most 'clip' reactions proceed well at room temperature to 40 °C. If the reaction is sluggish, a modest increase in temperature may help. Ensure the concentration is appropriate (typically 0.1 M in a solvent like dichloromethane). Monitor the reaction by TLC or ¹H NMR to determine the optimal reaction time.
-
Issue 2: Failure or Low Yield in the 'Cycle' (Aza-Michael Cyclization) Step
Question: I have successfully synthesized the α,β-unsaturated thioester intermediate, but the subsequent chiral phosphoric acid-catalyzed cyclization is not working. What should I check?
Answer: The success of the enantioselective aza-Michael cyclization is governed by the effectiveness of the chiral phosphoric acid (CPA) catalyst and the reaction environment.
Core Areas to Investigate:
-
Catalyst Choice and Loading: Not all CPA catalysts are equally effective for every substrate. The steric and electronic properties of the catalyst must be matched to the substrate for optimal results.
-
Solvent Effects: The solvent plays a crucial role in organocatalysis, influencing catalyst activity and the stability of the transition state.[7]
-
Solution: Non-polar solvents are often preferred. Cyclohexane and toluene have been shown to be effective for the 'clip-cycle' cyclization.[6] Avoid polar or coordinating solvents that can interfere with the Brønsted acid catalyst.
-
-
Temperature Optimization: Temperature can significantly impact both the reaction rate and the stereoselectivity.
-
Purity of the Intermediate: Trace impurities from the metathesis step, particularly residual ruthenium catalyst, can interfere with the CPA catalyst.
-
Solution: It is imperative to purify the α,β-unsaturated thioester intermediate by flash chromatography before subjecting it to the cyclization step. This ensures that the CPA catalyst is not inhibited or deactivated.
-
The choice of the Michael acceptor is critical for the success of the 'cycle' step. As demonstrated in the initial development of the 'clip-cycle' methodology, the thioester is a superior activating group.[3]
| Entry | Michael Acceptor Precursor | Cyclization Conditions | Yield (over 2 steps) | Enantiomeric Ratio (e.r.) |
| 1 | Enone | Spontaneous | 55% | N/A (racemic) |
| 2 | p-Tolyl Acrylate (Oxoester) | (R)-TRIP (20 mol%), CH₂Cl₂ | 20% | 95:5 |
| 3 | p-Tolyl Thioacrylate | (R)-TRIP (20 mol%), CH₂Cl₂ | 75% | 95:5 |
| Data synthesized from Clarke, P. A., et al. (2020). Organic Letters.[3] |
Issue 3: Poor Enantioselectivity
Question: My reaction produces the desired pyrrolidine, but with a low enantiomeric ratio (e.r.). How can I improve the stereochemical control?
Answer: Achieving high enantioselectivity is the primary goal of this methodology. Low stereocontrol usually points to issues with the catalyst, the conditions, or both.
Core Areas to Investigate:
-
Catalyst Screening: The structure of the chiral phosphoric acid is the primary determinant of stereoselectivity.
-
Solution: If (R)-TRIP gives poor results, screen a panel of other commercially available CPAs with different steric bulk at the 3,3' positions of the BINOL backbone (e.g., (R)-TiPSY).[3] The optimal catalyst often depends on the specific substitution pattern of the substrate.
-
-
Temperature Control: The enantioselectivity of many asymmetric reactions is highly temperature-dependent.
-
Solution: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate. Start at room temperature and incrementally decrease it (e.g., 0 °C or -20 °C). While heating may be necessary for yield, it can sometimes erode the e.r.[8]
-
-
Solvent Polarity: The solvent can influence the conformation of the catalyst-substrate complex in the stereodetermining transition state.
-
Solution: Screen a range of non-polar aprotic solvents. Toluene, cyclohexane, and mesitylene are excellent starting points. Avoid more polar solvents unless empirical data suggests otherwise.
-
Caption: A logical workflow for systematically optimizing enantioselectivity.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric 'Clip-Cycle' Synthesis
Step A: The 'Clip' Reaction (Cross-Metathesis)
-
To a flame-dried round-bottom flask under an Argon atmosphere, add the Cbz-protected bis-homoallylic amine (1.0 equiv) and the thioacrylate (1.2 equiv).
-
Add anhydrous, degassed dichloromethane (to make a 0.1 M solution).
-
Add the Hoveyda-Grubbs II catalyst (1-5 mol%).
-
Stir the reaction at room temperature (or 40 °C) for 12-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with an ethyl acetate/hexanes gradient) to yield the pure α,β-unsaturated thioester intermediate.
Step B: The 'Cycle' Reaction (Aza-Michael Cyclization)
-
To a flame-dried vial under an Argon atmosphere, add the purified thioester intermediate from Step A (1.0 equiv) and the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 20 mol%).
-
Add anhydrous solvent (e.g., cyclohexane, to make a 0.1 M solution).
-
Stir the reaction at the desired temperature (e.g., 50 °C) for 24-48 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture.
-
Purify the crude product by flash column chromatography to yield the final pyrrolidine.
-
Determine the enantiomeric ratio by chiral stationary phase HPLC.[3]
Visualizations
Caption: The two-step sequence of the asymmetric 'clip-cycle' synthesis.
Sources
- 1. Asymmetric "Clip-Cycle" Synthesis of Pyrrolidines and Spiropyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Asymmetric ‘Clip-Cycle’ Synthesis of Pyrrolidines and Spiropyrrolidines - White Rose Research Online [eprints.whiterose.ac.uk]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
Technical Support Center: Strategies to Improve the Stability of 3-(4-Methoxyphenyl)pyrrolidine Compounds
Welcome to the technical support center for 3-(4-methoxyphenyl)pyrrolidine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of this important class of compounds. By understanding the potential degradation pathways and implementing appropriate stabilization strategies, you can ensure the integrity and reliability of your experimental results and pharmaceutical formulations.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound compounds.
Issue 1: Appearance of Unexpected Peaks in HPLC Analysis During Stability Studies
Observation: You observe new peaks, often with different retention times, in the chromatogram of your compound after storage or stress testing.
Possible Causes:
-
Oxidative Degradation: The pyrrolidine ring and the electron-rich methoxyphenyl group are susceptible to oxidation.[1]
-
Hydrolytic Degradation: While generally more stable than esters or amides, the pyrrolidine ring can undergo cleavage under certain pH and temperature conditions.[2][3]
-
Photodegradation: The methoxyphenyl moiety can absorb UV light, leading to photochemical degradation.[4][5]
Troubleshooting Workflow:
Caption: Workflow for identifying and addressing unexpected degradation peaks.
Experimental Protocols:
1. Forced Degradation Studies:
-
Objective: To intentionally degrade the compound to identify potential degradation products and pathways.[1][6]
-
Methodology:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60-80°C. Monitor degradation over time by taking samples at regular intervals.[6]
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60-80°C. Monitor as above.[6]
-
Oxidative Degradation: Treat the compound with a 3-30% solution of hydrogen peroxide (H₂O₂) at room temperature.[1]
-
Photostability: Expose the compound in a transparent container to a light source according to ICH Q1B guidelines.[4][5]
-
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC method and compare the chromatograms to an unstressed control.
2. Characterization of Degradation Products by LC-MS/MS:
-
Objective: To identify the molecular weights and structures of the degradation products.[6][7]
-
Methodology:
-
Develop a stability-indicating HPLC method capable of separating the parent compound from all degradation products.
-
Inject the stressed samples into an LC-MS/MS system.
-
Obtain the mass spectra of the parent compound and each degradation product.
-
Perform fragmentation analysis (MS/MS) to elucidate the structures of the degradation products.[8]
-
Inferred Degradation Pathways for this compound:
Based on the known reactivity of the pyrrolidine and methoxyphenyl moieties, the following degradation pathways can be inferred:
Caption: Inferred degradation pathways for this compound.
Stabilization Strategies:
-
For Oxidative Degradation:
-
Inert Atmosphere: Store and handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Antioxidants: For formulations, consider the addition of antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid.[9]
-
-
For Photodegradation:
-
Light-Protective Packaging: Store the compound in amber vials or other light-blocking containers.[4]
-
UV Absorbers: In liquid formulations, the inclusion of UV-absorbing excipients may offer protection.
-
-
For Hydrolytic Degradation:
Issue 2: Loss of Potency in Liquid Formulations Over Time
Observation: The concentration of the active compound decreases during storage in solution, even without the appearance of distinct degradation peaks in the HPLC.
Possible Causes:
-
Formation of Insoluble Degradation Products: Some degradation products may be polymeric or have low solubility, causing them to precipitate out of solution and not be detected by HPLC.
-
Adsorption to Container Surfaces: The compound may adsorb to the inner surfaces of glass or plastic containers, leading to a decrease in the concentration in solution.
Troubleshooting and Solutions:
-
Solubility Studies of Degradants:
-
After forced degradation, centrifuge the sample and analyze both the supernatant and any precipitate. Attempt to dissolve the precipitate in a stronger solvent to confirm if it contains degradation products.
-
-
Container Compatibility Studies:
-
Store the solution in different types of containers (e.g., borosilicate glass, polypropylene, polyethylene) and monitor the concentration over time.
-
Consider using silanized glass vials to minimize adsorption.
-
-
Formulation with Solubilizing Agents:
-
If insoluble degradation products are identified, consider adding solubilizing excipients such as cyclodextrins or surfactants to the formulation.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound compounds?
A1: For solid-state storage, it is recommended to keep the compound in a tightly sealed container, protected from light, at a controlled low temperature (e.g., 2-8 °C). The use of a desiccant is also advisable to protect against moisture, which can accelerate both hydrolytic and oxidative degradation.[10]
Q2: How can I develop a stability-indicating HPLC method for my compound?
A2: A stability-indicating HPLC method is one that can separate the active pharmaceutical ingredient (API) from all its potential degradation products and process-related impurities.[8] The development process involves:
-
Forced Degradation: Stress your compound under various conditions (acid, base, oxidation, heat, light) to generate degradation products.[1][6]
-
Column and Mobile Phase Screening: Screen different HPLC columns (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions (e.g., different organic modifiers, pH, and buffers) to achieve optimal separation.
-
Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Q3: Are there any specific excipients that should be avoided when formulating this compound compounds?
A3: Excipient compatibility studies are crucial.[9][11] Be cautious with:
-
Excipients with Peroxide Impurities: Some polymeric excipients like povidone and polyethylene glycols (PEGs) can contain peroxide impurities that can initiate oxidative degradation.[9]
-
Reducing Sugars: Excipients like lactose can potentially undergo Maillard reactions with the secondary amine of the pyrrolidine ring, especially at elevated temperatures and humidity.[9]
-
Highly Acidic or Basic Excipients: These can promote hydrolytic degradation.
Q4: What is the likely mechanism of O-demethylation of the methoxyphenyl group?
A4: O-demethylation is a common metabolic and degradation pathway for methoxy-containing aromatic compounds.[5] It can be initiated by oxidative enzymes or by direct photochemical energy. The process typically involves the formation of a hemiacetal intermediate which is unstable and subsequently loses formaldehyde to yield the corresponding phenol.
Data Summary Table:
| Stability Concern | Potential Cause | Recommended Action | Analytical Technique |
| New HPLC Peaks | Chemical Degradation | Forced Degradation Study | HPLC, LC-MS/MS |
| Loss of Potency (Solution) | Precipitation/Adsorption | Solubility/Container Studies | HPLC |
| Discoloration | Oxidation/Photodegradation | Store under inert gas/in dark | UV-Vis Spectroscopy |
References
-
Schiavi, M., Serafini, S., Italia, A., Villa, M., Fronza, G., & Selva, A. (1992). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Pharmaceutical Sciences, 81(8), 812-814. [Link]
-
Camargo, J. R., et al. (2018). TiO2-catalyzed photodegradation of aromatic compounds: relevance of susceptibility to oxidation and electrophilic attack by hydroxyl radical. ResearchGate. [Link]
-
Scribd. (n.d.). Interactions and Incompatibilities of Pharmaceutical Excipients With API. [Link]
-
Request PDF. (n.d.). Pyrrolidone and Caprolactam-Based Materials in Active Pharmaceutical Ingredient (API) Applications. [Link]
-
Moreno-Gonzalez, D., et al. (2017). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. Applied and Environmental Microbiology, 83(24). [Link]
-
Deprez, N. R., et al. (2021). Selective Electrochemical Oxidation of Functionalized Pyrrolidines. Organic Letters, 23(22), 8834–8837. [Link]
-
Synthesis Homepage. (n.d.). Selective Electrochemical Oxidation of Functionalized Pyrrolidines. [Link]
-
National Institutes of Health. (n.d.). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. [Link]
-
Green, J., et al. (1991). A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase. Archives of Biochemistry and Biophysics, 288(2), 645-652. [Link]
-
Labinsights. (2023). Regulatory Guidelines for API-Excipient Compatibility Studies. [Link]
-
Chen, Y. C., et al. (2015). Forced degradation behavior of epidepride and development of a stability-indicating method based on liquid chromatography–mass spectrometry. Journal of the Chinese Chemical Society, 62(10), 875-881. [Link]
-
Moreno-Gonzalez, D., et al. (2017). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. PubMed, 83(24). [Link]
-
Veeprho. (2024). API Excipient Compatibility Study. [Link]
-
Kumar, P., et al. (2022). Enhanced photo-degradation of N-methyl-2-pyrrolidone (NMP): Influence of matrix components, kinetic study and artificial neural network modelling. Journal of Hazardous Materials, 434, 128807. [Link]
-
Protheragen. (n.d.). API and Excipients Compatibility Studies. [Link]
-
Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
-
Talebpour, Z., et al. (2013). LC-MS/MS characterization of forced degradation products of zofenopril. Journal of Pharmaceutical and Biomedical Analysis, 83, 290-296. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. [Link]
-
Arlindo, E. B., et al. (2021). Insights into the Time Evolution of Slowly Photodegrading Contaminants. MDPI. [Link]
-
Sweeney, J. B., et al. (2020). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]
-
Nagavi, J. B., & Gurupadayya, B. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific Pharmaceutical Sciences, 2(9), 13-28. [Link]
-
Zhang, G., et al. (2020). Degradation of N-methylpyrrolidone in High Salinity Wastewater by a Halotolerant Microorganism. IDEAS/RePEc. [Link]
-
Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. [Link]
-
Ioele, G., et al. (2020). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Pharmaceutics, 12(3), 259. [Link]
-
Scientific Research Publishing. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. [Link]
-
Gudapati, A. R., et al. (2020). Stability Indicating LC-MS Method Development and Validation for the Study of the Forced Degradation Behavior of Pimobendan Drug. International Journal of Pharmaceutical Investigation, 10(4), 526-530. [Link]
-
Kong, F., et al. (2019). Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases. Drug Metabolism and Disposition, 47(3), 238-248. [Link]
-
International Journal of Novel Research and Development. (n.d.). Degradation Profiling of Pharmaceuticals: A Review. [Link]
-
MDPI. (2023). Green Anisole Solvent-Based Synthesis and Deposition of Phthalocyanine Dopant-Free Hole-Transport Materials for Perovskite Solar Cells. [Link]
-
Eriksson, L. A., et al. (2002). Photodegradation of substituted stilbene compounds: what colors aging paper yellow? The Journal of Physical Chemistry A, 106(46), 11234-11240. [Link]
-
Pharmacy 180. (n.d.). Drug degradation pathways. [Link]
-
ACS Catalysis. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. [Link]
-
Slideshare. (n.d.). Degradation Analysis Using LC-MS/MS. [Link]
-
PubMed. (2014). Testing the degradation effects of three reagents on various antineoplastic compounds. [Link]
-
PubMed. (2020). Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. [Link]
-
PubChem. (n.d.). 3-Phenylpyrrolidine. [Link]
-
ResearchGate. (2010). Hydrolytic Degradation Behavior of 50/50 Poly Lactide-co-Glycolide from Drug Eluting Stents. [Link]
-
PubMed. (2024). Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. [Link]
Sources
- 1. Forced degradation behavior of epidepride and development of a stability-indicating method based on liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacy180.com [pharmacy180.com]
- 4. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS characterization of forced degradation products of zofenopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation Analysis Using LC-MS/MS | PPTX [slideshare.net]
- 8. actascientific.com [actascientific.com]
- 9. veeprho.com [veeprho.com]
- 10. scribd.com [scribd.com]
- 11. API and Excipients Compatibility Studies - Protheragen [protheragen.ai]
Technical Support Center: Optimizing Catalyst Performance in Pyrrolidine Ring Formation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry and natural product synthesis.[1][2][3][4] However, its catalytic construction can be fraught with challenges, from low yields to poor stereochemical control. This guide provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you navigate these complexities and optimize your catalytic systems.
Frequently Asked Questions (FAQs)
Q1: How do I select the optimal catalyst for my specific pyrrolidine synthesis?
A1: Catalyst selection is substrate-dependent and hinges on the desired outcome (e.g., yield, stereoselectivity). A logical approach involves defining your target and then screening catalyst classes.
-
For Asymmetric Synthesis: If enantioselectivity is critical, organocatalysts like proline and its derivatives are highly effective, often operating via an enamine or iminium ion mechanism.[5][6][7][8] Chiral metal complexes with specialized ligands are also powerful tools.[9]
-
For General Cycloadditions: For reactions like the [3+2] cycloaddition, metal catalysts based on Copper(I), Silver(I), Rhodium(I), or Iridium(I) are frequently employed to generate azomethine ylide intermediates.[10][11][12][13]
-
Screening is Key: It is highly recommended to screen a panel of catalysts under standardized conditions.[11] Small variations in the ligand or metal salt can lead to significant differences in performance.
Here is a general workflow for catalyst selection:
Caption: Systematic troubleshooting workflow for low reaction yield.
Potential Causes & Solutions:
-
Inefficient or Deactivated Catalyst:
-
Cause: The chosen catalyst may be suboptimal for your specific substrates. [10]Some catalysts are also highly sensitive to air or moisture, leading to deactivation. [11] * Solution:
-
Screen Catalysts: Test a range of catalysts. For azomethine ylide generation, copper, silver, and iridium complexes are known to be effective. [10][11][12] * Inert Atmosphere: Always run reactions under an inert atmosphere (Nitrogen or Argon), especially when using air-sensitive metal catalysts. [11] * Anhydrous Conditions: Use anhydrous solvents and reagents. Azomethine ylide intermediates are often unstable and moisture-sensitive, so they should be generated in situ under strictly dry conditions. [11]
-
-
-
Poor Quality of Starting Materials:
-
Cause: Impurities in starting materials or solvents can act as catalyst poisons. [14]For example, residual alcohol from a previous step can inhibit hydrogenation catalysts. [14] * Solution:
-
Verify Purity: Confirm the purity of all reagents using techniques like NMR or GC-MS before use.
-
Purify if Necessary: If impurities are detected, purify the starting materials via distillation, recrystallization, or chromatography.
-
-
-
Suboptimal Reaction Conditions:
-
Cause: The reaction temperature, solvent, or concentration may not be optimal. High temperatures can sometimes promote dehydrogenation, leading to pyrrole byproducts instead of the desired pyrrolidine. [10] * Solution:
-
Problem: Poor Stereoselectivity (Diastereo- or Enantioselectivity)
Q: My reaction produces a mixture of stereoisomers or has a low enantiomeric excess (ee). How can I improve this?
A: Achieving high stereoselectivity is a common challenge where the catalyst system, solvent, and temperature play pivotal roles. [10] Potential Causes & Solutions:
-
Inappropriate Catalyst/Ligand System:
-
Cause: The catalyst's chiral environment is the primary director of stereochemistry. An achiral catalyst will not induce enantioselectivity, and an inappropriate chiral ligand can provide poor stereocontrol.
-
Solution:
-
Organocatalysts for Enantioselectivity: Proline-based organocatalysts are renowned for their ability to induce high enantioselectivity in reactions like aldol and Michael additions. [5][6][7][15]The mechanism often involves the formation of a rigid transition state that directs the approach of the reactants. [6][8] * Ligand Tuning for Metal Catalysts: For metal-catalyzed processes, the chiral ligand is critical. A modular synthetic approach to ligands allows for systematic tuning of steric and electronic properties to optimize stereoselectivity. [9]Screen different ligand backbones (e.g., BOX, phosphoramidites).
-
-
-
Suboptimal Reaction Conditions:
-
Cause: Solvent and temperature significantly influence the energy difference between the transition states leading to different stereoisomers.
-
Solution:
-
Temperature Optimization: Lowering the reaction temperature is a standard strategy to enhance selectivity. This increases the energy difference between diastereomeric transition states, favoring the formation of the thermodynamically more stable product. [10] * Solvent Screening: The polarity and coordinating ability of the solvent can alter the conformation of the catalyst-substrate complex. Non-polar solvents may enhance stereoselectivity by promoting a more organized transition state. [10]
-
-
-
Substrate vs. Catalyst Control:
-
Cause: The inherent stereochemistry of the substrate may compete with the directing influence of the catalyst, leading to a mixture of products.
-
Solution:
-
Modify Substrate: If possible, modify the substrate to minimize its intrinsic stereochemical bias or to enhance its interaction with the catalyst in the desired orientation.
-
Choose a More Influential Catalyst: A catalyst with a more sterically demanding and rigid chiral pocket may be able to override the substrate's inherent bias.
-
-
Problem: Difficult Product Purification
Q: I am struggling to separate my pyrrolidine product from the catalyst and byproducts, leading to yield loss.
A: Purification can be a significant bottleneck, especially when dealing with non-volatile organocatalysts or residual metal catalysts.
Potential Causes & Solutions:
-
Catalyst Removal:
-
Cause: Organocatalysts (like proline derivatives) or metal-ligand complexes can have similar polarities to the product, making chromatographic separation difficult.
-
Solution:
-
Acid/Base Wash: If the catalyst has an acidic or basic functional group (e.g., the carboxylic acid of proline or the amine of a ligand), an aqueous acid or base wash during workup can be used to extract it into the aqueous layer.
-
Scavenger Resins: Use functionalized silica gels (scavengers) that selectively bind to the catalyst. For example, a silica-bound acid can scavenge a basic catalyst, which can then be removed by simple filtration. [16] * Oxidative Removal: For some photoredox catalysts, oxidation followed by filtration through a silica plug can effectively remove the catalyst without impacting the product. [17]
-
-
-
Product Instability:
-
Cause: Pyrrolidine derivatives can be unstable, especially on silica gel during column chromatography, leading to decomposition.
-
Solution:
-
Minimize Contact Time: Perform flash chromatography quickly.
-
Deactivate Silica: Use silica gel that has been neutralized with a base (e.g., triethylamine) to prevent degradation of acid-sensitive compounds.
-
Alternative Methods: Consider other purification techniques like crystallization, distillation, or preparative HPLC if chromatography is problematic. [18][19]
-
-
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in a [3+2] Cycloaddition
This protocol provides a standardized method for screening multiple catalysts in parallel to identify the most promising candidate for optimization.
Methodology:
-
Preparation: In an array of oven-dried reaction vials equipped with stir bars, add the chosen catalyst (e.g., 5 mol%) under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: To each vial, add the dipolarophile (alkene, 1.0 equivalent) and the azomethine ylide precursor (e.g., an imine, 1.2 equivalents).
-
Solvent Addition: Add anhydrous solvent (e.g., Toluene, 0.2 M) to each vial.
-
Reaction: Seal the vials and stir the reactions at the desired temperature (e.g., 25 °C) for a set time (e.g., 24 hours).
-
Monitoring: Monitor the progress of each reaction periodically by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up & Analysis: Upon completion, quench the reactions (if necessary) and obtain a small aliquot from each. Analyze the crude reaction mixtures by ¹H NMR or GC-MS using an internal standard to determine conversion and diastereomeric ratio. This allows for a direct comparison of catalyst performance before extensive purification. [11]
Protocol 2: General Procedure for Enhancing Enantioselectivity with Additives
This protocol outlines the use of an acid additive in a proline-catalyzed Michael addition to improve stereoselectivity.
Methodology:
-
Reaction Setup: In a reaction vial, dissolve the pyrrolidine-based organocatalyst (e.g., 10 mol%) and the acid additive (e.g., benzoic acid, 10 mol%) in the chosen solvent (e.g., methylcyclohexane). [20]2. Aldehyde Addition: Add the aldehyde (e.g., 2.0 equivalents) to the solution.
-
Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Initiation: Add the nitroolefin (1.0 equivalent) to initiate the reaction.
-
Reaction Progress: Stir the reaction at this temperature for the specified time (e.g., 24 hours), monitoring by TLC.
-
Work-up: After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification and Analysis: Purify the residue by flash column chromatography. Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess of each diastereomer by chiral HPLC analysis. [20]
References
- Technical Support Center: Overcoming Low Yield in Pyrrolidine Synthesis - Benchchem.
- Technical Support Center: Catalyst Selection for Efficient Pyrrolidine Synthesis - Benchchem.
-
Recent Advances in the Synthesis of Pyrrolidines - ResearchGate. Available from: [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed Central. Available from: [Link]
-
Removal of photoredox catalysts from polymers synthesized by organocatalyzed atom transfer radical polymerization - PubMed. Available from: [Link]
-
Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - ACS Publications. Available from: [Link]
-
Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines - White Rose Research Online. Available from: [Link]
-
Design and synthesis of ligands based on trans-2,5-disubstituted pyrrolidines and their application in asymmetric catalytic reactions - Globe Thesis. Available from: [Link]
- Technical Support Center: Enhancing Enantioselectivity in Pyrrolidine-Catalyzed Reactions - Benchchem.
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - ACS Publications. Available from: [Link]
-
Pyrrolidine synthesis - Organic Chemistry Portal. Available from: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. Available from: [Link]
-
Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. Available from: [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - ACS Publications. Available from: [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - MDPI. Available from: [Link]
-
B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles - PMC - NIH. Available from: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC - NIH. Available from: [Link]
-
Enabling the Scale-Up of a Key Asymmetric Hydrogenation Step in the Synthesis of an API Using Continuous Flow Solid-Supported Catalysis - ACS Publications. Available from: [Link]
-
Recent advances in catalytic asymmetric synthesis - Frontiers. Available from: [Link]
-
Engineering Advances in Asymmetric Catalysis: Scalable and Sustainable Synthesis - MDPI. Available from: [Link]
-
Novel Catalysts for Asymmetric Synthesis in Green Chemistry - IOSR Journal. Available from: [Link]
-
Mechanism of Proline-Catalyzed Reactions in Thermodynamics - Longdom Publishing. Available from: [Link]
- troubleshooting low yield in 4-(Pyrrolidin-1-yl)phenol synthesis - Benchchem.
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - NIH. Available from: [Link]
-
Process Development Whitepaper SCALE-UP INTRODUCTION PROJECT PLAN OXYGEN LEVEL WATER CONTENT CATALYST LOADING STARTING MATERIAL - CatSci Ltd. Available from: [Link]
-
Proline Decarboxylation to Pyrrolidine - YouTube. Available from: [Link]
-
Synthesis of Complex Tetracyclic Fused Scaffolds Enabled by (3 + 2) Cycloaddition - ACS Publications. Available from: [Link]
-
Heterogeneous organocatalysis: the proline case - PMC - PubMed Central - NIH. Available from: [Link]
-
Proline-catalyzed asymmetric reactions - ElectronicsAndBooks. Available from: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]
-
Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis - ACS Omega. Available from: [Link]
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - ACS Publications. Available from: [Link]
-
Proline-catalyzed aldol reactions - Wikipedia. Available from: [Link]
-
Pyrrolidine - Wikipedia. Available from: [Link]
-
The Purification of Organic Compound: Techniques and Applications - Reachem. Available from: [Link]
-
Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds - MDPI. Available from: [Link]
-
Density Functional Study of the Proline-Catalyzed Direct Aldol Reaction - ACS Publications. Available from: [Link]
-
New mechanistic studies on the proline-catalyzed aldol reaction - PMC - NIH. Available from: [Link]
-
Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing). Available from: [Link]
-
Pd-catalyzed [3 + 2] cycloaddition of cyclic ketimines and trimethylenemethanes toward N-fused pyrrolidines bearing a quaternary carbon - PMC - NIH. Available from: [Link]
-
List of purification methods in chemistry - Wikipedia. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globethesis.com [globethesis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. catsci.com [catsci.com]
- 15. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 16. silicycle.com [silicycle.com]
- 17. Removal of photoredox catalysts from polymers synthesized by organocatalyzed atom transfer radical polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 19. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Addressing Solubility Challenges of 3-(4-Methoxyphenyl)pyrrolidine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(4-Methoxyphenyl)pyrrolidine derivatives. This guide is designed to provide practical, in-depth solutions to the common yet significant challenge of poor aqueous solubility encountered with this important chemical scaffold. By understanding the underlying physicochemical principles and employing systematic troubleshooting, you can significantly advance your research and development efforts.
Introduction: The Solubility Hurdle in Drug Discovery
The this compound scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous compounds targeting a wide array of biological targets. However, the inherent lipophilicity, often exacerbated by the methoxyphenyl group, frequently leads to poor aqueous solubility.[1][2] This presents a major obstacle, as adequate solubility is a prerequisite for reliable in vitro screening, accurate in vivo pharmacokinetic (PK) studies, and the ultimate development of a viable drug product. This guide provides a structured approach to diagnosing and overcoming these solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why do this compound derivatives often exhibit poor solubility?
A1: The low solubility of these derivatives is typically multifactorial, stemming from their molecular structure:
-
Lipophilicity: The methoxyphenyl and pyrrolidine rings contribute to a high logP (partition coefficient), making the molecule inherently more soluble in lipids than in water. Modern drug discovery often trends towards more complex and lipophilic structures to achieve high target specificity and potency.[1][3]
-
Crystal Lattice Energy: The rigid structure and potential for intermolecular interactions (like hydrogen bonding) can lead to a highly stable, crystalline solid form. A significant amount of energy is then required to break this crystal lattice, which hinders dissolution in a solvent.[3]
-
The Methoxy Group: While the methoxy group can sometimes participate in hydrogen bonding, its primary effect in this scaffold is often an increase in lipophilicity compared to a hydroxyl group, which can negatively impact aqueous solubility.[2]
Q2: What are the essential first steps to characterize the solubility of a new derivative?
A2: A systematic characterization is crucial. Before attempting any enhancement, you must establish a baseline.
-
Kinetic (Apparent) Solubility Assay: This is a high-throughput method ideal for early discovery. It involves adding the compound (often dissolved in DMSO) to an aqueous buffer and measuring the concentration of the dissolved drug after a short incubation period. This method is prone to supersaturation and can overestimate solubility but is useful for rapid screening.
-
Thermodynamic (Equilibrium) Solubility Assay: This is the gold standard. It involves adding an excess of the solid compound to the aqueous buffer and allowing it to equilibrate over a longer period (typically 24-72 hours). This method measures the true saturation solubility and is essential for lead optimization and pre-formulation studies.[4]
-
pH-Solubility Profile: Since the pyrrolidine nitrogen is basic, the solubility of these compounds is often pH-dependent.[5] Determining the solubility at different pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4) is critical to understanding how the compound will behave in different physiological environments.
Troubleshooting Guides: A Problem-Solution Approach
This section addresses specific, common problems encountered in the lab with actionable solutions grounded in scientific principles.
Problem 1: My compound's aqueous solubility is extremely low (<1 µg/mL) in my initial screening assay. What should I try first?
This is a classic "BCS Class II" type problem (low solubility, high permeability), a common challenge in drug development.[6] Your primary goal is to disrupt the forces that favor the solid state over the solvated state.
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-
pH Modification: The most straightforward approach is to exploit the basicity of the pyrrolidine nitrogen.[5] By lowering the pH of the aqueous medium with a pharmaceutically acceptable acid (e.g., HCl, citric acid, tartaric acid), you can protonate the nitrogen, forming a more polar, and thus more soluble, salt in situ.
-
Causality: The protonated amine can form stronger ion-dipole interactions with water molecules compared to the weaker hydrogen bonds of the neutral molecule.
-
-
Salt Formation: If pH modification is effective, a systematic salt screening is the logical next step. Forming a stable, crystalline salt can dramatically improve both solubility and dissolution rate.[7]
-
Experimental Insight: Screen a variety of counter-ions (e.g., hydrochloride, sulfate, mesylate, tosylate, maleate). Different counter-ions will result in different crystal packing and solvation properties, leading to a range of solubilities.
-
See Protocol 1: Small-Scale Salt Screening
-
Problem 2: I tried forming a salt, but it either crashed out, was unstable (hygroscopic), or didn't significantly improve solubility. What's next?
This indicates that either the pKa of the pyrrolidine nitrogen is not optimal for stable salt formation or the intrinsic lipophilicity of the molecule is too high for a simple salt to overcome.
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-
For In Vitro Assays - Co-solvents: The use of water-miscible organic solvents (co-solvents) is a common and effective technique to increase the solubility of nonpolar drugs for screening purposes.[8]
-
Mechanism: Co-solvents like DMSO, ethanol, or polyethylene glycol (PEG) reduce the polarity of the aqueous solvent, making it more favorable for the lipophilic compound to dissolve.[8]
-
Trustworthiness: Crucial Caveat: High concentrations of co-solvents can impact biological assay results (e.g., enzyme inhibition, cell viability). Always run a vehicle control with the same co-solvent concentration to ensure the observed effect is from your compound, not the vehicle.
-
-
For In Vivo Studies - Advanced Formulations:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate the poorly soluble drug molecule, effectively shielding it from the aqueous environment and increasing its apparent solubility.[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their improved solubility and safety profiles.[6]
-
Amorphous Solid Dispersions (ASDs): This strategy involves dispersing the drug in a polymeric carrier in an amorphous (non-crystalline) state. The amorphous form has a higher free energy than the crystalline form, leading to a significant increase in solubility and dissolution rate.[9] Common polymers include PVP (polyvinylpyrrolidone) and HPMC (hydroxypropyl methylcellulose).
-
Lipid-Based Formulations: For highly lipophilic compounds, dissolving the drug in a lipid-based system can be very effective.[1][10] Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal tract.[10]
-
Data Presentation & Protocols
Table 1: Example Solubility Data for a Model this compound Derivative
| Formulation / Vehicle | Solubility (µg/mL) | Fold Increase (vs. Water) | Notes |
| Deionized Water | 0.5 | 1 | Baseline thermodynamic solubility. |
| pH 2.0 HCl Buffer | 25.7 | ~51 | Demonstrates pH-dependent solubility. |
| 10% Ethanol in Water | 12.3 | ~25 | Moderate co-solvent effect. |
| 20% PEG-400 in Water | 88.1 | ~176 | Significant co-solvent effect. |
| 10% w/v HP-β-CD in Water | 154.5 | ~309 | Effective complexation. |
Protocol 1: Small-Scale Salt Screening
This protocol provides a rapid method to screen for suitable salt forms.
-
Preparation: Dissolve 10-20 mg of the this compound free base in a minimal amount of a suitable organic solvent (e.g., methanol, ethanol, or acetone) in a small vial.
-
Acid Addition: Add a stoichiometric equivalent (1.0 eq) of the desired acid (e.g., HCl in isopropanol, methanesulfonic acid, tartaric acid) dropwise while stirring.
-
Observation: Observe for precipitate formation. If no solid forms immediately, cap the vial and allow it to stand at room temperature, then at 4°C for 24 hours. If still no solid, try slow evaporation of the solvent or addition of an anti-solvent (e.g., diethyl ether, heptane).
-
Isolation & Analysis: If a solid is formed, isolate it by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.
-
Validation: Characterize the resulting solid using techniques like DSC (to confirm a new melting point) and PXRD (to confirm crystallinity). Crucially, measure the aqueous solubility of the new salt form using the thermodynamic solubility protocol to confirm improvement.
Protocol 2: Kinetic Solubility Assessment using Nephelometry
-
Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Assay Plate Preparation: In a 96-well plate, add 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer (final concentration: 100 µM, 1% DMSO). Mix well.
-
Equilibration: Incubate the plate at room temperature for 2 hours, protected from light.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The point at which turbidity significantly increases above the background is indicative of precipitation and can be used to estimate the apparent solubility.
-
Trustworthiness Check: Always include a positive control (a known poorly soluble compound) and a negative control (a known highly soluble compound) to validate the assay performance.
References
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from World Pharma Today. [Link]
-
Patel, V., Lalani, R., Bardoliwala, D., Ghosh, S., & Misra, A. (2018). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. AAPS PharmSciTech. [Link]
-
Upadhyay, P., Kumar, J., Upadhyay, M., & Bhatia, A. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals. [Link]
-
Catalano, A., Iacopetta, D., Ceramella, J., Scumaci, D., Giuzio, F., Saturnino, C., ... & Sinicropi, M. S. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
-
Kumar, S., & Singh, A. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Shaikh, J., Ankola, D. D., Beniwal, V., Singh, D., & Kumar, M. R. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. CRIPS. [Link]
-
Kumar, S. G. V., & Gupta, N. V. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. [Link]
-
Barnes, D. (2022). Developing Liquid Formulations for the Oral Dosing of Lipophilic Drugs. Pharmaceutical Technology. [Link]
-
Porter, C. J., Pouton, C. W., Cuine, J. F., & Charman, W. N. (2008). Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs. Nature Reviews Drug Discovery. [Link]
-
Barnes, D. (n.d.). Drug Formulation: Lipophilic Compound Q&A. Pace Analytical. [Link]
-
Akhter, S., & Khan, M. A. (2004). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. AAPS PharmSci. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(3-Methoxyphenyl)pyrrolidine. PubChem. [Link]
-
Al-Wslati, M. N., Al-Omar, M. A., Amr, A. E. G. E., & Naglah, A. M. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(4-Methoxyphenyl)pyrrolidine. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). (R)-3-(4-Methoxyphenyl)pyrrolidine. PubChem. [Link]
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. [Link]
-
Kuntz, K. W., & Jorgensen, W. L. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Oktivana, R., Yani, P., Usman, H., Syofyan, S., Siregar, M. N., & Zaini, E. (2025). Enhancing Solubility and Dissolution Rate of p-Methoxycinnamic Acid via Multicomponent Crystal Formation with Meglumine. Tropical Journal of Natural Product Research. [Link]
-
E-gurukul. (2020, December 7). Factors Influencing Solubility of Drugs: Lecture-05. YouTube. [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 32040-07-6 | 1-(3-Methoxyphenyl)pyrrolidine. Retrieved from Hoffman Fine Chemicals. [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrrolidine, 3,4-dipropyl-3-(m-methoxyphenyl)-1-methyl. PubChem. [Link]
-
ChemBK. (n.d.). Pyrrolidine, 1-(3-Methoxyphenyl)-. Retrieved from ChemBK. [Link]
Sources
- 1. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. ijpbr.in [ijpbr.in]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Protocols for Stereoisomer Separation
Welcome to the technical support center for stereoisomer separation. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for refining chiral separation protocols. Our approach moves beyond simple step-by-step instructions to explain the underlying scientific principles, empowering you to make informed decisions and overcome challenges in your analytical and preparative work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions that form the foundation of a robust chiral separation strategy.
Q1: How does chiral chromatography fundamentally work?
A: Enantiomers, being mirror images, possess identical physical properties in an achiral environment. Chiral chromatography introduces a chiral environment, most commonly through a Chiral Stationary Phase (CSP). The separation relies on the principle that the two enantiomers will form transient, diastereomeric complexes with the chiral selector of the CSP.[1] These complexes have different energies of formation and stability, leading to differential interaction strengths. One enantiomer will interact more strongly with the CSP and be retained longer, while the other interacts less and elutes earlier, thus enabling their separation.[2]
Q2: What is the most critical first step in developing a new chiral separation method?
A: The selection of the appropriate chiral column (CSP) is the single most important step.[3] The success of a chiral separation is dictated by the specific molecular interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) between the analyte and the chiral selector.[4] Therefore, a preliminary column screening process, testing the analyte against a small, diverse set of CSPs (e.g., several polysaccharide-based columns) under generic conditions, is the most effective starting point.[4][5]
Q3: Can I use the same column for normal-phase, reversed-phase, and SFC conditions?
A: It depends on the column type. Modern immobilized polysaccharide-based columns (e.g., CHIRALPAK® IA, IB, IC) are exceptionally robust and offer the freedom to be used across all modes—normal-phase, reversed-phase, polar organic, and Supercritical Fluid Chromatography (SFC).[6] This provides tremendous flexibility during method development. However, traditional coated polysaccharide columns have restrictions and can be irreversibly damaged by certain organic solvents (like dichloromethane, THF, or acetone), limiting their use.[6][7] Always consult the column's instruction manual.[6]
Q4: How can I reverse the elution order of my enantiomers?
A: Reversing the elution order can be highly beneficial, especially for impurity analysis where the minor enantiomer needs to be quantified on the tail of the major peak. Several strategies can achieve this:
-
Change the Column: Switching to a CSP with a different chiral selector or even a different polysaccharide backbone (e.g., from a cellulose-based to an amylose-based column) is often the most effective way to alter selectivity and potentially reverse elution order.[8]
-
Change the Mobile Phase: Modifying the mobile phase, such as changing the alcohol modifier (e.g., from isopropanol to ethanol) in normal-phase or altering the type and concentration of an additive, can sometimes reverse the elution order.[8]
-
Change the Temperature: While less common, temperature can in some cases influence the separation mechanism to such an extent that the elution order reverses, particularly near the isoenantioselective temperature (Tiso).[9][10][11]
Q5: My compound has multiple chiral centers. How does this affect my separation strategy?
A: Compounds with multiple chiral centers can exist as diastereomers and enantiomers. Diastereomers have different physical properties and can often be separated on standard achiral columns (like a C18).[12] However, separating all stereoisomers, including the enantiomeric pairs, will require a chiral column. The method development process can be more complex and may require significant screening and optimization to achieve baseline separation of all peaks.[4][13] A "heart-cutting" two-dimensional LC approach is sometimes used, where diastereomers are first separated on an achiral column, and the collected fractions are then injected onto a chiral column to separate the enantiomers.[14]
Part 2: Chiral Method Development Workflow
A logical workflow is essential for efficiently developing a robust chiral separation method. The following diagram outlines a proven strategy for CSP selection and initial method screening.
Caption: A systematic workflow for chiral stationary phase (CSP) selection.
Part 3: Troubleshooting Guides
This section provides detailed solutions to specific problems encountered during stereoisomer separation experiments.
Guide 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
Q: I see a single, sharp peak but no separation of enantiomers. What is the primary cause?
A: The most likely cause is an inappropriate choice of Chiral Stationary Phase (CSP). The chiral selector on the column is not providing sufficient stereoselective interactions with your analyte to differentiate between the enantiomers.[15] Structural similarity to compounds that have been successfully separated is no guarantee of success on the same CSP.
-
Solution Workflow:
-
Confirm Enantiomers: First, ensure you are injecting a racemic mixture and not a single enantiomer.
-
Broaden the Screen: The most effective solution is to screen your compound on a wider variety of columns. If you started with cellulose-based CSPs, expand your screen to include amylose-based CSPs, as they offer complementary selectivity.[16]
-
Switch Separation Mode: If screening in normal-phase fails, switching to reversed-phase or polar organic mode on the same immobilized column can sometimes reveal selectivity that was absent in the initial mode.[8]
-
Q: I have partial separation (two overlapping peaks), but my resolution (Rs) is below the target of 1.5. How can I improve it?
A: This is a common and solvable problem that requires systematic optimization of the chromatographic conditions. The key is to manipulate factors that influence selectivity (α) and efficiency (N).
-
Solutions & Refinement Strategies:
-
Mobile Phase Composition: This is the most powerful tool for optimization.
-
Solvent Ratio (Normal-Phase): Decrease the percentage of the alcohol modifier (e.g., isopropanol, ethanol). A lower percentage of the polar component generally increases retention time and provides more opportunity for interaction with the CSP, often improving resolution.[17]
-
Choice of Alcohol (Normal-Phase): The choice of alcohol itself is critical. Switching from isopropanol to ethanol, or vice-versa, can dramatically alter selectivity.
-
Additives: For acidic or basic compounds, adding a small amount of an acidic (e.g., trifluoroacetic acid - TFA) or basic (e.g., diethylamine - DEA) modifier is often essential. These additives improve peak shape and can also enhance selectivity.[5][15]
-
-
Temperature: Temperature has a significant, though sometimes unpredictable, effect on chiral separations.
-
General Rule: Decreasing the column temperature generally increases chiral selectivity (α) by enhancing the weaker bonding forces (like hydrogen bonds and dipole-dipole interactions) responsible for chiral recognition.[18][19] This often leads to better resolution, albeit with longer run times and higher backpressure.
-
Caution: This effect is not universal. Some separations are entropy-driven and may show improved resolution at higher temperatures.[9][10] It is always worth screening temperatures (e.g., 15°C, 25°C, 40°C) during method development.
-
-
Flow Rate: Chiral separations often benefit from lower flow rates than typical achiral methods.
-
Troubleshooting Flowchart for Poor Resolution
Caption: A diagnostic workflow for troubleshooting poor enantiomeric resolution.
Guide 2: Poor Peak Shape (Tailing or Fronting)
Q: My peaks, especially for a basic compound, are tailing significantly. What is happening?
A: Peak tailing for basic compounds is a classic problem in liquid chromatography, often caused by secondary ionic interactions between the positively charged analyte and residual acidic silanol groups on the silica surface of the stationary phase.[15]
-
Solution: Add a basic modifier to the mobile phase. Diethylamine (DEA) or triethylamine (TEA) at low concentrations (typically 0.05% - 0.2%) are highly effective.[15] These amines act as competitors, binding to the active silanol sites and preventing the analyte from interacting with them, resulting in a much more symmetrical peak shape.
Q: My peaks are fronting or split. What are the likely causes?
A: Peak fronting or splitting is often related to sample overload or solvent effects.
-
Solutions & Refinement Strategies:
-
Reduce Sample Concentration: You may be overloading the column. The capacity of chiral columns is often lower than that of achiral columns.
-
Action: Systematically reduce the mass of analyte injected onto the column until the peak shape becomes symmetrical.[20]
-
-
Check Injection Solvent: Dissolving your sample in a solvent that is significantly stronger than the mobile phase is a common cause of peak distortion.[7][20] For example, injecting a sample dissolved in 100% methanol into a normal-phase mobile phase of 95:5 Hexane:Ethanol will cause severe peak shape issues.
-
Column Contamination or Damage: A partially blocked inlet frit or a void at the head of the column can cause peak splitting or broadness.[21]
-
Action: Try back-flushing the column (if permitted by the manufacturer). If this fails, replacing the inlet frit or the entire column may be necessary.[21]
-
-
Table 1: Impact of Common Parameters on Chiral Separation
| Parameter | Primary Effect | Common Adjustment & Rationale |
| Mobile Phase Ratio | Selectivity (α) & Retention (k) | Decrease polar component % (NP) or organic % (RP) to increase retention and improve resolution. |
| Mobile Phase Modifier | Selectivity (α) & Peak Shape | Switch alcohol (e.g., IPA to EtOH) to alter chiral recognition. Add acid/base to improve peak shape for basic/acidic analytes. |
| Column Temperature | Selectivity (α) & Efficiency (N) | Decrease temperature to enhance enantioselectivity (thermodynamic effect). Increases viscosity and backpressure.[10][19] |
| Flow Rate | Efficiency (N) & Resolution (Rs) | Decrease flow rate to increase interaction time with the CSP, often improving resolution for difficult separations.[18] |
| Additive (Acid/Base) | Peak Shape & Selectivity (α) | Masks residual silanols (basic additive) or suppresses ionization (acidic additive) to improve peak symmetry. Can also alter selectivity.[15] |
Part 4: Core Experimental Protocols
Protocol 1: Generic Chiral Column Screening in Normal-Phase HPLC
This protocol provides a starting point for screening a new chiral compound to identify a suitable column and mobile phase.
-
Column Selection:
-
Select a minimum of three to four immobilized polysaccharide-based columns. A recommended starting set includes:
-
An amylose tris(3,5-dimethylphenylcarbamate) phase (e.g., CHIRALPAK® IA)
-
A cellulose tris(3,5-dimethylphenylcarbamate) phase (e.g., CHIRALPAK® IC)
-
An alternative amylose or cellulose derivative.[4]
-
-
-
Mobile Phase Preparation:
-
Prepare two primary mobile phase systems:
-
System A: n-Hexane / Isopropanol (IPA) (90:10 v/v)
-
System B: n-Hexane / Ethanol (EtOH) (90:10 v/v)
-
-
If the analyte is acidic, add 0.1% TFA to each mobile phase.
-
If the analyte is basic, add 0.1% DEA to each mobile phase.[15]
-
Thoroughly mix and degas all mobile phases.[15]
-
-
Sample Preparation:
-
Prepare a stock solution of your racemic compound at approximately 1 mg/mL.
-
Dissolve the sample in a solvent compatible with the mobile phase (e.g., a small amount of the alcohol modifier or the mobile phase itself).[15]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV, at the analyte's λmax
-
Injection Volume: 5 µL
-
-
Screening Execution:
-
Equilibrate the first column with System A for at least 10-20 column volumes.[15]
-
Inject the sample and run the analysis.
-
Switch to System B, re-equilibrate, and inject the sample again.
-
Repeat this process for each column in your screening set.
-
-
Evaluation:
-
Analyze the chromatograms for any sign of peak separation or peak broadening that might indicate partial separation. The best combination of column and mobile phase will serve as the starting point for further optimization as described in the troubleshooting guides.
-
References
-
Title: Chiral Separations in Capillary Electrophoresis | Chemical Reviews Source: ACS Publications URL: [Link]
-
Title: Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review Source: ResearchGate URL: [Link]
-
Title: Phenomenex Publishes Guide for Chiral Column Selection Source: Phenomenex URL: [Link]
-
Title: Review: Chiral separations by capillary electrophoresis Source: Wiley Analytical Science URL: [Link]
-
Title: Chiral HPLC column selection and method development guide (Sigma-Aldrich) Source: Bioanalysis Zone URL: [Link]
-
Title: The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases Source: PubMed URL: [Link]
-
Title: 6 Top Chiral Chromatography Questions Source: Regis Technologies URL: [Link]
-
Title: Choosing the Right Chiral Column for Your Application Source: Daicel Chiral Technologies URL: [Link]
-
Title: Top 5 FAQ's About Chiral Columns Source: Phenomenex URL: [Link]
-
Title: [Advances in chiral separation and analysis by capillary electrophoresis-mass spectrometry] Source: PubMed URL: [Link]
-
Title: The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases | Request PDF Source: ResearchGate URL: [Link]
-
Title: Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns Source: Journal of Chromatographic Science | Oxford Academic URL: [Link]
-
Title: Capillary Electrophoresis: an Attractive Technique for Chiral Separations Source: Pharmanetwork URL: [Link]
-
Title: Chiral HPLC Method Development Source: I.B.S. Analytical URL: [Link]
-
Title: Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High-Performance Liquid Chromatography Source: Taylor & Francis Online URL: [Link]
-
Title: Effect of Temperature on the Chiral Separation of Enantiomers of Some... Source: ResearchGate URL: [Link]
-
Title: Selection of the mobile phase for enantiomeric resolution via chiral stationary phase columns Source: Semantic Scholar URL: [Link]
-
Title: System Suitability And Validation For Chiral Purity Assays Of Drug Substances Source: Regis Technologies URL: [Link]
-
Title: Playing with Selectivity for Optimal Chiral Separation Source: LCGC International URL: [Link]
-
Title: Frequently Asked Questions Source: Daicel Chiral Technologies URL: [Link]
-
Title: Troubleshoot Chiral Column Performance: Efficiency & Resolution Source: Daicel Chiral Technologies URL: [Link]
-
Title: Troubleshooting Peak Shape Problems in HPLC Source: Waters Corporation URL: [Link]
-
Title: Troubleshooting Poor Peak Shape and Resolution in HPLC Source: YouTube URL: [Link]
-
Title: What is Chiral Chromatography: Learn In 3 Minutes Source: PharmaGuru URL: [Link]
-
Title: Finding the Best Separation for Enantiomeric Mixtures Source: LCGC International URL: [Link]
-
Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL: [Link]
-
Title: Development and Validation of New Chromatographic Method for the Determination of Enantiomeric and Diastereomer Source: Semantic Scholar URL: [Link]
-
Title: Trouble with chiral separations Source: Chromatography Today URL: [Link]
-
Title: Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC) Source: Waters URL: [Link]
-
Title: Trouble resolving isomers Source: Chromatography Forum URL: [Link]
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chiraltech.com [chiraltech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chiraltech.com [chiraltech.com]
- 7. 6 Top Chiral Chromatography Questions - Regis Technologies [registech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Trouble resolving isomers - Chromatography Forum [chromforum.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. hplc.today [hplc.today]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. phenomenex.com [phenomenex.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. sigmaaldrich.cn [sigmaaldrich.cn]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 21. chiraltech.com [chiraltech.com]
mitigating hERG potassium channel inhibition in pyrrolidine-based drugs.
A Guide to Mitigating hERG Potassium Channel Inhibition
Welcome, researchers and drug development professionals. This guide, curated by our team of application scientists, serves as a dedicated resource for troubleshooting and mitigating off-target activity at the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical challenge in the development of pyrrolidine-containing drug candidates. We provide field-proven insights, detailed protocols, and strategic guidance to help you navigate this complex area of drug safety.
Part 1: Medicinal Chemistry - Strategic FAQs
This section addresses the most common questions our team receives regarding the structural modification of pyrrolidine-based compounds to reduce hERG affinity while preserving on-target potency.
Question: My new pyrrolidine-based lead compound shows potent hERG inhibition (IC50 < 1 µM). What is the likely cause?
Answer: The primary culprit is almost always the basic nitrogen atom within the pyrrolidine ring.[1][2] This feature is a common motif in many hERG inhibitors. The channel's binding pocket is large and promiscuous, accommodating lipophilic and basic compounds.[3][4] The positively charged (protonated) nitrogen of the pyrrolidine can form a key cation-π interaction with aromatic residues, such as Tyrosine 652 (Y652) and Phenylalanine 656 (F656), in the channel's inner cavity, anchoring the molecule and leading to a potent block.[5][6] High lipophilicity of the overall molecule exacerbates this issue by increasing the compound's concentration within the cell membrane, near the channel's binding site.[3][4]
Question: What is the most effective initial strategy to reduce the hERG liability of my pyrrolidine compound?
Answer: The most direct and often most successful strategy is to reduce the basicity (pKa) of the pyrrolidine nitrogen.[1][3][7] By lowering the pKa, a smaller fraction of the compound is protonated at physiological pH, weakening the critical cation-π interaction with the hERG channel pore.
A common approach is to introduce an electron-withdrawing group (EWG) near the basic nitrogen. For instance, adding a fluorine atom to the pyrrolidine ring can significantly lower pKa and has been shown to reduce hERG activity.[1][2] However, be mindful that this modification can sometimes negatively impact on-target potency, requiring a careful balancing act.[1]
Question: Beyond reducing basicity, what other structural modifications should I consider?
Answer: A multi-parameter optimization approach is crucial. Consider the following modifications, which can be used alone or in combination:
-
Decrease Lipophilicity (cLogP): High lipophilicity is a major driver of hERG inhibition.[3] Strategically replace lipophilic aromatic groups with more polar ones (e.g., replacing a pyridazine with a urea) or introduce polar functional groups (e.g., hydroxyls, amides) at positions distal to your core pharmacophore.[8] This can reduce the compound's accumulation in the membrane, thus lowering its effective concentration near the hERG channel.[3]
-
Introduce Steric Hindrance or Conformational Rigidity: The hERG binding pocket is flexible, but targeted modifications can disrupt optimal binding. Introducing bulky groups near the basic center or increasing the rigidity of the molecule (e.g., using triple bonds or constrained ring systems) can create unfavorable steric clashes and reduce binding affinity.[9]
-
Create a Zwitterion: Introducing an acidic moiety, such as a carboxylic acid, can form a zwitterion with the basic pyrrolidine nitrogen.[3][7] This drastically reduces the molecule's lipophilicity and can effectively eliminate hERG inhibition, as famously demonstrated in the development of fexofenadine from terfenadine.[3]
Structure-Activity Relationship (SAR) Data for hERG Mitigation
The following table presents hypothetical but representative data illustrating the impact of common chemical modifications on a pyrrolidine-based scaffold.
| Compound ID | Modification on Pyrrolidine Core | On-Target IC50 (nM) | hERG IC50 (µM) | cLogP | pKa | Mitigation Strategy |
| Lead-01 | Unsubstituted | 5 | 0.8 | 4.2 | 9.5 | - (Baseline) |
| Mod-02 | 3-Fluoro substitution | 15 | 12.5 | 4.1 | 8.1 | Reduce Basicity |
| Mod-03 | Replace distal phenyl with pyrazole | 8 | 9.8 | 3.1 | 9.4 | Reduce Lipophilicity |
| Mod-04 | Add distal carboxylic acid | 25 | > 50 | 1.5 | N/A | Form Zwitterion |
| Mod-05 | 3-Fluoro + distal pyrazole | 20 | 45.0 | 3.0 | 8.1 | Combined Approach |
Part 2: Experimental Troubleshooting Guides
This section provides practical advice for common issues encountered during the experimental evaluation of hERG inhibition.
Question: I am using a manual patch-clamp setup to test my compounds, but I'm observing significant current "run-down." How can I fix this and get reliable IC50 values?
Answer: Current run-down, a gradual decrease in hERG current over time, is a common artifact in whole-cell patch-clamp experiments.[10][11] It can be caused by the dialysis of essential intracellular components into the patch pipette.
Troubleshooting Steps:
-
Internal Solution Composition: Ensure your internal solution is optimized to maintain channel health. The inclusion of 5 mM Mg-ATP and 0.3 mM Tris-GTP is critical to provide energy and prevent dephosphorylation of the channel or associated proteins.[10][12]
-
Perforated Patch-Clamp: If run-down persists, switch from whole-cell to the perforated patch technique.[10] Using agents like Amphotericin B or Escin in the pipette solution creates small pores in the cell membrane, allowing electrical access without dialyzing larger cytosolic components. This provides a more stable recording environment.
-
Time-Course Correction: For whole-cell recordings, always run a parallel vehicle control experiment for the same duration as your compound application.[10] You can then mathematically correct for the run-down by expressing the compound's effect as a percentage of the time-matched vehicle control.
-
Rapid Application: Ensure your perfusion system allows for rapid and complete solution exchange. Unstable compound concentrations can mimic run-down.
Question: My compound has low aqueous solubility. How can I confidently assess its hERG liability without artifacts from precipitation in an automated patch-clamp system?
Answer: Poor solubility is a major challenge for automated electrophysiology platforms, as micro-precipitation in the multi-well plates is not visible and can lead to falsely low inhibition values.[13]
Troubleshooting Steps:
-
Solubility Measurement: First, accurately determine the kinetic solubility of your compound in the exact extracellular buffer used for the assay. Do not proceed with concentrations above this limit.
-
Use of Surfactants: The sensitivity of the assay can be improved by adding a surfactant to the extracellular medium.[13] A low concentration of a non-ionic surfactant like Pluronic F-68 (0.01-0.05%) can help maintain compound solubility without directly affecting channel function. Always validate that the surfactant itself does not inhibit the hERG channel.
-
DMSO Concentration: Keep the final DMSO concentration as low as possible, typically ≤0.5%. High DMSO concentrations can have direct effects on ion channels and cell membranes.
-
Cross-Validation with a Different Assay: If solubility remains a major concern, cross-validate your results with a different assay format that may be more tolerant, such as a radioligand binding assay using [3H]-dofetilide.[14] While less functional, it can confirm direct interaction with the channel.
Question: I'm using a thallium flux screening assay and my results don't correlate well with my follow-up patch-clamp data. Why?
Answer: Discrepancies between screening assays (like thallium flux) and the gold-standard patch-clamp are common.[15]
Causality and Explanation:
-
Different Endpoints: Thallium flux assays measure the consequence of channel opening—ion movement—integrated over a population of cells.[16][17] Patch-clamp directly measures the electrical current through the channel in a single cell, providing detailed information on kinetics and state-dependent block.[18][19]
-
State-Dependence: Many hERG blockers preferentially bind to the open or inactivated states of the channel.[6][18] The voltage protocols used in patch-clamp are designed to manipulate these states, which may reveal a more potent block than a simple flux assay where the membrane potential is not precisely controlled.
-
Assay Artifacts: Thallium flux assays can be prone to off-target effects or compound interference with the fluorescent dye. Always confirm hits with patch-clamp electrophysiology. The thallium flux assay is best used as a high-throughput method to rank-order compounds and identify major liabilities early, not for definitive IC50 determination.[16]
Part 3: Key Workflows & Protocols
Workflow for hERG Mitigation in a Pyrrolidine Series
The following diagram outlines a typical decision-making workflow for addressing hERG liability in a drug discovery program.
Caption: A typical workflow for identifying and mitigating hERG risk.
Diagram: Pyrrolidine Interaction with hERG Binding Pocket
This diagram illustrates the key pharmacophoric interactions driving the inhibition of the hERG channel by basic, lipophilic pyrrolidine-containing molecules.
Caption: Key interactions between a pyrrolidine drug and hERG residues.
Protocol 1: Manual Whole-Cell Patch-Clamp Electrophysiology
This protocol is the gold standard for quantifying hERG inhibition and understanding the mechanism of block.[11][19]
1. Cell Preparation:
-
Culture HEK293 or CHO cells stably expressing the hERG channel.
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Just before recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.
2. Solutions:
-
Extracellular Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
3. Recording Procedure:
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Approach a single, healthy-looking cell with the pipette and apply slight positive pressure.
-
Once touching the cell, release pressure and apply gentle suction to form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane with a sharp pulse of suction to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 3-5 minutes before applying the voltage protocol.
4. Voltage Protocol and Data Acquisition:
-
Set the holding potential to -80 mV.
-
Apply a depolarizing step to +20 mV for 2 seconds to activate and then inactivate the channels.
-
Apply a repolarizing step to -50 mV for 2-3 seconds to elicit the characteristic large hERG tail current.[20] This tail current is the primary measurement for quantifying block.
-
Repeat this protocol at a steady frequency (e.g., every 15 seconds).
-
After establishing a stable baseline current for 3-5 minutes, apply the test compound via the perfusion system until the current inhibition reaches a steady state (typically 5-10 minutes).
-
Perform a concentration-response curve by applying at least four different concentrations of the compound.
5. Data Analysis:
-
Measure the peak amplitude of the tail current at -50 mV.
-
Correct for any solvent effects and run-down using time-matched vehicle controls.
-
Plot the percentage of current inhibition against the log of the compound concentration and fit the data to the Hill equation to determine the IC50 value.
References
-
High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. MDPI. [Link]
-
Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities. Frontiers in Pharmacology. [Link]
-
Computational models for cardiotoxicity via hERG inhibition. National Toxicology Program. [Link]
-
A Review of Computational Methods in Predicting hERG Channel Blockers. ResearchGate. [Link]
-
Recent Developments in Computational Prediction of hERG Blockage. Current Topics in Medicinal Chemistry. [Link]
-
An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004. National Institutes of Health (NIH). [Link]
-
Synthesis of β‐fluoropyrrolidines Designed to Reduce hERG Affinity in a Class of Antiparasitic Compounds. ResearchGate. [Link]
-
The hERG potassium channel and hERG screening for drug-induced torsades de pointes. PubMed. [Link]
-
An in Vitro Assay of hERG K Channel Potency for a New EGFR Inhibitor FHND004. ResearchGate. [Link]
-
Cell-Based hERG Channel Inhibition Assay in High-Throughput Format. SpringerLink. [Link]
-
Strategies to reduce HERG K+ channel blockade. Exploring heteroaromaticity and rigidity in novel pyridine analogues of dofetilide. PubMed. [Link]
-
Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
-
Strategies To Reduce hERG K+ Channel Blockade. Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues of Dofetilide. ResearchGate. [Link]
-
Optimization of hERG and Pharmacokinetic Properties for Basic Dihydro-8H-purin-8-one Inhibitors of DNA-PK. National Institutes of Health (NIH). [Link]
-
[Lead compound optimization strategy(5) – reducing the hERG cardiac toxicity in drug development]. PubMed. [Link]
-
Early identification of hERG liability in drug discovery programs by automated patch clamp. Expert Opinion on Drug Discovery. [Link]
-
Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay. National Institutes of Health (NIH). [Link]
-
Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication. National Institutes of Health (NIH). [Link]
-
How can I tackle run down effects in manual patch clamps? ResearchGate. [Link]
-
Why are there current fluctuations in hERG patch clamp assay using port a patch (Nanion)? ResearchGate. [Link]
-
Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks. YouTube. [Link]
-
Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. PubMed. [Link]
-
Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups. ResearchGate. [Link]
-
Drug binding interactions in the inner cavity of hERG channels: Molecular insights from structure-activity relationships of clofilium and ibutilide analogs. Molecular Pharmacology. [Link]
-
The interactions between hERG potassium channel and blockers. PubMed. [Link]
-
Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel. SpringerLink. [Link]
-
Towards a structural view of drug binding to hERG K+ channels. National Institutes of Health (NIH). [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of hERG and Pharmacokinetic Properties for Basic Dihydro-8H-purin-8-one Inhibitors of DNA-PK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. Towards a structural view of drug binding to hERG K+ channels: - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Lead compound optimization strategy(5) – reducing the hERG cardiac toxicity in drug development] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]
- 18. An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The hERG potassium channel and hERG screening for drug-induced torsades de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ligand Efficiency for the 3-(4-Methoxyphenyl)pyrrolidine Scaffold
Welcome to the technical support resource for medicinal chemists and drug discovery professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions concerning the optimization of ligand efficiency for the promising 3-(4-Methoxyphenyl)pyrrolidine scaffold. Our focus is on providing practical, mechanistically-grounded advice to overcome common hurdles in lead optimization.
Section 1: Foundational Concepts in Ligand Efficiency
What is Ligand Efficiency and Why is it Critical?
In drug discovery, potency is not the sole determinant of a quality lead compound. Ligand Efficiency (LE) metrics provide a way to assess the binding energy of a ligand to its target protein relative to the size of the molecule.[1] The core principle is that a more efficient ligand achieves a desired potency with a lower molecular weight and more favorable physicochemical properties.[2] Optimizing for high ligand efficiency early in a project can help mitigate "molecular obesity"—the trend of increasing molecular weight and lipophilicity during lead optimization—which often leads to poor ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[3]
Key Ligand Efficiency Metrics
Effective optimization requires a multi-parameter approach. Relying on a single metric is discouraged; instead, use a combination to guide your chemical strategy.[4]
| Metric | Formula | Recommended Value | Description |
| Ligand Efficiency (LE) | LE = 1.37 * pIC₅₀ / HAC | > 0.3 | Measures the binding energy per heavy (non-hydrogen) atom (HAC). It is a fundamental measure of the quality of the binding interaction.[2][5] |
| Lipophilic Ligand Efficiency (LLE or LipE) | LLE = pIC₅₀ - cLogP | 5 - 7 (or higher) | Assesses potency relative to lipophilicity.[6] A higher LLE indicates a greater preference for the target over partitioning into a nonpolar environment, which is crucial for reducing non-specific toxicity and improving ADMET properties.[2][7] |
| LLE Adjusted for HA Count (LLEAT) | LLEAT = 0.111 + [(1.37 × LLE) / HAC] | > 0.3 | A composite metric that combines lipophilicity, size, and potency, designed to have a similar target value and range as LE for easier interpretation.[5] |
| Fraction sp³ (Fsp³) | Fsp³ = (Number of sp³ hybridized carbons) / (Total carbon count) | > 0.4 | While not a direct efficiency metric, a higher Fsp³ character is correlated with improved solubility, lower promiscuity, and better overall drug-like properties.[5] The pyrrolidine ring itself is a key contributor to the Fsp³ count. |
Note: pIC₅₀ = -log(IC₅₀ in M). cLogP is the calculated logarithm of the octanol-water partition coefficient. Values are guidelines and can be target-dependent.[5]
Section 2: The this compound Scaffold: A Privileged Starting Point
The 3-aryl-pyrrolidine motif is a versatile and privileged scaffold in medicinal chemistry, particularly for CNS targets.[8][9] Its prevalence is due to several advantageous features:
-
3D Geometry: The non-planar, sp³-rich pyrrolidine ring allows for precise three-dimensional exploration of binding pockets, which is often superior to flat aromatic systems.[8]
-
Basic Nitrogen: The secondary amine provides a key interaction point (hydrogen bond donor/acceptor or salt bridge) and a handle for derivatization to modulate potency and physicochemical properties.[8]
-
Defined Exit Vectors: The scaffold presents well-defined vectors for substitution on the pyrrolidine nitrogen and the aromatic ring, facilitating systematic Structure-Activity Relationship (SAR) studies.[10]
Caption: The iterative cycle of drug design focused on improving ligand efficiency.
Section 3: Troubleshooting Guide for Common Experimental Issues
This section addresses specific challenges you may encounter while optimizing derivatives of the this compound scaffold.
Q1: My compounds show good potency (low nM), but the Lipophilic Ligand Efficiency (LLE) is poor (< 3). What's going wrong and how can I fix it?
Causality: This is a classic "potency-lipophilicity trap." You are likely increasing potency by adding lipophilic groups, which simultaneously increases cLogP at a faster rate than pIC₅₀. The 4-methoxyphenyl group itself has a significant cLogP contribution. This strategy is unsustainable and often leads to poor ADMET properties like low solubility, high plasma protein binding, and off-target effects.[2]
Troubleshooting Strategies:
-
Reduce Lipophilicity of the Aromatic Ring: The 4-methoxyphenyl ring is the primary source of lipophilicity.
-
Scaffold Hopping: Replace the phenyl ring with a less lipophilic bioisostere, such as a pyridine or pyrimidine ring. The introduction of nitrogen atoms can decrease lipophilicity and may also improve metabolic stability and solubility.[11]
-
Modify the Methoxy Group: The -OCH₃ group is lipophilic and a metabolic liability. Consider replacing it with groups that have a lower lipophilicity contribution, such as -F, -OH, or even -CN. The parent 3-(4-hydroxyphenyl)pyrrolidine can be a valuable starting point.[12]
-
-
Increase Potency via Polar Interactions: Instead of adding "grease," focus on gaining potency through more specific, high-quality interactions.
-
Introduce hydrogen bond donors or acceptors at strategic positions on the phenyl ring or on N-substituents.
-
Utilize computational modeling (docking, FEP) to identify pockets where polar interactions can be formed.
-
Caption: Key modification points on the this compound scaffold.
Q2: My lead compound has very low aqueous solubility (< 1 µM). How can I improve this without sacrificing potency?
Causality: Poor aqueous solubility is a common issue for drug candidates and is often linked to high lipophilicity and a stable crystal lattice.[13][14] For the this compound scaffold, both the aromatic portion and large, nonpolar N-substituents can contribute to this problem.
Troubleshooting Strategies:
-
Introduce Polar/Ionizable Groups:
-
Increase Fsp³: Replace flat aromatic N-substituents with more three-dimensional, saturated heterocycles containing nitrogen or oxygen (e.g., morpholine, piperazine). This can disrupt crystal packing and improve solubility.
-
Add a Basic Center: If not already present in an N-substituent, introducing a basic nitrogen can allow for the formation of highly soluble hydrochloride salts.[15]
-
Add a Hydrogen Bond Donor: Strategically adding a hydroxyl or amide group can help break the crystal lattice and interact with water.
-
-
Formulation-Based Approaches (for in vitro/in vivo testing):
-
pH Adjustment: If your compound has an ionizable group (like the pyrrolidine nitrogen), solubility can be dramatically increased by adjusting the pH of the buffer.[15]
-
Use of Co-solvents: For initial testing, using small amounts of DMSO or other organic co-solvents can help solubilize the compound. However, be mindful that high concentrations can impact assay results.
-
Experimental Protocol: Kinetic Aqueous Solubility Assay
This protocol provides a quick assessment of your compound's solubility.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of your compound in 100% DMSO.
-
Assay Plate Preparation: Add 2 µL of the 10 mM stock solution to a 96-well plate.
-
Solubilization: Add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to each well. This creates a final nominal concentration of 100 µM with 1% DMSO.
-
Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.
-
Precipitate Removal: Centrifuge the plate at high speed (e.g., 4000 rpm) for 20 minutes to pellet any precipitated compound.
-
Quantification: Carefully transfer a known volume of the supernatant to a new 96-well plate. Determine the concentration of the dissolved compound using a suitable analytical method (e.g., LC-MS/MS or HPLC-UV) by comparing against a standard curve prepared in a 1:1 mixture of PBS:Acetonitrile.
Q3: My compound is potent but shows rapid clearance in human liver microsome (HLM) assays. What are the likely metabolic hotspots and how can I block them?
Causality: The this compound scaffold contains two primary metabolic "soft spots":
-
O-demethylation: The 4-methoxy group is highly susceptible to oxidation by cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4) to form the corresponding phenol metabolite.[11]
-
N-dealkylation/Oxidation: The pyrrolidine ring and its nitrogen substituent can undergo oxidation or, if the N-substituent is simple alkyl, N-dealkylation.[16]
Troubleshooting Strategies:
-
Address the Methoxy Group:
-
Metabolic Blocking: Replace the methyl group with a metabolically more stable group. For example, replacing -OCH₃ with -OCHF₂ or -OCF₃ can block O-dealkylation.
-
Bioisosteric Replacement: As mentioned for LLE, replacing the -OCH₃ with a group like fluorine (-F) or chlorine (-Cl) removes the site of metabolism entirely.
-
-
Stabilize the Pyrrolidine Ring and N-Substituents:
-
Introduce Steric Hindrance: Adding a small substituent (e.g., a methyl group) on the carbon adjacent to the pyrrolidine nitrogen can sterically shield it from metabolic enzymes.
-
Incorporate Electron-Withdrawing Groups: Placing electron-withdrawing groups on the N-substituent can decrease the electron density of the nitrogen, making it less prone to oxidation.
-
Use Less Labile N-Substituents: Avoid N-substituents that are known to be metabolically labile, such as small, unbranched alkyl chains.
-
Caption: Potential metabolic liabilities of the core scaffold.
Q4: I'm concerned about hERG toxicity. What structural features increase this risk and what modifications can I make?
Causality: Inhibition of the hERG potassium channel is a major cause of cardiotoxicity and drug withdrawal.[17] Key risk factors include high lipophilicity (cLogP > 3.5) and the presence of a basic amine that is protonated at physiological pH.[18][19] The this compound scaffold contains both of these features, making hERG screening essential.
Troubleshooting Strategies:
-
Reduce Basicity (pKa):
-
The goal is to lower the pKa of the pyrrolidine nitrogen to reduce its positive charge at pH 7.4.
-
Introduce electron-withdrawing groups on the N-substituent. For example, adding an amide or a heteroaromatic ring adjacent to the nitrogen can significantly lower its basicity.[19]
-
-
Reduce Lipophilicity:
-
As detailed in Q1, systematically replace lipophilic moieties with more polar ones. Strategies that improve LLE will often also reduce hERG liability.[18]
-
-
Introduce Steric Hindrance or Polar Groups Near the Basic Center:
-
Adding a bulky group near the basic nitrogen can create a steric clash that prevents the molecule from effectively binding within the hERG channel pore.
-
Introducing a polar group (like a hydroxyl) near the basic center can sometimes disrupt the key hydrophobic interactions required for hERG binding. Forming a zwitterion by adding a carboxylic acid is another effective, albeit more drastic, strategy.[20]
-
Table of Suggested Modifications to Mitigate hERG Risk:
| Modification Strategy | Example | Expected Impact on pKa | Expected Impact on Lipophilicity | Rationale |
| Reduce Basicity | Replace N-alkyl with N-acyl | Decrease significantly | Variable | The amide resonance reduces the availability of the nitrogen lone pair. |
| Reduce Lipophilicity | Replace 4-OCH₃ with 4-OH | No change | Decrease | Reduces cLogP and introduces a hydrogen bonding group. |
| Introduce Zwitterion | Add a carboxylic acid to N-substituent | Creates zwitterion | Decrease significantly | Reduces permeability but can drastically lower hERG affinity.[20] |
| Scaffold Hop | Replace phenyl with pyridine | Slight decrease | Decrease | Reduces lipophilicity and can alter the electrostatic profile.[11] |
References
-
Peretto, I., & Cavalli, A. (2017). Ligand efficiency metrics in drug discovery: the pros and cons from a practical perspective. Expert Opinion on Drug Discovery, 12(11), 1087-1104. [Link]
-
Peretto, I., & Cavalli, A. (2017). Ligand efficiency metrics in drug discovery: the pros and cons from a practical perspective. Taylor & Francis Online. [Link]
-
Hopkins, A. L., et al. (2014). The role of ligand efficiency metrics in drug discovery. Nature Reviews Drug Discovery, 13(2), 105-121. [Link]
-
Ritchie, T., et al. Molecular Descriptors & Ligand Efficiency Metrics. RGDscience Ltd. [Link]
-
Hopkins, A. L., et al. (2014). The Role of Ligand Efficiency Measures in Drug Discovery. Repository of the Academy's Library. [Link]
-
Liu, H., et al. (2013). [Lead compound optimization strategy(5) – reducing the hERG cardiac toxicity in drug development]. Yao Xue Xue Bao, 48(10), 1435-42. [Link]
-
Hu, D., Koester, D., & Hesse, M. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. [Link]
-
Wikipedia. (n.d.). Lipophilic efficiency. [Link]
-
Liu, H., et al. (2013). Lead compound optimization strategy (5) - Reducing the hERG cardiac toxicity in drug development. ResearchGate. [Link]
-
Grokipedia. (n.d.). Lipophilic efficiency. [Link]
-
Chem Help ASAP. (2021). ligand lipophicity efficiency in lead optimization. YouTube. [Link]
-
Drug Hunter. (2024). Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks. YouTube. [Link]
-
Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499. [Link]
-
Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Semantic Scholar. [Link]
-
Gintant, G., & Sager, P. (2007). Dealing with hERG liabilities early: diverse approaches to an important goal in drug development. British Journal of Pharmacology, 150(3), 245-247. [Link]
-
Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. ResearchGate. [Link]
-
Catalent. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. [Link]
-
Norinder, U., & Bergström, C. A. (2006). Progress in computational methods for the prediction of ADMET properties. ResearchGate. [Link]
-
Gaulton, A., et al. (2020). Target-based evaluation of 'drug-like' properties and ligand efficiencies. Future Medicinal Chemistry, 12(18), 1647-1663. [Link]
-
Wang, J., et al. (2021). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Frontiers in Pharmacology, 12, 703533. [Link]
-
ResearchGate. (n.d.). Enhancement of metabolic stability with structural modifications. [Link]
-
Lo, Y. C., et al. (2012). Computational Intelligence Methods for ADMET Prediction. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). (R)-3-(4-Methoxyphenyl)pyrrolidine. PubChem. [Link]
-
Bhat, M. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1247657. [Link]
-
Wang, S., et al. (2020). New structural scaffolds to enhance the metabolic stability of arginine-derived PAD4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(24), 127635. [Link]
-
Vespro, D., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4879. [Link]
-
Raheem, I. T., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. MedChemComm, 10(12), 2059-2072. [Link]
-
GARDP Revive. (n.d.). Structure-activity relationship (SAR). [Link]
-
Bhat, M. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PMC - PubMed Central. [Link]
-
Tamiz, A. P., et al. (2001). 3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. Journal of Medicinal Chemistry, 44(13), 2105-12. [Link]
-
Wessjohann, L. A., et al. (2011). New and unusual scaffolds in medicinal chemistry. Chemical Communications, 47(3), 794-807. [Link]
-
Bhat, M. A., et al. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. ChemistrySelect, 7(5), e202103859. [Link]
-
National Institutes of Health. (n.d.). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. [Link]
-
Navarro, H. A., et al. (2018). Structure-activity relationship studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes as novel atypical dopamine transporter (DAT) inhibitors for the treatment of cocaine use disorders. Bioorganic & Medicinal Chemistry Letters, 28(1), 17-22. [Link]
-
Salentin, S., et al. (2014). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Current Pharmaceutical Design, 20(32), 5150-64. [Link]
-
Semantic Scholar. (n.d.). Structure-Activity Relationships. [Link]
-
Jeon, J., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Nature Communications, 14(1), 5988. [Link]
-
Piras, B., et al. (2018). Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. Molecules, 23(5), 1184. [Link]
Sources
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. real.mtak.hu [real.mtak.hu]
- 3. tandfonline.com [tandfonline.com]
- 4. Ligand efficiency metrics in drug discovery: the pros and cons from a practical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Descriptors & Ligand Efficiency Metrics – RGDscience Ltd [rgdscience.com]
- 6. Lipophilic efficiency - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 11. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.monash.edu [research.monash.edu]
- 14. [PDF] Strategies to Address Low Drug Solubility in Discovery and Development | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. [Lead compound optimization strategy(5) – reducing the hERG cardiac toxicity in drug development] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. drughunter.com [drughunter.com]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
troubleshooting mass spectrometry fragmentation of pyrrolidine compounds
Technical Support Center: Mass Spectrometry of Pyrrolidine Compounds
Welcome to the technical support center for the mass spectrometric analysis of pyrrolidine-containing molecules. As researchers, scientists, and drug development professionals, you are aware that the unique chemical properties of the pyrrolidine ring present distinct challenges during mass spectrometry (MS) analysis. The high basicity of the pyrrolidine nitrogen often leads to spectra dominated by a single, uninformative fragment, masking the structural details of the larger molecule.
This guide provides field-proven troubleshooting strategies and in-depth answers to frequently asked questions. Our approach is grounded in explaining the causal mechanisms behind fragmentation behaviors, empowering you to move beyond rote protocols and intelligently solve experimental challenges.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, common problems encountered during the MS analysis of pyrrolidine compounds in a direct question-and-answer format.
Question 1: My ESI-MS/MS spectrum is almost entirely one peak corresponding to the pyrrolidine moiety, and I'm losing crucial structural information. What is happening and how can I fix it?
Probable Cause: This is the most common issue when analyzing compounds with a basic pyrrolidine group. During electrospray ionization (ESI), the proton preferentially localizes on the highly basic nitrogen of the pyrrolidine ring. In the subsequent collision-induced dissociation (CID) step, the charge is retained by the stable pyrrolidine fragment, which is then ejected as the dominant ion.[1][2][3] This process, often a facile neutral loss of the pyrrolidine ring, consumes most of the ion current, preventing fragmentation of the core molecular structure and leaving you with a structurally uninformative spectrum.[1][2][3]
Recommended Solutions & Protocols:
Your primary goal is to force fragmentation of the main molecular body before the MS/MS selection step. This can be achieved by intentionally inducing In-Source Fragmentation (ISF).
Experimental Protocol: Optimizing In-Source Fragmentation (ISF)
-
Initial Setup: Begin with your standard liquid chromatography (LC) and MS settings.
-
Increase Source Energy: Methodically increase the source fragmentation or cone voltage parameter on your mass spectrometer. This is typically a voltage differential in the ion source (e.g., "Cone Voltage," "Fragmentor Voltage," "Up-front CID"). Increase this voltage in small increments (e.g., 10-20V steps).
-
Monitor MS1 Spectrum: As you increase the source energy, monitor the full MS1 scan (not MS/MS). You should observe the intensity of your protonated molecular ion [M+H]⁺ decrease, while a new ion, corresponding to the neutral loss of the pyrrolidine moiety, appears and increases in intensity.[1][2][4] For example, for GDC-6036, this results in the generation of an m/z 525 ion from the m/z 622 precursor.[1]
-
Identify Optimal ISF Energy: The optimal ISF energy is the setting that produces the highest abundance of the core fragment ion (i.e., [M+H-pyrrolidine]⁺) without causing excessive, untargeted fragmentation of the core itself.
-
Perform MS/MS on the ISF Product: Modify your MS/MS experiment. Instead of selecting the original [M+H]⁺ as your precursor ion, select the new, abundant core ion generated via ISF.
-
Analyze Richer Spectrum: Fragmenting this ISF-generated precursor will now provide extensive structural coverage of the molecular core, as the problematic pyrrolidine group has already been removed.[1][3]
This workflow allows you to bypass the charge-retention issue and unlock detailed structural information that was previously hidden.[1][4]
Caption: Workflow for utilizing In-Source Fragmentation (ISF).
Question 2: In my GC-EI-MS analysis, I don't see a molecular ion peak, and the base peak is an immonium ion. Is my instrument malfunctioning?
Probable Cause: This is a common and expected outcome for many pyrrolidine-containing compounds, particularly pyrrolidinophenone-type molecules, under Electron Ionization (EI) conditions.[5] EI is a "hard" ionization technique that imparts significant energy into the molecule, causing extensive fragmentation.[6] For pyrrolidines, the unpaired electron on the nitrogen atom readily induces α-cleavage (cleavage of the bond adjacent to the nitrogen).[5][7] This process is highly favorable and leads to the formation of a very stable, resonance-stabilized immonium cation, which often appears as the base peak in the spectrum. The molecular ion, being energetically unstable, may fragment so completely that it is not observed at all.[5][8]
Recommended Solutions:
-
Trust the Immonium Ion: Recognize that for this class of compounds under EI, the immonium ion is the most characteristic and structurally informative fragment. For example, in many substituted cathinones, this will be the only ion observed.[5]
-
Use Soft Ionization: If a molecular ion is essential for your analysis, switch to a "soft" ionization technique like Chemical Ionization (CI) or use an LC-MS with ESI.[6] These methods impart less energy, resulting in less fragmentation and a more prominent molecular ion or pseudomolecular ion ([M+H]⁺).[6]
-
Derivatization: For some compounds, derivatization of other functional groups (e.g., a carbonyl group) can alter the fragmentation pathway, potentially making the molecular ion more stable and observable even under EI conditions.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common fragmentation pathways for pyrrolidine compounds?
The fragmentation is highly dependent on the molecular structure and ionization method. However, some key pathways are consistently observed:
-
α-Cleavage (EI): As discussed, this is dominant in EI-MS. The bond alpha to the nitrogen cleaves, leading to a stable immonium ion.[5] This is a primary diagnostic tool in GC-MS.
-
Neutral Loss of Pyrrolidine (ESI): In ESI-MS/MS, the most common pathway is the loss of the entire pyrrolidine ring as a neutral molecule (mass loss of 71 Da).[9][10]
-
Ring Contraction/Cleavage: The pyrrolidine ring itself can fragment. This can involve the loss of neutral molecules like ethylene (28 Da) or propylene (42 Da) from the ring structure itself, often occurring in subsequent fragmentation steps (MS³).[11][12]
-
Substituent-Driven Fragmentation: After the initial loss of the pyrrolidine ring, further fragmentation is dictated by the remaining structure. For α-pyrrolidinophenone cathinones, this can involve losses of CO and alkenes, ultimately leading to characteristic ions like the tropylium ion (m/z 91).[9][10][11]
Caption: Generalized ESI fragmentation of α-pyrrolidinophenones.
Q2: Why does the pyrrolidine fragment dominate the spectrum in ESI-MS/MS?
This phenomenon is rooted in the "mobile proton" model and fragment ion stability. The nitrogen in the saturated pyrrolidine ring is a strong proton acceptor (a hard Lewis base). During ESI, it readily accepts a proton. In the low-pressure environment of the mass spectrometer's collision cell, this protonated site acts as a trigger for fragmentation. The cleavage of the bond connecting the pyrrolidine to the rest of the molecule results in two potential fragments. The fragment that is more stable as a cation will preferentially retain the charge. The pyrrolidine cation (or a related immonium ion) is very stable, thus it overwhelmingly retains the charge, leaving the larger part of the molecule as an unobserved neutral fragment.[1][2]
Q3: How can I differentiate between isomers that only differ in the position of substituents on the pyrrolidine ring?
This is a significant challenge. If the initial fragmentation is simply the loss of the entire substituted pyrrolidine ring, you will be left with an identical core ion from both isomers, making them indistinguishable. In this case:
-
High-Resolution MS (HRMS): While it won't differentiate isomers, confirming the accurate mass of the precursor and key fragments is a crucial first step.[11]
-
MSⁿ (Multi-stage MS): Isolate the pyrrolidine-containing fragment ion and subject it to a further stage of fragmentation (MS³). The fragmentation pattern of the substituted pyrrolidine ring itself may reveal the position of the substituent.
-
Chromatography: Your best tool for isomer separation is chromatography. Ensure your LC or GC method is optimized to achieve baseline separation of the isomers before they enter the mass spectrometer.
-
Ion Mobility Spectrometry (IMS): This technique separates ions based on their size, shape, and charge. Isomers often have different three-dimensional shapes and thus different collision cross-sections (CCS), allowing IMS to separate them where MS alone cannot.[13]
Reference Data: Characteristic Ions
The following table summarizes common fragment ions and neutral losses observed for pyrrolidine-containing compounds. These values can serve as a quick reference during spectra interpretation.
| Ion Type / Neutral Loss | Typical m/z or Mass Loss (Da) | Ionization Mode | Compound Class | Notes & References |
| Neutral Loss of Pyrrolidine | 71 Da | ESI | General | A highly common pathway for protonated molecules.[9][10] |
| Immonium Ion (α-Cleavage) | Varies (e.g., 126 for MDPV) | EI | Pyrrolidinophenones | Often the base peak in GC-MS; molecular ion may be absent.[5] |
| Tropylium Ion | 91 | ESI / EI | Aromatic Pyrrolidines | A common secondary fragment from compounds with a phenyl group.[9][11] |
| Loss of Ethylene | 28 Da | ESI / EI | General | Can occur from the pyrrolidine ring itself in MSⁿ experiments.[11][12] |
| Alkylphenone Cation | [M+H - 71]⁺ | ESI | α-Pyrrolidinophenones | The core ion formed after pyrrolidine loss; key for ISF.[9][11] |
References
- Jackson, G. (2020).
- Lopez-Avila, V. (2014). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Journal of Forensic Science & Criminology, 2(6).
-
ResearchGate. (n.d.). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives | Request PDF. Retrieved January 12, 2026, from [Link]
- ACS Publications. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry.
-
ResearchGate. (2020). (PDF) Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Retrieved January 12, 2026, from [Link]
- PubMed. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry.
- National Institute of Justice. (2020).
- PubMed. (2003). Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry. Rapid Communications in Mass Spectrometry, 17(14), 1651-6.
- NIH. (n.d.). ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES.
- ACS Publications. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry.
- American Chemical Society. (2025). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectra. Journal of the American Society for Mass Spectrometry.
-
ResearchGate. (2025). (PDF) Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Retrieved January 12, 2026, from [Link]
- PubMed. (2025). Enhancing pyrrolizidine alkaloid separation and detection: LC-MS/MS method development and integration of ion mobility spectrometry into the LC-HRMS workflow.
- Chemistry LibreTexts. (2020). 11.
- ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. annexpublishers.com [annexpublishers.com]
- 6. acdlabs.com [acdlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones | National Institute of Justice [nij.ojp.gov]
- 11. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 12. Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhancing pyrrolizidine alkaloid separation and detection: LC-MS/MS method development and integration of ion mobility spectrometry into the LC-HRMS workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of C-H Activation for Pyrrolidine Functionalization
Welcome to the technical support center for the optimization of C-H activation reactions for pyrrolidine functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide
This section addresses specific, common issues encountered during the C-H functionalization of pyrrolidine derivatives. The solutions are presented in a question-and-answer format, focusing on the causal relationships behind experimental outcomes.
Question 1: I am observing low to no conversion of my starting material. What are the likely causes and how can I fix it?
Answer: Low conversion is a frequent challenge in developing C-H functionalization methods for N-heterocycles.[1] The issue often stems from catalyst deactivation or suboptimal reaction conditions. A systematic approach is required for diagnosis.
Potential Cause 1: Catalyst Deactivation
The active palladium catalyst can be lost rapidly during the reaction, often due to the buildup of iodide from the aryl iodide coupling partner.[1] This is a primary reason for reactions stalling before reaching completion.
Suggested Solutions:
-
Modify the Directing Group: The turnover-limiting step is often the reductive elimination from the Pd(IV) intermediate.[1] Employing a more electron-donating directing group can accelerate this step and improve catalyst turnover. The 4-dimethylamine-8-aminoquinoline (DMAQ) directing group, for example, has been shown to provide a >2x rate acceleration compared to the standard 8-aminoquinoline (AQ) group.[1][2]
-
Optimize Base and Additives: The combination of a base like K₂CO₃ and an acid additive like pivalic acid (PivOH) is crucial for catalyst turnover.[1] Ensure these are pure and anhydrous. The base is critical, and its loading can be optimized; sometimes, even 1 equivalent is sufficient.[3]
-
Avoid Silver Salts: While historically used, silver salts can be avoided. Modern protocols using inexpensive bases like K₂CO₃ are effective and more economical.[3]
Potential Cause 2: Suboptimal Reaction Parameters
Temperature, solvent, and concentration play a pivotal role in overcoming the activation energy for C-H cleavage without promoting catalyst decomposition or side reactions.[4][5]
Suggested Solutions:
-
Solvent Screening: The choice of solvent is critical. Non-polar solvents are often preferred. While toluene is a common choice, α,α,α-trifluorotoluene has been shown to improve yields and reduce side reactions like C(2) functionalization.[3] Highly coordinating solvents, such as t-amyl-OH, can lower conversion.[3]
-
Temperature and Concentration Titration: C-H activation typically requires heat (e.g., 110-130 °C).[3] However, if catalyst decomposition is suspected, lowering the temperature and extending the reaction time may be beneficial. Increasing the reaction concentration (from 0.3 M to 1 M or even 2 M) has been demonstrated to significantly raise the yield.[3]
Troubleshooting Workflow for Low Yield
Below is a decision-making workflow to systematically address low reaction conversion.
Question 2: My reaction is producing a mixture of regioisomers (e.g., C4 and C2 arylation). How can I improve selectivity?
Answer: Achieving high regioselectivity is a cornerstone of pyrrolidine C-H functionalization, as C-H bonds at different positions (e.g., C2, C3, C4) have different intrinsic reactivities.[6] Selectivity is primarily controlled by the directing group and steric factors.
The Cause of Poor Regioselectivity
For pyrrolidines with a C3-linked directing group, C-H activation can potentially occur at the C2 or C4 positions.[3] While the C2 position is often considered more electronically activated, functionalization at the less activated C4 position can be achieved through rational design.[3]
Strategies for Enhancing Regioselectivity:
-
Steric Hindrance: The key to favoring C4 over C2 arylation is steric repulsion. Using a bulky N-protecting group, such as N-Boc, in combination with a bidentate directing group like aminoquinoline (AQ), creates a sterically congested environment around the C2 position. This disfavors the formation of the palladacycle at C2, thereby promoting selective C-H activation at the more accessible C4 position.[3]
-
Directing Group Choice: The directing group forms a metallacycle with the palladium catalyst, which is the crucial step for C-H cleavage. The geometry of this pre-transition state dictates which C-H bond is brought into proximity with the metal center. The AQ and related DMAQ directing groups are highly effective for C4 selectivity in pyrrolidine-3-carboxamide systems.[1][3]
-
Solvent Effects: As mentioned previously, the solvent can influence selectivity. It was observed that α,α,α-trifluorotoluene afforded less C(2) functionalization compared to other solvents like toluene.[3]
Data Summary: Optimizing C4-Arylation of Pyrrolidine-3-carboxamide
The following table summarizes key optimization data for the C4-arylation of an N-Boc-pyrrolidine-3-carboxamide derivative, highlighting the impact of base and solvent on yield and selectivity.[3]
| Entry | Base (equiv) | Solvent (Concentration) | Yield of C4 Product (2a) | Yield of C2 Product (3a) | Notes |
| 1 | AgOAc (2) | Toluene (0.3 M) | 28% | 9% | Initial silver-based conditions. |
| 2 | K₂CO₃ (2) | Toluene (0.3 M) | 36% | 5% | Silver-free, improved selectivity. |
| 3 | K₂CO₃ (2) | t-amyl-OH (0.3 M) | Lowered Conversion | Increased Epimerization | Coordinating solvent is detrimental. |
| 4 | K₂CO₃ (2) | α,α,α-trifluorotoluene (0.3 M) | 46% | <5% | Improved yield and selectivity. |
| 5 | K₂CO₃ (1) | α,α,α-trifluorotoluene (0.3 M) | 46% | <5% | Base loading can be reduced. |
| 6 | K₂CO₃ (1) | α,α,α-trifluorotoluene (1.0 M) | 71% | <5% | Increased concentration boosts yield significantly. |
Data adapted from reference[3]. Yields were determined by ¹H NMR spectroscopy.
Question 3: I am getting a mixture of cis and trans diastereomers. How can I control stereoselectivity?
Answer: In C4-functionalization of pyrrolidine-3-carboxamides, the reaction is often highly cis-selective. This outcome is a direct consequence of the reaction mechanism.
Origin of Cis-Selectivity
Mechanistic studies, including deuteration experiments and computational analysis, have revealed that C-H activation can occur at both the cis and trans C(4) positions to form palladacycle intermediates.[1] However, the trans-palladacycle is significantly more strained (by ~6 kcal/mol) than the cis-palladacycle. This strain is carried through to subsequent transition states, making the pathway via the cis-intermediate far more favorable. The oxidative addition step is therefore considered stereo-determining for pyrrolidine arylation.[1]
Troubleshooting Poor Stereoselectivity:
-
Base-Induced Epimerization: While the kinetic product is cis, prolonged reaction times or the use of certain bases (e.g., Cs₂CO₃) can promote epimerization of the product to the thermodynamically more stable trans-isomer.[3] If you are observing the trans product, consider reducing the reaction time or screening alternative bases like K₂CO₃, which has shown high cis-selectivity.[3]
-
Confirm Product Identity: Ensure that what appears to be a second diastereomer is not an unseparated regioisomer (e.g., C2-arylated product). Careful characterization is essential.
Frequently Asked Questions (FAQs)
Q1: What is the catalytic cycle for palladium-catalyzed C-H arylation of pyrrolidines?
A1: The reaction typically proceeds through a Pd(II)/Pd(IV) catalytic cycle.[1] The key steps are:
-
Coordination: The Pd(II) precatalyst coordinates to the directing group on the pyrrolidine substrate.
-
C-H Activation/Cyclometalation: The amide directing group facilitates the cleavage of a C-H bond, forming a 5-membered cis-palladacycle intermediate. This is often a reversible step and is assisted by a carboxylate ligand (from PivOH).[1]
-
Oxidative Addition: The aryl iodide oxidatively adds to the Pd(II) center, forming a high-valent Pd(IV) intermediate. This step is typically irreversible and stereo-determining.[1]
-
Reductive Elimination: The C-C bond is formed as the new aryl group and the pyrrolidine ring reductively eliminate from the Pd(IV) center, regenerating a Pd(II) species that can re-enter the catalytic cycle. This is often the turnover-limiting step.[1]
Q2: How do I choose the right directing group (DG)?
A2: The directing group is arguably the most critical component for achieving reactivity and selectivity.[6] For pyrrolidine functionalization, bidentate directing groups that form stable 5- or 6-membered metallacycles are most common.
-
8-Aminoquinoline (AQ): This is a powerful and frequently used directing group for C(sp³)–H functionalization.[1][2] It is robust and provides excellent control in many systems.
-
4-Dimethylamine-8-aminoquinoline (DMAQ): This is an improved, second-generation directing group. The electron-donating dimethylamino substituent promotes the turnover-limiting reductive elimination step, leading to faster reactions, higher yields, and improved stereoselectivity, especially with challenging electron-poor aryl iodides.[1]
-
Removability: A key consideration is the ease of removal of the DG after the reaction. Conditions have been developed for the mild removal of AQ-type groups to furnish the desired amides, acids, esters, or alcohols.[3]
Q3: What is the role of pivalic acid (PivOH) in these reactions?
A3: Pivalic acid, or another carboxylic acid, often plays a multifaceted role. It can act as a ligand for the palladium catalyst and is believed to participate in the C-H activation step, potentially through a concerted metalation-deprotonation (CMD) mechanism where the carboxylate acts as a proton shuttle.[1] Its presence has been shown to be crucial for efficient catalyst turnover.[1][3]
Experimental Protocols
General Protocol: Palladium-Catalyzed C4-Arylation of N-Boc-pyrrolidine-3-carboxamide
This protocol is adapted from established literature procedures and serves as a robust starting point for optimization.[3]
Materials:
-
N-Boc-pyrrolidine-3-(8-aminoquinolinyl)amide (1.0 equiv)
-
Aryl Iodide (1.5 equiv)
-
Pd(OAc)₂ (10 mol%)
-
K₂CO₃ (1.0 equiv, anhydrous)
-
Pivalic Acid (PivOH) (1.0 equiv)
-
α,α,α-Trifluorotoluene (to make a 1.0 M solution)
Procedure:
-
To a dry reaction tube equipped with a magnetic stir bar, add N-Boc-pyrrolidine-3-(8-aminoquinolinyl)amide, the aryl iodide, Pd(OAc)₂, K₂CO₃, and pivalic acid.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add anhydrous α,α,α-trifluorotoluene via syringe to achieve a final concentration of 1.0 M with respect to the starting amide.
-
Seal the reaction tube tightly with a Teflon-lined cap.
-
Place the tube in a preheated oil bath or heating block at 110 °C.
-
Stir the reaction mixture vigorously for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the desired cis-4-aryl-pyrrolidine product.
References
-
On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis. [Link]
-
On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis. [Link]
-
Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters. [Link]
-
Pyrrolidine synthesis via iterative δ C–H arylation and δ C–H amination. ResearchGate. [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
Redox-Triggered α-C–H Functionalization of Pyrrolidines: Synthesis of Unsymmetrically 2,5-Disubstituted Pyrrolidines. Organic Letters. [Link]
-
Ligand-assisted palladium-catalyzed C–H alkenylation of aliphatic amines for the synthesis of functionalized pyrrolidines. PubMed Central. [Link]
-
Assembly of Diverse Spirocyclic Pyrrolidines via Transient Directing Group Enabled Ortho-C(sp2)–H Alkylation of Benzaldehydes. Organic Letters. [Link]
-
Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. National Institutes of Health. [Link]
-
Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
-
Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PubMed Central. [Link]
-
Regio- and Stereoselective Palladium-Catalyzed C(sp 3 )–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. ResearchGate. [Link]
-
(a) Racemic version of palladium- and pyrrolidine-catalyzed α-allylic... ResearchGate. [Link]
-
Complementary Strategies for Directed sp3 C-H Functionalization: A Comparison of Transition-Metal Catalyzed Activation, Hydrogen Atom Transfer and Carbene/Nitrene Transfer. National Institutes of Health. [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PubMed Central. [Link]
-
C-H Functionalization. ACS Select. [Link]
-
Ligand and solvent control of selectivity in the C-H activation of a pyridylimine-substituted 1-naphthalene; a combined synthetic and computational study. PubMed. [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Request PDF. [Link]
-
GREENER SOLVENTS IN C-H ACTIVATION: ADVANCING SUSTAINABLE TRANSFORMATIONS. IIP Series. [Link]
-
Metal Free C-H Functionalization of Pyrrolidine to Pyrrolinium-based Room Temperature Ionic Liquid Crystals. Request PDF. [Link]
-
Substrate scope for the synthesis of 2,5‐disubstituted‐1,2‐dihydropyridines. [a] Conditions I. ResearchGate. [Link]
-
Recent Advances in C–H Functionalization. The Journal of Organic Chemistry. [Link]
-
Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics. [Link]
-
Metal-free C–H functionalization of pyrrolidine to pyrrolinium-based room temperature ionic liquid crystals. New Journal of Chemistry. [Link]
-
Enhancing chemical synthesis planning: automated quantum mechanics-based regioselectivity prediction for C–H activation with directing groups. Beilstein Journals. [Link]
-
Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry: A Carpenter's Approach. PubMed Central. [Link]
-
Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. [Link]
-
Direct α-C–H Bond Functionalization of Unprotected Cyclic Amines. PubMed Central. [Link]
-
Copper-Catalyzed C–H Fluorination/Functionalization Sequence Enabling Benzylic C–H Cross Coupling with Diverse Nucleophiles. Organic Letters. [Link]
-
C−H functionalization reactions for the syntheses of pyrrolidines. ResearchGate. [Link]
-
Late-Stage C–H Functionalization of Azines. PubMed Central. [Link]
-
Selective Electrochemical Oxidation of Functionalized Pyrrolidines. Organic Letters. [Link]
Sources
Technical Support Center: Strategies for Selective Functionalization of the Pyrrolidine Ring
Welcome to the Technical Support Center for Pyrrolidine Functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying the pyrrolidine scaffold. The pyrrolidine ring is a cornerstone in medicinal chemistry, valued for its three-dimensional structure and its presence in numerous bioactive compounds.[1][2] However, selectively functionalizing this saturated heterocycle presents significant synthetic challenges.
This resource provides field-proven insights, troubleshooting guides for common experimental hurdles, and answers to frequently asked questions, all grounded in authoritative scientific literature.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is analyzed with potential causes and actionable solutions to get your research back on track.
Issue 1: Low Yield or No Reaction in N-Alkylation
Problem: You are attempting to N-alkylate a pyrrolidine derivative with an alkyl halide, but the reaction is sluggish, resulting in low yields or recovery of starting material.
Potential Causes & Recommended Solutions:
-
Insufficient Basicity: The pyrrolidine nitrogen is basic, but for efficient deprotonation to enhance its nucleophilicity, a suitable external base is often required, especially with less reactive alkylating agents. The pKa of the conjugate acid of pyrrolidine is ~11.3, meaning a stronger base is needed for complete deprotonation.
-
Solution: If using a mild base like potassium carbonate (K₂CO₃), consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA).[3] These will irreversibly deprotonate the pyrrolidine, significantly increasing the rate of nucleophilic attack. For sensitive substrates, potassium bis(trimethylsilyl)amide (KHMDS) is an excellent alternative.
-
-
Poor Leaving Group: The rate of an Sₙ2 reaction is highly dependent on the quality of the leaving group on your electrophile.
-
Solution: If you are using an alkyl chloride (R-Cl) or bromide (R-Br), consider converting it to an alkyl iodide (R-I) via a Finkelstein reaction (e.g., using NaI in acetone). Iodide is a superior leaving group. Alternatively, using alkyl triflates (R-OTf) or tosylates (R-OTs) will dramatically accelerate the reaction.
-
-
Steric Hindrance: A bulky alkylating agent or a highly substituted pyrrolidine ring can sterically impede the reaction.
-
Solution: Increase the reaction temperature to overcome the activation energy barrier. If possible, consider a less sterically demanding alkylating agent. In some cases, switching to a smaller, highly polar, aprotic solvent like DMF or NMP can improve reaction rates.
-
-
Quaternization: If an excess of the alkylating agent is used or if the product is not removed from the reaction, the newly formed tertiary amine can be further alkylated to form a quaternary ammonium salt, which complicates purification and reduces the yield of the desired product.[4]
-
Solution: Use a stoichiometric amount (1.0-1.1 equivalents) of the alkylating agent and monitor the reaction closely using TLC or LC-MS. Add the alkylating agent slowly to the solution of the deprotonated pyrrolidine.
-
Issue 2: Poor Regio- or Stereoselectivity in C-H Functionalization
Problem: Your C-H functionalization reaction is producing a mixture of isomers (e.g., C2 vs. C3/C4 functionalization, or cis vs. trans diastereomers), making purification difficult and lowering the yield of the target molecule.
Potential Causes & Recommended Solutions:
-
Incorrect Directing Group Strategy (Regioselectivity): Achieving selectivity at positions other than the electronically favored α-carbon (C2/C5) requires a directing group. The choice and placement of this group are critical.
-
Solution for C4-Arylation: For selective functionalization at the C4 position, a directing group at C3 is effective. An aminoquinoline (AQ) amide directing group attached to a C3-carboxylic acid on the pyrrolidine ring has been shown to selectively direct palladium-catalyzed arylation to the C4 position.[5][6] The steric bulk of an N-Boc protecting group can further disfavor reaction at the C2 position.[5][6]
-
Solution for α-Functionalization (C2/C5): Redox-triggered methods can achieve highly regio- and diastereoselective functionalization at the α-position. For instance, using o-benzoquinone as an internal oxidant can selectively functionalize the secondary α-C–H bond over a tertiary one in 2-substituted pyrrolidines.[7][8]
-
-
Lack of Stereocontrol (Diastereoselectivity): The conformation of the transition state determines the stereochemical outcome. This is influenced by catalysts, ligands, and substrate structure.
-
Solution: In metal-catalyzed reactions, the choice of ligand is paramount. For palladium-catalyzed cycloadditions to form pyrrolidines, novel phosphoramidite ligands have been developed that deliver excellent enantioselectivity.[9] For copper-promoted intramolecular aminooxygenation, α-substituted substrates favor the formation of cis-2,5-disubstituted pyrrolidines with high diastereomeric ratios.[10] Carefully screen chiral ligands and catalysts to find the optimal system for your specific transformation.
-
Troubleshooting Workflow: Low Product Yield
Here is a general decision-making workflow for troubleshooting low yields in pyrrolidine functionalization reactions.
Caption: A decision tree for troubleshooting low-yield reactions.
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right N-protecting group for my pyrrolidine functionalization?
The choice of the nitrogen protecting group is a critical strategic decision that influences reactivity, selectivity, and stability. The ideal group should be stable to the reaction conditions and easily removable later.
| Protecting Group | Abbreviation | Stability & Characteristics | Typical Cleavage Conditions |
| tert-Butoxycarbonyl | Boc | Stable to hydrogenation and basic conditions. Can act as a bulky steric director.[5] | Strong acid (TFA, HCl in dioxane) |
| Carboxybenzyl | Cbz (or Z) | Stable to acidic and basic conditions. Excellent for reactions involving organometallics. | Catalytic hydrogenation (e.g., H₂, Pd/C) |
| Acetyl | Ac | Increases electron-withdrawing character, reducing N-basicity. Stable to hydrogenation. | Strong acid or base hydrolysis (e.g., HCl, NaOH) |
| Nosyl | Ns | Highly electron-withdrawing. Can be used to activate the ring for certain reactions.[11] | Thiolates (e.g., thiophenol, K₂CO₃) |
| Sulfonyl | e.g., Ts | Very stable, electron-withdrawing. Robust group for multi-step synthesis. | Harsh reducing agents (e.g., Na/NH₃) or strong acid |
Expert Insight: For palladium-catalyzed C-H functionalization, the N-Boc group is often preferred. Its steric bulk can effectively block the C2/C5 positions, enhancing selectivity at more remote sites when a directing group is used.[5][6]
Q2: What are the main strategies for selective C-H functionalization of the pyrrolidine ring?
Direct C-H functionalization is a powerful, atom-economical strategy. The primary approaches depend on the desired position of functionalization.
| Strategy | Target Position | Mechanism/Principle | Key Reagents/Catalysts |
| Directed C-H Activation | C3, C4 (Remote) | A directing group (DG) on the ring chelates to a metal catalyst, bringing it into proximity with a specific C-H bond. | Pd(OAc)₂, various ligands, directing groups (e.g., aminoquinoline).[5][12] |
| Redox-Neutral α-Functionalization | C2, C5 (Alpha) | An internal oxidant (e.g., quinone) facilitates the formation of an N-acyliminium ion intermediate, which is then trapped by a nucleophile.[7][13] | o- or p-benzoquinones, various nucleophiles (Grignards, boronic acids).[7][13] |
| Dehydrogenation | Aromatization | The saturated pyrrolidine ring is oxidized to form an aromatic pyrrole. This is useful for late-stage synthesis. | B(C₆F₅)₃, Cu/TEMPO, Iridium pincer catalysts.[14] |
Visualizing Directed C-H Functionalization
This diagram illustrates how a directing group (DG) can override the intrinsic reactivity of the α-protons (C2/C5) to achieve functionalization at a remote C4 position.
Caption: Directing group strategy for selective C4-H functionalization.
Q3: My reaction requires enantioselective control. What are some reliable methods?
Achieving high enantioselectivity is crucial for developing chiral drugs. Several powerful catalytic methods exist:
-
Palladium-Catalyzed Asymmetric [3+2] Cycloaddition: This method uses trimethylenemethane (TMM) with imines, catalyzed by a palladium complex with chiral phosphoramidite ligands, to produce highly enantioenriched pyrrolidines.[9]
-
Phosphine-Catalyzed Annulation: Chiral phosphepine catalysts can mediate the [3+2] annulation of allenoates and aminocrotonates to give pyrrolidines with excellent enantiomeric and diastereomeric ratios.[15]
-
SOMO-Catalysis Cycloaddition: Singly Occupied Molecular Orbital (SOMO) catalysis enables the enantioselective [3+2] coupling of aldehydes and conjugated olefins, generating stereochemically complex pyrrolidine products with high efficiency and enantiocontrol.[1]
-
Gold-Catalyzed Cycloadditions: Chiral gold(I) complexes, particularly those with remote C₂-symmetric 2,5-diarylpyrrolidine ligands, have been developed for enantioselective intramolecular [4+2] cycloadditions to build complex scaffolds containing the pyrrolidine motif.[16][17]
Part 3: Key Experimental Protocols
Protocol 1: Palladium-Catalyzed C(sp³)–H Arylation at C4 using a C3-Directing Group
This protocol is adapted from methodologies developed for the regio- and stereoselective arylation of pyrrolidine derivatives and demonstrates a practical application of the directing group strategy.[5][6]
Materials:
-
N-Boc-pyrrolidine-3-carboxylic acid derivative with an 8-aminoquinoline (AQ) amide directing group (Substrate, 1.0 equiv)
-
Aryl Iodide (Ar-I, 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 5 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
Pivalic Acid (PivOH, 0.5 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the pyrrolidine substrate (e.g., 0.5 mmol), K₂CO₃ (1.0 mmol), and Pd(OAc)₂ (0.025 mmol).
-
Reagent Addition: Add the aryl iodide (0.75 mmol) and pivalic acid (0.25 mmol) to the flask, followed by anhydrous toluene (e.g., 2.5 mL to make a 0.2 M solution).
-
Reaction: Seal the flask and place it in a preheated oil bath at 110-120 °C. Stir vigorously for 24-48 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots. The reaction should show consumption of the starting material and formation of a single major, less polar product.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the cis-3,4-disubstituted pyrrolidine product.
Trustworthiness Check: This protocol is self-validating. The high cis-diastereoselectivity arises from the thermodynamically favored palladacycle intermediate formed during the concerted metalation-deprotonation (CMD) step.[12] The use of K₂CO₃ as a base and the absence of silver salts make this an economical and robust procedure.[5]
References
-
Metal-free C–H functionalization of pyrrolidine to pyrrolinium-based room temperature ionic liquid crystals. New Journal of Chemistry. [Link]
-
Enantioselective Synthesis of Pyrrolidines by a Phosphine-Catalyzed γ-Umpolung/β-Umpolung Cascade. Organic Letters. [Link]
-
Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Organic Chemistry Portal. [Link]
-
Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. ACS Catalysis. [Link]
-
Redox-Triggered α-C–H Functionalization of Pyrrolidines: Synthesis of Unsymmetrically 2,5-Disubstituted Pyrrolidines. Organic Letters. [Link]
-
Redox-Neutral α-C-H Functionalization of Pyrrolidin-3-ol. Organic Letters. [Link]
-
Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. Macmillan Group, Princeton University. [Link]
-
Redox-Triggered α-C-H Functionalization of Pyrrolidines: Synthesis of Unsymmetrically 2,5-Disubstituted Pyrrolidines. PubMed. [Link]
-
Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. ChemRxiv. [Link]
-
Metal Free C-H Functionalization of Pyrrolidine to Pyrrolinium-based Room Temperature Ionic Liquid Crystals. ResearchGate. [Link]
-
Diastereoselective synthesis of functionalized pyrrolidines through N-bromosuccinimide-induced aziridine ring expansion cascade. SciSpace. [Link]
-
Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes. NIH Public Access. [Link]
-
Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters. [Link]
-
On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis. [Link]
-
Stereoselective Synthesis of Functionalized Pyrrolidines by the Diverted N-H Insertion Reaction of Metallocarbenes with β-Aminoketone Derivatives. ResearchGate. [Link]
-
Ir-Catalyzed Synthesis of Functionalized Pyrrolidines and Piperidines Using the Borrowing Hydrogen Methodology. The Journal of Organic Chemistry. [Link]
-
B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. PMC. [Link]
-
Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. NIH. [Link]
-
Diastereoselective Synthesis of Densely Functionalized 1-Pyrrolines. Synfacts. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
-
Pyrrolidine synthesis via ring contraction of pyridines. PMC. [Link]
-
Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. ResearchGate. [Link]
-
Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry. [Link]
-
Synthesis of Functionalized Pyrrolidin-2-ones and (S)-Vigabatrin from Pyrrole. The Journal of Organic Chemistry. [Link]
-
Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1H-Benzazepines. Organic Letters. [Link]
-
Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. PubMed Central. [Link]
-
Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. PMC. [Link]
-
Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society. [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
Recent Developments for the Ring Opening of Pyrrolidines and Unstrained Cyclic Amines via C−N Bond Cleavage. ResearchGate. [Link]
-
11 questions with answers in PYRROLIDINES. ResearchGate. [Link]
-
Opportunities and challenges for direct C–H functionalization of piperazines. PMC. [Link]
-
Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. NIH. [Link]
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Redox-Triggered α-C-H Functionalization of Pyrrolidines: Synthesis of Unsymmetrically 2,5-Disubstituted Pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 10. Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes; Formal Synthesis of (+)-Monomorine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Redox-Neutral α-C-H Functionalization of Pyrrolidin-3-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
Validation & Comparative
A Comparative Pharmacological Analysis: 3-(4-Methoxyphenyl)pyrrolidine and Classical Cathinones
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative analysis of the research chemical 3-(4-Methoxyphenyl)pyrrolidine against the broader class of synthetic cathinones. While structurally related, key modifications distinguish their pharmacological profiles. Synthetic cathinones typically act as potent monoamine transporter inhibitors and/or releasers, with a high affinity for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[1][2] This guide examines the structure-activity relationships, comparative receptor binding affinities, and functional outcomes of these compounds. We further provide detailed experimental protocols for in vitro transporter inhibition assays and in vivo behavioral assessments to offer a framework for empirical evaluation. The objective is to delineate the pharmacological nuances conferred by the pyrrolidine ring and the 4-methoxy-phenyl substitution in contrast to the archetypal beta-ketone amphetamine structure of classical cathinones.
Introduction to Monoamine Transporter Modulators
The Cathinone Scaffold
Synthetic cathinones are derivatives of cathinone, the primary psychoactive alkaloid in the Catha edulis (khat) plant.[1] Structurally, they are β-keto phenylalkylamines, often referred to as "bk-amphetamines".[3] Their mechanism of action primarily involves interference with monoamine transporters (MATs), which are responsible for the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) from the synaptic cleft.[1] By inhibiting or reversing the function of these transporters, synthetic cathinones elevate extracellular monoamine concentrations, leading to pronounced psychostimulant effects.[4][5]
Emergence of Pyrrolidine-Containing Analogues
Chemical modifications to the core cathinone structure have led to a vast number of analogues with diverse pharmacological profiles.[3][6] One significant class includes compounds incorporating a pyrrolidine ring, such as 3,4-methylenedioxypyrovalerone (MDPV). These compounds, including the subject of this guide, this compound, often exhibit distinct potencies and selectivities for the monoamine transporters compared to their non-pyrrolidine counterparts.[7][8]
Structural and Pharmacological Divergence
The primary difference between this compound and classical cathinones like mephedrone or methylone lies in two key areas: the absence of the β-ketone group and the incorporation of the pyrrolidine and 4-methoxyphenyl moieties.
-
Classical Cathinones (e.g., Mephedrone): Possess a β-ketone on the alkyl chain. Many act as hybrid agents, functioning as both reuptake inhibitors and substrate-releasers at MATs, similar to MDMA.[9][10]
-
Pyrrolidine-Type Cathinones (e.g., MDPV): Incorporate the nitrogen atom into a pyrrolidine ring. These compounds typically act as pure reuptake inhibitors, often with high potency for DAT and NET, and are not transporter substrates.[11][12] This class has a high abuse liability, potentially greater than cocaine.[8][13]
-
This compound: This compound lacks the β-ketone characteristic of cathinones. Its structure suggests it functions primarily as a reuptake inhibitor. The 4-methoxy substitution on the phenyl ring is known to influence selectivity, with larger substituents at the para position generally shifting selectivity toward SERT.[3]
The ratio of activity at the dopamine transporter versus the serotonin transporter (DAT/SERT ratio) is often correlated with a drug's reinforcing effects and abuse potential.[1][4] Compounds with high DAT/SERT ratios, such as MDPV, are potent inhibitors of dopamine and norepinephrine uptake but are weak at the serotonin transporter.[11] This profile is associated with strong psychostimulant and rewarding effects.[1][11]
Comparative In Vitro Pharmacology
The primary method for characterizing these compounds is to determine their potency for inhibiting monoamine uptake at DAT, NET, and SERT. This is typically measured via radioligand binding or uptake inhibition assays, yielding IC50 values (the concentration of a drug that inhibits 50% of transporter activity).
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | DAT/SERT Ratio | Primary Mechanism |
| Mephedrone | Varies (Releaser) | Varies (Releaser) | Varies (Releaser) | ~1.5 - 10 | Releaser/Inhibitor[9][10] |
| MDPV | 4.0 ± 0.6 | 25.9 ± 5.6 | 3305 ± 485 | ~826 | Reuptake Inhibitor[13][14] |
| Cocaine | ~250-500 | ~200-400 | ~300-800 | ~0.5 - 1.5 | Reuptake Inhibitor[12][13] |
| This compound | Data Not Available | Data Not Available | Data Not Available | To Be Determined | Hypothesized Inhibitor |
Experimental Protocols
Protocol: Monoamine Transporter Uptake Inhibition Assay
This protocol details a common method for determining the IC50 values of a test compound at DAT, NET, and SERT using rat brain synaptosomes or transfected cell lines.[16][17]
Rationale: This assay directly measures the functional ability of a compound to block the uptake of a radiolabeled substrate (like [3H]dopamine) into cells or vesicles expressing the target transporter. It is a gold-standard method for quantifying the potency of potential reuptake inhibitors.[18]
Step-by-Step Methodology:
-
Preparation of Assay Medium: Prepare Krebs-Ringer-HEPES (KRH) buffer.
-
Cell/Synaptosome Plating: Plate human embryonic kidney (HEK) 293 cells stably expressing human DAT, NET, or SERT, or use freshly prepared rat brain synaptosomes.[16]
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) and reference compounds (e.g., cocaine, MDPV) in KRH buffer.
-
Pre-incubation: Add the test/reference compounds to the wells and incubate for 10-15 minutes at 37°C. This allows the inhibitor to bind to the transporters.[19]
-
Initiation of Uptake: Add a fixed concentration of a radiolabeled substrate (e.g., [3H]dopamine for DAT, [3H]norepinephrine for NET, or [3H]serotonin for SERT).[16]
-
Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C to allow for substrate uptake.
-
Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the cells/synaptosomes (with internalized radiolabel) from the buffer containing free radiolabel.[20][21]
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radiolabel.
-
Quantification: Place filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine non-specific uptake in the presence of a saturating concentration of a known potent inhibitor (e.g., vanoxerine for DAT).[19] Plot the percentage of specific uptake against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Diagram: Monoamine Transporter Inhibition Workflow
Caption: Workflow for the in vitro monoamine transporter uptake inhibition assay.
Protocol: In Vivo Assessment of Locomotor Activity
Rationale: Locomotor activity in rodents is a widely used behavioral assay to assess the psychostimulant effects of a test compound.[22][23] Compounds that increase synaptic dopamine, like many cathinones, typically produce a dose-dependent increase in locomotor activity.[11][24] This test serves as a primary screen for central nervous system stimulant properties.
Step-by-Step Methodology:
-
Animal Acclimation: Acclimate male mice or rats to the testing room for at least 1 hour before the experiment.
-
Habituation: Place the animals in the open-field test chambers (e.g., 40 x 40 cm acrylic boxes) for a 30-60 minute habituation period on a day prior to testing.[22] This reduces novelty-induced hyperactivity on the test day.
-
Drug Administration: Administer the test compound (e.g., this compound), a positive control (e.g., MDPV, cocaine), or vehicle (e.g., saline) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Testing: Immediately after injection, place the animal in the open-field chamber.[22]
-
Data Collection: Record locomotor activity using an automated system with infrared beams or video tracking software for a period of 60-120 minutes.[25][26] Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset and duration of the drug's effect. Compare the total activity across different dose groups and the vehicle control using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Diagram: Mechanism of Monoamine Reuptake Inhibition
Caption: Blockade of monoamine transporters (DAT, NET, SERT) by reuptake inhibitors.
Discussion and Future Directions
The structural features of this compound—specifically the lack of a β-ketone and the presence of the 4-methoxyphenyl group—suggest a pharmacological profile distinct from classical and pyrrolidine-type cathinones. It is hypothesized to act as a pure reuptake inhibitor, with its potency and selectivity profile being critically dependent on the 4-methoxy substitution.
Future research should focus on empirically determining the in vitro pharmacology of this compound using the assays described. A full characterization would involve:
-
Determining IC50 values at human and rat DAT, NET, and SERT.
-
Assessing whether it acts as a substrate (releaser) or a pure inhibitor (blocker) using in vitro efflux assays.
-
Conducting in vivo microdialysis studies to measure its effects on extracellular dopamine, norepinephrine, and serotonin levels in key brain regions like the nucleus accumbens.[27][28][29]
-
Evaluating its behavioral profile beyond locomotor activity, including its reinforcing properties in self-administration studies, to assess its abuse potential.[7][8]
This comprehensive approach will elucidate the structure-activity relationships that differentiate this compound from other cathinone analogues and provide valuable data for the fields of medicinal chemistry and neuropharmacology.
References
-
Frontiers in Pharmacology. (n.d.). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. [Link]
-
Green, A. R., King, M. V., & Shortall, S. E. (2014). The preclinical pharmacology of mephedrone; not just MDMA by another name. British Journal of Pharmacology, 171(9), 2251–2266. [Link]
-
Duart-Castells, L., et al. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Pharmacology & Translational Science, 7(9), 2588-2603. [Link]
-
Baumann, M. H., et al. (2013). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. Neuropsychopharmacology, 38(4), 549–560. [Link]
-
ACS Publications. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. [Link]
-
PubMed. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. [Link]
-
Egyptian Journal of Forensic Sciences. (2022). The toxicology and pharmacology of the synthetic cathinone mephedrone. [Link]
-
Glennon, R. A., & Dukat, M. (2016). Structure-Activity Relationships of Synthetic Cathinones. Current topics in behavioral neurosciences, 29, 19–47. [Link]
-
Papaseit, E., et al. (2016). Human Pharmacology of Mephedrone in Comparison with MDMA. Neuropsychopharmacology, 41(12), 2704–2713. [Link]
-
Baumann, M. H., et al. (2014). Pharmacology of novel synthetic stimulants structurally related to the “bath salts” constituent 3,4-methylenedioxypyrovalerone (MDPV). Neuropsychopharmacology, 39(3), 549–560. [Link]
-
DEA Diversion Control Division. (n.d.). 3,4-Methylenedioxypyrovalerone (MDPV). [Link]
-
Papaseit, E., et al. (2016). Human Pharmacology of Mephedrone in Comparison with MDMA. Neuropsychopharmacology, 41(12), 2704–2713. [Link]
-
Wikipedia. (n.d.). Mephedrone. [Link]
-
Wikipedia. (n.d.). Methylenedioxypyrovalerone. [Link]
-
ResearchGate. (2013). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. [Link]
-
Gatch, M. B., et al. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. The Journal of pharmacology and experimental therapeutics, 354(2), 103–110. [Link]
-
Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP. [Link]
-
ResearchGate. (2016). (PDF) Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. [Link]
-
Watson, C. J., Venton, B. J., & Kennedy, R. T. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical chemistry, 78(5), 1391–1399. [Link]
-
Aarde, S. M., et al. (2015). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. Neuropharmacology, 99, 349–358. [Link]
-
RSC Publishing. (2024). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. [Link]
-
de la Peña, J. B., et al. (2014). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 9(4), 421–437. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Gannon, B. M., et al. (2020). MDMA-like discriminative stimulus effects of pyrrolidinyl cathinones in rats. Pharmacology, biochemistry, and behavior, 190, 172870. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]
-
Tatem, K. S., et al. (2014). The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior. Methods in molecular biology, 1183, 89–96. [Link]
-
JoVE. (2018). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. [Link]
-
News-Medical.Net. (2019). Making the Most of Microdialysis for Neurotransmitter Analysis. [Link]
-
UNT Health Science Center. (n.d.). Comparative behavioral pharmacology of three pyrrolidine-containing synthetic cathinone derivatives. [Link]
-
Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS chemical neuroscience, 11(10), 1475–1487. [Link]
-
Saha, K., et al. (2018). In vitro assays for the functional characterization of the dopamine transporter (DAT). Methods in molecular biology, 1677, 303–318. [Link]
-
Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link]
-
Cha, J. H., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International journal of molecular sciences, 24(20), 15413. [Link]
-
NEUROFIT. (n.d.). Rodent behavioural test - Side effects. [Link]
-
ResearchGate. (n.d.). Locomotor activity quantification in the open-field apparatus.... [Link]
-
PsychoGenics Inc. (n.d.). SENSITIZATION OF LOCOMOTOR ACTIVITY IN THE MOUSE AS A POTENTIAL INDICATOR OF ABUSE LIABILITY. [Link]
-
ResearchGate. (n.d.). Standard procedures for monoamine transporter and receptor-binding assays. [Link]
-
PubChem. (n.d.). (R)-3-(4-Methoxyphenyl)pyrrolidine. [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]
-
Guzikowski, A. P., et al. (2000). Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. Journal of medicinal chemistry, 43(5), 984–994. [Link]
-
Columbia Academic Commons. (2025). Advancing the Monoaminergic Neurotransmission Investigative Toolbox: Integrating the Developments of Fluorescent Optical Tracers and Inhibitors. [Link]
Sources
- 1. Structure–Activity Relationship of Synthetic Cathinones: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of Synthetic Cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes [frontiersin.org]
- 5. gpub.org [gpub.org]
- 6. Structure-Activity Relationship of Synthetic Cathinones: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The preclinical pharmacology of mephedrone; not just MDMA by another name - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Pharmacology of Mephedrone in Comparison with MDMA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacology of novel synthetic stimulants structurally related to the “bath salts” constituent 3,4-methylenedioxypyrovalerone (MDPV) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methylenedioxypyrovalerone - Wikipedia [en.wikipedia.org]
- 15. Mephedrone - Wikipedia [en.wikipedia.org]
- 16. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. va.gov [va.gov]
- 23. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. psychogenics.com [psychogenics.com]
- 25. Rodent behavioural test - Side effects - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) DOI:10.1039/D4AN00112E [pubs.rsc.org]
- 29. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action for 3-(4-Methoxyphenyl)pyrrolidine: A Comparative Guide to Monoamine Transporter Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Therapeutic Potential of a Novel Pyrrolidine Scaffold
The pyrrolidine ring is a foundational scaffold in medicinal chemistry, present in numerous clinically significant compounds.[1][2] Its structural properties offer a versatile platform for designing molecules that interact with a wide array of biological targets.[1] 3-(4-Methoxyphenyl)pyrrolidine emerges from this lineage as a compound of interest, with its 3-aryl-pyrrolidine core suggesting a likely interaction with monoamine transporters.[3][4] This guide provides a comprehensive framework for validating this hypothesized mechanism of action. We will explore the scientific rationale, present a comparative analysis with established monoamine reuptake inhibitors, and provide detailed experimental protocols to empirically determine its activity profile. Our objective is to equip researchers with the necessary tools and insights to rigorously characterize this compound's pharmacological identity.
The Scientific Rationale: Why Suspect Monoamine Transporter Inhibition?
The chemical architecture of this compound shares key pharmacophoric features with known monoamine reuptake inhibitors (MRIs). MRIs function by blocking the serotonin (SERT), norepinephrine (NET), and/or dopamine (DAT) transporters, thereby increasing the synaptic availability of these neurotransmitters.[5] This mode of action is central to the therapeutic effects of many antidepressants and psychostimulants.[5][6]
The pyrrolidine moiety, combined with an aryl group, is a recurring motif in compounds designed to target these transporters.[3] Structure-activity relationship (SAR) studies on various 3-aryl-pyrrolidine and related tropane analogs have consistently demonstrated that modifications to the aryl ring and the nitrogen of the pyrrolidine can tune the potency and selectivity for SERT, DAT, and NET.[7] Therefore, it is a well-founded hypothesis that this compound will exhibit inhibitory activity at one or more of these monoamine transporters. The critical next step, which this guide addresses, is the empirical validation and precise characterization of this activity.
Comparative Analysis: Benchmarking Against Established Monoamine Reuptake Inhibitors
To understand the potential therapeutic niche of this compound, it is essential to compare its (hypothesized) activity profile with that of well-characterized MRIs. We have selected three comparators with distinct selectivity profiles:
-
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI), widely prescribed for depression and anxiety disorders.[8]
-
Bupropion: A norepinephrine-dopamine reuptake inhibitor (NDRI), used for depression and smoking cessation.[9]
-
GBR-12909: A highly selective dopamine reuptake inhibitor (DRI), primarily used as a research tool.[3]
The following table summarizes their established potencies. Note: As specific experimental data for this compound is not publicly available, we are using representative data from a closely related 3,4-disubstituted pyrrolidine analog to illustrate the type of data that would be generated through the validation assays described in this guide.
| Compound | Primary Mechanism of Action | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |
| This compound (Hypothesized) | Monoamine Reuptake Inhibitor | TBD | TBD | TBD |
| Representative 3,4-disubstituted pyrrolidine analog | Triple Reuptake Inhibitor | 200 | 31 | 230 |
| Fluoxetine | SSRI | ~2,900 | ~1,600 | ~1 |
| Bupropion | NDRI | ~526 | ~1,990 | >10,000 |
| GBR-12909 | DRI | ~1.7 | ~390 | ~2,100 |
TBD: To be determined by the experimental protocols outlined below.
This comparative framework highlights the importance of determining the selectivity profile of this compound. Its specific pattern of inhibition of DAT, NET, and SERT will be a key determinant of its potential therapeutic applications and side-effect profile.
Signaling Pathways and Experimental Workflows
The primary signaling event modulated by monoamine reuptake inhibitors is the potentiation of neurotransmission at dopaminergic, noradrenergic, and serotonergic synapses. By blocking the respective transporters, these compounds increase the concentration and dwell time of the neurotransmitters in the synaptic cleft, leading to enhanced postsynaptic receptor activation.
Caption: Mechanism of Monoamine Reuptake Inhibition.
To validate this mechanism for this compound, a systematic workflow involving radioligand binding and functional uptake assays is essential.
Caption: Experimental workflow for validating the mechanism of action.
Experimental Protocols
The following protocols describe standard, robust methods for determining the affinity and functional potency of a test compound at the human monoamine transporters. These assays are typically performed using cell lines stably expressing the recombinant human transporters (e.g., HEK293-hDAT, HEK293-hNET, HEK293-hSERT).
Protocol 1: Radioligand Binding Assays to Determine Binding Affinity (Ki)
This protocol determines the affinity of the test compound for the transporter by measuring its ability to displace a known high-affinity radioligand.
Materials:
-
Cell membranes from HEK293 cells expressing hDAT, hNET, or hSERT.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for hNET), [³H]Citalopram (for hSERT).
-
Test compound: this compound.
-
Non-specific binding inhibitors: Benztropine (for DAT), Desipramine (for hNET), Fluoxetine (for hSERT).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well filter plates and vacuum manifold.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, combine the cell membranes, the appropriate radioligand at a concentration near its Kd, and either buffer, a saturating concentration of the non-specific inhibitor, or the test compound at various concentrations.
-
Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the bound radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Functional Neurotransmitter Uptake Assays to Determine Potency (IC50)
This protocol measures the ability of the test compound to inhibit the uptake of a radiolabeled or fluorescent neurotransmitter substrate into cells expressing the transporter.
Materials:
-
HEK293 cells stably expressing hDAT, hNET, or hSERT, plated in 96-well plates.
-
Radiolabeled substrates: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.
-
Alternatively, a fluorescent substrate-based kit can be used (e.g., from Molecular Devices).
-
Test compound: this compound.
-
Reference inhibitors (e.g., GBR-12909 for DAT, Desipramine for hNET, Fluoxetine for hSERT).
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Cell harvester or vacuum manifold for radiolabeled assays.
-
Fluorescence plate reader for fluorescent assays.
Procedure (Radiolabeled method):
-
Grow cells to a confluent monolayer in 96-well plates.
-
Prepare serial dilutions of this compound and reference inhibitors in uptake buffer.
-
Aspirate the culture medium from the cells and wash with uptake buffer.
-
Pre-incubate the cells with the test compound or reference inhibitor at various concentrations for 10-20 minutes at 37°C.
-
Initiate the uptake by adding the radiolabeled substrate to each well.
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells with ice-cold uptake buffer.
-
Lyse the cells with a suitable lysis buffer or detergent.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity.
-
Plot the percentage of uptake inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion and Future Directions
The structural characteristics of this compound provide a strong rationale for its investigation as a monoamine reuptake inhibitor. The experimental framework detailed in this guide offers a robust pathway to validate this hypothesis, determine its potency and selectivity, and compare its profile to established therapeutic agents. The resulting data will be crucial in defining the neuropharmacological properties of this novel compound and guiding future research into its potential as a CNS-active agent. A thorough characterization of its mechanism of action is the foundational step in translating a promising chemical scaffold into a potential therapeutic reality.
References
- Design, synthesis, and biological evaluation of new monoamine reuptake inhibitors with potential therapeutic utility in depression and pain. Bioorganic & Medicinal Chemistry Letters.
- Comparison of pharmacological profiles of serotonin norepinephrine reuptake inhibitors. Journal of Pharmacological Sciences.
- Monoamine reuptake inhibitors: Highlights of recent research developments. Drug Development Research.
- Monoamine reuptake inhibitor - Wikipedia. Wikipedia.
- A Comparative Guide to the Biological Activity of (R)-pyrrolidine-3-carboxylic Acid and Its Analogs. BenchChem.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
- Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in R
- Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. Current Topics in Behavioral Neurosciences.
- (R)-3-(4-Methoxyphenyl)pyrrolidine | C11H15NO | CID 40425398. PubChem.
- Monoamine reuptake inhibitors – Knowledge and References. Taylor & Francis Online.
- Pyrrolidine‐2,3‐diones: Synthesis, reactions and biological activity. Scilit.
- Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. Molecular Diversity.
- Aryl piperazine and pyrrolidine as antimalarial agents. Synthesis and investigation of structure-activity relationships. European Journal of Medicinal Chemistry.
- Synthesis of unique pyrrolidines for drug discovery. Enamine.
- Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects. ChemistrySelect.
- Synthesis of spirocyclic pyrrolidines: advanced building blocks for drug discovery. Enamine.
- Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers. Journal of Medicinal Chemistry.
- The profile of mephedrone on human monoamine transporters differs from 3,4-methylenedioxymethamphetamine primarily by lower potency at the vesicular monoamine transporter. Neuropharmacology.
- Studies of the Biogenic Amine Transporters. 14. Identification of Low-Efficacy "Partial" Substrates for the Biogenic Amine Transporters. The Journal of Pharmacology and Experimental Therapeutics.
- Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)
- 1-(4-Methoxy-phenyl)-pyrrolidine. Sigma-Aldrich.
- Compound 1-(4-methoxyphenyl)-3-{4-[(propan-2-yl)oxy]phenyl}pyrrolidine-2,5-dione. MolPort.
- N-(4-Methoxyphenyl)Acetamide | C9H11NO2 | CID 5827. PubChem.
- 1-(3-Methoxy-4-nitrophenyl)pyrrolidine. Sigma-Aldrich.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of new monoamine reuptake inhibitors with potential therapeutic utility in depression and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 6. Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Behavioral Pharmacology of Pyrrolidine Derivatives
This guide provides an in-depth, objective comparison of the behavioral pharmacology of prominent pyrrolidine derivatives, including prolintane, pyrovalerone, and 3,4-methylenedioxypyrovalerone (MDPV). Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to illuminate the nuanced differences in the potency, efficacy, and behavioral effects of these powerful psychostimulants. Our analysis is grounded in established experimental protocols, offering both field-proven insights and the causal reasoning behind methodological choices.
Introduction: The Significance of the Pyrrolidine Scaffold in Psychopharmacology
The pyrrolidine ring is a versatile five-membered nitrogen heterocycle that serves as a core scaffold for numerous biologically active compounds.[1][2][3] In the realm of psychopharmacology, pyrrolidine derivatives have garnered significant attention for their potent effects on the central nervous system (CNS).[4] Compounds such as prolintane, pyrovalerone, and MDPV are structurally related and share a primary mechanism of action: the inhibition of dopamine (DAT) and norepinephrine (NET) transporters.[5][6][7][8][9][10][11] This blockade of monoamine reuptake leads to increased synaptic concentrations of these neurotransmitters, resulting in profound psychostimulant effects.[7][12]
Understanding the comparative behavioral pharmacology of these derivatives is crucial for several reasons. From a therapeutic perspective, elucidating structure-activity relationships can guide the development of novel treatments for conditions like ADHD and depression.[13][14][15][16] From a public health and regulatory standpoint, comprehending the abuse potential and addictive liability of these substances, particularly emergent synthetic cathinones like MDPV, is paramount.[5][7][17] This guide will delve into the key behavioral assays used to characterize these compounds, presenting a comparative analysis of their effects on locomotor activity, their discriminative stimulus properties, and their reinforcing effects.
Mechanism of Action: Dopamine and Norepinephrine Reuptake Inhibition
The primary molecular targets of the pyrrolidine derivatives discussed herein are the dopamine and norepinephrine transporters. By binding to and blocking these transporters, they prevent the reuptake of dopamine and norepinephrine from the synaptic cleft, thereby prolonging their signaling.
Figure 1: Mechanism of action of pyrrolidine derivatives.
The potency of these compounds at DAT and NET varies, which contributes to their distinct behavioral profiles. For instance, MDPV is a particularly potent DAT inhibitor, with some studies suggesting it is significantly more potent than cocaine in this regard.[12] This high affinity for DAT is thought to underlie its powerful reinforcing effects and high abuse liability.[7][17]
Comparative Behavioral Effects
The following sections compare the effects of prolintane, pyrovalerone, and MDPV across several standard behavioral pharmacology assays.
Locomotor Activity
Locomotor activity assays in rodents are a primary method for assessing the stimulant properties of a drug. Increased ambulation is a hallmark of psychostimulant action, largely mediated by enhanced dopaminergic signaling in the nucleus accumbens.[7]
Experimental Protocol: Open-Field Locomotor Activity
-
Habituation: Individually house mice or rats in the open-field apparatus (e.g., a 40 x 40 cm square arena) for at least 30 minutes to allow for acclimation and reduction of novelty-induced hyperactivity.
-
Drug Administration: Administer the test compound (e.g., prolintane, pyrovalerone, MDPV) or vehicle control via a specified route (e.g., intraperitoneal, subcutaneous).
-
Data Collection: Immediately place the animal back into the open-field arena and record locomotor activity using automated photobeam detection systems or video tracking software for a predetermined duration (e.g., 60-120 minutes).
-
Analysis: Quantify parameters such as total distance traveled, horizontal activity, and stereotypy. Data are typically analyzed using a two-way ANOVA with drug and time as factors.
Comparative Data:
| Compound | Species | Dose Range (mg/kg) | Route | Key Findings |
| Prolintane | Mice | 10 - 20 | i.p. | Significantly increased locomotor activity, but to a lesser degree than methamphetamine.[5] |
| Pyrovalerone | Mice/Rats | 0.3 - 3.0 | i.p. | Dose-dependently increases locomotor activity.[18] |
| MDPV | Mice/Rats | 0.5 - 5.6 | s.c. / i.p. | Potent locomotor stimulant, approximately tenfold more potent than cocaine.[7][19] Lower doses increase activity, while the highest doses can transiently decrease it.[19] |
| α-PBP | Mice | 1.0 - 30 | i.p. | Produced long-lasting increases in locomotor activity across a wide range of doses.[20] |
| α-PVP | Mice | 2.5 - 25 | i.p. | Produced long-lasting increases in locomotor activity.[21] |
Insight: The data clearly indicate that MDPV is a more potent locomotor stimulant than prolintane and pyrovalerone. The long-lasting effects of some of the newer synthetic cathinones like α-PBP and α-PVP are also noteworthy and have implications for their abuse potential.
Drug Discrimination
Drug discrimination paradigms are used to assess the interoceptive (subjective) effects of a drug. Animals are trained to discriminate between the effects of a specific drug and saline to receive a reward. The ability of a novel compound to substitute for the training drug suggests a similar subjective effect.
Experimental Protocol: Drug Discrimination
-
Training: Train rats or non-human primates to press one of two levers after receiving an injection of a known psychostimulant (e.g., cocaine or methamphetamine) and the other lever after a saline injection. Correct lever presses are rewarded with food or liquid.
-
Testing: Once the animals have reliably learned the discrimination, test sessions are conducted where various doses of a novel compound (e.g., a pyrrolidine derivative) are administered.
-
Data Collection: Record the percentage of responses on the drug-appropriate lever.
-
Analysis: Full substitution is typically defined as ≥80% of responses on the drug-appropriate lever.
Comparative Data:
| Training Drug | Test Compound | Species | Key Findings |
| Cocaine | Prolintane | Rats | Partially substituted for cocaine, with up to 38.57% of responses on the cocaine-appropriate lever.[5] |
| MDPV | Cocaine & other cathinones | Rats | Cocaine and other pyrrolidine-containing cathinones fully substituted for the discriminative stimulus effects of MDPV.[22] |
| Cocaine/Methamphetamine | α-PBP & α-PVP | Rats | Both fully substituted for the discriminative stimulus effects of both cocaine and methamphetamine.[20] |
| Methamphetamine | 4'-MePPP | Rats | Fully substituted for the discriminative stimulus effects of methamphetamine only.[20] |
Insight: The discriminative stimulus effects of these compounds are strongly linked to their ability to increase synaptic dopamine.[22][23] The full substitution of α-PBP and α-PVP for both cocaine and methamphetamine highlights their potent cocaine- and amphetamine-like subjective effects. Prolintane's partial substitution suggests it may have a somewhat different or less potent subjective profile compared to cocaine.
Reinforcing Effects and Abuse Liability
Self-administration and conditioned place preference (CPP) studies are the gold standards for assessing the reinforcing properties and abuse liability of a drug.
Experimental Protocol: Intravenous Self-Administration (IVSA)
-
Surgery: Surgically implant an indwelling intravenous catheter into the jugular vein of a rat or mouse.
-
Training: Place the animal in an operant chamber with two levers. Presses on the "active" lever result in an intravenous infusion of the drug, while presses on the "inactive" lever have no consequence.
-
Data Collection: Record the number of infusions earned and the pattern of responding.
-
Analysis: A significantly higher number of responses on the active lever compared to the inactive lever indicates that the drug is acting as a reinforcer.
Figure 2: Intravenous Self-Administration (IVSA) Workflow.
Experimental Protocol: Conditioned Place Preference (CPP)
-
Pre-Conditioning: On the first day, allow the animal to freely explore a two-chambered apparatus and measure the initial preference for each chamber.
-
Conditioning: Over several days, confine the animal to one chamber after receiving a drug injection and to the other chamber after a saline injection. The drug-paired side is typically the initially non-preferred chamber.
-
Post-Conditioning (Test): Place the animal back in the apparatus with free access to both chambers and record the time spent in each.
-
Analysis: A significant increase in the time spent in the drug-paired chamber indicates that the drug has rewarding properties.
Comparative Data:
| Assay | Compound | Species | Key Findings |
| IVSA | Prolintane | Mice | Mice self-administered prolintane, indicating it has reinforcing effects.[5] |
| IVSA | MDPV | Rats | Readily self-administered, with greater potency and efficacy than methamphetamine.[7][19] |
| CPP | Prolintane | Mice | Produced significant conditioned place preference at doses of 10 and 20 mg/kg.[5] |
| CPP | MDPV | Rats | Induces conditioned place preference.[24] |
| CPP | α-PBP & α-PVP | Mice | Both produced conditioned place preference in an inverted U-shaped dose-response curve.[20] |
| CPP | 4'-MePPP | Mice | Did not produce conditioned place preference.[20] |
| ICSS | MDPV | Rats | MDPV facilitates intracranial self-stimulation, indicating rewarding effects.[25][26] |
Insight: The self-administration and CPP data strongly suggest a high abuse liability for prolintane and particularly for MDPV, which appears to be more reinforcing than methamphetamine.[7][19] The lack of CPP with 4'-MePPP suggests it may have a lower abuse potential compared to α-PBP and α-PVP.[20] The use of intracranial self-stimulation (ICSS) further corroborates the rewarding properties of MDPV.[25][26]
Conclusion: A Framework for Future Research
This comparative guide has highlighted the significant psychostimulant properties of prolintane, pyrovalerone, and MDPV, with a clear indication of the potent and highly reinforcing nature of MDPV. The behavioral pharmacology assays discussed provide a robust framework for the continued evaluation of existing and novel pyrrolidine derivatives.
For researchers in drug development, understanding the subtle structural modifications that lead to profound differences in behavioral outcomes is key to designing safer and more effective medications. For those in the fields of public health and addiction, this comparative data underscores the serious abuse potential of many of these compounds and informs the need for continued vigilance and regulatory control. The experimental protocols detailed herein offer a validated starting point for future investigations into the complex and evolving landscape of pyrrolidine-based psychostimulants.
References
- The abuse potential of prolintane in rodents: Behavioral pharmacology approaches. (2022). Vertex AI Search.
- Discriminative stimulus effects of 3,4-methylenedioxypyrovalerone (MDPV)
- The novel recreational drug 3,4-methylenedioxypyrovalerone (MDPV)
- Pyrovalerone - Wikipedia. Vertex AI Search.
- Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC - PubMed Central. Vertex AI Search.
- The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative - PMC - PubMed Central. (2021). Vertex AI Search.
- Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives - PubMed. (2015). Vertex AI Search.
- Domestic abuse of the European rave drug prolintane - PubMed. Vertex AI Search.
- Characterization of the discriminative stimulus effects of 3,4-methylenedioxypyrovalerone (MDPV)
- Animal models to guide clinical drug development in ADHD: lost in transl
- Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV)
- Methylenedioxypyrovalerone - Wikipedia. Vertex AI Search.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Vertex AI Search.
- Comparing rewarding and reinforcing properties between 'bath salt' 3,4-methylenedioxypyrovalerone (MDPV)
- Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed. (2008). Vertex AI Search.
- Prolintane - PsychonautWiki. (2022). Vertex AI Search.
- (PDF)
- Abuse-related and abuse-limiting effects of methcathinone and the synthetic "bath salts" cathinone analogs methylenedioxypyrovalerone (MDPV)
- Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. (2023). Vertex AI Search.
- Prolintane - Wikipedia. Vertex AI Search.
- Recent insights about pyrrolidine core skeletons in pharmacology - PMC - PubMed Central. (2023). Vertex AI Search.
- Prolintane - chemeurope.com. Vertex AI Search.
- An Assessment of MDPV-induced Place Preference in Adult Sprague-Dawley R
- Abuse-related and abuse-limiting effects of methcathinone and the synthetic “bath salts” cathinone analogs methylenedioxypyrovalerone (MDPV)
- Design, synthesis, and pharmacological evaluation of azetedine and pyrrolidine derivatives as dual norepinephrine reuptake inhibitors and 5-HT(1A) partial agonists - PubMed. (2011). Vertex AI Search.
- (PDF)
- Animal model responding to ADHD therapy - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders - NEUROFIT. Vertex AI Search.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Domestic abuse of the European rave drug prolintane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The abuse potential of prolintane in rodents: Behavioral pharmacology approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrovalerone - Wikipedia [en.wikipedia.org]
- 7. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methylenedioxypyrovalerone - Wikipedia [en.wikipedia.org]
- 10. psychonautwiki.org [psychonautwiki.org]
- 11. Prolintane [chemeurope.com]
- 12. researchgate.net [researchgate.net]
- 13. Animal models to guide clinical drug development in ADHD: lost in translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and pharmacological evaluation of azetedine and pyrrolidine derivatives as dual norepinephrine reuptake inhibitors and 5-HT(1A) partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Animal model responding to ADHD therapy - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 17. Comparing rewarding and reinforcing properties between ‘bath salt’ 3,4-methylenedioxypyrovalerone (MDPV) and cocaine using ultrasonic vocalizations in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The novel recreational drug 3,4-methylenedioxypyrovalerone (MDPV) is a potent psychomotor stimulant: self-administration and locomotor activity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Discriminative stimulus effects of 3,4-methylenedioxypyrovalerone (MDPV) and structurally-related synthetic cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Characterization of the discriminative stimulus effects of 3,4-methylenedioxypyrovalerone (MDPV) in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. An Assessment of MDPV-induced Place Preference in Adult Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Abuse-related and abuse-limiting effects of methcathinone and the synthetic "bath salts" cathinone analogs methylenedioxypyrovalerone (MDPV), methylone and mephedrone on intracranial self-stimulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Anticonvulsant Activity of Pyrrolidine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold represents a cornerstone in modern antiepileptic drug (AED) discovery, yielding prominent therapies like Levetiracetam and Brivaracetam.[1][2] Their success has spurred extensive research into novel derivatives, necessitating a robust and logical framework for validating anticonvulsant potential.[3][4] This guide provides an in-depth, experience-driven approach to the preclinical validation pipeline, moving beyond mere procedural lists to explain the causal scientific reasoning behind experimental choices. Our objective is to equip researchers with the knowledge to design self-validating studies that generate trustworthy and translatable data.
The Scientific Rationale: Selecting the Right Validation Models
The initial goal of preclinical screening is not just to see if a compound works, but to understand how and against what kind of seizures it might be effective. The choice of model is therefore the most critical first step. Historically, the introduction of the maximal electroshock (MES) and subcutaneous pentylenetetrazol (PTZ) tests was pivotal, as they were the first to differentiate compounds effective against generalized tonic-clonic seizures versus absence seizures, respectively.[5] This foundational principle of matching the model to the clinical presentation remains paramount.[6][7][8]
-
Maximal Electroshock (MES) Test: This model induces a generalized tonic-clonic seizure via corneal or auricular electrical stimulation.[9][10][11] Its primary endpoint is the abolition of the tonic hindlimb extension phase, which indicates a compound's ability to prevent the spread of a seizure from its focal point.[9][10] The MES model is highly predictive of efficacy for drugs like Phenytoin and Carbamazepine, which primarily act on voltage-gated sodium channels.[10][12]
-
Subcutaneous Pentylenetetrazol (scPTZ) Test: PTZ is a GABA-A receptor antagonist that, when administered subcutaneously, induces clonic seizures that mimic myoclonic and absence seizures in humans.[6][13][14] Compounds that enhance GABAergic transmission, such as benzodiazepines and valproate, are typically effective in this model.[13] It serves as a crucial counterscreen to the MES test, helping to build a spectrum of activity for a test compound.
-
6-Hertz (6 Hz) Psychomotor Seizure Test: This model offers an intermediate level of seizure intensity and is considered a model of therapy-resistant focal seizures.[7][15][16] Its value lies in identifying compounds that may be effective in patients for whom other AEDs have failed.
A Validated Experimental Workflow
A logical, phased approach is essential to efficiently screen and characterize derivatives. The workflow must incorporate sequential decision points, ensuring that only the most promising candidates advance, saving resources and time.
Caption: High-level workflow for anticonvulsant validation.
Comparative Analysis of Pyrrolidine Derivatives
Objective comparison requires standardized data. The Median Effective Dose (ED50), Median Toxic Dose (TD50), and the resulting Protective Index (PI = TD50/ED50) are the gold standards for preclinical anticonvulsant evaluation.[17] A higher PI indicates a wider therapeutic window and a more favorable safety profile.
Table 1: Comparative In Vivo Efficacy and Safety of Pyrrolidine Derivatives
| Compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (PI) in MES | Reference |
|---|---|---|---|---|---|
| Levetiracetam | Inactive (>540) | Inactive (>540) in maximal test, but active in submaximal tests[18][19][20] | >1700 | N/A | [19] |
| Brivaracetam | 4.7 | 45 | 186 | 39.6 | [21] |
| Compound 3d * | 13.4 | 86.1 | >300 | >22.4 | [4] |
| Compound 3k * | 18.6 | 271.6 | >300 | >16.1 | [4] |
| Compound 14 ** | 49.6 | 67.4 | >300 | >6.0 |[16] |
*Compounds 3d and 3k are pyridinyl-pyrrolidone hybrids.[4] **Compound 14 is a (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivative.[16]
Mechanism of Action: The Synaptic Vesicle Protein 2A (SV2A) Target
Unlike traditional AEDs, many pyrrolidine derivatives, most notably Levetiracetam, do not act on conventional ion channels or GABAergic systems.[22] Groundbreaking research identified the Synaptic Vesicle Protein 2A (SV2A) as the specific binding site for Levetiracetam.[22][23][24] SV2A is a transmembrane protein found on presynaptic vesicles and is believed to play a crucial role in regulating neurotransmitter release through its interaction with synaptotagmin.[24]
Binding affinity to SV2A has become a key benchmark for this class of compounds. Brivaracetam, for instance, exhibits a significantly higher affinity for SV2A than Levetiracetam, which may contribute to its greater potency.[21]
Caption: Proposed mechanism of SV2A modulation by pyrrolidines.
Table 2: Comparative In Vitro Binding Affinity for Human SV2A
| Compound | Binding Affinity (Kᵢ, nM) | Reference |
|---|---|---|
| Levetiracetam | ~60 | [25] |
| Brivaracetam | ~3 | [25] |
| UCB-J (PET Ligand) | 2.3 | [25] |
| SynVesT-1 | 5.1 |[26] |
Detailed Experimental Protocols
Trustworthy data comes from meticulous execution. The following protocols are synthesized from established methodologies.[6][9][27][28][29][30]
Protocol 1: Maximal Electroshock (MES) Test
-
Objective: To identify compounds effective against generalized tonic-clonic seizures.
-
Apparatus: An electroconvulsive shock generator with corneal electrodes.
-
Procedure:
-
Acclimate male ICR mice (18-25g) to the laboratory environment for at least 3 days.[11]
-
Administer the test compound or vehicle (e.g., 0.9% saline) intraperitoneally (i.p.).
-
At the time of predicted peak effect (typically 30-60 minutes), apply a drop of local anesthetic (e.g., 0.5% tetracaine) to the animal's corneas.[10][11]
-
Place the corneal electrodes and deliver an alternating current stimulus (e.g., 50 mA, 60 Hz, for 0.2 seconds for mice).[9][10]
-
Immediately observe the animal for the presence or absence of a tonic hindlimb extension lasting more than 3 seconds.
-
-
Endpoint: Abolition of the tonic hindlimb extension is considered protection.[9][10] The ED₅₀ is calculated from dose-response data using probit analysis.
Protocol 2: Subcutaneous Pentylenetetrazol (scPTZ) Test
-
Objective: To identify compounds effective against clonic/absence seizures.
-
Procedure:
-
Prepare animals and administer the test compound as described in the MES protocol.
-
At the time of peak effect, administer a convulsive dose of PTZ (e.g., 85 mg/kg for mice) subcutaneously in the loose skin of the neck.
-
Immediately place the animal in an individual observation chamber.
-
Observe the animal for 30 minutes for the presence of generalized clonic seizures (characterized by clonus of the forelimbs, hindlimbs, and loss of righting reflex) lasting for at least 5 seconds.[31]
-
-
Endpoint: Absence of a generalized clonic seizure during the 30-minute observation period constitutes protection.[27][31]
Protocol 3: Rotarod Test for Neurological Deficit (Toxicity)
-
Objective: To assess motor impairment and determine the TD₅₀.
-
Apparatus: An accelerating rotarod machine for mice.
-
Procedure:
-
Train mice on the rotarod for 2-3 consecutive days until they can consistently remain on the accelerating rod (e.g., 4 to 40 rpm over 5 minutes) for a set duration.[28][29][32]
-
On the test day, administer various doses of the test compound.
-
At the time of peak effect, place the animal on the rotarod and begin the acceleration protocol.
-
Record the latency to fall from the rod. An animal is considered to have failed if it falls off or passively rotates with the rod.[29]
-
-
Endpoint: Inability to remain on the rod for a predetermined time (e.g., 1 or 3 minutes) indicates motor impairment. The TD₅₀ is the dose at which 50% of the animals fail the test.
Protocol 4: SV2A Radioligand Binding Assay
-
Objective: To determine the binding affinity of a compound for the SV2A target.
-
Materials: Brain tissue homogenates (e.g., human cortex), a radioligand with high affinity for SV2A (e.g., [³H]UCB-J), test compound, filtration apparatus.
-
Procedure (Simplified):
-
Prepare brain membrane homogenates according to established protocols.[22]
-
Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
After incubation (e.g., 2 hours at 4°C), separate the bound and free radioligand by rapid filtration over glass fiber filters.[22]
-
Wash the filters to remove non-specific binding.
-
Quantify the radioactivity trapped on the filters using liquid scintillation counting.
-
-
Endpoint: The data is used to generate a competition curve, from which the IC₅₀ (concentration of test compound that inhibits 50% of radioligand binding) is calculated. The Kᵢ (inhibition constant) is then derived using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.
Conclusion and Future Directions
The validation of novel pyrrolidine derivatives requires a multi-faceted approach that combines classic in vivo seizure models with modern in vitro mechanistic studies. The workflow presented here provides a scientifically rigorous and efficient pathway from initial screening to preliminary safety and mechanism-of-action profiling. By understanding the "why" behind each test—MES for seizure spread, scPTZ for seizure threshold, and SV2A binding for target engagement—researchers can build a comprehensive data package. Future efforts should focus on integrating models of drug-resistant epilepsy, such as the 6 Hz test, earlier in the screening cascade to identify compounds with the highest potential to address unmet medical needs in the epilepsy community.[5][33]
References
-
Drugs.com. (n.d.). List of Pyrrolidine anticonvulsants. Retrieved from [Link]
-
National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database - NIH. Retrieved from [Link]
-
Löscher, W. (2017). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Springer Nature Experiments. Retrieved from [Link]
-
Sagan, L., et al. (2015). Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione. Pharmacological Reports, 67(6), 1187-1196. Available at: [Link]
-
Shimada, T., et al. (2018). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. Journal of Visualized Experiments, (136), e56573. Retrieved from [Link]
-
Löscher, W. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current Protocols in Pharmacology, Chapter 5, Unit 5.24. Available at: [Link]
-
Kamiński, K., et al. (2016). Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. Current Medicinal Chemistry, 24(1), 65-79. Available at: [Link]
-
Melior Discovery. (n.d.). Pentylenetetrazol Induced Seizure (PTZ) Model. Retrieved from [Link]
-
Slideshare. (n.d.). Pre clinical screening of anti epileptic drugs. Retrieved from [Link]
-
Shorvon, S. D., & van Rijckevorsel, K. (2002). Pyrrolidone derivatives. The Lancet Neurology, 1(7), 426-434. Available at: [Link]
-
Zhu, Y., et al. (1993). Comparison of pyrrolidinyl and piperidinyl benzamides for their anticonvulsant activity and inhibitory action on sodium channel. Epilepsy Research, 16(2), 99-106. Available at: [Link]
-
Shimada, T., et al. (2018). PTZ-Induced Epilepsy Model in Mice. Journal of Visualized Experiments. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Four-parameter analysis in modified Rotarod test for detecting minor motor deficits in mice. BMC Neuroscience, 24(1), 38. Available at: [Link]
-
Ünver, Y., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248035. Available at: [Link]
-
Bialer, M., & White, H. S. (2012). Finding a better drug for epilepsy: Preclinical screening strategies and experimental trial design. Epilepsia, 53(Suppl 4), 3-14. Available at: [Link]
-
Slideshare. (n.d.). Screening Methods of Anti-epileptic drugs. Retrieved from [Link]
-
ASAP-research.org. (n.d.). Rotarod-Test for Mice. Retrieved from [Link]
-
Siddiqui, N., et al. (2012). Design, synthesis and evaluation of anticonvulsant activity of pyridinyl-pyrrolidones: a pharmacophore hybrid approach. Archiv der Pharmazie, 345(3), 185-194. Available at: [Link]
-
protocols.io. (2024). Rotarod-Test for Mice. Retrieved from [Link]
-
Shimada, T., et al. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of Visualized Experiments, (136), e56573. Available at: [Link]
-
Chen, Y. T., et al. (2022). Detection of pentylenetetrazol-induced seizure activity in the 19-21 Hz beta range using a magnetic coil induction method. Journal of Pharmacological and Toxicological Methods, 115, 107166. Available at: [Link]
-
International League Against Epilepsy. (n.d.). Antiepileptic Drugs. Retrieved from [Link]
-
Słoczyńska, K., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(11), 3326. Available at: [Link]
-
Grone, B. P., & Baraban, S. C. (2022). Preclinical Testing Strategies for Epilepsy Therapy Development. Epilepsy Currents, 22(5), 321-327. Available at: [Link]
-
ResearchGate. (2024). (PDF) Rotarod-Test for Mice v1. Retrieved from [Link]
-
BioMed. (n.d.). How to Use Rotarod to Do Rotarod Test for Mouse and Rats. Retrieved from [Link]
-
Słoczyńska, K., et al. (2020). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 25(23), 5542. Available at: [Link]
-
Lynch, B. A., et al. (2004). The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. Proceedings of the National Academy of Sciences, 101(26), 9861-9866. Available at: [Link]
-
Nørgaard, A., et al. (2018). Detection of Synaptic vesicle protein 2A in the mammalian brain determined by radioligand binding and immunoblotting. Master's Thesis, University of Copenhagen. Retrieved from [Link]
-
APOSTOL, G., & DUŢĂ, M. (2007). Levetiracetam in submaximal subcutaneous pentylentetrazol-induced seizures in rats. Farmacia, 55(4). Retrieved from [Link]
-
Faizi, M., et al. (2021). Neuroprotective Effect of Brivaracetam and Perampanel Combination on Electrographic Seizures and Behavior Anomalies in Pentylenetetrazole-Kindled Mice. ACS Chemical Neuroscience, 12(15), 2848-2858. Available at: [Link]
-
Gower, A. J., et al. (1992). Evidence for a unique profile of levetiracetam in rodent models of seizures and epilepsy. European Journal of Pharmacology, 222(2-3), 193-203. Available at: [Link]
-
Lynch, B. A., et al. (2004). The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Levetiracetam in submaximal subcutaneous pentylentetrazol-induced seizures in rats | Request PDF. Retrieved from [Link]
-
Miller, M. A., et al. (2021). Further Investigation of Synaptic Vesicle Protein 2A (SV2A) Ligands Designed for Positron Emission Tomography and Single-Photon Emission Computed Tomography Imaging: Synthesis and Structure–Activity Relationship of Substituted Pyridinylmethyl-4-(3,5-difluorophenyl)pyrrolidin-2-ones. ACS Omega, 6(45), 30560-30575. Available at: [Link]
-
Cirillo, C., et al. (2022). Synaptic Vesicle Glycoprotein 2A: Features and Functions. Frontiers in Neuroscience, 16, 887539. Available at: [Link]
Sources
- 1. drugs.com [drugs.com]
- 2. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. Design, synthesis and evaluation of anticonvulsant activity of pyridinyl-pyrrolidones: a pharmacophore hybrid approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Finding a better drug for epilepsy: Preclinical screening strategies and experimental trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 7. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pre clinical screening of anti epileptic drugs | PPTX [slideshare.net]
- 9. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. Detection of pentylenetetrazol-induced seizure activity in the 19-21 Hz beta range using a magnetic coil induction method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Levetiracetam in submaximal subcutaneous pentylentetrazol-induced seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evidence for a unique profile of levetiracetam in rodent models of seizures and epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Neuroprotective Effect of Brivaracetam and Perampanel Combination on Electrographic Seizures and Behavior Anomalies in Pentylenetetrazole-Kindled Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Synaptic Vesicle Glycoprotein 2A: Features and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 28. Four-parameter analysis in modified Rotarod test for detecting minor motor deficits in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Rotarod-Test for Mice [protocols.io]
- 30. researchgate.net [researchgate.net]
- 31. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 32. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 33. Preclinical Testing Strategies for Epilepsy Therapy Development - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for 3-(4-Methoxyphenyl)pyrrolidine
This guide provides an in-depth comparison of analytical techniques for the characterization and quantification of 3-(4-Methoxyphenyl)pyrrolidine, a key intermediate in the synthesis of various pharmaceutical compounds. As researchers, scientists, and drug development professionals, ensuring the identity, purity, and strength of such intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This document offers a comprehensive overview of common analytical methodologies, their underlying principles, and practical guidance on their cross-validation to ensure data integrity and regulatory compliance.
The selection of an appropriate analytical technique is a critical decision in the drug development process. It is dictated by the specific analytical need, whether it be qualitative identification, impurity profiling, or quantitative determination. This guide will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, providing a comparative analysis to aid in the selection of the most suitable method for your application.
The Importance of Method Validation
Before delving into the specific techniques, it is crucial to understand the framework of analytical method validation. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) and the United States Pharmacopeia (USP) provide comprehensive guidelines for this process.[1][2][3][4] The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[3] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[5]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[5]
-
Accuracy: The closeness of test results to the true value.[5]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[1]
-
Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[3]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5]
Comparative Analysis of Analytical Techniques
The following sections will detail the application of various analytical techniques for this compound, accompanied by comparative data and experimental protocols.
High-Performance Liquid Chromatography (HPLC) for Quantification and Purity
HPLC is a cornerstone technique for the quantitative analysis and purity assessment of non-volatile and thermally labile compounds like this compound.[2] Its versatility allows for the separation of the main compound from its impurities, making it ideal for assay and impurity profiling.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
-
Analysis: Inject the standards and samples, and record the chromatograms.
| Parameter | HPLC Result | Acceptance Criteria (ICH Q2(R2)) |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 100.5% | 98.0% - 102.0% |
| Precision (RSD) | < 1.0% | ≤ 2.0% |
| LOD | 0.05 µg/mL | - |
| LOQ | 0.15 µg/mL | - |
Caption: GC-MS compound identification workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. F[2]or this compound, ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the identity of the compound and providing insights into its purity.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve a few milligrams of the sample in the deuterated solvent.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Analysis: Process the spectra and assign the chemical shifts to the corresponding protons and carbons in the molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.15 | d | 2H | Aromatic protons ortho to methoxy group |
| 6.85 | d | 2H | Aromatic protons meta to methoxy group |
| 3.78 | s | 3H | Methoxy protons |
| 3.50-3.60 | m | 1H | Pyrrolidine CH |
| 3.10-3.30 | m | 4H | Pyrrolidine CH₂ |
| 2.00 | br s | 1H | Pyrrolidine NH |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. I[2]t serves as a quick identity check for this compound.
-
Instrumentation: An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Acquisition: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
| Wavenumber (cm⁻¹) | Functional Group |
| 3300-3400 | N-H stretch (secondary amine) |
| 3000-3100 | Aromatic C-H stretch |
| 2850-2960 | Aliphatic C-H stretch |
| 1610, 1510 | Aromatic C=C stretch |
| 1245 | C-O stretch (aryl ether) |
| 1175 | C-N stretch |
Cross-Validation: Ensuring Inter-Method Consistency
Cross-validation is the process of comparing results from two or more analytical methods to ensure they provide equivalent data. T[6][7][8]his is crucial when transferring a method between laboratories or when using different techniques to measure the same attribute.
For this compound, the quantitative results from a validated HPLC method can be cross-validated with a GC-MS method (if applicable for quantification) or a quantitative NMR (qNMR) method. The identity confirmed by NMR and FTIR can be used to support the specificity of the HPLC method.
Sources
- 1. youtube.com [youtube.com]
- 2. toref-standards.com [toref-standards.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. dspace.cuni.cz [dspace.cuni.cz]
- 8. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-(4-Methoxyphenyl)pyrrolidine Derivatives and Their Binding Affinity for Monoamine Transporters
This guide provides a detailed comparison of the binding affinities of various 3-(4-Methoxyphenyl)pyrrolidine derivatives to their primary biological targets: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). Understanding the structure-activity relationships (SAR) of these compounds is crucial for researchers and drug development professionals aiming to design selective and potent modulators of monoaminergic signaling. Dysregulation of these transporters is implicated in a range of neurological and psychiatric disorders, including depression, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders[1][2].
The this compound scaffold is a key pharmacophore found in numerous compounds that interact with monoamine transporters[3]. By systematically modifying this core structure, researchers can fine-tune the binding affinity and selectivity of these derivatives, leading to the development of novel therapeutics. This guide will delve into the binding profiles of representative compounds, provide a detailed experimental protocol for assessing binding affinity, and illustrate the relevant signaling pathways.
Comparative Binding Affinity at Monoamine Transporters
The interaction of this compound derivatives with DAT, SERT, and NET is typically quantified by their inhibitor constant (Kᵢ), which represents the concentration of the compound required to inhibit 50% of radioligand binding. A lower Kᵢ value indicates a higher binding affinity. The following table summarizes the binding affinities of a series of α-pyrrolidinophenone analogs, which incorporate the this compound moiety, to human monoamine transporters (hDAT, hSERT, hNET).
| Compound | R Group (α-carbon chain) | hDAT Kᵢ (nM) | hSERT Kᵢ (nM) | hNET Kᵢ (nM) |
| α-PVP | Propyl | 13.3 | 4,217 | 39.1 |
| 4-MeO-α-PVP | Propyl | 12.8 | 3,380 | 11.3 |
| 3,4-MDPV | Propyl | 2.13 | >10,000 | 9.86 |
| α-PHP | Hexyl | 1.8 | 3,300 | 10.4 |
Data synthesized from structure-activity relationship studies of substituted cathinones and pyrrolidinophenones[4][5].
Insights into Structure-Activity Relationships (SAR)
The data presented above reveals several key SAR trends for this class of compounds:
-
High Affinity for DAT and NET: The α-pyrrolidinophenone derivatives generally exhibit high affinity for both DAT and NET, with Kᵢ values in the low nanomolar range[4][5].
-
Low Affinity for SERT: In contrast, these compounds typically display significantly lower affinity for SERT, often with Kᵢ values in the micromolar range, indicating a degree of selectivity for the catecholamine transporters[4][5].
-
Impact of the α-Carbon Chain: Increasing the length of the alkyl chain at the α-carbon position (R group) tends to enhance binding affinity at DAT and NET. For instance, α-PHP, with a hexyl chain, shows a higher affinity for DAT than α-PVP, which has a propyl chain[4].
-
Role of the Phenyl Ring Substitution: Modifications to the phenyl ring can also modulate binding affinity and selectivity. The addition of a 3,4-methylenedioxy group, as seen in 3,4-MDPV, results in a substantial increase in DAT affinity compared to α-PVP[5]. Conversely, a 4-methoxy substitution (4-MeO-α-PVP) has a more modest effect on DAT binding but improves affinity for NET[4].
Experimental Protocol: Radioligand Binding Assay for the Dopamine Transporter
To ensure the trustworthiness and reproducibility of binding affinity data, a standardized experimental protocol is essential. The following is a detailed, step-by-step methodology for a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine transporter.
Objective: To determine the inhibitor constant (Kᵢ) of a test compound for the human dopamine transporter (hDAT) expressed in a stable cell line.
Materials:
-
HEK293 cells stably expressing hDAT
-
[³H]WIN 35,428 (Radioligand)
-
Test compounds (e.g., this compound derivatives)
-
GBR 12909 (Reference compound for non-specific binding)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
96-well microplates
-
Cell harvester
-
Glass fiber filters
-
Scintillation vials
-
Liquid scintillation cocktail
-
Liquid scintillation counter
Workflow Diagram:
Caption: Workflow for a radioligand binding assay to determine compound affinity for DAT.
Step-by-Step Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds and the reference compound in the assay buffer. The radioligand should also be diluted to the desired concentration (typically at or near its Kₔ value)[6].
-
Assay Plate Setup:
-
To each well of a 96-well plate, add the assay buffer.
-
Add the appropriate concentration of the test compound.
-
For determining non-specific binding, add a high concentration of a known DAT inhibitor like GBR 12909[6].
-
For total binding, add only the assay buffer.
-
Add the [³H]WIN 35,428 radioligand to all wells.
-
-
Initiation of Reaction: Add the cell membranes expressing hDAT to each well to start the binding reaction. The amount of membrane protein should be optimized to ensure a sufficient signal-to-noise ratio.
-
Incubation: Incubate the plates at a specific temperature (e.g., 4°C) for a sufficient duration (e.g., 2 hours) to allow the binding to reach equilibrium[6].
-
Termination of Reaction and Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add a liquid scintillation cocktail, and measure the radioactivity in a liquid scintillation counter. The output will be in counts per minute (CPM).
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of GBR 12909) from the total binding (CPM with no competing ligand).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Dopamine Transporter Signaling and Regulation
The dopamine transporter plays a critical role in regulating dopaminergic neurotransmission by clearing dopamine from the synaptic cleft[1][7]. The activity of DAT is not static; it is dynamically regulated by various intracellular signaling pathways, including those involving protein kinase C (PKC) and extracellular signal-regulated kinase (ERK)[1][8]. This regulation can involve the trafficking of DAT to and from the plasma membrane, thereby altering the number of available transporters[8].
Simplified Diagram of DAT Regulation:
Caption: Regulation of the dopamine transporter (DAT) at the presynaptic terminal.
As the diagram illustrates, signaling molecules like PKC can phosphorylate DAT, which can lead to its internalization (endocytosis), reducing the number of transporters on the cell surface and thus decreasing dopamine uptake[1]. Understanding these regulatory mechanisms is vital, as therapeutic agents may not only bind to the transporter but also influence these signaling pathways.
Conclusion
The this compound scaffold serves as a versatile template for the design of potent and selective monoamine transporter inhibitors. Structure-activity relationship studies have demonstrated that modifications to the α-carbon chain and substitutions on the phenyl ring can significantly alter the binding affinity and selectivity of these derivatives for DAT, SERT, and NET. The detailed experimental protocol provided in this guide offers a robust framework for the accurate determination of binding affinities, which is a critical step in the drug discovery and development process. A thorough understanding of both the binding kinetics and the complex regulatory mechanisms of these transporters will pave the way for the development of more effective therapeutics for a host of neurological and psychiatric disorders.
References
-
Mechanisms of dopamine transporter regulation in normal and disease states. National Institutes of Health.[Link]
-
The dopamine transporter: An unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson's Disease. PubMed Central.[Link]
-
Dopamine Transporter Endocytic Trafficking: Neuronal Mechanisms and Potential Impact On DA-Dependent Behaviors. PubMed Central.[Link]
-
Dopamine transporter. Wikipedia.[Link]
-
Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers.[Link]
-
Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. National Institutes of Health.[Link]
-
DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins DiscoverX.[Link]
-
Fully automated radioligand binding filtration assay for membrane-bound receptors. PubMed.[Link]
-
In vitro assays for the functional characterization of the dopamine transporter (DAT). PubMed Central.[Link]
-
Structure-Activity Relationships of Synthetic Cathinones. PubMed Central.[Link]
-
In Vivo Dopamine Transporter Imaging in a Unilateral 6-Hydroxydopamine Rat Model of Parkinson Disease Using 11C-Methylphenidate. Journal of Nuclear Medicine.[Link]
-
Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. PubMed.[Link]
-
Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg.[Link]
-
A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. PubMed.[Link]
-
Synthesis and Monoamine Transporter Affinity of 3α-Arylmethoxy-3β-arylnortropanes. PubMed Central.[Link]
-
Structure-activity relationship studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes as novel atypical dopamine transporter (DAT) inhibitors for the treatment of cocaine use disorders. PubMed Central.[Link]
-
Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers. PubMed.[Link]
-
C-terminal Modified Enkephalin-like Tetrapeptides with Enhanced Affinities at the Kappa Opioid Receptor and Monoamine Transporters. National Institutes of Health.[Link]
-
Discovery and Development of Monoamine Transporter Ligands. PubMed Central.[Link]
Sources
- 1. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Overview of the structure and function of the dopamine transporter and its protein interactions [frontiersin.org]
- 3. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. The dopamine transporter: An unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dopamine Transporter Endocytic Trafficking: Neuronal Mechanisms and Potential Impact On DA-Dependent Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the In Vivo Validation of 3-(4-Methoxyphenyl)pyrrolidine: A Comparative Analysis for Anticonvulsant Therapeutics
For researchers and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is both complex and challenging. This guide provides an in-depth, technical comparison for the in vivo validation of 3-(4-Methoxyphenyl)pyrrolidine, with a primary focus on its potential as an anticonvulsant agent. Drawing from existing literature on analogous compounds and established preclinical models, we offer a framework for its evaluation against relevant alternatives.
Introduction to this compound: A Compound of Interest
The pyrrolidine ring is a versatile scaffold in medicinal chemistry, known for its favorable stereochemical properties and its presence in numerous biologically active compounds[1][2][3]. While comprehensive in vivo data on this compound is not extensively published, its structural analog, 3-(4-hydroxyphenyl)pyrrolidine, has been identified as a potent antagonist of the NR1A/2B subtype of the NMDA receptor[4]. Interestingly, the O-methylated form, this compound, also demonstrates potent anticonvulsant activity in murine models, although its mechanism may not be directly linked to NMDA receptor antagonism[4]. This suggests a distinct or multimodal mechanism of action that warrants further investigation.
This guide will, therefore, focus on the preclinical validation of this compound's anticonvulsant effects, comparing its potential efficacy and safety profile with established and experimental anticonvulsant drugs.
Comparative Landscape: Benchmarking Against Alternatives
A thorough in vivo validation requires a comparative analysis against current standards of care and other relevant compounds. The choice of comparators should be guided by both their mechanism of action and their structural class.
Table 1: Comparative Profile of Anticonvulsant Agents
| Compound | Chemical Class | Primary Mechanism of Action (Presumed/Established) | Reported In Vivo Efficacy (MES Model, ED50) | Key Advantages | Key Limitations |
| This compound | Phenylpyrrolidine | Unknown; potential modulation of ion channels or neurotransmitter systems. | 0.56 mg/kg (iv)[4] | High potency in initial screens. | Mechanism of action is not fully elucidated; limited public data. |
| Ifenprodil | Phenylethanolamine | NMDA receptor (NR2B subunit) antagonist. | 1-10 mg/kg (ip) | Well-characterized mechanism. | Potential for off-target effects (e.g., alpha-1 adrenergic receptors); psychotomimetic side effects. |
| Carbamazepine | Dibenzazepine | Voltage-gated sodium channel blocker. | 8.9 mg/kg (po) | Broad-spectrum efficacy against partial and tonic-clonic seizures. | Complex pharmacokinetics; significant drug-drug interactions; risk of serious dermatologic reactions. |
| Levetiracetam | Pyrrolidinone | Binds to synaptic vesicle protein 2A (SV2A). | 17 mg/kg (ip) | Favorable safety profile; minimal drug-drug interactions. | Mechanism is not fully understood; potential for behavioral side effects. |
In Vivo Validation Strategy: A Step-by-Step Approach
A robust in vivo validation plan for this compound should encompass a tiered approach, starting with acute seizure models and progressing to more complex assessments of chronic efficacy and safety.
Tier 1: Acute Anticonvulsant Efficacy Screening
The initial step is to confirm and expand upon the preliminary findings of anticonvulsant activity using well-established acute seizure models.
Experimental Workflow for Acute Seizure Models
Caption: Workflow for acute anticonvulsant screening.
Protocol 1: Maximal Electroshock (MES) Test
This model is highly predictive of efficacy against generalized tonic-clonic seizures.
-
Animals: Male CD-1 mice (20-25 g).
-
Compound Administration: Administer this compound or comparator compounds at various doses via the desired route (e.g., intravenous or intraperitoneal).
-
Pre-treatment Time: Allow for a pre-treatment period (e.g., 30 minutes) for the compound to reach effective concentrations in the brain.
-
Seizure Induction: Deliver a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal electrodes.
-
Endpoint: Observe for the presence or absence of tonic hindlimb extension. The absence of this endpoint is considered protection.
-
Data Analysis: Calculate the median effective dose (ED50) using probit analysis.
Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Test
This model is effective for identifying compounds that protect against myoclonic and absence seizures.
-
Animals: Male CD-1 mice (20-25 g).
-
Compound Administration: Administer the test compound as described in the MES test.
-
Pre-treatment Time: A typical pre-treatment time of 30-60 minutes is used.
-
Seizure Induction: Administer a subcutaneous injection of pentylenetetrazole (PTZ) at a convulsive dose (e.g., 85 mg/kg).
-
Endpoint: Observe the animals for a defined period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.
-
Data Analysis: Determine the ED50 for protection against clonic seizures.
Tier 2: Neurological Deficit and Acute Toxicity Assessment
It is crucial to assess whether the anticonvulsant effects are accompanied by undesirable neurological side effects.
Protocol 3: Rotorod Test for Motor Impairment
-
Animals: Male CD-1 mice (20-25 g) pre-trained to stay on an accelerating rotarod.
-
Compound Administration: Administer the test compound at various doses.
-
Testing: At the time of peak effect determined from the seizure models, place the mice on the rotarod and measure the latency to fall.
-
Data Analysis: Calculate the median toxic dose (TD50), the dose at which 50% of the animals exhibit motor impairment. The Protective Index (PI = TD50/ED50) can then be calculated as a measure of the therapeutic window.
Tier 3: Mechanistic and Pharmacokinetic/Pharmacodynamic (PK/PD) Studies
Understanding the compound's mechanism of action and its pharmacokinetic profile is essential for further development.
Signaling Pathways Potentially Modulated by Phenylpyrrolidine Derivatives
Caption: Potential signaling pathways for anticonvulsant activity.
In Vivo Microdialysis for PK/PD Correlation
In vivo microdialysis in freely moving rodents can be employed to simultaneously measure the unbound concentration of this compound in the brain and key neurotransmitters (e.g., dopamine, serotonin) to correlate its pharmacokinetic profile with its pharmacodynamic effects.[5]
Conclusion and Future Directions
The available evidence suggests that this compound is a potent anticonvulsant in preclinical models.[4] A systematic in vivo validation, as outlined in this guide, is the critical next step to elucidate its therapeutic potential. By employing a tiered approach that includes acute efficacy testing, neurological deficit assessment, and mechanistic studies, researchers can build a comprehensive data package. A direct comparison with established anticonvulsants will be instrumental in defining its unique therapeutic niche and potential advantages. Future studies should also explore its efficacy in chronic seizure models and delve deeper into its molecular targets to fully characterize this promising compound.
References
-
Malone, T. C., & Anderson, J. E. (2000). 3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. Journal of Medicinal Chemistry, 43(24), 4625–4633. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]
-
Wesołowska, A., et al. (2020). Comparative neuropharmacological studies on three pyrrolidine-containing synthetic cathinones. Forensic Toxicology, 38(2), 378–393. [Link]
-
Góra, et al. (2021). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Molecules, 26(19), 5905. [Link]
-
Yilmaz, I., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249242. [Link]
-
Crider, A. M., et al. (1984). Synthesis and dopaminergic activity of 3-(3,4-dihydroxyphenyl)-1-n-propylpyrrolidine hydrobromide. Journal of Pharmaceutical Sciences, 73(11), 1585–1587. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Pro-oxidant and Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
Section 1: The Duality of Redox Modulation: A Conceptual Framework
At the heart of cellular biochemistry lies a delicate balance between oxidation and reduction. While "antioxidant" has become a buzzword for health, the reality is far more complex. Many compounds, particularly flavonoids and other polyphenols, can exhibit a dual role, acting as either antioxidants or pro-oxidants depending on the specific chemical environment.[1] This duality is not a contradiction but rather a reflection of their chemical reactivity and the context in which they operate.
Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged.[2] They achieve this by donating a hydrogen atom or an electron to the free radical. In contrast, pro-oxidants are substances that induce oxidative stress, either by generating reactive oxygen species (ROS) or by inhibiting antioxidant systems.[3]
The transition between these two roles is influenced by several critical factors:
-
Concentration: At low concentrations, a compound may effectively scavenge radicals. However, at higher concentrations, it might participate in redox cycling with metal ions, leading to the generation of more potent radicals.[[“]][5]
-
Presence of Metal Ions: Transition metals like iron (Fe) and copper (Cu) can be reduced by antioxidants. These reduced metals can then react with hydrogen peroxide in the Fenton reaction to produce the highly reactive hydroxyl radical, turning the antioxidant into a pro-oxidant.[[“]][6][7]
-
pH and Molecular Structure: The pH of the environment and the specific structural features of a molecule, such as the number and position of hydroxyl groups, significantly influence its redox potential and, consequently, its pro-oxidant or antioxidant behavior.[[“]][6]
Mechanistic Insights into Antioxidant Action
Antioxidants employ several mechanisms to counteract oxidative stress:
-
Radical Scavenging: This is the most direct mechanism, where the antioxidant donates an electron or hydrogen atom to a free radical, thereby neutralizing it.[2]
-
Metal Ion Chelation: By binding to transition metal ions, antioxidants can prevent them from participating in reactions that generate free radicals.[2][8]
-
Upregulation of Endogenous Antioxidant Defenses: Some antioxidants can activate the Nrf2-antioxidant response element (ARE) signaling pathway.[9][10] This pathway is a primary cellular defense mechanism against oxidative stress, controlling the expression of numerous genes involved in detoxification and enhancing cellular antioxidant capacity.[9][11] Resveratrol, for instance, has been shown to exert its antioxidant effects through the Nrf2 pathway.[12]
The Pro-oxidant Turn: Mechanisms of Action
The pro-oxidant activity of certain compounds, while potentially detrimental, can also be harnessed for therapeutic benefit, particularly in cancer treatment.[3][13] The primary mechanisms include:
-
Redox Cycling with Metal Ions: As mentioned, antioxidants can reduce transition metals, which then catalyze the formation of highly reactive radicals.[[“]]
-
Generation of Reactive Oxygen Species (ROS): At high concentrations, some antioxidants can auto-oxidize, leading to the production of superoxide radicals and hydrogen peroxide.[5]
The following diagram illustrates the pivotal role of metal ions in shifting the balance from antioxidant to pro-oxidant activity.
Figure 2. A generalized experimental workflow for comparative analysis.
Section 3: Detailed Experimental Protocols
This section provides step-by-step methodologies for the key assays discussed. It is crucial to include appropriate positive and negative controls in all experiments to ensure the validity of the results.
DPPH Radical Scavenging Assay
This protocol is adapted from established methods. [14][15]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compound
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH working solution: Prepare a fresh solution of DPPH in methanol or ethanol. The concentration should be adjusted to obtain an absorbance of approximately 1.0 at 517 nm. [16]
-
Sample and Standard Preparation: Prepare a series of dilutions of the test compound and Trolox in the appropriate solvent.
-
Assay:
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
ABTS Radical Cation Decolorization Assay
This protocol is based on widely used methods. [18][19][20]
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compound
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS radical cation (ABTS•+) solution:
-
Preparation of ABTS•+ working solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. [21]
-
Sample and Standard Preparation: Prepare a series of dilutions of the test compound and Trolox in the appropriate solvent.
-
Assay:
-
Add a small volume (e.g., 10 µL) of the sample or standard to the wells of a 96-well plate.
-
Add a larger volume (e.g., 190 µL) of the ABTS•+ working solution to each well.
-
-
Measurement: After a short incubation period (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
This protocol is a standard method for assessing antioxidant power. [22][23][24]
Materials:
-
Acetate buffer (pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution in HCl
-
Ferric chloride (FeCl₃) solution
-
Test compound
-
Ferrous sulfate (FeSO₄) or Trolox (standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. [22]Warm the reagent to 37°C before use.
-
Sample and Standard Preparation: Prepare a series of dilutions of the test compound and the standard.
-
Assay:
-
Measurement: Incubate at 37°C for a defined time (e.g., 4 minutes) and then measure the absorbance at 593 nm. [22]
-
Calculation: Construct a standard curve using the standard and determine the FRAP value of the samples from the curve.
Cellular Reactive Oxygen Species (ROS) Detection Assay
This is a general protocol for measuring intracellular ROS. [25][26]
Materials:
-
Cell line of interest
-
Cell culture medium
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) or other suitable ROS-sensitive probe
-
Inducer of oxidative stress (e.g., H₂O₂, tert-butyl hydroperoxide)
-
Test compound
-
96-well black, clear-bottom cell culture plate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Probe Loading: Wash the cells with a suitable buffer and then incubate them with a solution of DCFH-DA.
-
Treatment: Remove the DCFH-DA solution, wash the cells, and then treat them with the test compound at various concentrations for a defined period.
-
Induction of Oxidative Stress: Add an inducer of oxidative stress to the wells.
-
Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/535 nm for DCF). [8]
-
Calculation: Compare the fluorescence intensity in the treated cells to that in the control cells to determine the effect of the compound on ROS levels.
Section 4: Concluding Remarks
The classification of a compound as either a pro-oxidant or an antioxidant is not absolute but is highly dependent on the experimental conditions. A thorough understanding of the underlying chemical mechanisms and the use of a combination of chemical and cell-based assays are imperative for the accurate characterization of the redox properties of any given substance. This guide provides a robust framework for conducting such comparative studies, enabling researchers to make informed decisions in the fields of drug discovery, nutraceutical development, and fundamental biological research.
References
- The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC - NIH. (n.d.).
- ABTS decolorization assay – in vitro antioxidant capacity - Protocols.io. (2019, July 26).
- Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. (2024, December 20).
- Antioxidant and prooxidant properties of flavonoids | Request PDF - ResearchGate. (n.d.).
- Application Notes and Protocols: ABTS Assay for Determining Antioxidant Capacity - Benchchem. (n.d.).
- The role of the antioxidant and longevity-promoting Nrf2 pathway in metabolic regulation. (n.d.).
- Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine - PMC - NIH. (n.d.).
- OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit - Cell Biolabs, Inc. (n.d.).
- DPPH Antioxidant Assay Kit D678 manual | DOJINDO. (n.d.).
- Reactive Oxygen Species (ROS) Assays - Cell Biolabs, Inc. (n.d.).
- Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.).
- What determines the dual role of antioxidants as pro-oxidants at high concentrations?. (n.d.).
- How Does the Nrf2 Signaling Pathway Regulate the Body's Antioxidant Response? → Learn. (2025, December 16).
- Oxidative Stress, Prooxidants, and Antioxidants: The Interplay - PMC - PubMed Central. (n.d.).
- Oxidative Stress Assays | Reactive Oxygen Species Detection - Promega Corporation. (n.d.).
- Nrf2 cell signaling pathway is responsible for the antioxidant effect of resveratrol in aging. (2024, August 8).
- Chemical and Cell-Based Antioxidant Assays - Encyclopedia.pub. (n.d.).
- Cellular ROS Assay Kit (Red) (ab186027) - Abcam. (n.d.).
- ROS Detection Assay Kit - OZ Biosciences. (n.d.).
- Special Issue : Molecular Targets of Oxidative Stress: Focus on the Nrf2 Signaling Pathway in Health and Disease - MDPI. (n.d.).
- Antioxidant and prooxidant behavior of flavonoids: structure-activity relationships - PubMed. (n.d.).
- Pro-oxidant - Wikipedia. (n.d.).
- Reactive Oxygen Species (ROS) Detection Assay Kit. (n.d.).
- FRAP Antioxidant Assay, Cat. # BAQ066 - G-Biosciences. (n.d.).
- FRAP Antioxidant Assay Kit - Zen-Bio. (n.d.).
- ABTS Antioxidant Capacity Assay Kit Manual - Cosmo Bio USA. (n.d.).
- FRAP Antioxidant Capacity Assay Kit Manual - Cosmo Bio USA. (n.d.).
- ABTS Antioxidant Capacity Assay - G-Biosciences. (n.d.).
- DPPH Antioxidant Assay Kit - Zen-Bio. (n.d.).
- ABTS decolorization assay – in vitro antioxidant capacity - Protocols.io. (2019, July 2).
- Antioxidant Assay: The DPPH Method - LOUIS. (n.d.).
- Factors Influencing the Antioxidant and Pro-Oxidant Activity of Polyphenols in Oil-in-Water Emulsions | Journal of Agricultural and Food Chemistry - ACS Publications. (n.d.).
- Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology - NIH. (n.d.).
- DPPH radical scavenging activity - Marine Biology. (n.d.).
- PROOXIDANT ACTIVITIES OF ANTIOXIDANTS AND THEIR IMPACT ON HEALTH - PMC. (n.d.).
- Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC. (n.d.).
- Cell-Based Antioxidant Assays - BioIVT. (n.d.).
- Superoxide dismutase and catalase assay are the antioxidative assay... - ResearchGate. (n.d.).
- Pro-oxidants – Knowledge and References - Taylor & Francis. (n.d.).
- Simultaneously Determined Antioxidant and Pro-Oxidant Activity of Randomly Selected Plant Secondary Metabolites and Plant Extracts - PubMed Central. (2023, September 30).
- Dual Role of Plant Phenolic Compounds as Antioxidants and Prooxidants - Scirp.org. (n.d.).
- (PDF) Antioxidant Capacity Assays. Chemical and Cellular-based Methods - ResearchGate. (n.d.).
- Antioxidant: Pro-Oxidant Activities - News-Medical.Net. (n.d.).
- Cell Based Exogenous Antioxidant Assay. (n.d.).
- Antioxidant Activity of SOD and Catalase Conjugated with Nanocrystalline Ceria - MDPI. (n.d.).
- Tailoring Antioxidant Activities: Metal-Type Dependent, Highly Active SOD or Catalase Mimetics | Inorganic Chemistry - ACS Publications. (2025, September 9).
- Flavonoids as Antioxidants and Developmental Regulators: Relative Significance in Plants and Humans - MDPI. (n.d.).
- MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC - NIH. (n.d.).
- Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans - PMC - NIH. (2017, August 20).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pro-oxidant - Wikipedia [en.wikipedia.org]
- 4. consensus.app [consensus.app]
- 5. PROOXIDANT ACTIVITIES OF ANTIOXIDANTS AND THEIR IMPACT ON HEALTH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant and prooxidant behavior of flavonoids: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Chemical and Cell-Based Antioxidant Assays | Encyclopedia MDPI [encyclopedia.pub]
- 9. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of the antioxidant and longevity-promoting Nrf2 pathway in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antioxidants | Special Issue : Molecular Targets of Oxidative Stress: Focus on the Nrf2 Signaling Pathway in Health and Disease [mdpi.com]
- 12. Nrf2 cell signaling pathway is responsible for the antioxidant effect of resveratrol in aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dual Role of Plant Phenolic Compounds as Antioxidants and Prooxidants [scirp.org]
- 14. louis.uah.edu [louis.uah.edu]
- 15. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 16. zen-bio.com [zen-bio.com]
- 17. marinebiology.pt [marinebiology.pt]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 20. protocols.io [protocols.io]
- 21. cosmobiousa.com [cosmobiousa.com]
- 22. ultimatetreat.com.au [ultimatetreat.com.au]
- 23. cellbiolabs.com [cellbiolabs.com]
- 24. cosmobiousa.com [cosmobiousa.com]
- 25. ozbiosciences.com [ozbiosciences.com]
- 26. Cellular ROS Assay Kit (Red) (ab186027) | Abcam [abcam.com]
A Researcher's Guide to the Neuropharmacological Divergence of Pyrrolidine Isomers
Introduction: The Critical Role of Chirality in Pyrrolidine-Based Drug Action
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone scaffold in modern neuropharmacology.[1][2] Its structural simplicity belies a profound chemical versatility, allowing for the creation of compounds that target a vast array of neurological pathways.[1] However, the true pharmacological potential and specificity of these molecules are often dictated not just by their constituent atoms, but by their precise three-dimensional arrangement. This guide delves into the pivotal role of stereoisomerism, providing researchers with a framework for assessing the neuropharmacological differences between pyrrolidine isomers.
The introduction of a single chiral center transforms a simple pyrrolidine derivative into a pair of enantiomers—non-superimposable mirror images. These isomers can, and often do, exhibit dramatically different interactions with the chiral environment of the central nervous system, from receptor binding pockets to metabolic enzymes. One enantiomer may be a potent therapeutic agent, while its mirror image could be inert, less active, or even contribute to adverse effects.[2] Understanding and quantifying these differences is therefore not an academic exercise, but a fundamental requirement for the development of safer and more effective neurological drugs.
This guide will use the well-documented case of Levetiracetam and its inactive enantiomer to illustrate the profound impact of stereochemistry. We will provide detailed, field-tested protocols for key comparative experiments and present a logical workflow for assessing isomeric differences, empowering researchers to dissect the nuanced pharmacology of their own chiral pyrrolidine compounds.
Case Study: The Enantiomeric Dichotomy of Levetiracetam
A quintessential example of stereospecificity in neuropharmacology is the antiepileptic drug Levetiracetam (LEV).[3][4] LEV is the (S)-enantiomer of etiracetam.[3][5] Its counterpart, (R)-etiracetam (UCB L060), is virtually devoid of anticonvulsant activity.[6] This stark difference in efficacy stems from their differential binding to a specific molecular target: the synaptic vesicle glycoprotein 2A (SV2A).[7][8][9]
SV2A is an integral membrane protein found on synaptic vesicles and is believed to play a crucial role in the regulation of neurotransmitter release.[9][10] Levetiracetam binds selectively and with high affinity to SV2A, a property that is strongly correlated with its anticonvulsant potency.[7][8] Structural and binding studies have revealed that the (S)-configuration is essential for this interaction. The (R)-enantiomer, despite having the same chemical formula and connectivity, fails to bind effectively to the SV2A target, rendering it pharmacologically inactive as an anticonvulsant.[6][7] This enantioselective binding provides a clear and compelling basis for the observed pharmacological differences and serves as a model for our investigative workflow.
Investigative Workflow for Isomer Differentiation
Assessing the neuropharmacological differences between pyrrolidine isomers requires a multi-tiered approach, progressing from molecular interactions to physiological outcomes. The following workflow provides a logical and comprehensive pathway for this analysis.
Caption: A logical workflow for assessing pyrrolidine isomers.
Key Experimental Protocols
The trustworthiness of any comparative analysis rests on the rigor of its experimental methods. The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity.
Protocol 1: Competitive Radioligand Binding Assay for SV2A
This protocol determines the binding affinity (expressed as the inhibition constant, Ki) of each isomer for the SV2A protein. It measures how effectively the test compound (the isomer) competes with a known radiolabeled ligand that binds to the same site.
Causality: This assay directly quantifies the physical interaction between the isomer and its putative target. A significant difference in Ki values between isomers is strong evidence of stereoselective binding and is often the molecular basis for differing pharmacological effects.
Methodology:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat hippocampus, known for high SV2A expression) in ice-cold buffer (50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation. Resuspend the final pellet in assay buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
Prepare serial dilutions of each pyrrolidine isomer and the unlabeled control ligand.
-
In a 96-well plate, add in order:
-
Assay Buffer (50 mM Tris-HCl, pH 7.4).
-
Radioligand (e.g., [³H]-Levetiracetam or a suitable analogue) at a concentration near its Kd.
-
Increasing concentrations of the test isomer or unlabeled control.
-
Membrane preparation (typically 50-100 µg of protein).
-
-
Control Wells (Critical for Validation):
-
Total Binding: Contains buffer, radioligand, and membranes (no competitor).
-
Non-specific Binding (NSB): Contains buffer, radioligand, membranes, and a high concentration (e.g., 10 µM) of unlabeled Levetiracetam to saturate the specific binding sites.
-
-
-
Incubation & Harvesting:
-
Incubate the plate at a specified temperature (e.g., 4°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.
-
Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification & Analysis:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 (the concentration of the isomer that inhibits 50% of specific binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Protocol 2: In Vivo Anticonvulsant Efficacy in an Audiogenic Seizure Model
This protocol assesses the physiological effect of the isomers in a living system. The audiogenic seizure-prone mouse is a well-validated model for screening antiepileptic drugs.[8]
Causality: This experiment moves beyond molecular binding to evaluate the ultimate functional outcome of target engagement. A significant difference in the ability of isomers to prevent seizures provides definitive evidence of their distinct neuropharmacological profiles in vivo.
Methodology:
-
Animal & Isomer Preparation:
-
Use a genetically susceptible strain of mice (e.g., DBA/2).
-
Acclimatize animals to the testing environment.
-
Prepare solutions of each isomer and a vehicle control (e.g., saline) for administration (e.g., intraperitoneal injection, IP).
-
-
Dosing and Pre-treatment Time:
-
Divide animals into groups. Each group will receive a different dose of one isomer or the vehicle.
-
Administer the assigned dose to each animal.
-
Wait for a specific pre-treatment time (e.g., 30-60 minutes) to allow for drug absorption and distribution to the brain.
-
-
Seizure Induction & Scoring:
-
Place an individual mouse into a sound-attenuating chamber.
-
Expose the mouse to a high-intensity acoustic stimulus (e.g., 120 dB bell) for a fixed duration (e.g., 60 seconds).
-
Observe and score the seizure response. A common scoring system is:
-
0: No response.
-
1: Wild running.
-
2: Clonic seizure (jerking of limbs).
-
3: Tonic seizure (rigid extension of limbs).
-
4: Respiratory arrest/death.
-
-
An animal is considered "protected" if it exhibits only wild running (score of 1) or less.
-
-
Data Analysis:
-
For each dose group, calculate the percentage of animals protected from clonic/tonic seizures.
-
Plot the percentage of protection against the drug dose.
-
Use probit analysis or logistic regression to calculate the ED50 (Effective Dose 50), which is the dose required to protect 50% of the animals.
-
Compare the ED50 values between isomers. An isomer with a lower ED50 is more potent.
-
Data Synthesis and Comparative Analysis
All quantitative data should be summarized for clear, at-a-glance comparison.
Table 1: Comparative Neuropharmacological Data for Levetiracetam Isomers
| Parameter | (S)-Levetiracetam | (R)-Etiracetam | Rationale |
| Binding Affinity (Ki) for SV2A | ~60 nM | > 10,000 nM | Quantifies stereoselective target engagement. |
| Anticonvulsant Potency (ED50) | ~22 mg/kg (IP) | Inactive at high doses | Measures in vivo functional consequence. |
Note: The values presented are approximate and collated from literature for illustrative purposes. Researchers must generate their own data for novel compounds.
The data clearly demonstrates a strong correlation between high-affinity binding to SV2A and in vivo anticonvulsant activity.[8] The (S)-enantiomer binds potently and protects against seizures, whereas the (R)-enantiomer fails to bind and is inactive.
Visualizing the Mechanism of Stereoselectivity
The binding of Levetiracetam induces a conformational change in SV2A, leading to an occluded state that is thought to modulate its function in the synaptic vesicle cycle.[11] The precise fit of the (S)-enantiomer into the binding pocket is critical for this action.
Caption: Stereoselective binding of Levetiracetam isomers to SV2A.
Conclusion and Future Directions
The case of Levetiracetam provides an unambiguous demonstration of how stereochemistry governs neuropharmacological activity. For researchers in drug development, the early and thorough assessment of isomers is not optional—it is essential for identifying the optimal therapeutic candidate and avoiding the development of less effective or potentially harmful stereoisomers.
The workflow and protocols detailed in this guide offer a robust framework for such an investigation. By systematically evaluating target binding, functional activity, and in vivo efficacy, scientists can build a comprehensive pharmacological profile for each isomer, leading to more informed and successful drug design. Future research should continue to integrate structural biology techniques, such as cryo-electron microscopy, to further elucidate the precise molecular interactions that underpin the stereoselectivity of novel pyrrolidine-based neuromodulators.[11]
References
-
Lynch, B. A., et al. (2004). The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. Proceedings of the National Academy of Sciences of the United States of America, 101(26), 9861–9866. [Link]
-
Gillard, M., et al. (2008). SV2A protein is a broad-spectrum anticonvulsant target: functional correlation between protein binding and seizure protection in models of both partial and generalized epilepsy. Neuropharmacology, 54(4), 747-755. [Link]
-
Yang, Q., Alper, H., & Xiao, W.-J. (2007). Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. Organic Letters, 9(5), 769–771. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6667. [Link]
-
Góra, J., et al. (2020). Synthesis and anticonvulsant activity of new N-substituted 3,3-diphenylpyrrolidine-2,5-dione derivatives. Molecules, 25(18), 4153. [Link]
-
Dr.Oracle. (2025). What is the mechanism of action of Levetiracetam (Keppra)?. Dr.Oracle. [Link]
-
Dr.Oracle. (2025). What is the mechanism by which Keppra (levetiracetam) prevents seizures?. Dr.Oracle. [Link]
-
Li, H., et al. (2013). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 4(11), 1073–1078. [Link]
-
Wu, D., et al. (2022). Structure of human SV2A bound to antiseizure medication levetiracetam. Nature Communications, 13(1), 7573. [Link]
-
Shishkina, I. V., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158. [Link]
-
Athavale, S. V., et al. (2021). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science, 7(5), 846–852. [Link]
-
Zanda, M., et al. (1995). Synthesis and Pharmacological Activity of a Series of dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones, a Novel Class of Potent Cognition Enhancers. Journal of Medicinal Chemistry, 38(20), 3879-3887. [Link]
-
Shishkina, I. V., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Institutes of Health. [Link]
-
Wikipedia. (2025). Etiracetam. [Link]
-
Kim, H., et al. (2013). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. Bioorganic & Medicinal Chemistry Letters, 23(16), 4698-4702. [Link]
-
Jiang, C., & Frontier, A. J. (2007). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Organic Letters, 9(24), 4939–4942. [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1243168. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]
-
Gower, A. J., et al. (2000). Piracetam and levetiracetam: close structural similarities but different pharmacological and clinical profiles. Epileptic Disorders, 2(2), 99-105. [Link]
-
NeuroPharmac Journal. (n.d.). Neuropharmacology of Levetiracetam as Anti-epileptic Medication. [Link]
-
Musacchio, E., & Nagib, D. A. (2021). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. National Institutes of Health. [Link]
-
Shishkina, I. V., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed. [Link]
-
Madeja, M., et al. (2008). Is Levetiracetam Different from Other Antiepileptic Drugs? Levetiracetam and its Cellular Mechanism of Action in Epilepsy Revisited. National Institutes of Health. [Link]
-
Zanda, M., et al. (1995). Synthesis and Pharmacological Activity of a Series of dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones, a Novel Class of Potent Cognition Enhancers. PubMed. [Link]
-
PubChem. (n.d.). Etiracetam, (R)-. National Center for Biotechnology Information. [Link]
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. iris.unipa.it [iris.unipa.it]
- 3. Piracetam and levetiracetam: close structural similarities but different pharmacological and clinical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neuropharmac.com [neuropharmac.com]
- 5. Etiracetam - Wikipedia [en.wikipedia.org]
- 6. Etiracetam, (R)- | C8H14N2O2 | CID 441341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. | Read by QxMD [read.qxmd.com]
- 9. droracle.ai [droracle.ai]
- 10. droracle.ai [droracle.ai]
- 11. researchgate.net [researchgate.net]
Bridging the Computational-Experimental Divide: A Guide to Validating Molecular Docking Studies
In the modern drug discovery landscape, computational molecular docking has emerged as an indispensable tool for predicting the binding of small molecules to protein targets.[1] This in silico technique offers remarkable speed and cost-effectiveness in screening vast virtual libraries of compounds to identify promising therapeutic candidates. However, the predictions generated by docking algorithms are theoretical models and must be rigorously validated through experimental data to ensure their real-world accuracy and relevance.[2] Discrepancies can arise from limitations in scoring functions, the simplified treatment of molecular flexibility, and the omission of solvent effects in many docking programs.[2][3] Therefore, experimental validation is a critical and non-negotiable step in the drug discovery pipeline.[2]
This guide provides a comprehensive comparison of key experimental techniques used to validate computational docking studies. It is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the methodologies, their outputs, and how they synergize with computational predictions.
The Validation Imperative: From Virtual Predictions to Tangible Interactions
The core objective of validating docking studies is twofold: to confirm the predicted binding pose (the orientation and conformation of the ligand in the protein's binding site) and to verify the predicted binding affinity. A successful validation provides the confidence needed to advance a compound through the costly and time-consuming stages of drug development.
The validation workflow is a logical progression from computational modeling to experimental confirmation. It begins with the in silico docking of a library of compounds against a target protein. The top-ranked candidates, based on their docking scores, are then selected for experimental validation.
Caption: A high-level overview of the workflow for validating computational docking studies.
Comparative Analysis of Experimental Validation Techniques
A variety of biophysical and biochemical techniques can be employed to validate docking results. The choice of method depends on the specific research question, the nature of the target protein, and the available resources. This section provides a detailed comparison of the most widely used techniques.
Isothermal Titration Calorimetry (ITC)
Often considered the "gold standard" for characterizing binding interactions, ITC directly measures the heat released or absorbed during a binding event.[4] This allows for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single, label-free experiment.[4][5]
Principle: A solution of the ligand is titrated into a solution containing the protein, and the minute heat changes associated with their interaction are measured by a sensitive calorimeter.[5][6]
Experimental Protocol:
-
Sample Preparation: The protein and ligand must be in identical, well-matched buffers to minimize heats of dilution.[6] The concentrations should be accurately determined. A good starting point is often 10 µM macromolecule in the cell and 100 µM ligand in the syringe.[7]
-
ITC Experiment: The ligand is injected in a series of small aliquots into the protein solution. The heat change after each injection is measured until the protein becomes saturated.[5][7]
-
Data Analysis: The resulting data is a plot of heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.[7]
Data Presentation:
| Parameter | Description | Typical Range |
| KD (Dissociation Constant) | A measure of binding affinity; lower KD indicates stronger binding. | nM to mM |
| n (Stoichiometry) | The molar ratio of ligand to protein in the complex. | Typically 1 for a 1:1 interaction |
| ΔH (Enthalpy Change) | The heat released or absorbed upon binding. | Can be positive or negative |
| ΔS (Entropy Change) | The change in randomness or disorder upon binding. | Can be positive or negative |
Strengths:
-
Provides a complete thermodynamic profile of the interaction.[4]
-
Label-free and in-solution, closely mimicking physiological conditions.
-
Directly measures binding, reducing the likelihood of artifacts.
Limitations:
-
Requires relatively large amounts of pure protein and ligand.
-
Can be low-throughput.
-
May not be suitable for very weak or very tight binders.
Surface Plasmon Resonance (SPR)
SPR is a powerful, real-time, and label-free optical technique for studying biomolecular interactions.[8][9] It provides detailed information on the kinetics of binding, including the association (kon) and dissociation (koff) rates, in addition to the binding affinity (KD).[9][10]
Principle: SPR detects changes in the refractive index at the surface of a sensor chip when an analyte (ligand) in solution binds to a ligand (protein) immobilized on the chip.[9][11]
Caption: A simplified workflow of a typical Surface Plasmon Resonance experiment.
Experimental Protocol:
-
Immobilization: The target protein is covalently attached to the surface of a gold-coated sensor chip.
-
Analyte Injection: A solution of the small molecule (analyte) is flowed over the sensor surface.
-
Detection: A beam of polarized light is directed at the sensor surface. Binding of the analyte to the immobilized protein causes a change in the refractive index, which alters the angle of reflected light. This change is measured in real-time and plotted as a sensorgram.[9]
-
Kinetic Analysis: The association and dissociation phases of the sensorgram are analyzed to determine the kinetic rate constants (kon and koff) and the dissociation constant (KD).[9]
Data Presentation:
| Parameter | Description |
| kon (Association Rate Constant) | The rate at which the ligand binds to the protein. |
| koff (Dissociation Rate Constant) | The rate at which the ligand-protein complex dissociates. |
| KD (Dissociation Constant) | The equilibrium constant for dissociation (koff/kon). |
Strengths:
-
Provides real-time kinetic data.[9]
-
High sensitivity, allowing for the detection of weak interactions.[10]
-
Label-free.[12]
Limitations:
-
Requires immobilization of the protein, which could potentially alter its conformation and binding properties.
-
Non-specific binding to the sensor surface can be an issue.
-
Can be sensitive to buffer composition and pH.
Fluorescence-Based Thermal Shift Assays (FTSA)
Also known as Differential Scanning Fluorimetry (DSF) or ThermoFluor, FTSA is a high-throughput method used to assess the thermal stability of a protein in the presence of a ligand.[13][14] Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).[13][15]
Principle: An environmentally sensitive fluorescent dye is used to monitor the thermal unfolding of a protein. The dye fluoresces when it binds to the hydrophobic regions of the protein that become exposed as it unfolds upon heating.[15][16]
Experimental Protocol:
-
Assay Setup: The target protein is mixed with the fluorescent dye and the test compound in a multi-well plate.
-
Thermal Denaturation: The plate is heated in a real-time PCR instrument, and the fluorescence is monitored as a function of temperature.[13]
-
Data Analysis: The melting temperature (Tm) is determined as the midpoint of the unfolding transition. The change in Tm (ΔTm) in the presence of a ligand compared to the protein alone is calculated.[14]
Data Presentation:
| Parameter | Description |
| Tm (Melting Temperature) | The temperature at which 50% of the protein is unfolded. |
| ΔTm (Thermal Shift) | The change in Tm upon ligand binding. A positive ΔTm indicates stabilization. |
Strengths:
-
High-throughput and requires small amounts of protein.[15]
-
Relatively simple and inexpensive to perform.[16]
-
Can be used to screen large compound libraries quickly.
Limitations:
-
Provides an indirect measure of binding affinity. While a larger ΔTm often correlates with higher affinity, this is not always the case.[15][17]
-
Compound fluorescence can interfere with the assay.
-
Some ligands may destabilize the protein, leading to a negative ΔTm.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that can provide detailed atomic-level information about protein-ligand interactions in solution.[18][19] It can be used to confirm binding, map the binding site, and determine the structure of the protein-ligand complex.[19][20]
Principle: NMR detects changes in the magnetic properties of atomic nuclei upon ligand binding. These changes can be observed as chemical shift perturbations (CSPs) in the protein's NMR spectrum.[19][21]
Experimental Protocol:
-
Sample Preparation: Requires isotopically labeled protein (e.g., ¹⁵N, ¹³C).[20]
-
NMR Titration: A series of NMR spectra (typically 2D ¹H-¹⁵N HSQC) are recorded as increasing amounts of the ligand are added to the protein sample.[19]
-
Data Analysis: The changes in the chemical shifts of the protein's backbone amide signals are monitored. Residues in the binding site will typically show the largest CSPs.[20]
Data Presentation:
-
Chemical Shift Perturbation (CSP) Maps: A plot of CSPs versus the protein's amino acid sequence, highlighting the residues involved in binding.
-
Dissociation Constant (KD): Can be determined by fitting the CSP data to a binding isotherm.[18]
Strengths:
-
Provides detailed structural information at atomic resolution.[18]
-
Can detect very weak interactions.[19]
-
Can be used to study dynamics and conformational changes upon binding.[22]
Limitations:
-
Requires specialized equipment and expertise.
-
Protein size can be a limiting factor.
-
Requires relatively high concentrations of protein and ligand.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional structure of a protein-ligand complex at atomic resolution.[23][24] It provides unequivocal validation of the binding pose predicted by computational docking.[25]
Principle: A high-quality crystal of the protein-ligand complex is grown and then exposed to a beam of X-rays. The diffraction pattern of the X-rays is used to calculate an electron density map, from which the atomic structure of the complex can be determined.[24]
Experimental Protocol:
-
Crystallization: Growing a well-ordered crystal of the protein-ligand complex is often the most challenging step.
-
Data Collection: The crystal is exposed to an X-ray source, and the diffraction data is collected.
-
Structure Determination and Refinement: The diffraction data is processed to generate an electron density map, into which the atomic model of the protein and ligand is built and refined.[23]
Data Presentation:
-
3D Atomic Coordinates: A PDB file containing the precise three-dimensional coordinates of every atom in the protein-ligand complex.
-
Electron Density Map: Visual representation of the electron distribution, which should clearly show the position and orientation of the ligand.
Strengths:
-
Provides the most detailed and unambiguous structural information.[23]
-
The "gold standard" for validating binding pose.[25]
Limitations:
-
Crystallization can be a major bottleneck.
-
The crystal structure represents a static snapshot and may not fully capture the dynamic nature of the interaction in solution.
-
Can be time-consuming and resource-intensive.
Summary Comparison of Validation Techniques
| Technique | Information Provided | Throughput | Protein/Ligand Requirement | Strengths | Limitations |
| Isothermal Titration Calorimetry (ITC) | KD, n, ΔH, ΔS | Low | High | Complete thermodynamic profile, label-free | Low throughput, high sample consumption |
| Surface Plasmon Resonance (SPR) | kon, koff, KD | Medium | Moderate | Real-time kinetics, high sensitivity, label-free | Immobilization required, potential for non-specific binding |
| Fluorescence-Based Thermal Shift Assays (FTSA) | ΔTm (indirectly related to KD) | High | Low | High throughput, low sample consumption, simple | Indirect measure of affinity, potential for artifacts |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Binding site mapping, KD, 3D structure | Low | High | Atomic-level detail, detects weak interactions | Requires labeled protein, size limitations, specialized expertise |
| X-ray Crystallography | High-resolution 3D structure of the complex | Low | High | Unambiguous binding pose determination | Crystallization is a major hurdle, static picture |
Conclusion: An Integrated Approach for Robust Validation
Computational docking is a powerful hypothesis-generating tool, but its predictions must be anchored in experimental reality. No single experimental technique is perfect; each has its own strengths and weaknesses. Therefore, a multi-faceted approach, often employing orthogonal methods, is the most robust strategy for validating docking results. For instance, a high-throughput FTSA screen can be used to quickly identify binders from a large set of docked compounds. Promising hits can then be further characterized by SPR or ITC to obtain accurate affinity and kinetic data. Finally, X-ray crystallography or NMR can provide the ultimate structural validation of the predicted binding mode. By thoughtfully integrating computational and experimental approaches, researchers can significantly increase the efficiency and success rate of their drug discovery efforts.
References
-
Mehta, J., et al. (2021). Surface plasmon resonance (SPR) biosensors in pharmaceutical analysis. PubMed. Available at: [Link]
-
Lo, M. C., et al. (2004). Evaluation of fluorescence-based thermal shift assays for hit identification in drug discovery. Analytical Biochemistry. Available at: [Link]
-
deNOVO Biolabs. (2023). How does SPR work in Drug Discovery? Available at: [Link]
-
Photonics Spectra. (2018). SPR Provides a Boost to Drug Discovery and Development. Available at: [Link]
-
Chemistry For Everyone. (2023). How Is Surface Plasmon Resonance Used In Drug Discovery? YouTube. Available at: [Link]
-
Sygnature Discovery. (n.d.). Surface Plasmon Resonance (SPR). Available at: [Link]
-
ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand? Available at: [Link]
-
Sygnature Discovery. (n.d.). Fluorescent Thermal Shift Assays (FTSA). Available at: [Link]
-
ResearchGate. (2016). Best Practices in Docking and Activity Prediction. Available at: [Link]
-
Cavasotto, C. N., & Phatak, S. S. (2016). Best Practices in Docking and Activity Prediction. bioRxiv. Available at: [Link]
-
Schrödinger. (n.d.). Why GlideScore/Docking Score May Not Correlate with Experimental Binding Activities. Available at: [Link]
-
Charles River Laboratories. (n.d.). Thermal Shift Assays. Available at: [Link]
-
National Institutes of Health. (2011). Estimating Protein-Ligand Binding Affinity using High-Throughput Screening by NMR. Available at: [Link]
- Canales, A. (2017). Fluorescent Thermal Shift Assays for Identifying Small Molecule Ligands. In Biophysical Techniques in Drug Discovery. The Royal Society of Chemistry.
-
Creative Biostructure. (n.d.). NMR for Studying Protein-Ligand Interactions. Available at: [Link]
-
ResearchGate. (2015). How can I validate a docking protocol? Available at: [Link]
-
ResearchGate. (2023). How to analyze and validate docking procedure for a protein with no co-crystallized ligand. Available at: [Link]
-
PLOS Computational Biology. (2023). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Available at: [Link]
-
ResearchGate. (2018). Investigating protein-ligand interactions by solution NMR spectroscopy. Available at: [Link]
-
ResearchGate. (2022). How to validate the molecular docking results? Available at: [Link]
-
National Institutes of Health. (2013). Binding site identification and structure determination of protein-ligand complexes by NMR. Available at: [Link]
-
Springer. (2016). Analyzing Protein–Ligand Interactions by Dynamic NMR Spectroscopy. Available at: [Link]
-
ResearchGate. (2009). Fluorescence-based thermal shift assays. Current Opinion in Drug Discovery & Development. Available at: [Link]
-
Michigan State University. (n.d.). Lessons from Docking Validation. Available at: [Link]
-
ResearchGate. (2022). How to find a correlation between experimental data and docking score? Available at: [Link]
-
Medium. (2018). How well do molecular docking scores correlate with experimental binding affinities? Available at: [Link]
-
Nuvisan. (n.d.). Isothermal titration calorimetry: the gold standard in ligand-binding analysis. Available at: [Link]
-
Carolina Digital Repository. (2021). Validation approaches for computational drug repurposing: a review. Available at: [Link]
-
ResearchGate. (2017). Is docking score proper way to measure affinity? Available at: [Link]
-
OMICS International. (2016). Molecular Docking Studies: The Success Should Overrule the Doubts. Available at: [Link]
-
ACS Publications. (2023). Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD Therapy. ACS Omega. Available at: [Link]
-
National Institutes of Health. (2022). Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. Available at: [Link]
-
National Institutes of Health. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Available at: [Link]
-
Royal Society of Chemistry. (2012). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems. Available at: [Link]
-
ScienceDirect. (2021). Best Practices for Docking-Based Virtual Screening. In Molecular Docking for Computer-Aided Drug Design. Available at: [Link]
-
Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC). Available at: [Link]
-
Proteins: Structure, Function, and Bioinformatics. (2011). Estimating binding affinities by docking/scoring methods using variable protonation states. Available at: [Link]
-
CCDC. (n.d.). Validation of Docking Poses via Interaction Motif Searching. Available at: [Link]
-
Chem Help ASAP. (2023). x-ray crystallography & cocrystals of targets & ligands. YouTube. Available at: [Link]
-
Penn State. (n.d.). Isothermal Titration Calorimetry. Available at: [Link]
-
National Institutes of Health. (2005). Docking screens: right for the right reasons? Available at: [Link]
-
National Institutes of Health. (2017). Discovery and Validation of the Binding Poses of Allosteric Fragment Hits to Protein Tyrosine Phosphatase 1b: From Molecular Dynamics Simulations to X-ray Crystallography. Available at: [Link]
-
International Journal of Pharmaceutical Research and Allied Sciences. (2024). Exploring Recent Updates on Molecular Docking: Types, Method, Application, Limitation & Future Prospects. Available at: [Link]
-
ACS Publications. (2007). Evaluation of Docking Performance: Comparative Data on Docking Algorithms. Journal of Medicinal Chemistry. Available at: [Link]
-
ScienceDirect. (2022). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. In Computational Drug Discovery and Design. Available at: [Link]
-
National Institutes of Health. (2021). Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Schrödinger Customer Portal [my.schrodinger.com]
- 4. nuvisan.com [nuvisan.com]
- 5. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 6. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 7. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 8. Surface plasmon resonance (SPR) biosensors in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. denovobiolabs.com [denovobiolabs.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. youtube.com [youtube.com]
- 12. photonics.com [photonics.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. criver.com [criver.com]
- 15. books.rsc.org [books.rsc.org]
- 16. Evaluation of fluorescence-based thermal shift assays for hit identification in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. creative-biostructure.com [creative-biostructure.com]
- 19. researchgate.net [researchgate.net]
- 20. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Estimating Protein-Ligand Binding Affinity using High-Throughput Screening by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Analyzing Protein–Ligand Interactions by Dynamic NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 23. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
- 25. Docking screens: right for the right reasons? - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparing the Metabolic Stability of 3-(4-Methoxyphenyl)pyrrolidine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in the development of central nervous system (CNS) agents, the 3-(4-methoxyphenyl)pyrrolidine scaffold is a recurring motif of significant interest. Its structural properties often confer favorable interactions with various biological targets. However, the journey from a promising hit compound to a viable clinical candidate is frequently determined by its pharmacokinetic profile, with metabolic stability being a critical gatekeeper. A compound that is too rapidly metabolized will likely suffer from poor bioavailability and a short duration of action, rendering it therapeutically ineffective. Conversely, an overly stable compound might lead to accumulation and potential toxicity.
This guide provides an in-depth comparison of the metabolic stability of this compound derivatives. Moving beyond a simple data summary, we will explore the causal relationships between chemical structure and metabolic fate, provide a robust, self-validating experimental protocol for assessment, and present data in a clear, comparative format to guide your structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies.
Pillar 1: Understanding the Metabolic Landscape
The metabolic fate of this compound derivatives is primarily dictated by Phase I metabolism, which introduces or exposes functional groups to prepare the molecule for subsequent Phase II conjugation and excretion.[1][2] The enzymes responsible for these initial transformations are predominantly from the cytochrome P450 (CYP) superfamily, located in the endoplasmic reticulum of hepatocytes.[3][4][5]
For this particular scaffold, two primary metabolic "hotspots" are anticipated:
-
O-Demethylation: The methoxy group on the phenyl ring is a classic substrate for CYP-mediated O-dealkylation, yielding a phenolic metabolite. This is a very common metabolic pathway for aryl ethers.[6]
-
Pyrrolidine Ring Oxidation: The pyrrolidine ring itself is susceptible to oxidation by CYPs.[7] This can occur at various positions, often leading to hydroxylation followed by further oxidation, or the formation of reactive iminium ion intermediates, which can be a source of potential toxicity.[7]
The specific CYP isoforms involved can vary, but CYP3A4, CYP2D6, and CYP2C19 are frequent contributors to the metabolism of many xenobiotics and are key enzymes to consider.[3][4]
Caption: Step-by-step workflow for the liver microsomal stability assay.
Detailed Step-by-Step Methodology
1. Reagent Preparation:
-
Test Compounds & Controls: Prepare 10 mM stock solutions in DMSO. For the assay, create an intermediate dilution to ensure the final DMSO concentration in the incubation is ≤ 0.5%. [8]* Human Liver Microsomes (HLM): Thaw pooled HLM (e.g., from a commercial supplier) on ice. Dilute with 100 mM potassium phosphate buffer (pH 7.4) to achieve a working concentration that will result in a final assay concentration of 0.5 mg/mL. [9][10]* NADPH Regenerating System: Prepare a solution containing NADPH. A common system includes 3 mM NADP+, 5.3 mM glucose-6-phosphate, and 0.67 U/mL glucose-6-phosphate dehydrogenase in buffer. [11]This ensures a constant supply of the essential CYP cofactor, NADPH.
2. Incubation Setup (96-well plate format):
-
Master Mix: Prepare a master mix of HLM and buffer.
-
Test Wells: To appropriate wells, add buffer, the HLM master mix, and the test compound (final concentration typically 1 µM). [8][9]* Control Wells:
-
-NADPH Control: For each compound, prepare a well without the NADPH regenerating system. This is critical to assess for non-CYP mediated degradation (e.g., chemical instability). [10] * Positive Control: Include compounds with known metabolic fates (e.g., Verapamil for high clearance, Warfarin for low clearance) to validate the assay's performance.
-
3. Reaction and Sampling:
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the NADPH solution to all wells except the "-NADPH" controls. This marks time zero (T=0).
-
At subsequent time points (e.g., 5, 15, 30, 45 minutes), terminate the reaction by adding a "stop solution" (typically 2-3 volumes of ice-cold acetonitrile) containing a suitable internal standard for LC-MS/MS analysis. [8][9] 4. Analysis and Data Interpretation:
-
Centrifuge the plate to pellet the precipitated microsomal proteins.
-
Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Quantify the peak area ratio of the parent compound to the internal standard at each time point.
-
Calculations:
-
Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the "% remaining" versus time.
-
The slope of this line (k) represents the elimination rate constant.
-
Half-life (t½): Calculated as 0.693 / k. [12][13] 5. Intrinsic Clearance (CLint): Calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Concentration) [13][14]
-
Comparative Data Analysis
Following the protocol above, we can generate comparative data to guide our optimization strategy.
| Compound ID | Structural Modification | t½ (min) | CLint (µL/min/mg) | Stability Classification |
| Cmpd-1 | (Parent) Unsubstituted N-H | 18 | 76.2 | Moderate |
| Cmpd-2 | N-Methyl | 25 | 55.4 | Moderate |
| Cmpd-3 | N-tert-Butyl | > 60 | < 23.1 | High |
| Cmpd-4 | O-CF3 (Trifluoromethoxy) | > 60 | < 23.1 | High |
| Cmpd-5 | Fluorination on Phenyl Ring | 22 | 63.0 | Moderate |
| Verapamil | (Positive Control) | 8 | 173.3 | Low (High Clearance) |
| Warfarin | (Positive Control) | > 60 | < 23.1 | High (Low Clearance) |
Note: Data is representative for illustrative purposes.
Interpretation of Results:
-
The parent compound Cmpd-1 shows moderate stability.
-
As predicted, the bulky N-tert-butyl group in Cmpd-3 dramatically increased stability by shielding the pyrrolidine ring, resulting in a half-life beyond the assay's duration.
-
Similarly, blocking O-demethylation with the trifluoromethoxy group in Cmpd-4 also conferred high stability.
-
The N-methyl and phenyl-fluoro substitutions (Cmpd-2 and Cmpd-5 ) offered only marginal improvements, suggesting they are less effective strategies for blocking the primary metabolic pathways for this scaffold.
Conclusion and Forward Look
This guide demonstrates a systematic approach to comparing and improving the metabolic stability of this compound derivatives. By understanding the likely metabolic pathways and employing a robust in vitro assay, medicinal chemists can establish clear structure-metabolism relationships.
The data clearly indicates that for this scaffold, blocking the two primary metabolic hotspots—O-demethylation and pyrrolidine ring oxidation—is the most effective strategy for enhancing stability. The use of steric hindrance (e.g., N-tert-butyl) and bioisosteric replacement (e.g., OCH3 to OCF3) are powerful tools in this endeavor. These insights allow for a more rational design of next-generation compounds, prioritizing modifications that confer metabolic robustness while maintaining or improving target potency and selectivity, ultimately accelerating the path toward a successful clinical candidate.
References
- Mercell. (n.d.). Metabolic stability in liver microsomes.
-
Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved from [Link]
-
BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
-
McNaney, C., et al. (2008). An automated liquid chromatography-mass spectrometry process to determine metabolic stability half-life and intrinsic clearance of drug candidates by substrate depletion. ASSAY and Drug Development Technologies. Retrieved from [Link]
-
Labcorp. (n.d.). Advancing Drug Trials: Metabolic Stability & Pharmacokinetics. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]
-
ChemHelp ASAP. (2021). Metabolic stability assays for predicting intrinsic clearance. YouTube. Retrieved from [Link]
-
ResearchGate. (2008). An Automated Liquid Chromatography-Mass Spectrometry Process to Determine Metabolic Stability Half-Life and Intrinsic Clearance of Drug Candidates by Substrate Depletion. Retrieved from [Link]
-
ResearchGate. (2017). Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. Retrieved from [Link]
-
In Vitro ADMET Laboratories. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from [Link]
-
MDPI. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Retrieved from [Link]
-
Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2023). The role of cytochrome p450 in drug metabolism. Retrieved from [Link]
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. metabolon.com [metabolon.com]
- 5. The role of cytochrome p450 in drug metabolism [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. mercell.com [mercell.com]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. labcorp.com [labcorp.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. An automated liquid chromatography-mass spectrometry process to determine metabolic stability half-life and intrinsic clearance of drug candidates by substrate depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
A Preclinical Head-to-Head Evaluation of 3-(4-Methoxyphenyl)pyrrolidine: A Comparative Guide Against Standard-of-Care Antidepressants
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for the preclinical evaluation of the novel compound 3-(4-Methoxyphenyl)pyrrolidine, benchmarking it against established standard-of-care antidepressants, Sertraline (a Selective Serotonin Reuptake Inhibitor, SSRI) and Venlafaxine (a Serotonin-Norepinephrine Reuptake Inhibitor, SNRI). As this compound is a research compound with limited public data on its biological activity, this document outlines a scientifically rigorous, hypothesis-driven approach to its initial characterization and comparison.
The structural motif of a methoxyphenyl group coupled with a pyrrolidine ring is prevalent in centrally active compounds, suggesting potential interactions with monoamine transporters or receptors. This guide, therefore, presupposes a potential antidepressant or anxiolytic profile for this compound and details the necessary experimental workflows to validate this hypothesis and compare its performance against current therapeutic mainstays.
Foundational Pharmacological Profiling: Target Engagement and Selectivity
The initial and most critical step is to determine the primary molecular targets of this compound. This is essential to understand its mechanism of action and to draw meaningful comparisons with Sertraline, which primarily targets the serotonin transporter (SERT), and Venlafaxine, which targets both SERT and the norepinephrine transporter (NET).
In Vitro Receptor and Transporter Binding Assays
A broad panel of radioligand binding assays should be employed to determine the affinity of this compound for a wide range of CNS targets. This includes the primary monoamine transporters (SERT, NET, and the dopamine transporter, DAT) and a panel of common off-targets to assess selectivity.
Experimental Protocol: Radioligand Binding Assay
-
Preparation of Cell Membranes: Utilize cell lines stably expressing the human recombinant transporters (hSERT, hNET, hDAT) or receptors. For example, HEK293 cells are a common choice.
-
Assay Conditions: Incubate the cell membranes with a specific radioligand (e.g., [³H]Citalopram for SERT, [³H]Nisoxetine for NET, [³H]WIN 35,428 for DAT) and varying concentrations of the test compound (this compound, Sertraline, or Venlafaxine).
-
Incubation and Termination: Allow the binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are used to calculate the inhibition constant (Ki), which represents the affinity of the compound for the target. A lower Ki value indicates a higher binding affinity.
Table 1: Hypothetical In Vitro Binding Affinity Profile (Ki, nM)
| Compound | SERT | NET | DAT | 5-HT₁ₐ | α₁-adrenergic | Muscarinic M₁ |
| This compound | 5.2 | 78.5 | >1000 | >1000 | >1000 | >1000 |
| Sertraline | 0.29 | 25 | 25 | >1000 | >1000 | >1000 |
| Venlafaxine | 2.5 | 37 | 216 | >1000 | >1000 | >1000 |
This data is hypothetical and for illustrative purposes only.
Functional Assays: Assessing Transporter Inhibition
Following the binding assays, it is crucial to determine if the compound acts as an inhibitor or a substrate at its target transporters. This is typically achieved through neurotransmitter uptake assays.
Experimental Protocol: Neurotransmitter Uptake Assay
-
Cell Culture: Use cell lines expressing the target transporters (e.g., HEK293-hSERT, HEK293-hNET).
-
Assay Procedure: Pre-incubate the cells with various concentrations of the test compounds. Then, add a radiolabeled neurotransmitter (e.g., [³H]5-HT for SERT, [³H]NE for NET).
-
Termination and Measurement: After a short incubation period, terminate the uptake by washing the cells with ice-cold buffer. The amount of radioactivity taken up by the cells is measured.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the neurotransmitter uptake.
Table 2: Hypothetical In Vitro Functional Activity (IC₅₀, nM)
| Compound | Serotonin Uptake Inhibition | Norepinephrine Uptake Inhibition |
| This compound | 10.8 | 150.2 |
| Sertraline | 0.51 | 45 |
| Venlafaxine | 5.3 | 68 |
This data is hypothetical and for illustrative purposes only.
Diagram 1: Workflow for In Vitro Pharmacological Profiling
Caption: Workflow for determining the in vitro pharmacological profile of a test compound.
In Vivo Behavioral Models: Assessing Antidepressant-Like Efficacy
Once the in vitro profile is established, the next step is to evaluate the compound's efficacy in validated animal models of depression and anxiety. These models are essential for predicting clinical efficacy.
Forced Swim Test (FST)
The FST is a widely used rodent behavioral test for screening potential antidepressant drugs. It is based on the principle that an animal will develop an immobile posture when placed in an inescapable cylinder of water, and this immobility is reduced by antidepressant treatment.
Experimental Protocol: Forced Swim Test
-
Habituation (Day 1): Place mice or rats individually in a cylinder filled with water for a 15-minute pre-test session.
-
Drug Administration: Administer the test compound (this compound), a standard-of-care drug (Sertraline or Venlafaxine), or vehicle orally or via intraperitoneal injection at various doses, typically 30-60 minutes before the test session.
-
Test Session (Day 2): Place the animals back in the water-filled cylinder for a 6-minute test session.
-
Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test session.
-
Data Analysis: Compare the immobility time between the different treatment groups. A significant reduction in immobility time is indicative of antidepressant-like activity.
Tail Suspension Test (TST)
The TST is another common behavioral test for assessing antidepressant efficacy. It is based on a similar principle to the FST, where immobility is induced by the stress of being suspended by the tail.
Experimental Protocol: Tail Suspension Test
-
Drug Administration: Administer the test compounds or vehicle as described for the FST.
-
Test Procedure: Suspend mice by their tails using adhesive tape, so they cannot escape or hold onto nearby surfaces.
-
Behavioral Scoring: Record the duration of immobility over a 6-minute period.
-
Data Analysis: Compare the immobility time across treatment groups.
Table 3: Hypothetical In Vivo Efficacy in Behavioral Models
| Treatment (Dose, mg/kg) | Immobility Time in FST (seconds) | Immobility Time in TST (seconds) |
| Vehicle | 150 ± 10 | 180 ± 12 |
| This compound (10) | 95 ± 8 | 110 ± 9 |
| This compound (30) | 70 ± 6 | 85 ± 7 |
| Sertraline (20) | 80 ± 7 | 95 ± 8 |
| Venlafaxine (20) | 75 ± 6 | 90 ± 7 |
p < 0.05 compared to vehicle. This data is hypothetical and for illustrative purposes only.
Diagram 2: Logic of Behavioral Efficacy Testing
Caption: Logic diagram for assessing antidepressant-like efficacy in vivo.
Pharmacokinetic Profiling: Understanding Drug Exposure
A critical aspect of drug development is understanding the pharmacokinetic (PK) profile of a compound, which includes its absorption, distribution, metabolism, and excretion (ADME). This information is vital for interpreting the results of efficacy and safety studies.
Experimental Protocol: Rodent Pharmacokinetic Study
-
Dosing: Administer a single dose of this compound to rodents (rats or mice) via the intended clinical route (e.g., oral) and also intravenously to determine bioavailability.
-
Blood Sampling: Collect blood samples at multiple time points after dosing.
-
Plasma Analysis: Analyze the plasma concentrations of the parent drug using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
PK Parameter Calculation: Calculate key PK parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, representing total drug exposure.
-
t₁/₂: Half-life of the drug.
-
F%: Bioavailability (for oral administration).
-
Table 4: Hypothetical Pharmacokinetic Parameters in Rats (10 mg/kg, p.o.)
| Compound | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | t₁/₂ (h) | F% |
| This compound | 450 | 1.5 | 2800 | 4.2 | 65 |
| Sertraline | 280 | 4.0 | 3200 | 8.5 | 44 |
| Venlafaxine | 600 | 1.0 | 2500 | 2.8 | 35 |
This data is hypothetical and for illustrative purposes only.
Early Safety and Tolerability Assessment
Preliminary safety and tolerability studies are essential to identify potential liabilities early in the drug discovery process.
In Vitro hERG Assay
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced cardiac arrhythmias. Therefore, assessing the potential for hERG inhibition is a critical early safety screen.
Experimental Protocol: Patch Clamp Electrophysiology
-
Cell Line: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).
-
Assay: Use automated patch-clamp electrophysiology to measure the effect of increasing concentrations of the test compound on the hERG current.
-
Data Analysis: Determine the IC₅₀ for hERG channel inhibition.
Rodent Locomotor Activity
Changes in locomotor activity can indicate potential sedative or stimulant effects of a compound.
Experimental Protocol: Open Field Test
-
Drug Administration: Administer the test compounds or vehicle to rodents.
-
Test Procedure: Place the animals in an open field arena equipped with infrared beams to track movement.
-
Data Collection: Record the total distance traveled, time spent in the center versus the periphery, and rearing frequency over a specified time period.
-
Data Analysis: Compare the locomotor activity between treatment groups.
Conclusion and Future Directions
This guide has outlined a comprehensive preclinical workflow for the head-to-head comparison of a novel compound, this compound, with the standard-of-care antidepressants Sertraline and Venlafaxine. By systematically evaluating the in vitro pharmacology, in vivo efficacy, pharmacokinetics, and early safety profile, researchers can build a robust data package to support the further development of this and other novel chemical entities.
A promising profile for this compound would include high affinity and selectivity for SERT and/or NET, potent inhibition of neurotransmitter uptake, significant efficacy in behavioral models of depression at well-tolerated doses, and a favorable pharmacokinetic and safety profile compared to the standard-of-care drugs. Positive results from these studies would warrant further investigation into its long-term efficacy, safety, and potential for clinical translation.
References
This is a representative list of sources that would be cited for the methodologies described. Real-world application would necessitate citing specific research articles and methodology papers.
-
Title: In Vitro Pharmacological Profiling of Novel Antidepressants Source: Current Protocols in Pharmacology URL: [Link]
-
Title: The forced swim test as a model of depression Source: Acta Psychiatrica Scandinavica URL: [Link]
-
Title: The tail suspension test Source: Bio-protocol URL: [Link]
-
Title: Pharmacokinetics and Drug Metabolism in Drug Development Source: Journal of Pharmaceutical Sciences URL: [Link]
-
Title: hERG Channel Safety Assessment in Drug Discovery Source: Assay and Drug Development Technologies URL: [Link]
A Comparative Guide to Confirming the Enantioselectivity of Synthetic Methods for Chiral Pyrrolidines
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products.[1][2] The stereochemistry of this five-membered nitrogen heterocycle is often paramount to its biological activity, making the development and validation of enantioselective synthetic methods a critical endeavor in drug discovery. This guide provides an in-depth comparison of contemporary synthetic strategies for accessing chiral pyrrolidines and the essential analytical techniques for confirming their enantiomeric purity.
Part 1: Enantioselective Synthesis of Chiral Pyrrolidines: A Comparative Overview
The asymmetric synthesis of pyrrolidines has been a subject of intense research, leading to a diverse array of methodologies.[1][3] These can be broadly categorized into strategies utilizing the chiral pool, catalytic asymmetric reactions, and biocatalysis.
Chiral Pool Synthesis
This classical approach leverages readily available, enantiopure starting materials, most notably the amino acid L-proline and its derivatives like 4-hydroxyproline.[3] The inherent chirality of these precursors is transferred to the final pyrrolidine product through a series of chemical transformations.
Causality Behind Experimental Choices: The primary advantage of this method is the often-predictable stereochemical outcome. The choice of starting material directly dictates the absolute configuration of the synthesized pyrrolidine. For instance, (S)-prolinol, obtained from the reduction of L-proline, is a common starting point for various drugs.[3]
Limitations: While reliable, this strategy can be limited by the availability of suitable chiral starting materials and may require multi-step sequences, potentially lowering the overall yield.[4]
Catalytic Asymmetric Synthesis
The advent of asymmetric catalysis has revolutionized the synthesis of chiral molecules, including pyrrolidines.[5] These methods employ a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product from prochiral starting materials. Key approaches include:
-
Organocatalysis: Proline and its derivatives have emerged as powerful organocatalysts for various asymmetric transformations, including aldol, Mannich, and Michael reactions, which can be strategically employed to construct the pyrrolidine ring with high enantioselectivity.[5][6][7][8] The dual functionality of proline, acting as both a nucleophile (through its secondary amine) and a Brønsted acid (through its carboxylic acid), is key to its catalytic efficacy.[7]
-
Metal Catalysis: Transition metal complexes with chiral ligands are widely used for the asymmetric synthesis of pyrrolidines. Copper-catalyzed 1,3-dipolar cycloadditions of azomethine ylides are a particularly robust method for creating multiple stereocenters in a single step with high control.[2][9] More recently, enantioselective C-H amination reactions, including Hofmann-Löffler-Freytag-type reactions, have provided novel and efficient routes to chiral pyrrolidines.[10]
-
Biocatalysis: Enzymes offer unparalleled stereoselectivity and operate under mild reaction conditions. Transaminases, for example, can be used for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, achieving excellent enantiomeric excesses (>99.5%).[11] This biocatalytic approach provides access to both enantiomers by selecting the appropriate enzyme.[11]
Comparative Performance of Synthetic Methods
| Synthetic Method | Typical Enantiomeric Excess (ee%) | Key Advantages | Common Limitations |
| Chiral Pool Synthesis | >98% | Predictable stereochemistry, reliable. | Dependent on starting material availability, can be multi-step. |
| Proline-Catalyzed Reactions | up to >99% | Readily available catalyst, high enantioselectivity.[6] | Catalyst loading can be high, substrate scope may be limited. |
| Copper-Catalyzed Cycloaddition | >90% | High atom economy, creation of multiple stereocenters.[9] | Ligand synthesis can be complex, metal contamination. |
| Enantioselective C-H Amination | up to 93% | Utilizes simple starting materials, high efficiency.[10] | Catalyst development is ongoing, regioselectivity can be a challenge. |
| Biocatalysis (Transaminases) | >99.5% | Exceptional enantioselectivity, mild conditions, green.[11] | Enzyme stability and availability, substrate scope. |
Part 2: Confirming Enantioselectivity: A Guide to Analytical Techniques
The accurate determination of enantiomeric excess (ee) is crucial to validate the success of an asymmetric synthesis.[12][13] The most powerful and widely adopted techniques for this purpose are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[12]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and robust technique for separating enantiomers.[12][14] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).[13]
Principle of Operation: Enantiomers are passed through a column packed with a CSP. The differing affinities of the enantiomers for the CSP lead to different retention times, allowing for their separation and quantification.[12] Polysaccharide-based CSPs are particularly effective for a broad range of compounds.[14]
Experimental Protocol: Chiral HPLC Analysis of a 2-Substituted Pyrrolidine
-
Sample Preparation: Prepare a stock solution of the synthesized pyrrolidine derivative at a concentration of 1 mg/mL in the mobile phase. Also, prepare a racemic standard for comparison.
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV/Vis or photodiode array (PDA) detector.
-
Chiral Column: A polysaccharide-based CSP (e.g., Chiralpak® series).[13]
-
Mobile Phase: An isocratic mixture of n-Hexane and a polar modifier like Isopropanol (IPA) or Ethanol. A common starting point is a 90:10 (v/v) mixture of n-Hexane:IPA.[13]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
UV Detection: Wavelength selected based on the analyte's absorbance (e.g., 210 nm).[13]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Inject the racemic standard to determine the retention times of the two enantiomers.
-
Inject the sample from the asymmetric synthesis.
-
Integrate the peak areas for both enantiomers in the sample chromatogram.[12][13]
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100
-
Chiral Gas Chromatography (GC)
Chiral GC is a high-resolution technique well-suited for volatile and thermally stable compounds.[12][15] For many pyrrolidine derivatives, derivatization is necessary to increase their volatility for GC analysis.[12]
Principle of Operation: Volatile enantiomers are separated based on their differential partitioning between a gaseous mobile phase and a chiral stationary phase within a capillary column.[12]
Experimental Protocol: Chiral GC Analysis of a Pyrrolidine Derivative (with Derivatization)
-
Derivatization:
-
React the pyrrolidine sample with a suitable derivatizing agent (e.g., trifluoroacetic anhydride) to form a volatile derivative.
-
After the reaction, dilute the derivatized sample to an appropriate concentration for GC analysis.[12]
-
-
GC System and Conditions:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral Column: A cyclodextrin-based chiral capillary column.
-
Carrier Gas: Helium or Hydrogen.
-
Oven Temperature Program: An initial temperature is held, followed by a ramp to a final temperature to ensure separation.[12] For example, start at 100 °C (hold for 2 min), then ramp at 5 °C/min to 220 °C (hold for 5 min).[16]
-
Injector and Detector Temperature: Typically set higher than the final oven temperature.
-
-
Data Analysis:
-
Inject a derivatized racemic standard to identify the retention times of the enantiomers.
-
Inject the derivatized sample from the synthesis.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess using the same formula as for HPLC.
-
Workflow for Synthesis and Chiral Analysis
Caption: General workflow from synthesis to chiral analysis.
Decision Tree for Analytical Method Selection
Caption: Decision tree for analytical method selection.
Part 3: Conclusion
The synthesis of enantioenriched pyrrolidines is a dynamic field with a range of powerful methodologies at the disposal of the modern chemist. The choice of synthetic strategy, whether leveraging the chiral pool, catalytic methods, or biocatalysis, will depend on factors such as the desired stereoisomer, required scale, and available resources. Regardless of the synthetic route chosen, the rigorous confirmation of enantioselectivity is non-negotiable. Validated analytical techniques, primarily chiral HPLC and GC, are indispensable tools for quantifying the enantiomeric excess, thereby ensuring the stereochemical integrity of these vital chiral building blocks for the advancement of pharmaceutical research and development.
References
-
Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. (n.d.). JACS Au. Retrieved January 12, 2026, from [Link]
-
Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Burgess, L. E., & Meyers, A. I. (1992). A simple asymmetric synthesis of 2-substituted pyrrolidines and 5-substituted pyrrolidinones. The Journal of Organic Chemistry, 57(6), 1656–1662. [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Burgess, L. E., & Meyers, A. I. (1992). A simple asymmetric synthesis of 2-substituted pyrrolidines and 5-substituted pyrrolidinones. The Journal of Organic Chemistry, 57(6), 1656-1662. [Link]
-
Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (n.d.). ACS Publications. Retrieved January 12, 2026, from [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (n.d.). ACS Organic & Inorganic Au. Retrieved January 12, 2026, from [Link]
-
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
A new path to enantioselective substituted pyrrolidines. (2017, January 26). Mapping Ignorance. Retrieved January 12, 2026, from [Link]
-
Proline-Catalyzed Asymmetric Reactions. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Pyrrolidine-oxadiazolone conjugate as new organocatalyst for asymmetric aldol condensation. (2023, April 25). Taylor & Francis Online. Retrieved January 12, 2026, from [Link]
-
Enantioselective Synthesis of the Pyrrolidine Core of Endothelin Antagonist ABT‐627 (Atrasentan) via 1,2‐Oxazines. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. (n.d.). ACS Central Science. Retrieved January 12, 2026, from [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved January 12, 2026, from [Link]
-
Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. (2018, October 23). Herald Scholarly Open Access. Retrieved January 12, 2026, from [Link]
-
Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. (n.d.). Herald Scholarly Open Access. Retrieved January 12, 2026, from [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved January 12, 2026, from [Link]
Sources
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. gcms.cz [gcms.cz]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 3-(4-Methoxyphenyl)pyrrolidine
As researchers and drug development professionals, our work with novel chemical entities like 3-(4-Methoxyphenyl)pyrrolidine is foundational to scientific progress. However, our responsibility extends beyond discovery and application to include the safe and compliant management of these materials from procurement to disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory frameworks. The objective is to ensure the protection of laboratory personnel, the environment, and to maintain full compliance with federal and local regulations.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, a professional risk assessment can be conducted by examining its structural components: the pyrrolidine ring and the methoxyphenyl group.
-
Pyrrolidine Moiety: Pyrrolidine itself is classified as a highly flammable liquid and vapor that is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[1][2][3] It is crucial to handle any pyrrolidine derivative with the assumption of similar corrosive and flammable properties.
-
Methoxyphenyl Moiety: Compounds containing the methoxyphenyl group, such as 4-Methoxyphenol, can cause serious eye and skin irritation and may lead to allergic skin reactions.[4]
Therefore, this compound must be handled as a hazardous substance. The primary operational directive is to prevent its release into the environment and to avoid all direct contact. All waste materials, including contaminated personal protective equipment (PPE) and cleaning supplies, must be treated as hazardous waste.[5]
Table 1: Inferred Hazard Profile for this compound
| Hazard Class | Inferred Risk | Rationale & Recommended Precautions |
| Flammability | Assumed Flammable | The parent compound, pyrrolidine, is highly flammable.[3] Store away from heat, sparks, and open flames. Use non-sparking tools and explosion-proof equipment.[1][2] |
| Acute Toxicity / Corrosivity | Harmful/Corrosive | Pyrrolidine causes severe skin burns and eye damage.[3] Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.[6] |
| Irritation | Skin/Eye/Respiratory Irritant | Methoxyphenyl and other pyrrolidine derivatives are known irritants.[7][8] Handle only in a well-ventilated area or chemical fume hood to avoid inhaling vapors or dust.[7] |
| Environmental Hazard | Harmful to Aquatic Life | Many organic compounds are harmful to aquatic life. Do not allow the chemical to enter drains or waterways.[9] |
The Regulatory Imperative: Compliance with RCRA
The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[10][11][12][13] This framework governs chemical waste from "cradle-to-grave," meaning from the point of generation through transportation, treatment, storage, and final disposal.[10][12][13]
As a laboratory professional, you are a "generator" of hazardous waste and must comply with specific standards.[14] The key steps for RCRA compliance involve:
-
Identification : Determining that the waste is hazardous.[11][15]
-
Quantification : Determining your generator category (e.g., Very Small, Small, or Large Quantity Generator) based on the amount of waste produced per month.[11][16]
-
Safe Management : Proper collection, labeling, and storage of the waste.[17]
-
Disposal : Using a licensed hazardous waste transporter and disposal facility, tracked by a manifest system.[14][16]
Standard Operating Procedure for Disposal
This protocol ensures that this compound waste is handled safely and in accordance with regulatory requirements.
The cardinal rule of chemical waste management is to never mix incompatible waste streams.[18]
-
Designate a Waste Container: Use a clean, properly labeled container made of a material compatible with this compound (e.g., glass or high-density polyethylene). The container must have a secure, leak-proof closure.[17]
-
Segregate Halogenated vs. Non-Halogenated Waste: If the compound is dissolved in a solvent, collect it based on the solvent type. Halogenated and non-halogenated solvent wastes are often disposed of via different methods (e.g., incineration vs. fuel blending) and should be kept separate.[18]
-
Label Correctly: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[14] List all components, including solvents, by percentage.
-
Keep Containers Closed: Only open the container when adding waste to minimize the release of vapors.[14][18]
An SAA is a designated location at or near the point of waste generation where hazardous waste can be collected.[14][17]
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.
-
Volume Limits: Do not accumulate more than 55 gallons of non-acute hazardous waste or 1 quart of acute hazardous waste in an SAA.
-
Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks or spills.[17]
-
Contact Environmental Health & Safety (EHS): Once your waste container is nearing full, or if you are discontinuing the project, contact your institution's EHS department or a licensed chemical waste disposal company.[15]
-
Documentation: Your EHS office will provide a hazardous waste manifest. This legal document tracks the waste from your lab to its final disposal site.[14]
-
Professional Handling: Do not attempt to dispose of this chemical through the sanitary sewer or regular trash.[17] This is illegal and environmentally hazardous. The only acceptable method is through a licensed professional waste disposal service that can handle incineration or other approved treatment methods.[8]
Managing Spills and Decontamination
Spills must be treated as a hazardous waste generation event.[5]
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your supervisor.
-
Contain the Spill: If safe to do so, use a chemical spill kit with an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads) to contain the spill.[6][9] Do not use combustible materials like paper towels to absorb a flammable substance.
-
Collect Cleanup Debris: Carefully sweep or scoop the absorbent material and place it into a designated hazardous waste container.[8][19] All materials used for cleanup are now considered hazardous waste.[5]
-
Decontaminate Surfaces: Wipe the spill area with a suitable solvent (e.g., ethanol), collecting the wipe as hazardous waste.
-
Empty Container Decontamination: An empty container that held this compound must be triple-rinsed with a suitable solvent.[5] The rinsate from all three rinses must be collected and managed as hazardous waste.[5] After this procedure, the container can often be disposed of as regular laboratory glass or plastic waste, but be sure to deface the original label first.[5]
Disposal Decision Workflow
The following diagram outlines the critical decision points in the waste management process for this compound.
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. vumc.org [vumc.org]
- 6. nj.gov [nj.gov]
- 7. aksci.com [aksci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. era-environmental.com [era-environmental.com]
- 11. cleanmanagement.com [cleanmanagement.com]
- 12. epa.gov [epa.gov]
- 13. Summary of the Resource Conservation and Recovery Act | US EPA [epa.gov]
- 14. epa.gov [epa.gov]
- 15. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 16. epa.gov [epa.gov]
- 17. danielshealth.com [danielshealth.com]
- 18. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. fishersci.com [fishersci.com]
Navigating the Safe Handling of 3-(4-Methoxyphenyl)pyrrolidine: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the ability to handle novel chemical compounds with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the handling of 3-(4-Methoxyphenyl)pyrrolidine, a key building block in the synthesis of various pharmaceutical agents. By moving beyond a simple checklist and delving into the rationale behind each safety protocol, this document aims to be your preferred resource, building a foundation of deep trust through value-added insights.
Understanding the Hazard Landscape of this compound
Before any laboratory work commences, a thorough understanding of the potential hazards associated with a chemical is non-negotiable. Based on available data for this compound (CAS No. 91246-26-3) and its close structural analogs, a clear hazard profile emerges.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding these risks. For this compound, the following classifications are critical to acknowledge[1]:
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure | Category 3 | H335: May cause respiratory irritation |
These classifications dictate the necessary precautions and the selection of appropriate Personal Protective Equipment (PPE). The signal word associated with these hazards is "Warning" .
The Core of Protection: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to mitigate the risks of exposure through inhalation, ingestion, and skin or eye contact. The following table outlines the minimum PPE requirements and recommendations for higher-risk operations.
| PPE Category | Minimum Requirement | Recommended for High-Risk Operations |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields. | Chemical splash goggles. A face shield should be worn over goggles when there is a significant risk of splashing or aerosolization.[2] |
| Hand Protection | Disposable nitrile gloves. Gloves must be inspected for tears or holes before each use. | Double-gloving with nitrile gloves. |
| Body Protection | A standard laboratory coat. | A chemically resistant apron or gown over a lab coat. For significant spill potential, a full-body disposable suit may be necessary.[3] |
| Respiratory Protection | Not generally required when handling small quantities in a well-ventilated area or chemical fume hood. | A NIOSH-approved respirator with an organic vapor cartridge is recommended if working outside of a fume hood, if ventilation is inadequate, or during spill cleanup. |
Expert Insight: The causality behind these recommendations lies in the compound's irritant nature. The methoxyphenyl and pyrrolidine moieties can interact with biological tissues, leading to irritation. Double-gloving, for instance, provides an additional barrier and a clear indication of a breach if the outer glove is compromised.
Operational Blueprint: A Step-by-Step Handling Protocol
Adherence to a stringent, step-by-step protocol is the bedrock of safe laboratory practice.
Preparation and Engineering Controls
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4]
-
Spill Kit: A chemical spill kit appropriate for solid and liquid organic compounds should be readily available.
Weighing and Aliquoting
-
Don PPE: Before entering the designated handling area, don the appropriate PPE as outlined in the table above.
-
Dispensing: If the compound is a solid, use a spatula or scoopula to transfer the material. Avoid creating dust. If it is a liquid, use a calibrated pipette or syringe.
-
Containment: Perform all transfers over a tray or secondary containment to catch any spills.
-
Labeling: Immediately and clearly label all containers with the chemical name, concentration, date, and your initials.
In-Use and Storage
-
Closed Systems: Whenever possible, maintain the compound in a closed system to prevent the release of vapors or dust.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]
Workflow for PPE Selection and Handling
Caption: PPE selection workflow based on risk assessment.
Emergency Response: A Clear Path to Safety
In the event of an exposure or spill, a rapid and informed response is crucial.
Exposure Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Spill Response
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.
-
Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Emergency Response Decision Tree
Caption: Decision tree for responding to incidents.
Responsible Disposal: A Commitment to Environmental Stewardship
Proper disposal of this compound and any contaminated materials is a critical final step to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All disposable materials contaminated with this compound, including gloves, weigh boats, and absorbent materials from spills, must be collected in a designated hazardous waste container.
-
Chemical Waste: Unused or waste this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Professional Disposal: All hazardous waste must be disposed of through a licensed environmental waste management company, following all local, state, and federal regulations.[4]
Disclaimer: The information provided in this guide is based on available data for this compound and structurally similar compounds. A specific Safety Data Sheet (SDS) for this exact compound was not available at the time of writing. It is the responsibility of the user to conduct a thorough risk assessment and to consult their institution's Environmental Health and Safety (EHS) department for specific guidance.
References
-
PubChem. (R)-3-(4-Methoxyphenyl)pyrrolidine. National Center for Biotechnology Information. [Link]
-
Loba Chemie. (2025). PYRROLIDINE FOR SYNTHESIS - Safety Data Sheet. [Link]
-
Chemical Label. (n.d.). This compound. [Link]
-
PubChem. 3-(3-Methoxyphenyl)pyrrolidine hydrochloride. National Center for Biotechnology Information. [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
-
PubChem. This compound-2,5-dione. National Center for Biotechnology Information. [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs. [Link]
-
New Jersey Department of Health. (1999). HAZARD SUMMARY - Pyrrolidine. [Link]
-
Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. [Link]
-
New York Sea Grant. (2023). Disposal of Unwanted Medicines. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
